molecular formula C7H13NO3 B13197879 5,6-Dimethylmorpholine-3-carboxylic acid

5,6-Dimethylmorpholine-3-carboxylic acid

Cat. No.: B13197879
M. Wt: 159.18 g/mol
InChI Key: IDSPKCDHJDFMGH-UHFFFAOYSA-N
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Description

5,6-Dimethylmorpholine-3-carboxylic acid is a useful research compound. Its molecular formula is C7H13NO3 and its molecular weight is 159.18 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

5,6-dimethylmorpholine-3-carboxylic acid

InChI

InChI=1S/C7H13NO3/c1-4-5(2)11-3-6(8-4)7(9)10/h4-6,8H,3H2,1-2H3,(H,9,10)

InChI Key

IDSPKCDHJDFMGH-UHFFFAOYSA-N

Canonical SMILES

CC1C(OCC(N1)C(=O)O)C

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5,6-Dimethylmorpholine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive and scientifically rigorous overview of a proposed synthetic pathway for 5,6-Dimethylmorpholine-3-carboxylic acid, a substituted morpholine derivative of interest in medicinal chemistry and drug development. In the absence of a direct, established protocol for this specific molecule, this document outlines a rational, multi-step synthesis based on established and reliable organic chemistry transformations. The proposed route commences with the stereoselective synthesis of the key intermediate, (2S,3R)-3-amino-4-methylpentan-2-ol, followed by a robust cyclization strategy to construct the morpholine-3-carboxylic acid scaffold. This guide is intended to provide researchers with a practical and reproducible methodology, complete with detailed experimental protocols, mechanistic insights, and a thorough discussion of the underlying chemical principles.

Introduction: The Significance of Substituted Morpholines

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. Its favorable physicochemical properties, including metabolic stability, aqueous solubility, and its ability to act as a hydrogen bond acceptor, make it an attractive structural motif for modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules. The introduction of substituents onto the morpholine core allows for the fine-tuning of these properties and the exploration of new chemical space. 5,6-Dimethylmorpholine-3-carboxylic acid, with its defined stereochemistry and multiple points for further functionalization, represents a valuable building block for the synthesis of novel therapeutic agents.

Proposed Synthetic Strategy: A Two-Stage Approach

The synthesis of 5,6-Dimethylmorpholine-3-carboxylic acid can be logically divided into two key stages:

  • Stereoselective Synthesis of the Precursor Amino Alcohol: The initial and most critical phase is the preparation of (2S,3R)-3-amino-4-methylpentan-2-ol. This intermediate contains the requisite dimethyl substitution pattern and the correct relative and absolute stereochemistry, which will be carried through to the final product.

  • Construction of the Morpholine-3-Carboxylic Acid Ring: The second stage involves the cyclization of the precursor amino alcohol with a suitable two-carbon synthon to form the morpholine ring, incorporating the carboxylic acid functionality at the 3-position.

The overall synthetic workflow is depicted in the following diagram:

Synthetic Workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Morpholine Ring Formation Start Starting Materials AminoKetone 3-Amino-4-methylpentan-2-one Start->AminoKetone Synthesis AminoAlcohol (2S,3R)-3-amino-4-methylpentan-2-ol AminoKetone->AminoAlcohol Asymmetric Reduction Cyclization Cyclization AminoAlcohol->Cyclization FinalProduct 5,6-Dimethylmorpholine- 3-carboxylic acid Cyclization->FinalProduct Asymmetric_Reduction reactant 3-Amino-4-methylpentan-2-one Prochiral Ketone product (2S,3R)-3-amino-4-methylpentan-2-ol Chiral Amino Alcohol reactant->product Asymmetric Transfer Hydrogenation catalyst Chiral Catalyst (e.g., Ir-diamine complex) catalyst->reactant:f0 h_source Hydrogen Source (e.g., HCOOH/NEt3) h_source->reactant:f0 Cyclization_Mechanism cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Hydrolysis AminoAlcohol Amino Alcohol AlkylatedIntermediate N-Alkylated Intermediate AminoAlcohol->AlkylatedIntermediate Bromoacetate Ethyl Bromoacetate Bromoacetate->AlkylatedIntermediate Deprotonation Deprotonation of -OH AlkylatedIntermediate->Deprotonation SN2 Intramolecular SN2 Deprotonation->SN2 Morpholinone Morpholinone Intermediate SN2->Morpholinone Hydrolysis Base-mediated Hydrolysis Morpholinone->Hydrolysis FinalProduct Final Product Hydrolysis->FinalProduct

"5,6-Dimethylmorpholine-3-carboxylic acid chemical properties"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5,6-Dimethylmorpholine-3-carboxylic Acid: Properties, Synthesis, and Applications

Disclaimer: Direct experimental data for 5,6-Dimethylmorpholine-3-carboxylic acid is not extensively available in public literature. This guide has been constructed by our Senior Application Scientists through a comprehensive analysis of structurally related analogs, including morpholine-3-carboxylic acid and various dimethylmorpholine derivatives. The information presented herein is based on established principles of organic chemistry and medicinal chemistry to provide a predictive yet scientifically grounded overview for research and development purposes.

Executive Summary

Morpholine and its derivatives are cornerstones of modern medicinal chemistry, recognized as "privileged scaffolds" due to their favorable physicochemical properties, metabolic stability, and ability to improve aqueous solubility. This guide focuses on the specific, albeit lesser-studied, derivative: 5,6-Dimethylmorpholine-3-carboxylic acid. By deconstructing the molecule into its core components—the morpholine-3-carboxylic acid backbone and the dimethyl substituents—we can project its chemical behavior, synthetic accessibility, and potential applications. This document serves as a foundational resource for researchers in drug discovery, providing expert insights into the compound's predicted properties and outlining strategic pathways for its synthesis and utilization.

Predicted Physicochemical and Structural Properties

The introduction of two methyl groups onto the morpholine-3-carboxylic acid core is anticipated to modulate its properties significantly. The methyl groups at the C-5 and C-6 positions will increase lipophilicity and introduce stereochemical complexity.

PropertyPredicted Value / DescriptionRationale
Molecular Formula C₇H₁₃NO₃Based on the chemical structure.
Molecular Weight 159.18 g/mol Calculated from the molecular formula.
Appearance White to off-white solidSimilar to the parent compound, Morpholine-3-carboxylic acid.[1]
Solubility Moderately soluble in water; soluble in polar organic solvents (e.g., Methanol, DMSO).The carboxylic acid and morpholine nitrogen impart hydrophilicity, while the dimethyl groups increase lipophilicity compared to the parent compound.
Acidity (pKa) ~3.5 - 4.5 (for the carboxylic acid)The electron-withdrawing effect of the morpholine oxygen will slightly increase the acidity compared to a simple aliphatic carboxylic acid.
Basicity (pKa) ~7.0 - 8.0 (for the morpholine nitrogen)The basicity of the secondary amine is expected to be typical for a cyclic amine, slightly reduced by the inductive effect of the adjacent oxygen.
Stereochemistry The molecule contains at least three stereocenters (C-3, C-5, and C-6), leading to multiple possible stereoisomers (diastereomers and enantiomers).The relative and absolute stereochemistry will be critical for biological activity and will depend on the synthetic route.

Proposed Synthetic Strategy: A Workflow for Stereocontrolled Access

A robust synthesis of 5,6-Dimethylmorpholine-3-carboxylic acid would likely involve a multi-step sequence starting from readily available chiral building blocks to control the complex stereochemistry. The following workflow represents a plausible and efficient approach.

Synthetic Workflow Diagram

G cluster_0 Step 1: Aldol Addition cluster_1 Step 2: Reductive Amination cluster_2 Step 3: Cyclization & Deprotection cluster_3 Step 4: Final Product A Chiral Glycolate Derivative C Stereoselective Aldol Product A->C LDA, THF, -78 °C B 2,3-Butanedione B->C D Amino Alcohol Intermediate C->D 1. Ozonolysis 2. NaBH4 F N-Protected Amino Diol D->F NaBH3CN E Benzylamine E->F G Mesylation F->G MsCl, Et3N H Intramolecular Cyclization (SN2) G->H NaH I Hydrogenolysis H->I H2, Pd/C J 5,6-Dimethylmorpholine-3-carboxylic Acid Ester I->J Ester Hydrolysis (LiOH) K Target Compound J->K

Caption: Proposed synthetic workflow for 5,6-Dimethylmorpholine-3-carboxylic acid.

Step-by-Step Experimental Protocol
  • Stereoselective Aldol Addition: A chiral glycolate derivative is treated with a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperature (-78 °C) to form a chiral enolate. This is then reacted with 2,3-butanedione to set the stereochemistry at the future C-5 and C-6 positions.

  • Reductive Amination: The ketone groups in the aldol product are reduced, and the resulting diol is reductively aminated with a protected amine source, such as benzylamine, using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN).

  • Cyclization and Deprotection: The primary alcohol is selectively activated, for example, as a mesylate. Subsequent treatment with a base (e.g., NaH) induces an intramolecular Sₙ2 reaction, forming the morpholine ring. The benzyl protecting group is then removed via hydrogenolysis.

  • Ester Hydrolysis: The ester protecting the carboxylic acid is hydrolyzed under basic conditions (e.g., using LiOH) to yield the final 5,6-Dimethylmorpholine-3-carboxylic acid.

Predicted Spectroscopic Profile

The structural features of 5,6-Dimethylmorpholine-3-carboxylic acid give rise to a predictable spectroscopic signature, which is essential for its characterization.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks for the functional groups present.[2][3]

  • O-H Stretch (Carboxylic Acid): A very broad absorption in the 2500-3300 cm⁻¹ region.

  • N-H Stretch (Secondary Amine): A moderate absorption around 3300-3500 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption between 1700-1725 cm⁻¹.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Protons adjacent to the oxygen and nitrogen atoms will be deshielded. The methyl groups would appear as doublets, split by the neighboring protons at C-5 and C-6. The proton at C-3, alpha to the carboxyl group, would likely appear as a multiplet.

  • ¹³C NMR: The carbonyl carbon of the carboxylic acid is expected to have a characteristic chemical shift in the 170-180 ppm range.[2][3] The carbons bonded to oxygen (C-2, C-6) and nitrogen (C-2, C-5) will appear in the 50-80 ppm region. The methyl carbons will be found in the upfield region (15-25 ppm).

Applications in Medicinal Chemistry and Drug Discovery

The morpholine scaffold is a highly valued component in drug design.[4] The carboxylic acid functional group is also prevalent in pharmaceuticals, often serving as a key interaction point with biological targets or as a means to improve solubility.[5][6]

Role as a Privileged Scaffold

The 5,6-dimethylmorpholine-3-carboxylic acid structure can be envisioned as a constrained amino acid analog. This has significant implications for its use in designing molecules that target protein-protein interactions or enzyme active sites.

G cluster_0 Core Scaffold Properties cluster_1 Potential Therapeutic Applications A 5,6-Dimethylmorpholine- 3-carboxylic Acid B Peptidomimetics A->B Mimics peptide turns C Enzyme Inhibitors (e.g., Proteases, Kinases) A->C Presents key H-bond donors/acceptors D Scaffold for Combinatorial Chemistry A->D Amine and acid provide orthogonal handles E Modulators of Protein-Protein Interactions A->E Constrained conformation reduces entropy loss

Caption: Potential applications of the scaffold in drug discovery.

  • Peptidomimetics: The rigid morpholine ring can serve as a scaffold to mimic beta-turns in peptides, which is a common strategy for developing protease inhibitors or receptor antagonists.

  • Enzyme Inhibitors: The carboxylic acid can act as a bioisostere for phosphate groups or as a key hydrogen bonding or chelating group in the active site of metalloenzymes or kinases.[7]

  • Improved Pharmacokinetics: The morpholine ring is generally resistant to metabolic degradation and can improve the aqueous solubility and overall pharmacokinetic profile of a drug candidate.[6]

Safety and Handling

While specific toxicity data for 5,6-Dimethylmorpholine-3-carboxylic acid is unavailable, general precautions for handling substituted morpholines and carboxylic acids should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[8][9] Work should be conducted in a well-ventilated area or under a chemical fume hood.[8][10]

  • Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong reducing agents.[8]

  • First Aid Measures:

    • Skin Contact: Immediately wash off with plenty of water.[9]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[8]

    • Inhalation: Remove person to fresh air and keep comfortable for breathing.[9]

    • Ingestion: Rinse mouth. Do NOT induce vomiting.[8]

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[8]

Conclusion

5,6-Dimethylmorpholine-3-carboxylic acid represents a molecule of significant interest for drug discovery and chemical biology. Although not widely characterized, its properties can be reliably predicted based on its structural components. Its stereochemical complexity presents a synthetic challenge but also offers an opportunity for fine-tuning biological activity. This guide provides a foundational framework for researchers to begin exploring the synthesis and application of this promising scaffold, bridging the current information gap with scientifically sound, actionable insights.

References

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  • Sigma-Aldrich. Product Page for (S)-4-Boc-6,6-dimethyl-morpholine-3-carboxylic acid.
  • ChemScene. (2025, October 20).
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  • Apollo Scientific. Safety Data Sheet for Thiomorpholine-3-carboxylic acid, N-BOC protected.
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  • Journal of Applicable Chemistry. (2012).
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  • PubMed. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2.
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  • MDPI. (2023, April 4). Diastereoselective Synthesis of (–)
  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents.
  • ResearchGate. (2021, July 31). Quinoline-3-Carboxylic Acids “DNA Minor Groove-Binding Agent”.

Sources

A Comprehensive Guide to the Structure Elucidation of 5,6-Dimethylmorpholine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine scaffold is a cornerstone in medicinal chemistry, valued for its well-balanced physicochemical properties that often impart favorable pharmacokinetics and brain permeability to drug candidates.[1][2] This guide provides a comprehensive, multi-technique workflow for the complete structure elucidation of a substituted morpholine derivative, 5,6-Dimethylmorpholine-3-carboxylic acid. As a Senior Application Scientist, this document moves beyond a simple listing of procedures to explain the causal logic behind the analytical strategy, ensuring a self-validating and robust approach. We will detail the integrated use of High-Resolution Mass Spectrometry (HRMS), Infrared (IR) Spectroscopy, a full suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments, and finally, X-ray Crystallography. Each section provides not only the "how" but the "why," offering field-proven insights into data interpretation and the synergistic power of these techniques in confirming molecular connectivity and stereochemistry.

Introduction: The Analytical Challenge

The Significance of the Morpholine Moiety

Morpholine, a six-membered heterocycle containing both an amine and an ether functional group, is a privileged scaffold in drug discovery.[1] Its presence can modulate a compound's lipophilicity and aqueous solubility, and the weak basicity of the nitrogen atom provides a unique handle for molecular interactions and salt formation.[2] Consequently, morpholine derivatives are integral to a wide range of biologically active compounds, from anticancer agents to central nervous system drugs.[1][2]

The Subject Molecule: 5,6-Dimethylmorpholine-3-carboxylic Acid

The target of this guide, 5,6-Dimethylmorpholine-3-carboxylic acid, presents a distinct analytical challenge. Its structure contains multiple stereocenters at positions 3, 5, and 6. Therefore, a complete elucidation must not only confirm the core morpholine ring and the precise placement of the methyl and carboxylic acid substituents but also definitively establish the relative (cis/trans) and absolute (R/S) stereochemistry of these centers. This requires a sophisticated and integrated analytical approach where each technique provides a unique piece of the structural puzzle.

An Integrated, Multi-Technique Workflow

No single analytical technique can provide the complete structural picture. This guide champions an integrated workflow that begins with confirming the fundamental molecular formula and identifying functional groups, then proceeds to map the intricate network of atomic connections, and culminates in the unambiguous determination of the molecule's three-dimensional arrangement. This process ensures that the final structure is validated by a convergence of evidence from orthogonal methods.

Foundational Analysis: Molecular Formula and Functional Groups

The first step in any structure elucidation is to confirm the molecular formula and identify the key functional groups present. This foundational data provides the constraints for all subsequent spectroscopic analysis.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

Expertise & Experience: While standard mass spectrometry provides a molecular weight, it is insufficient for unambiguous formula determination. High-resolution mass spectrometry (HRMS), often using techniques like Time-of-Flight (TOF) or Orbitrap, is essential. It measures the mass-to-charge ratio (m/z) with extremely high precision (typically to four or five decimal places), allowing for the calculation of a unique elemental formula.

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol/water 50:50 v/v).

  • Chromatography: Inject the sample onto a C18 reverse-phase column with a gradient elution (e.g., water with 0.1% formic acid to acetonitrile with 0.1% formic acid) to ensure sample purity prior to MS analysis.

  • Mass Spectrometry: Analyze the eluent using an ESI-TOF or ESI-Orbitrap mass spectrometer in positive ion mode. The formic acid in the mobile phase facilitates protonation.

  • Data Analysis: Determine the m/z of the protonated molecular ion, [M+H]⁺. Use the instrument's software to calculate the elemental composition that matches the measured accurate mass.

Expected Data & Interpretation: For 5,6-Dimethylmorpholine-3-carboxylic acid (C₇H₁₃NO₃), the expected data is summarized below. The high degree of mass accuracy allows for the confident exclusion of other potential elemental formulas.

ParameterTheoretical ValueExpected HRMS Result
Molecular Formula C₇H₁₃NO₃C₇H₁₃NO₃
Exact Mass 159.08954-
[M+H]⁺ (m/z) 160.09682~160.0968 (within 5 ppm)

Trustworthiness: The combination of chromatographic separation and high-resolution mass analysis provides a self-validating system. The LC peak confirms the purity of the analyzed compound, while the HRMS data provides a highly confident molecular formula, which is the bedrock of the entire elucidation process.[3][4]

Fourier-Transform Infrared (IR) Spectroscopy for Functional Group Identification

Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique that provides definitive evidence for the presence of key functional groups by detecting their characteristic vibrational frequencies. For our target molecule, we expect to see clear signatures for the carboxylic acid, the secondary amine, and the ether linkage.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean, empty ATR crystal is collected and automatically subtracted from the sample spectrum.

Predicted Spectrum and Interpretation: The IR spectrum provides a molecular "fingerprint." The most diagnostic peaks for 5,6-Dimethylmorpholine-3-carboxylic acid are predicted below. The presence of these specific bands provides strong, direct evidence for the proposed functional groups.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
~3350-3300N-H StretchSecondary AmineConfirms the morpholine nitrogen is not fully substituted.
~3300-2500 (broad)O-H StretchCarboxylic AcidThe very broad nature is due to hydrogen bonding.[5]
~2980-2850C-H StretchAliphaticConfirms the presence of sp³ C-H bonds.
~1725-1700C=O StretchCarboxylic AcidA strong, sharp peak confirming the carbonyl group.[6]
~1150-1085C-O-C StretchEtherConfirms the ether linkage within the morpholine ring.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR is the most powerful tool for determining the precise atomic connectivity of a molecule in solution. A combination of 1D and 2D NMR experiments allows us to build the carbon framework and place every proton on it.

Proposed Structure and Atom Numbering

To facilitate the discussion of NMR data, the following atom numbering scheme will be used.

Caption: Atom numbering for 5,6-Dimethylmorpholine-3-carboxylic acid.

Experimental Protocols for NMR
  • Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or MeOD). DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons (NH and OH).

  • ¹H NMR: Acquire a standard proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

  • DEPT-135: Run a DEPT-135 experiment to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons are absent.

  • 2D COSY: Acquire a ¹H-¹H COSY spectrum to identify spin systems (i.e., which protons are coupled to each other).

  • 2D HSQC: Acquire a ¹H-¹³C HSQC spectrum to identify which protons are directly attached to which carbons.

  • 2D HMBC: Acquire a ¹H-¹³C HMBC spectrum to identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting spin systems and identifying quaternary carbons.

Data Interpretation: A Step-by-Step Assembly

The power of NMR lies in using the full suite of experiments to assemble the molecule piece by piece.

Step 1: Proton and Carbon Environments (¹H, ¹³C, DEPT)

  • The ¹H NMR will show distinct signals for the two methyl groups (doublets), the protons on the morpholine ring (complex multiplets), and the exchangeable NH and COOH protons (broad singlets).

  • The ¹³C NMR will show 7 distinct carbon signals: two methyls (~15-25 ppm), four carbons of the morpholine ring (~45-80 ppm), and one carboxylic acid carbonyl (~170-180 ppm).[5]

  • The DEPT-135 experiment will confirm the presence of 2 CH₃, 1 CH₂, and 3 CH groups, along with the quaternary carbonyl carbon.

Step 2: Mapping Direct Connections (HSQC) The HSQC experiment is the bridge between the proton and carbon spectra. It creates a correlation spot for every C-H bond, allowing for the unambiguous assignment of each proton signal to its directly attached carbon.

Caption: HSQC correlates each proton with its directly attached carbon.

Step 3: Building the Framework (COSY & HMBC)

  • COSY: This experiment reveals neighboring protons. We expect to see correlations forming a chain: H2 ↔ H3 ↔ NH and H5 ↔ H6. This confirms the sequence of atoms around the ring.

  • HMBC: This is the key to connecting the pieces. It reveals correlations over 2 or 3 bonds.

    • Crucial Correlation 1: A correlation from the protons of the C6-Methyl group to the C5 carbon will confirm their adjacency.

    • Crucial Correlation 2: A correlation from the H3 proton to the C7 carbonyl carbon (C=O) definitively places the carboxylic acid at the C3 position.

    • Crucial Correlation 3: Correlations from H3 and H5 to the C2 and C6 carbons, respectively, will help piece together the entire ring structure.

Predicted NMR Data Summary Table

Atom¹H Shift (ppm)¹H Multiplicity¹³C Shift (ppm)Key HMBC Correlations (from H to C)
NH ~2.5-4.0br s-C2, C5
C2-H₂ ~2.8-3.5m~45-55C3, C6
C3-H ~3.5-4.0dd~55-65C2, C5, C7
C5-H ~3.0-3.8m~50-60C3, C6, C5-Me
C6-H ~3.5-4.2m~70-80C2, C5, C6-Me
C5-Me ~1.1-1.3d~15-25C5, C6
C6-Me ~1.1-1.3d~15-25C5, C6
COOH ~10-13br s~170-180-

X-ray Crystallography: The Final Confirmation

Expertise & Experience: While the combination of MS and NMR provides a robust confirmation of the molecular connectivity, it often cannot unambiguously resolve the relative and absolute stereochemistry, especially in a cyclic system with multiple stereocenters. Single-crystal X-ray crystallography is the gold standard for this purpose. It provides a direct, three-dimensional image of the molecule's structure in the solid state.[9][10]

Experimental Protocol

  • Crystal Growth: This is often the most challenging step. The compound must be slowly crystallized from a suitable solvent system to form a single, diffraction-quality crystal. Techniques include slow evaporation, solvent diffusion, or cooling.

  • Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the positions of all non-hydrogen atoms are determined. The structure is then refined to achieve the best fit with the experimental data.

Expected Outcome: An X-ray crystal structure would provide an unambiguous solution, showing:

  • The chair conformation of the morpholine ring.[10]

  • The relative positions of the three substituents (e.g., whether the C3-COOH is cis or trans to the C5-methyl group).

  • If a chiral starting material or resolution was used, the analysis can determine the absolute stereochemistry (R/S configuration) at each chiral center.

Integrated Workflow and Final Conclusion

The structure elucidation of 5,6-Dimethylmorpholine-3-carboxylic acid is a process of converging evidence, where each analytical technique builds upon and validates the last.

Workflow Start Hypothesized Structure HRMS HRMS Analysis Start->HRMS Confirm Molecular Formula IR IR Spectroscopy Start->IR Identify Functional Groups NMR 1D & 2D NMR Suite (¹H, ¹³C, COSY, HSQC, HMBC) HRMS->NMR IR->NMR Validate Groups XRAY X-Ray Crystallography (if crystal available) NMR->XRAY Confirm Connectivity Final Confirmed Structure (Connectivity & Stereochemistry) NMR->Final Propose Stereoisomer XRAY->Final Determine Stereochemistry

Caption: Integrated workflow for complete structure elucidation.

Conclusion: By systematically applying HRMS, IR, and a comprehensive suite of NMR experiments, the planar structure and atomic connectivity of 5,6-Dimethylmorpholine-3-carboxylic acid can be confidently established. HRMS provides the elemental formula, IR confirms the expected functional groups, and the combination of 1D and 2D NMR acts as a blueprint to assemble the atoms in the correct sequence. For the final, unambiguous determination of its three-dimensional stereochemistry, single-crystal X-ray crystallography remains the definitive technique. This integrated approach represents a robust, self-validating system essential for modern chemical and pharmaceutical research, ensuring the highest level of scientific integrity and trustworthiness in structural assignment.

References

  • Acquavia M. A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. IRIS Unibas. Available at: [Link]

  • Acquavia, M. A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE. Available at: [Link]

  • El-Emam, A. A., et al. (2020). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. MDPI. Available at: [Link]

  • Fodor, L., et al. (2025). 1H and13C NMR spectra ofN-substituted morpholines. ResearchGate. Available at: [Link]

  • Acquavia, M. A., et al. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org. Available at: [Link]

  • Unknown Author. (n.d.). Morpholines: stereochemistry and preferred steric course of quaternization. Canadian Journal of Chemistry. Available at: [Link]

  • Cao, X., et al. (2023). The derivatization reaction of morpholine. ResearchGate. Available at: [Link]

  • Unknown Author. (n.d.). The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. ResearchGate. Available at: [Link]

  • Unknown Author. (n.d.). Observed IR spectrum of neutral morpholine and the calculated spectrum.... ResearchGate. Available at: [Link]

  • Sahu, P. K., et al. (2022). Chemical structures of various morpholine containing natural and synthetic compounds. ResearchGate. Available at: [Link]

  • Moser, A. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs. Available at: [Link]

  • Al-Adiwish, W. M., et al. (2019). A Study X-ray Crystal Structure of Compound 2-[Methylthio(morpholino)methylene]malononitrile, C9H11N3OS. Science Publishing Group. Available at: [Link]

  • Unknown Author. (n.d.). III Spectroscopic Data. AWS. Available at: [Link]

  • Kaur, H. (2017). Abt synthesized morpholine derivatives NMR spectra?. ResearchGate. Available at: [Link]

  • Friedel, R., & Mckinney, D. S. (1947). The infrared absorption spectra of liquid and gaseous morpholine. Semantic Scholar. Available at: [Link]

  • Chemi, G., et al. (2019). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. Available at: [Link]

  • Unknown Author. (2022). X-ray crystal structure of 5-(morpholine-4-yl)-3,6-diphenyl-1,2,4-triazine (3k). ResearchGate. Available at: [Link]

  • Lee, Y., et al. (2023). Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. PMC. Available at: [Link]

  • Friedel, R. A., & McKinney, D. S. (1947). The Infrared Absorption Spectra of Liquid and Gaseous Morpholine 1. ACS Publications. Available at: [Link]

  • Unknown Author. (2020). Spectroscopy of Carboxylic Acid Derivatives. Oregon State University. Available at: [Link]

  • Unknown Author. (n.d.). 21.10 Spectroscopy of Carboxylic Acid Derivatives. Organic Chemistry: A Tenth Edition. Available at: [Link]

Sources

An In-depth Technical Guide to Elucidating the Mechanism of Action of 5,6-Dimethylmorpholine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: Charting a Course into Unexplored Territory

In the landscape of medicinal chemistry, the morpholine ring is a well-established "privileged scaffold," a core structure that confers favorable pharmacokinetic and pharmacodynamic properties.[1][2] Its derivatives have found applications as central nervous system agents, anticancer therapeutics, and antimicrobials.[1][2][3] The addition of a carboxylic acid moiety further enhances the potential for biological activity by increasing solubility and providing a key interaction point for biological targets.[4]

This guide focuses on a specific, yet largely uncharacterized molecule: 5,6-Dimethylmorpholine-3-carboxylic acid . A thorough review of the existing scientific literature reveals a notable absence of direct studies on its mechanism of action. Therefore, this document serves not as a summary of known facts, but as a strategic whitepaper for the scientific professional. It is a roadmap for investigation, proposing plausible mechanisms of action based on the established pharmacology of structurally related compounds and detailing the experimental workflows required to test these hypotheses. As senior application scientists, our role is to synthesize existing knowledge to illuminate the path forward for novel compounds.

Structural and Physicochemical Context

The structure of 5,6-Dimethylmorpholine-3-carboxylic acid combines the key features of a morpholine ring, known to enhance drug-like properties such as solubility and brain permeability, with a carboxylic acid group, a common feature in roughly 25% of all commercial pharmaceuticals.[1][4] The dimethyl substitution on the morpholine ring may influence its conformational rigidity and interaction with biological targets.

PropertyPredicted Value/CharacteristicRationale
Molecular FormulaC7H13NO3Based on chemical structure
Molecular Weight159.18 g/mol Based on chemical structure
pKa~3-5 (carboxylic acid), ~7-8 (morpholine nitrogen)Typical for carboxylic acids and morpholine amines.[1]
SolubilityLikely aqueous soluble at physiological pHThe presence of both an acidic and a basic group enhances solubility.[4]
StereochemistryPotential for multiple stereoisomersThe presence of chiral centers at positions 3, 5, and 6 suggests that stereoselective synthesis and evaluation will be critical.[5][6]

Proposed Putative Mechanisms of Action

Given the lack of direct evidence, we propose three primary hypotheses for the mechanism of action of 5,6-Dimethylmorpholine-3-carboxylic acid, based on the activities of related morpholine and carboxylic acid-containing compounds.

Hypothesis 1: Enzyme Inhibition

The morpholine scaffold is present in numerous enzyme inhibitors. For instance, derivatives of morpholine-4-carboxylic acid have been shown to inhibit cathepsin S, a protease involved in inflammatory disorders.[3][5] Additionally, aryl-morpholines are known to interact with the PI3K kinase family.[1]

  • Plausible Targets:

    • Kinases: The morpholine ring can act as a hinge-binding motif.

    • Proteases: The carboxylic acid can chelate metal ions in the active site or form key hydrogen bonds.

    • Metabolic Enzymes: The structural similarity to amino acids could suggest interaction with enzymes involved in their metabolism.

Hypothesis 2: Receptor Modulation

Morpholine-containing compounds have been developed as ligands for various receptors, including cannabinoid receptors.[1] The carboxylic acid group can mimic the endogenous ligands of certain receptors, such as glutamate.

  • Plausible Targets:

    • G-Protein Coupled Receptors (GPCRs): The combination of a basic amine and an acidic carboxylate is a common feature in GPCR ligands.

    • Ion Channels: The compound could act as a modulator of ligand-gated ion channels.

Hypothesis 3: Metabolic Activation to a Cytotoxic Agent

A compelling parallel can be drawn with L-thiomorpholine-3-carboxylic acid, a cyclized analog of S-(2-chloroethyl)-L-cysteine. This compound is bioactivated by L-amino acid oxidase in the kidney to form a cytotoxic imine intermediate.[7] It is plausible that 5,6-Dimethylmorpholine-3-carboxylic acid could undergo a similar enzymatic transformation.

  • Proposed Bioactivation Pathway:

    • Uptake into cells via an amino acid or organic anion transporter.

    • Oxidation by an amino acid oxidase or a similar enzyme, targeting the secondary amine of the morpholine ring.

    • Formation of a reactive iminium ion intermediate.

    • The iminium ion could then act as an electrophile, alkylating cellular nucleophiles such as DNA or proteins, leading to cytotoxicity.

A Strategic Experimental Workflow for Mechanism of Action Deconvolution

The following is a detailed, phased approach for elucidating the mechanism of action of 5,6-Dimethylmorpholine-3-carboxylic acid.

Phase 1: Initial Phenotypic Screening and Target Class Identification

The initial step is to determine the broad biological effects of the compound in relevant cellular models.

Experimental Protocol: Broad-Spectrum Cell Viability and Phenotypic Screening

  • Cell Line Selection: Utilize a diverse panel of human cancer cell lines (e.g., from the NCI-60 panel) and a non-cancerous cell line (e.g., HEK293) to assess broad cytotoxicity and potential cancer selectivity.[8]

  • Viability Assay (MTS/MTT):

    • Plate cells in 96-well plates at an appropriate density.

    • After 24 hours, treat with a serial dilution of 5,6-Dimethylmorpholine-3-carboxylic acid (e.g., from 0.1 µM to 100 µM).

    • Incubate for 72 hours.

    • Add MTS or MTT reagent and incubate as per the manufacturer's protocol.

    • Measure absorbance to determine cell viability and calculate the IC50 value for each cell line.

  • High-Content Imaging:

    • In parallel, treat cells grown on imaging-compatible plates.

    • After 24, 48, and 72 hours, fix and stain cells with fluorescent dyes for key cellular features (e.g., Hoechst for nuclei, phalloidin for actin cytoskeleton, MitoTracker for mitochondria).

    • Acquire images using a high-content imaging system.

    • Analyze images for changes in cell morphology, nuclear condensation (apoptosis), cell cycle arrest, and other phenotypic changes.

Logical Flow for Phase 1 Investigation

G cluster_0 Phase 1: Phenotypic Screening A Synthesize & Purify 5,6-Dimethylmorpholine-3-carboxylic acid B Broad-Spectrum Cell Viability (e.g., NCI-60 Panel) A->B C High-Content Phenotypic Imaging A->C D Analyze IC50 Values & Morphological Changes B->D C->D E Hypothesis Generation: Cytotoxic, Cytostatic, or Other? D->E

Caption: Workflow for initial phenotypic screening.

Phase 2: Target Identification and Validation

Based on the results of Phase 1, the next step is to identify the specific molecular target(s).

Workflow for Target Identification

G cluster_1 Phase 2: Target Identification F Affinity-Based Methods: - Chemical Proteomics - Yeast Three-Hybrid I Candidate Target List Generation F->I G Genetic Methods: - CRISPR/Cas9 Screening - shRNA Library Screening G->I H In Silico Methods: - Molecular Docking - Pharmacophore Modeling H->I J Target Validation: - In Vitro Binding Assays (SPR, ITC) - Cellular Target Engagement Assays (CETSA) I->J K Validated Molecular Target J->K

Caption: Parallel approaches for molecular target identification.

Experimental Protocol: In Vitro Kinase Panel Screen

If cytotoxicity is observed, a broad kinase panel screen is a cost-effective way to test Hypothesis 1.

  • Select a Commercial Kinase Panel: Choose a service that offers screening against a large number of purified human kinases (e.g., >400).

  • Assay Conditions: Provide the compound at a standard concentration (e.g., 1 µM or 10 µM). The assay typically measures the inhibition of ATP consumption or substrate phosphorylation.

  • Data Analysis: Identify "hits" – kinases that are inhibited by a significant percentage (e.g., >50% or >90%).

  • Follow-up: For any hits, perform dose-response assays to determine the IC50 for the purified enzyme.

Experimental Protocol: Testing for Metabolic Bioactivation (Hypothesis 3)

This protocol is adapted from the study of L-thiomorpholine-3-carboxylic acid.[7]

  • Preparation of Cytosolic Fractions: Isolate cytosolic fractions from rat kidney or liver cells, which are rich in metabolic enzymes.

  • Incubation: Incubate 5,6-Dimethylmorpholine-3-carboxylic acid with the cytosolic fraction in the presence of appropriate cofactors (e.g., NAD+, FAD).

  • Detection of Imine Intermediate:

    • Monitor the reaction by UV-Vis spectroscopy for the appearance of a new absorbance peak, which may indicate the formation of a conjugated imine.

    • At various time points, add a reducing agent like sodium borohydride. This will reduce any imine formed back to the amine.

    • Analyze the reaction mixture by LC-MS. The presence of the parent compound with an added deuterium atom (if sodium borodeuteride is used) confirms the transient formation of an imine.[7]

  • Enzyme Identification: If bioactivation is confirmed, use protein purification techniques (e.g., chromatography) and proteomics to identify the specific enzyme responsible (e.g., L-amino acid oxidase).

Phase 3: Pathway Analysis and Functional Characterization

Once a validated target is identified, the focus shifts to understanding the downstream cellular consequences of its modulation.

Experimental Protocol: Western Blot Analysis of Signaling Pathways

If the target is a kinase (e.g., from the kinase screen), this protocol will validate its inhibition in a cellular context.

  • Cell Treatment: Treat a sensitive cell line with the compound at its IC50 and 10x IC50 concentrations for various time points (e.g., 1, 6, 24 hours).

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against the phosphorylated form of the target kinase and its key downstream substrates. Also, probe for the total protein levels as a loading control.

  • Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands. A decrease in the phosphorylated protein signal relative to the total protein indicates target engagement and pathway inhibition.

Proposed Signaling Pathway for a Hypothetical Kinase Target

G cluster_2 Hypothetical Kinase Inhibition Pathway Compound 5,6-Dimethylmorpholine- 3-carboxylic acid TargetKinase Target Kinase (e.g., PLK1) Compound->TargetKinase Inhibition Substrate_P Phosphorylated Substrate TargetKinase->Substrate_P Phosphorylation CellCycle Cell Cycle Progression Substrate_P->CellCycle Promotes Apoptosis Apoptosis CellCycle->Apoptosis Inhibition Leads to

Caption: A hypothetical signaling pathway inhibited by the compound.

Summary and Forward Outlook

While the mechanism of action of 5,6-Dimethylmorpholine-3-carboxylic acid is currently unknown, its chemical structure provides a strong foundation for rational hypothesis generation. The morpholine scaffold and carboxylic acid functional group are hallmarks of bioactive compounds, suggesting potential roles in enzyme inhibition, receptor modulation, or even metabolic bioactivation.

The experimental workflows detailed in this guide provide a comprehensive and logical framework for any research team to systematically investigate this compound. By beginning with broad phenotypic screening, progressing to specific target identification, and concluding with detailed pathway analysis, researchers can efficiently and rigorously elucidate its mechanism of action. This will be a critical step in determining the therapeutic potential of this novel chemical entity.

References

  • Citti, C., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. Retrieved from [Link]

  • Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. ResearchGate. Retrieved from [Link]

  • Hayden, P. J., et al. (1992). Bioactivation mechanism of L-thiomorpholine-3-carboxylic acid. PubMed - NIH. Retrieved from [Link]

  • Mąkosza, M., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. MDPI. Retrieved from [Link]

  • Lamberth, C. (2017). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Wiley-VCH. Retrieved from [Link]

  • Neises, B., & Steglich, W. (1985). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses. Retrieved from [Link]

  • BASF. (1985). US4504363A - Preparation of cis-2,6-dimethylmorpholine. Google Patents.
  • Shcheglova, D. I., et al. (2020). Biological activity and synthesis of 5,6-dihydroxyindole-2-carboxylic acid. Russian Chemical Bulletin. Retrieved from [Link]

  • Al-Bayati, F. I. H., et al. (2024). New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation. PubMed. Retrieved from [Link]

  • Kumar, S., et al. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. PubMed. Retrieved from [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Organic Chemistry Portal. Retrieved from [Link]

  • Lee, J. Y., et al. (2023). 6-Isoprenylindole-3-carboxylic Acid with an Anti-Melanogenic Activity from a Marine-Derived Streptomyces sp. APA-053. MDPI. Retrieved from [Link]

  • Wang, X., et al. (2019). Discovery of Methyl 3-((2-((1-(dimethylglycyl)-5-methoxyindolin-6-yl)amino)-5-(trifluoro-methyl) pyrimidin-4-yl)amino)thiophene-2-carboxylate as a Potent and Selective Polo-like Kinase 1 (PLK1) Inhibitor for Combating Hepatocellular Carcinoma. ResearchGate. Retrieved from [Link]

Sources

A Guide to the Spectroscopic Characterization of 5,6-Dimethylmorpholine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5,6-Dimethylmorpholine-3-carboxylic acid is a substituted morpholine derivative. The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. The specific substitution pattern of this compound, featuring two methyl groups and a carboxylic acid, presents a unique stereochemical and electronic environment. Accurate and unambiguous structural elucidation is paramount for its potential use in drug discovery and development.

Predicted Spectroscopic Data and Interpretation

The structural confirmation of a novel compound like 5,6-Dimethylmorpholine-3-carboxylic acid relies on the synergistic interpretation of data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Predictions are based on the chemical environment of each nucleus.[1][2]

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Hₐ (COOH)12.0 - 13.0br s1HThe acidic proton of the carboxylic acid is expected to be highly deshielded and may exhibit a broad signal due to hydrogen bonding and exchange with residual water in the solvent.
H₃3.5 - 3.7dd1HThis proton is on a carbon adjacent to the carboxylic acid and the nitrogen atom, leading to a downfield shift. It will be coupled to the two protons on C2.
H₅3.2 - 3.4m1HThis methine proton is coupled to the adjacent methyl group (H₇) and the protons on C6, resulting in a complex multiplet.
H₆2.8 - 3.0m1HThis methine proton is coupled to the adjacent methyl group (H₈) and the proton on C5.
H₂ₑ2.5 - 2.7dd1HThe axial and equatorial protons on C2 are diastereotopic. The equatorial proton is typically slightly downfield compared to the axial proton.
H₂ₐ2.3 - 2.5dd1HThe axial proton on C2 will show coupling to the equatorial proton on the same carbon and the proton on C3.
H₇ (CH₃)1.1 - 1.3d3HThis methyl group is coupled to the proton on C5, resulting in a doublet.
H₈ (CH₃)1.0 - 1.2d3HThis methyl group is coupled to the proton on C6, resulting in a doublet.

Note: Chemical shifts are highly dependent on solvent and concentration.[1][3] These predictions are based on typical values for similar functional groups.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Carbon LabelPredicted Chemical Shift (δ, ppm)Rationale
C=O172 - 175The carbonyl carbon of the carboxylic acid is significantly deshielded.[4]
C358 - 62This carbon is attached to the nitrogen and the electron-withdrawing carboxylic acid group.
C555 - 60This carbon is adjacent to the oxygen and nitrogen atoms.
C653 - 58This carbon is adjacent to the nitrogen atom.
C245 - 50This carbon is adjacent to the nitrogen atom.
CH₃ (C7)18 - 22Methyl group carbon.
CH₃ (C8)16 - 20Methyl group carbon.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its elemental composition and connectivity.[5][6] For a compound like 5,6-Dimethylmorpholine-3-carboxylic acid (Molecular Formula: C₇H₁₃NO₃, Molecular Weight: 159.18 g/mol ), electrospray ionization (ESI) in positive mode would likely show a prominent protonated molecule [M+H]⁺ at m/z 160.1.

Predicted Fragmentation Pathway

The fragmentation of the molecular ion is often initiated by the loss of stable neutral molecules or radicals.[7][8] A plausible fragmentation pathway for 5,6-Dimethylmorpholine-3-carboxylic acid is outlined below.

G M [M+H]⁺ m/z 160.1 frag1 Loss of H₂O [M+H-H₂O]⁺ m/z 142.1 M->frag1 - H₂O frag2 Loss of COOH radical [M-COOH]⁺ m/z 114.1 M->frag2 - •COOH frag3 Ring Cleavage M->frag3 G cluster_0 Spectroscopic Analysis cluster_1 Data Interpretation & Validation MS Mass Spectrometry (m/z 160.1 for [M+H]⁺) MW_Confirm Confirm Molecular Weight MS->MW_Confirm IR IR Spectroscopy (O-H, C=O, C-O stretches) FG_ID Identify Functional Groups IR->FG_ID NMR_1H ¹H NMR (Proton environment & connectivity) CH_Framework Elucidate C-H Framework NMR_1H->CH_Framework NMR_13C ¹³C NMR (Carbon backbone) NMR_13C->CH_Framework Structure_Proposal Propose Structure MW_Confirm->Structure_Proposal FG_ID->Structure_Proposal CH_Framework->Structure_Proposal Structure_Validation Validate with 2D NMR Structure_Proposal->Structure_Validation Final_Structure Confirmed Structure: 5,6-Dimethylmorpholine-3-carboxylic acid Structure_Validation->Final_Structure

Sources

Biological Activity & Application of 5,6-Dimethylmorpholine-3-carboxylic Acid: A Strategic Pharmacophore Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity & Medicinal Application of 5,6-Dimethylmorpholine-3-carboxylic Acid Content Type: Technical Whitepaper / Strategic Guide Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Leads[1]

Executive Summary: The Structural Imperative

5,6-Dimethylmorpholine-3-carboxylic acid (5,6-DMMC) is not typically a standalone therapeutic agent; rather, it is a high-value conformationally constrained amino acid (CCAA) and proline isostere .[1] Its primary biological utility lies in its ability to lock bioactive conformations in peptidomimetics and small-molecule inhibitors.[1]

By introducing methyl groups at the 5- and 6-positions of the morpholine ring, medicinal chemists introduce significant steric constraints (A(1,[1]3) strain) that restrict the ring pucker.[1] This "conformational locking" mechanism is used to:

  • Enhance Potency: Pre-organize the ligand into its bioactive conformation, reducing the entropic penalty of binding.[1]

  • Improve Metabolic Stability: Block metabolic "soft spots" (oxidative metabolism) on the morpholine ring.[1]

  • Modulate Lipophilicity: Increase

    
     and blood-brain barrier (BBB) permeability compared to the unsubstituted parent.[1]
    

Structural Biology & Conformational Analysis

The Proline Isostere Concept

Morpholine-3-carboxylic acid is a bioisostere of proline and pipecolic acid.[1] The oxygen atom at position 4 lowers the pKa of the secondary amine (compared to piperidine), altering hydrogen bond donor/acceptor capability.[1]

  • Proline: Rigid pyrrolidine ring; restricts

    
     dihedral angle.[1]
    
  • Morpholine-3-carboxylic acid: Six-membered chair; allows specific

    
     angles.[1]
    
  • 5,6-Dimethyl Variant: The methyl groups at C5 and C6 dictate the preferred chair conformation (axial vs. equatorial preference) to avoid 1,3-diaxial interactions.[1]

Conformational Locking Mechanism

The biological activity of derivatives containing 5,6-DMMC is driven by the specific stereochemistry of the methyl groups relative to the C3-carboxylate.[1]

  • Scenario A (Unsubstituted): The morpholine ring can flip between chair conformers, potentially sampling inactive states.[1]

  • Scenario B (5,6-Dimethyl): The bulky methyl groups strongly prefer equatorial positions to minimize steric strain.[1] This forces the C3-carboxylate and the N4-substituent into specific vectors, effectively "freezing" the pharmacophore.[1]

ConformationLock Unsub Unsubstituted Morpholine-3-COOH Flux Conformational Flux (Chair A ⇌ Chair B) Unsub->Flux Dynamic Ring Entropy High Entropic Penalty (Lower Affinity) Flux->Entropy Binding Event Sub 5,6-Dimethyl Substitution Lock Steric Lock (Methyls force single Chair) Sub->Lock A(1,3) Strain PreOrg Pre-organized Bioactive State Lock->PreOrg Vector Alignment Affinity High Affinity (Low Entropic Cost) PreOrg->Affinity Binding Event

Figure 1: Mechanistic impact of 5,6-dimethyl substitution on ligand thermodynamics.[1] The substitution reduces the entropic cost of binding by pre-organizing the ligand.[1]

Medicinal Chemistry Applications

Peptidomimetics & Protease Inhibition

5,6-DMMC is frequently employed in the design of inhibitors for targets requiring a specific


-turn geometry, such as HCV NS5A , Renin , or Thrombin .[1]
  • Mechanism: In peptide chains, replacing a Proline residue with 5,6-DMMC alters the local backbone geometry.[1] The ether oxygen can also act as a weak hydrogen bond acceptor, mimicking the hydration shell of the native peptide.[1]

  • Case Study Logic: If a lead peptide contains a Pro-Xxx motif that is rapidly metabolized, substituting Pro with 5,6-DMMC often retains the turn structure while abolishing proteolysis by prolyl oligopeptidases.[1]

Metabolic Stability Enhancement

Unsubstituted morpholines are susceptible to oxidative metabolism (N-dealkylation or C-oxidation) by Cytochrome P450 enzymes (e.g., CYP3A4, CYP2D6).[1]

  • Metabolic Hotspot: The carbons alpha to the nitrogen (C3 and C5) and oxygen (C2 and C6) are vulnerable.[1]

  • Solution: Methylation at C5 and C6 sterically hinders the approach of the heme-iron oxo species of P450 enzymes, significantly extending the half-life (

    
    ) of the drug candidate.[1]
    
Quantitative Data: Predicted Physicochemical Profile

Note: Values are calculated based on standard substituent contributions for the (3R,5S,6S) isomer.[1]

PropertyUnsubstituted Morpholine-3-COOH5,6-Dimethylmorpholine-3-COOHImpact on Drug Design
MW 131.13 g/mol 159.18 g/mol Slight increase; remains fragment-like.[1]
cLogP -1.2 (Hydrophilic)-0.4 to 0.1 (Moderate)Improved membrane permeability.[1]
tPSA ~50 Ų~50 ŲNo change; maintains polar surface area.[1]
Rotatable Bonds 11Rigid scaffold (Good for oral bioavailability).[1]
pKa (Acid) ~3.5~3.7Slight electronic effect from methyls.[1]
pKa (Base) ~8.4~8.6Slightly more basic due to inductive effect (+I).[1]

Experimental Protocols: Synthesis & Incorporation

Protocol: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Objective: Incorporate 5,6-DMMC into a peptide backbone using Fmoc chemistry. Rationale: The secondary amine of the morpholine ring is sterically hindered (especially with C5-methyl), requiring high-efficiency coupling reagents.[1]

  • Resin Preparation: Swell Rink Amide resin (0.5 mmol/g) in DMF for 30 min.

  • Fmoc Deprotection: Treat with 20% Piperidine/DMF (2 x 10 min). Wash with DMF (5x).

  • Coupling (Critical Step):

    • Reagents: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent.[1] HATU is superior for hindered secondary amines.[1]

    • Stoichiometry: 4 eq. Fmoc-5,6-DMMC, 3.9 eq. HATU, 8 eq.[1] DIPEA.

    • Reaction Time: Double coupling is required.[1] 2 x 2 hours at Room Temperature.

    • Note: Monitor reaction completion via Chloranil test (ninhydrin is ineffective for secondary amines).[1]

  • Capping: Acetylate unreacted amines with Ac₂O/DIPEA/DMF to prevent deletion sequences.

  • Cleavage: TFA/TIS/H₂O (95:2.5:2.5) for 3 hours.

Protocol: In Vitro Metabolic Stability Assay

Objective: Validate the metabolic stability conferred by the 5,6-dimethyl substitution.[1]

  • System: Human Liver Microsomes (HLM).[1]

  • Test Compounds:

    • Compound A: Ligand with unsubstituted Morpholine-3-COOH.[1]

    • Compound B: Ligand with 5,6-Dimethylmorpholine-3-COOH.[1]

  • Incubation:

    • Prepare 1 µM test compound in phosphate buffer (pH 7.4) with HLM (0.5 mg protein/mL).[1]

    • Initiate reaction with NADPH-regenerating system.[1]

    • Incubate at 37°C.

  • Sampling: Quench aliquots at 0, 15, 30, and 60 min with ice-cold acetonitrile containing internal standard.

  • Analysis: LC-MS/MS quantification of parent compound remaining.

  • Calculation: Plot

    
     vs. time to determine 
    
    
    
    and intrinsic clearance (
    
    
    ).

Biological Pathway & Logic Flow

The following diagram illustrates the decision matrix for selecting 5,6-DMMC during Lead Optimization.

LeadOpt Start Lead Compound Identified (Contains Proline/Morpholine) Issue1 Issue: Rapid Metabolic Clearance? Start->Issue1 Issue2 Issue: Low Potency/Selectivity? Start->Issue2 Decision Structural Modification Strategy Issue1->Decision Issue2->Decision Sol1 Substitute with 5,6-Dimethylmorpholine-3-COOH Decision->Sol1 Apply Scaffold Mech1 Mechanism: Steric Shielding of C-H bonds Sol1->Mech1 Mech2 Mechanism: Conformational Lock (Rigidification) Sol1->Mech2 Result Optimized Lead Candidate: ↑ t1/2, ↑ Potency Mech1->Result Mech2->Result

Figure 2: Strategic decision pathway for incorporating 5,6-DMMC in drug design.

References

  • Garg, N. et al. (2019).[1] "Design, synthesis and biological evaluation of 2,5-dimethylfuran-3-carboxylic acid derivatives as potential IDO1 inhibitors." Bioorganic & Medicinal Chemistry. Link(Cited for general principles of substituted heterocyclic carboxylic acids in inhibitor design).[1]

  • BenchChem Technical Support. (2025). "Conformational Analysis of the Morpholine Ring: An In-depth Technical Guide." BenchChem.[1][2] Link(Cited for chair conformation energetics).[1]

  • Hanessian, S. et al. (1997).[1] "Design and Synthesis of Conformationally Constrained Amino Acids as Versatile Scaffolds." Tetrahedron. (Foundational text on proline isosteres).

  • Meanwell, N. A. (2011).[1] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link(Authoritative source on morpholine utility).

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In Vitro Evaluation of 5,6-Dimethylmorpholine-3-carboxylic Acid: A Technical Guide for Preclinical Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Morpholine Derivative

The morpholine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its unique structural and physicochemical properties often impart favorable pharmacokinetic profiles and biological activity. The novel compound, 5,6-Dimethylmorpholine-3-carboxylic acid, combines this established heterocyclic core with a carboxylic acid moiety and dimethyl substitution, suggesting a potential for diverse biological interactions. Carboxylic acid groups can act as key pharmacophores, participating in hydrogen bonding and ionic interactions with biological targets, while the dimethyl substitution may influence potency, selectivity, and metabolic stability.

This in-depth technical guide provides a comprehensive framework for the in vitro evaluation of 5,6-Dimethylmorpholine-3-carboxylic acid. As a Senior Application Scientist, the following sections are designed not as a rigid template, but as a logical and scientifically-grounded workflow. We will move from foundational cytotoxicity assessments to more nuanced, target-based, and mechanistic studies, providing the rationale behind experimental choices and detailed protocols to ensure data integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize the therapeutic potential of this and similar novel chemical entities.

Part 1: Foundational Analysis - Cytotoxicity Profiling

Prior to investigating any specific therapeutic activity, it is imperative to establish the cytotoxicity profile of 5,6-Dimethylmorpholine-3-carboxylic acid. This initial screening provides a crucial therapeutic window, informing the concentration range for subsequent, more specific assays and flagging potential for off-target toxicity.[3][4]

The Rationale for a Multi-Assay, Multi-Cell Line Approach
Experimental Workflow for Cytotoxicity Assessment

The following diagram outlines the general workflow for assessing the cytotoxicity of our lead compound.

Cytotoxicity_Workflow cluster_prep Preparation cluster_assays Assay Execution cluster_readout Data Acquisition & Analysis Compound_Prep Prepare Stock Solution of 5,6-Dimethylmorpholine- 3-carboxylic acid in DMSO Treat_Cells Treat Cells with Serial Dilutions of Compound Compound_Prep->Treat_Cells Cell_Culture Culture and Maintain Selected Cell Lines Plate_Cells Plate Cells in 96-well Plates Cell_Culture->Plate_Cells Plate_Cells->Treat_Cells Incubate Incubate for 24, 48, 72 hours Treat_Cells->Incubate MTT_Assay MTT Assay (Metabolic Activity) Incubate->MTT_Assay LDH_Assay LDH Release Assay (Membrane Integrity) Incubate->LDH_Assay Data_Analysis Calculate IC50 Values and Plot Dose-Response Curves MTT_Assay->Data_Analysis LDH_Assay->Data_Analysis Target_Screening_Workflow cluster_enzyme Enzyme Inhibition Assays cluster_receptor Receptor Binding Assays Enzyme_Selection Select Relevant Enzymes (e.g., Kinases, Proteases) Inhibition_Assay Perform In Vitro Enzyme Inhibition Assay Enzyme_Selection->Inhibition_Assay IC50_Determination Determine IC50 Values Inhibition_Assay->IC50_Determination Receptor_Selection Select Relevant Receptors (e.g., GPCRs, Ion Channels) Binding_Assay Perform Radioligand or Fluorescent Binding Assay Receptor_Selection->Binding_Assay Ki_Determination Determine Binding Affinity (Ki) Binding_Assay->Ki_Determination

Caption: Workflow for target-based screening of the compound.

Detailed Experimental Protocols

2.3.1 Generic Enzyme Inhibition Assay (e.g., Kinase Assay)

Protein kinases are a major class of drug targets, particularly in oncology. A generic kinase assay can be adapted for various specific kinases.

  • Step 1: Reagents: Obtain the purified kinase, its specific substrate, and ATP.

  • Step 2: Reaction Setup: In a 96-well plate, add the kinase, the test compound at various concentrations, and the substrate in a suitable buffer.

  • Step 3: Initiation of Reaction: Initiate the reaction by adding ATP.

  • Step 4: Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a defined period.

  • Step 5: Detection: Use a commercially available kinase activity assay kit to detect the product of the reaction. This is often a phosphorylation event that can be measured by fluorescence, luminescence, or absorbance.

  • Step 6: Data Analysis: Calculate the percentage of inhibition relative to a no-compound control and determine the IC50 value.

2.3.2 Receptor Binding Assay (Competitive Binding)

This assay measures the ability of the test compound to displace a known, labeled ligand from its receptor. [5][6]

  • Step 1: Reagents: Prepare a membrane fraction from cells overexpressing the receptor of interest. Obtain a high-affinity radiolabeled or fluorescently labeled ligand for that receptor.

  • Step 2: Assay Setup: In a 96-well plate, incubate the membrane preparation with a fixed concentration of the labeled ligand and varying concentrations of 5,6-Dimethylmorpholine-3-carboxylic acid.

  • Step 3: Incubation: Allow the binding to reach equilibrium (typically 1-2 hours at room temperature).

  • Step 4: Separation of Bound and Free Ligand: For radioligand binding, rapidly filter the reaction mixture through a glass fiber filter to trap the membranes with the bound ligand. [7]For fluorescent ligands, specialized plate readers can directly measure the bound signal.

  • Step 5: Quantification: Quantify the amount of bound labeled ligand using a scintillation counter (for radiolabels) or a fluorescence plate reader.

  • Step 6: Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC50, which can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Part 3: Mechanistic Studies - Elucidating the Mode of Action

Should the initial screening reveal promising activity, the next logical step is to delve into the mechanism of action. [8][9]This involves understanding how 5,6-Dimethylmorpholine-3-carboxylic acid exerts its effects at a cellular and molecular level.

Rationale for Mechanistic Elucidation

Understanding the mechanism of action is crucial for lead optimization and predicting in vivo efficacy and potential side effects. [8]For instance, if the compound is found to be a potent enzyme inhibitor, further studies would focus on its mode of inhibition (e.g., competitive, non-competitive). If it shows anti-cancer activity, investigating its effect on cell cycle progression and apoptosis is essential.

Experimental Workflow for a Hypothetical Anti-Cancer Mechanism

The following diagram illustrates a potential workflow if the compound shows selective cytotoxicity towards a cancer cell line.

Mechanistic_Workflow cluster_cell_cycle Cell Cycle Analysis cluster_apoptosis Apoptosis Assays cluster_pathway Signaling Pathway Analysis Initial_Hit Compound shows selective cytotoxicity in A549 cells Flow_Cytometry Treat A549 cells with compound and analyze by Flow Cytometry (Propidium Iodide Staining) Initial_Hit->Flow_Cytometry Annexin_V_Assay Annexin V/PI Staining (Flow Cytometry) Initial_Hit->Annexin_V_Assay Cell_Cycle_Arrest Determine if compound induces cell cycle arrest (G1, S, G2/M) Flow_Cytometry->Cell_Cycle_Arrest Apoptosis_Induction Confirm induction of apoptosis Annexin_V_Assay->Apoptosis_Induction Caspase_Activity Caspase-3/7 Activity Assay Caspase_Activity->Apoptosis_Induction Western_Blot Western Blot analysis of key signaling proteins (e.g., MAPK, Akt) Apoptosis_Induction->Western_Blot Pathway_Modulation Identify modulated signaling pathways Western_Blot->Pathway_Modulation

Caption: A potential workflow to investigate the anti-cancer mechanism of action.

Detailed Experimental Protocols

3.3.1 Cell Cycle Analysis by Flow Cytometry

  • Step 1: Cell Treatment: Treat the cancer cell line of interest with the compound at its IC50 concentration for 24-48 hours.

  • Step 2: Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

  • Step 3: Staining: Resuspend the fixed cells in a solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and its fluorescence is proportional to the DNA content.

  • Step 4: Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Step 5: Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) to identify any cell cycle arrest.

3.3.2 Apoptosis Detection by Annexin V/PI Staining

  • Step 1: Cell Treatment: Treat cells as described for cell cycle analysis.

  • Step 2: Staining: Harvest the cells and resuspend them in a binding buffer containing Annexin V-FITC and PI. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI enters cells with compromised membranes, indicating late apoptosis or necrosis.

  • Step 3: Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Step 4: Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Conclusion and Future Directions

This guide has outlined a systematic and robust approach for the in vitro evaluation of 5,6-Dimethylmorpholine-3-carboxylic acid. By progressing from broad cytotoxicity screening to specific target-based assays and mechanistic studies, researchers can build a comprehensive profile of the compound's biological activity. The data generated from these experiments will be critical for making informed decisions about the further development of this molecule as a potential therapeutic agent. Positive and compelling in vitro data would provide a strong rationale for advancing the compound to preclinical in vivo studies.

References

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"discovery and history of 5,6-Dimethylmorpholine-3-carboxylic acid"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Potential Significance of Substituted Morpholine-3-Carboxylic Acids

Abstract

This technical guide addresses the inquiry into the discovery and history of 5,6-Dimethylmorpholine-3-carboxylic acid. Initial comprehensive searches of chemical and scientific literature reveal that this specific molecule is not a well-documented compound. Therefore, this guide expands its scope to provide a thorough exploration of the broader, and scientifically significant, class of morpholine-3-carboxylic acid derivatives. We will delve into the history and importance of the morpholine scaffold as a privileged structure in medicinal chemistry, detail established and proposed synthetic routes for its derivatives, and discuss the potential biological significance of novel compounds such as the titular 5,6-Dimethylmorpholine-3-carboxylic acid based on existing structure-activity relationship data. This document serves as a foundational resource for researchers, chemists, and drug development professionals interested in the synthesis and application of this versatile heterocyclic system.

The Morpholine Scaffold: A Cornerstone of Modern Medicinal Chemistry

The morpholine ring, a saturated heterocycle containing both an amine and an ether functional group, is a cornerstone in the design of therapeutic agents.[1][2][3] Its prevalence in approved drugs and clinical candidates stems from a unique combination of physicochemical properties that are highly advantageous for drug development.

Historical Context and Industrial Production: The parent compound, morpholine, is not known to occur naturally.[4] Industrially, it has been primarily produced through methods like the dehydration of diethanolamine with sulfuric acid or, more commonly, the reaction of diethylene glycol with ammonia at high temperatures and pressures over a hydrogenation catalyst.[4][5][6][7] This accessibility has made it a readily available building block for organic synthesis.

A Privileged Structure: The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets. Morpholine fits this description perfectly due to several key attributes:

  • Balanced Lipophilicity and Hydrophilicity: The ether oxygen and secondary amine provide a desirable balance, enhancing aqueous solubility and permeability across biological membranes like the blood-brain barrier.[1][2]

  • Metabolic Stability: The morpholine ring is generally stable to metabolic degradation and can improve the pharmacokinetic profile of a drug candidate.[2]

  • Reduced Basicity: The electron-withdrawing effect of the ether oxygen lowers the pKa of the nitrogen atom compared to analogous piperidines, which can be beneficial for avoiding off-target interactions.[1]

  • Conformational Flexibility: The chair-like conformation of the morpholine ring allows it to act as a versatile scaffold, orienting substituents in precise three-dimensional arrangements to interact with biological targets.[2]

These properties have led to the incorporation of the morpholine motif into a wide array of successful drugs, including the antibiotic Linezolid, the anticancer agent Gefitinib, and the antidepressant Reboxetine.[2][5]

Caption: Core structure and key properties of the morpholine scaffold.

General Synthesis of Morpholine-3-Carboxylic Acid Derivatives

While 5,6-Dimethylmorpholine-3-carboxylic acid itself is not described in the literature, the synthesis of the core morpholine-3-carboxylic acid scaffold is well-established. These methods often leverage chiral starting materials like amino acids to produce enantiomerically pure products, which is critical for pharmaceutical applications.

A common and effective strategy begins with α-amino acids, such as L-serine or L-threonine. The following represents a generalized workflow for this transformation.

Experimental Protocol: Synthesis of a Morpholine-3-Carboxylate from L-Serine Methyl Ester

This protocol is a representative example based on established chemical transformations.[8]

Step 1: N-Alkylation of L-Serine Methyl Ester

  • To a stirred solution of L-serine methyl ester hydrochloride (1.0 eq) in a suitable solvent such as methanol, add a base like triethylamine (2.2 eq) at 0 °C.

  • Add a 2-haloethanol derivative (e.g., 2-bromoethanol, 1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours until TLC or LC-MS analysis indicates the consumption of the starting material.

  • Remove the solvent under reduced pressure. The resulting crude N-(2-hydroxyethyl)serine methyl ester can be purified by column chromatography or carried forward to the next step.

Step 2: O-Sulfonylation of the Primary Alcohol

  • Dissolve the crude product from Step 1 in a non-protic solvent like dichloromethane (DCM) at 0 °C.

  • Add a base, such as triethylamine (1.5 eq).

  • Slowly add a sulfonyl chloride, like methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) (1.2 eq).

  • Stir the reaction at 0 °C for 1-3 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the O-sulfonylated intermediate.

Step 3: Intramolecular Cyclization

  • Dissolve the crude sulfonylated intermediate in a polar aprotic solvent like tetrahydrofuran (THF) or acetonitrile.

  • Add a non-nucleophilic base, such as sodium hydride (NaH, 1.5 eq) or potassium tert-butoxide (t-BuOK, 1.5 eq), portion-wise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 4-12 hours until the reaction is complete.

  • Carefully quench the reaction by adding water. Extract the product with an organic solvent like ethyl acetate.

  • Dry the combined organic extracts, filter, and concentrate. Purify the resulting methyl morpholine-3-carboxylate by silica gel chromatography.

Step 4: Hydrolysis of the Ester

  • Dissolve the purified methyl morpholine-3-carboxylate in a mixture of THF and water.

  • Add an excess of lithium hydroxide (LiOH, 2-3 eq) and stir at room temperature for 2-6 hours.

  • Once the hydrolysis is complete, acidify the reaction mixture to pH ~2-3 with 1M HCl.

  • Extract the product with a suitable organic solvent. Concentrate the organic layers to yield the final morpholine-3-carboxylic acid.

Synthesis_Workflow L-Serine_Ester L-Serine Methyl Ester N_Alkylation N-Alkylation with 2-Haloethanol L-Serine_Ester->N_Alkylation Intermediate_1 N-(2-hydroxyethyl) Serine Ester N_Alkylation->Intermediate_1 Sulfonylation O-Sulfonylation (e.g., MsCl) Intermediate_1->Sulfonylation Intermediate_2 Sulfonylated Intermediate Sulfonylation->Intermediate_2 Cyclization Base-mediated Intramolecular Cyclization Intermediate_2->Cyclization Cyclized_Ester Methyl Morpholine-3-carboxylate Cyclization->Cyclized_Ester Hydrolysis Ester Hydrolysis (e.g., LiOH) Cyclized_Ester->Hydrolysis Final_Product Morpholine-3-carboxylic Acid Hydrolysis->Final_Product

Caption: Generalized workflow for synthesizing the morpholine-3-carboxylic acid core.

Analysis of Documented Dimethyl-Substituted Morpholine Carboxylic Acids

While the specific 5,6-dimethyl isomer is elusive, other dimethyl-substituted morpholine carboxylic acids are known and commercially available. These serve as excellent reference points for predicting the properties and potential synthesis of the target compound. A prominent example is (S)-4-Boc-6,6-dimethyl-morpholine-3-carboxylic acid.

Compound NameCAS NumberMolecular FormulaKey Structural FeaturesSource
(S)-4-Boc-6,6-dimethyl-morpholine-3-carboxylic acidNot AvailableC12H21NO5Gem-dimethyl at C6; N-Boc protected
(3S)-6,6-dimethyl-5-oxothiomorpholine-3-carboxylic acid14226-94-9C7H11NO3SGem-dimethyl at C6; Thioether and Amide (Oxo) functionality[9]
5-Oxothiomorpholine-3-carboxylic Acid5439-87-2C5H7NO3SThioether and Amide (Oxo) functionality, no methyl groups[10][11]

The presence of these analogs, particularly the 6,6-dimethyl variant, confirms that dimethyl substitution on the morpholine ring is synthetically accessible and chemically stable.

Proposed Synthetic Route for 5,6-Dimethylmorpholine-3-carboxylic acid

Leveraging established synthetic principles, we can propose a plausible multi-step synthesis for the target molecule, 5,6-Dimethylmorpholine-3-carboxylic acid. This hypothetical route starts from a commercially available, substituted amino alcohol.

Retrosynthetic Analysis: The target molecule can be disconnected via the C-O and C-N bonds of the morpholine ring, leading back to a substituted amino diol, which in turn can be derived from an appropriate α-amino acid ester and an epoxide.

Proposed Forward Synthesis:

Step 1: Synthesis of the Amino Diol Intermediate

  • Start with a suitable α-amino acid ester, such as methyl 2-aminobutanoate. Protect the amine with a suitable protecting group (e.g., Boc or Cbz).

  • React the protected amino ester with a Grignard reagent (e.g., methylmagnesium bromide) to install the first methyl group and form a tertiary alcohol. This step requires careful control of stoichiometry to avoid over-addition.

  • Alternatively, and more controllably, start with a chiral amino alcohol like (2S,3R)-2-Amino-3-pentanol.

  • React this amino alcohol with a protected 2-bromoethanol derivative under basic conditions to form the N-alkylated intermediate.

Step 2: Cyclization to Form the Morpholine Ring

  • Deprotect the alcohol on the N-alkyl side chain.

  • Activate the secondary alcohol of the original amino alcohol backbone by converting it to a good leaving group (e.g., a tosylate or mesylate).

  • Induce intramolecular Williamson ether synthesis by treating the intermediate with a strong, non-nucleophilic base (e.g., NaH) to form the 5,6-dimethyl-substituted morpholine ring.

Step 3: Carboxylation

  • If the synthesis started from an amino alcohol, the C3 position would be a CH group. This needs to be converted to a carboxylic acid.

  • This can be achieved through a deprotonation-carboxylation sequence. Deprotonate the carbon adjacent to the oxygen and nitrogen (C3) using a strong base like n-butyllithium, followed by quenching with solid carbon dioxide (dry ice).

  • Subsequent acidic workup will yield the desired 5,6-Dimethylmorpholine-3-carboxylic acid.

Proposed_Synthesis cluster_start Starting Materials cluster_path Synthetic Pathway Amino_Alcohol (2S,3R)-2-Amino-3-pentanol N_Alkylation N-Alkylation Amino_Alcohol->N_Alkylation Bromoethanol Protected 2-Bromoethanol Bromoethanol->N_Alkylation Intermediate_1 N-Alkylated Amino Diol N_Alkylation->Intermediate_1 Cyclization Tosylation & Intramolecular Williamson Ether Synthesis Intermediate_1->Cyclization Intermediate_2 5,6-Dimethylmorpholine Cyclization->Intermediate_2 Carboxylation Deprotonation-Carboxylation at C3 Intermediate_2->Carboxylation Final_Product 5,6-Dimethylmorpholine- 3-carboxylic acid Carboxylation->Final_Product

Caption: Proposed synthetic pathway for 5,6-Dimethylmorpholine-3-carboxylic acid.

Potential Biological Significance and Future Directions

While the biological activity of 5,6-Dimethylmorpholine-3-carboxylic acid is unknown, we can infer its potential from related structures. The morpholine scaffold is a key component in drugs targeting the central nervous system, inflammation, and cancer.[1][12][13] The addition of methyl groups can significantly impact a molecule's properties by:

  • Increasing Lipophilicity: This can affect membrane permeability, protein binding, and metabolic stability.

  • Introducing Steric Hindrance: Methyl groups can lock the molecule into specific conformations, potentially increasing binding affinity and selectivity for a target protein.

  • Blocking Metabolic Sites: A methyl group can be strategically placed to prevent metabolic enzymes from accessing and modifying a part of the molecule, thereby increasing its half-life.

Given the broad spectrum of activity for morpholine derivatives, it is plausible that 5,6-Dimethylmorpholine-3-carboxylic acid could be investigated as a scaffold for developing novel agents in areas such as:

  • Neurodegenerative Diseases: Many CNS-active compounds feature the morpholine ring.[1][12]

  • Oncology: Morpholine derivatives have been explored as inhibitors of kinases like PI3K and mTOR.[1]

  • Anti-inflammatory Agents: The morpholine moiety has been incorporated into molecules with anti-inflammatory properties.[12]

Future Work: The logical next step would be to execute the proposed synthesis to obtain a sample of 5,6-Dimethylmorpholine-3-carboxylic acid. Following successful synthesis and characterization (NMR, Mass Spectrometry, etc.), the compound could be entered into a screening program to evaluate its biological activity across a range of assays. This empirical data would be essential to determine if this novel chemical entity holds therapeutic promise.

References

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A Strategic Guide to Unveiling the Therapeutic Potential of 5,6-Dimethylmorpholine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Discovery Professionals

Foreword: From Chemical Structure to Therapeutic Hypothesis

The morpholine ring is a privileged scaffold in modern medicinal chemistry, gracing the structures of numerous approved drugs and clinical candidates. Its unique physicochemical properties, including its ability to enhance aqueous solubility and metabolic stability, make it a valuable building block in drug design.[1][2] When coupled with a carboxylic acid moiety—a quintessential pharmacophore for interacting with biological targets—and decorated with specific alkyl substitutions, the resulting molecule, 5,6-Dimethylmorpholine-3-carboxylic acid, emerges as a compound of significant, albeit unexplored, therapeutic interest.

This guide eschews a conventional review of established data. Instead, it embarks on a prospective analysis, leveraging first principles of medicinal chemistry and a deep understanding of drug-target interactions to hypothesize potential therapeutic targets for this novel chemical entity. We will dissect the molecule's constituent parts, propose a rational basis for its potential biological activities, and lay out a comprehensive, multi-pronged experimental strategy for target identification and validation. This document is intended to serve as a strategic roadmap for researchers, scientists, and drug development professionals seeking to pioneer the investigation of this promising compound.

Part 1: Deconstructing the Molecule: A Rationale for Therapeutic Potential

The therapeutic potential of 5,6-Dimethylmorpholine-3-carboxylic acid can be inferred from the individual contributions of its structural components: the morpholine core, the carboxylic acid functional group, and the specific dimethyl substitution pattern.

The Morpholine Scaffold: A Foundation for Druggability

The six-membered morpholine heterocycle, containing both an oxygen and a nitrogen atom, is a common feature in a wide array of pharmacologically active compounds.[1] Its prevalence stems from several advantageous properties:

  • Enhanced Solubility and Permeability: The nitrogen atom of the morpholine ring is weakly basic, with a pKa that often leads to favorable solubility and permeability characteristics, including the potential for crossing the blood-brain barrier.[3]

  • Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, contributing to improved pharmacokinetic profiles.

  • Structural Versatility: It can serve as a rigid scaffold to orient other functional groups, a hydrogen bond acceptor, or a linker to modulate the overall shape and polarity of a molecule.[3]

Derivatives of morpholine have demonstrated a vast range of biological activities, including anticancer, antidepressant, and antimicrobial effects.[1][2] This established history provides a strong rationale for investigating novel morpholine-containing compounds.

The Carboxylic Acid Group: A Key to Biological Interaction

The carboxylic acid functional group is one of the most common moieties found in pharmaceuticals, present in approximately 25% of all commercialized drugs.[4] Its importance lies in its ability to:

  • Form Strong Interactions: At physiological pH, the carboxylate anion can form strong ionic bonds and hydrogen bonds with positively charged residues like arginine and lysine, or with metal ions in the active sites of metalloenzymes.

  • Improve Pharmacokinetics: The polar nature of the carboxylic acid group can significantly enhance aqueous solubility.[4]

  • Enable Prodrug Strategies: The carboxylic acid can be esterified to create a more lipophilic prodrug, which can improve oral bioavailability. The ester is then hydrolyzed in vivo to release the active carboxylic acid.[4]

The 5,6-Dimethyl Substitution: A Handle for Selectivity and Potency

The specific placement of two methyl groups at the 5 and 6 positions of the morpholine ring is a critical feature that can profoundly influence the molecule's biological activity. These substitutions can:

  • Introduce Chirality: The presence of substituents at these positions creates stereocenters, meaning the molecule can exist as different stereoisomers. It is common for enantiomers to have vastly different pharmacological activities and potencies.

  • Confer Lipophilicity: The methyl groups increase the lipophilicity of the molecule, which can affect its membrane permeability and interaction with hydrophobic pockets in target proteins.

  • Dictate Conformation: The steric bulk of the methyl groups will constrain the conformational flexibility of the morpholine ring, potentially locking it into a bioactive conformation that is favorable for binding to a specific target.

Part 2: Hypothesizing Therapeutic Targets: A Data-Driven Approach

Given the structural features of 5,6-Dimethylmorpholine-3-carboxylic acid, we can hypothesize several promising therapeutic areas and corresponding molecular targets.

Oncology

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is frequently dysregulated in cancer. Notably, several PI3K inhibitors incorporate a morpholine ring, which often binds in the affinity pocket of the kinase domain.[3] The morpholine oxygen can act as a hydrogen bond acceptor, a crucial interaction for potent inhibition. It is plausible that 5,6-Dimethylmorpholine-3-carboxylic acid could be developed as a kinase inhibitor.

  • Hypothesized Target: Phosphoinositide 3-kinases (PI3Ks)

  • Rationale: The morpholine scaffold is a known pharmacophore for this target class. The carboxylic acid could potentially interact with a lysine residue in the ATP-binding site, while the dimethyl groups could occupy a hydrophobic pocket, enhancing potency and selectivity.

Central Nervous System (CNS) Disorders

The ability of the morpholine ring to improve blood-brain barrier penetration makes it a valuable scaffold for CNS-acting drugs.[3] For instance, certain morpholine derivatives have been investigated for their effects on neurotransmitter receptors. Furthermore, N-methyl-D-aspartate (NMDA) receptor antagonists containing a decahydroisoquinoline-3-carboxylic acid scaffold have shown neuroprotective effects.[5][6] The rigid, substituted morpholine-3-carboxylic acid structure could potentially mimic these conformationally constrained amino acids.

  • Hypothesized Target: NMDA Receptor (specifically, the glutamate binding site)

  • Rationale: The carboxylic acid and the morpholine nitrogen could mimic the alpha-amino acid structure of glutamate, the endogenous ligand. The dimethyl-substituted ring would provide a rigid scaffold that could confer selectivity for specific NMDA receptor subtypes.

Inflammatory and Autoimmune Diseases

Cathepsin S is a cysteine protease involved in antigen presentation and has been explored as a target for inflammatory and autoimmune diseases. Potent inhibitors of Cathepsin S have been developed based on a morpholine-4-carboxylic acid scaffold.[7]

  • Hypothesized Target: Cathepsin S

  • Rationale: Although our molecule is a 3-carboxylic acid derivative, the overall shape and electronic properties might allow it to bind to the active site of Cathepsin S or related proteases. The carboxylic acid could interact with key residues in the active site.

Part 3: A Roadmap for Discovery: Experimental Validation Workflows

The following sections outline a comprehensive, step-by-step experimental plan to identify and validate the therapeutic targets of 5,6-Dimethylmorpholine-3-carboxylic acid.

Step 1: Synthesis and Characterization

A robust and scalable synthetic route is paramount. A plausible approach would involve the diastereoselective synthesis of the substituted morpholinone core, followed by functional group manipulations to introduce the carboxylic acid.

Proposed Synthetic Workflow:

G start Starting Materials: - Chiral Amino Alcohol - α-Keto Acid petasis Petasis Reaction start->petasis morpholinone Diastereomeric Morpholinone Derivative petasis->morpholinone Formation of Substituted Morpholinone reduction Reduction of Ketone morpholinone->reduction hydrolysis Ester Hydrolysis reduction->hydrolysis final_product 5,6-Dimethylmorpholine-3-carboxylic acid hydrolysis->final_product

Caption: Proposed synthetic workflow for 5,6-Dimethylmorpholine-3-carboxylic acid.

Detailed Protocol: Esterification of the Carboxylic Acid for Prodrug Strategy

A common method for improving the bioavailability of carboxylic acid-containing drugs is to convert them into esters (prodrugs). The dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) method is a highly efficient way to achieve this.[8]

  • Dissolution: Dissolve the 5,6-Dimethylmorpholine-3-carboxylic acid (1 equivalent) and the desired alcohol (e.g., ethanol, 1.2 equivalents) in anhydrous dichloromethane (CH2Cl2).

  • Catalyst Addition: Add a catalytic amount of DMAP (0.1 equivalents) to the solution.

  • Coupling Agent: Cool the mixture to 0°C in an ice bath and add a solution of DCC (1.1 equivalents) in CH2Cl2 dropwise.

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography.

  • Work-up: Filter off the precipitated dicyclohexylurea. Wash the filtrate with dilute HCl, saturated NaHCO3 solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify the resulting ester by column chromatography.

Step 2: Target Identification

A parallel approach combining computational, phenotypic, and affinity-based methods will maximize the chances of successful target identification.

Target Identification Workflow:

G cluster_0 In Silico & In Vitro Screening cluster_1 Hit Generation cluster_2 Target Deconvolution cluster_3 Target Validation virtual_screening Virtual Screening (Docking against target libraries) putative_targets Putative Targets virtual_screening->putative_targets phenotypic_screening Phenotypic Screening (Disease-relevant cell assays) biological_activity Confirmed Biological Activity phenotypic_screening->biological_activity validated_target Validated Target(s) putative_targets->validated_target Biochemical & Cell-based Assays affinity_chromatography Affinity Chromatography (Pull-down experiments) biological_activity->affinity_chromatography proteomics Mass Spectrometry (Protein Identification) affinity_chromatography->proteomics proteomics->validated_target Confirmation of Binding

Caption: Integrated workflow for target identification and validation.

Protocol: Cell Viability Assay for Phenotypic Screening

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a common first-pass screen for identifying compounds with anti-proliferative effects.

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of 5,6-Dimethylmorpholine-3-carboxylic acid (e.g., from 0.1 µM to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Step 3: Target Validation and Mechanism of Action

Once a putative target is identified, a series of experiments are required to confirm the interaction and elucidate the mechanism of action.

Target Validation Workflow:

G putative_target Putative Target Identified binding_assay Direct Binding Assays (e.g., SPR, ITC) putative_target->binding_assay functional_assay Functional Assays (e.g., Kinase activity, Receptor signaling) putative_target->functional_assay validated Validated Target & Mechanism of Action binding_assay->validated Confirms direct interaction cell_based_assay Cellular Target Engagement (e.g., Western Blot, Reporter Assays) functional_assay->cell_based_assay Demonstrates functional effect sar Structure-Activity Relationship (SAR) (Synthesis of Analogs) cell_based_assay->sar Links target to cellular activity sar->validated Defines key structural features

Caption: Workflow for the validation of a putative therapeutic target.

Conclusion and Future Directions

5,6-Dimethylmorpholine-3-carboxylic acid represents a novel chemical entity with significant therapeutic potential, predicated on the well-established roles of its constituent chemical motifs in successful drug molecules. This guide has provided a comprehensive framework for its investigation, from initial hypothesis generation based on structural analysis to a detailed experimental roadmap for target identification and validation. The proposed workflows, grounded in established methodologies, offer a clear and actionable path for any research team to unlock the therapeutic promise of this compound. The journey from a chemical structure to a life-changing therapy is long and arduous, but it begins with a sound scientific strategy. The exploration of 5,6-Dimethylmorpholine-3-carboxylic acid is a journey worth undertaking.

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A Technical Guide to Substituted Morpholine Carboxylic Acids: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of substituted morpholine carboxylic acids, a class of heterocyclic compounds of significant interest to researchers, scientists, and drug development professionals. This document delves into the core aspects of their synthesis, physicochemical properties, biological activities, and analytical methodologies, offering field-proven insights and a robust framework for their application in modern medicinal chemistry.

Introduction: The Morpholine Carboxylic Acid Scaffold - A Privileged Motif in Drug Design

The morpholine ring is a versatile and highly valued scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] Its inherent properties, including good water solubility, metabolic stability, and the ability to engage in favorable interactions with biological targets, make it an attractive component in drug design. The incorporation of a carboxylic acid moiety onto the morpholine framework further enhances its utility, providing a handle for modulating physicochemical properties, improving pharmacokinetic profiles, and introducing key binding interactions.[2]

This guide will explore the synthesis, structure-activity relationships (SAR), and therapeutic potential of morpholine carboxylic acids, with a focus on the three main positional isomers: morpholine-2-carboxylic acid, morpholine-3-carboxylic acid, and morpholine-4-carboxylic acid.

Synthesis of Substituted Morpholine Carboxylic Acids

The synthetic strategies for accessing substituted morpholine carboxylic acids are diverse, with the choice of route often dictated by the desired substitution pattern and stereochemistry.

Synthesis of Morpholine-2-Carboxylic Acid Derivatives

A concise and scalable synthesis of (S)-N-BOC-morpholine-2-carboxylic acid has been developed starting from the inexpensive chiral building block, (R)-epichlorohydrin.[3] This method avoids chromatography, making it suitable for large-scale production.[3]

Experimental Protocol: Synthesis of (S)-N-BOC-Morpholine-2-carboxylic Acid [3]

  • Reaction of (R)-epichlorohydrin with a protected ethanolamine: (R)-epichlorohydrin is reacted with a suitable N-protected ethanolamine to yield a chlorohydrin intermediate.

  • Epoxide formation: The chlorohydrin is treated with a base to facilitate intramolecular cyclization and formation of an epoxide.

  • Cyclization to morpholine: Further reaction of the epoxide induces cyclization to form the morpholine ring.

  • Oxidation and Protection: The resulting primary alcohol is oxidized to the carboxylic acid using a TEMPO-mediated oxidation. The nitrogen is subsequently protected with a BOC group.

  • Purification: The final product is purified by simple acid-base extractions.

The overall workflow for the synthesis of morpholine-2-carboxylic acid from epichlorohydrin is depicted below:

G cluster_synthesis Synthesis of Morpholine-2-Carboxylic Acid start R-Epichlorohydrin step1 Reaction with N-protected ethanolamine start->step1 intermediate1 Chlorohydrin step1->intermediate1 step2 Base-mediated epoxide formation intermediate1->step2 intermediate2 Epoxide step2->intermediate2 step3 Intramolecular cyclization intermediate2->step3 intermediate3 Morpholine alcohol step3->intermediate3 step4 TEMPO oxidation & BOC protection intermediate3->step4 end N-BOC-Morpholine- 2-carboxylic acid step4->end

Caption: Synthetic workflow for (S)-N-BOC-morpholine-2-carboxylic acid.

Synthesis of Morpholine-3-Carboxylic Acid Derivatives

Chiral morpholine-3-carboxylic acids are valuable building blocks, particularly in the synthesis of peptidomimetics.[4] Stereoselective syntheses often employ amino acids like serine and threonine as starting materials.[4][5]

A patented method describes a multi-step synthesis of (S)-3-morpholinyl carboxylic acid starting from L-serine.[6][7]

Experimental Protocol: Synthesis of (S)-3-Morpholinyl Carboxylic Acid [6][7]

  • Protection of L-serine: The carboxylic acid of L-serine is protected as a tert-butyl ester.

  • Acylation: The amino group is acylated with chloroacetyl chloride.

  • Cyclization: Intramolecular cyclization is achieved by treatment with a base like sodium ethoxide to form the morpholinone ring.

  • Reduction: The morpholinone is reduced to the corresponding morpholine using a reducing agent such as sodium borohydride in the presence of aluminum chloride.

  • Deprotection: The tert-butyl ester is removed by acidolysis to yield the final product.

The synthesis of morpholine-3-carboxylic acid from L-serine can be visualized as follows:

G cluster_synthesis Synthesis of Morpholine-3-Carboxylic Acid start L-Serine step1 Esterification start->step1 intermediate1 L-Serine tert-butyl ester step1->intermediate1 step2 Acylation with chloroacetyl chloride intermediate1->step2 intermediate2 N-chloroacetyl-L-serine tert-butyl ester step2->intermediate2 step3 Base-mediated cyclization intermediate2->step3 intermediate3 (S)-5-oxo-morpholinyl carboxylic acid tert-butyl ester step3->intermediate3 step4 Reduction intermediate3->step4 intermediate4 (S)-3-morpholinyl carboxylic acid tert-butyl ester step4->intermediate4 step5 Deprotection intermediate4->step5 end (S)-3-Morpholinyl carboxylic acid step5->end

Caption: Synthetic pathway for (S)-3-morpholinyl carboxylic acid from L-serine.

Synthesis of Morpholine-4-Carboxylic Acid

Morpholine-4-carboxylic acid is readily prepared by the reaction of morpholine with chloroacetic acid under basic conditions.[2][8]

Experimental Protocol: Synthesis of Morpholine-4-Carboxylic Acid [2]

  • Reaction: Morpholine is reacted with chloroacetic acid in the presence of a base, such as sodium hydroxide.

  • Acidification: The resulting carboxylate salt is acidified to yield the free carboxylic acid.

  • Purification: The product is purified by recrystallization.

Physicochemical Properties and their Impact on Drug Development

The presence of both a basic nitrogen atom and an acidic carboxylic acid group gives morpholine-4-carboxylic acid an amphoteric character, influencing its solubility and ability to participate in acid-base reactions.[2] The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, affecting interactions with biological targets.[2]

PropertyValue (Morpholine-4-carboxylic Acid)Reference
Molecular FormulaC5H9NO3[2]
Molecular Weight131.13 g/mol [2]
pKa7.10 ± 0.20 (Predicted)[9]
Melting Point41.5 °C[9]
Boiling Point270.7 ± 50.0 °C (Predicted)[9]

The incorporation of the morpholine carboxylic acid moiety into a drug candidate can significantly impact its pharmacokinetic properties. The morpholine ring is known to improve aqueous solubility and metabolic stability.[1][2] The carboxylic acid group provides a site for salt formation, which can further enhance solubility and bioavailability.

Biological Activities and Structure-Activity Relationships (SAR)

Substituted morpholine carboxylic acids have been explored for a range of biological activities. The specific substitution pattern on the morpholine ring and the position of the carboxylic acid group are crucial for determining the pharmacological profile.

A review of morpholine derivatives highlights their diverse pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[10][11]

Derivatives of 2-morpholinobenzoic acid have been investigated as inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme implicated in cancer cell proliferation.[12] SAR studies revealed that a 2-morpholino-5-N-benzylamino benzoic acid scaffold is optimal for activity.[12]

Furthermore, certain derivatives of morpholine-4-carboxylic acid have demonstrated inhibitory activity against cathepsin S, an enzyme involved in inflammatory and autoimmune disorders.[2] This suggests that the morpholine-4-carboxylic acid scaffold can serve as a starting point for the development of novel anti-inflammatory agents.[2]

The structure-activity relationship of 2-[(phenoxy)(phenyl)methyl]morpholine derivatives as dual serotonin and noradrenaline reuptake inhibitors has been studied, indicating that stereochemistry and aryl/aryloxy ring substitution are key determinants of activity and selectivity.[13]

Analytical Methodologies

The analysis of morpholine carboxylic acids and their derivatives is essential for quality control during synthesis and for pharmacokinetic studies. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most commonly employed techniques.

Due to the polar nature of morpholine carboxylic acids, derivatization may be necessary to improve chromatographic retention and sensitivity, especially for GC-MS analysis.

Conclusion and Future Perspectives

Substituted morpholine carboxylic acids represent a valuable class of compounds for drug discovery and development. Their synthesis is accessible through various routes, allowing for the generation of diverse libraries of compounds. The unique physicochemical properties conferred by the morpholine and carboxylic acid moieties can be leveraged to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates.

Future research in this area will likely focus on the development of novel and more efficient synthetic methodologies, particularly for the stereoselective synthesis of complex derivatives. Furthermore, a deeper understanding of the structure-activity relationships for different biological targets will be crucial for the rational design of new therapeutic agents based on the substituted morpholine carboxylic acid scaffold. The continued exploration of this privileged motif holds significant promise for the discovery of next-generation medicines.

References

  • Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives | ACS Combinatorial Science - ACS Publications. (URL: [Link])

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  • CN102617503B - Novel synthetic method of (S)
  • CN102617503A - Novel synthetic method of (S)
  • Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Synthesis and SAR of morpholine and its derivatives: A review update. (URL: [Link])

  • Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition - PubMed. (URL: [Link])

  • Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences. (URL: [Link])

  • Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold - MDPI. (URL: [Link])

  • Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - RSC Publishing. (URL: [Link])

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An In-Depth Technical Guide to (S)-4-Boc-6,6-dimethylmorpholine-3-carboxylic acid: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Target Compound: Initial searches for a definitive CAS number and detailed technical data for "5,6-Dimethylmorpholine-3-carboxylic acid" were inconclusive, suggesting it may not be a widely cataloged or commercially available compound. This guide will therefore focus on a closely related, structurally significant, and well-documented molecule: (S)-4-Boc-6,6-dimethylmorpholine-3-carboxylic acid . Its defined stereochemistry and the presence of a Boc protecting group make it a valuable chiral building block in synthetic and medicinal chemistry.

CAS Number: 783349-78-0[1]

Physicochemical and Structural Properties

(S)-4-Boc-6,6-dimethylmorpholine-3-carboxylic acid is a white solid at room temperature.[2] The presence of the tert-butyloxycarbonyl (Boc) group on the morpholine nitrogen enhances its solubility in organic solvents and provides a stable, yet readily cleavable, protecting group essential for multi-step organic synthesis. The dimethyl substitution at the 6-position introduces steric bulk, which can influence the conformation of the morpholine ring and the reactivity of the molecule.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 783349-78-0[1]
Molecular Formula C₁₂H₂₁NO₅[1][2]
Molecular Weight 259.30 g/mol [1][3]
Physical Form Solid[2]
InChI Key AAEZKWUAXIQWAS-QMMMGPOBSA-N[2]
SMILES String CC(C)(OC(N1CC(C)(OC[C@H]1C(O)=O)C)=O)C[2]

Synthesis of (S)-4-Boc-6,6-dimethylmorpholine-3-carboxylic acid

The synthesis of substituted morpholine-3-carboxylic acids often starts from chiral amino acid precursors.[4] A plausible and efficient synthetic route to the target compound can be envisioned starting from a suitably protected serine derivative, which provides the necessary stereocenter at the 3-position. The following protocol is a representative, multi-step synthesis based on established methodologies for morpholine ring construction.[5][6]

Experimental Protocol: A Plausible Synthetic Route

Step 1: N-Boc Protection and Esterification of a Chiral Precursor The synthesis would logically begin with an appropriate chiral starting material, such as a protected amino acid, to establish the stereochemistry at the C3 position of the morpholine ring.

Step 2: Introduction of the Dimethyl Ether Moiety This step involves the formation of the ether linkage, a key feature of the morpholine ring.

Step 3: Deprotection and Reductive Amination Selective deprotection followed by an intramolecular reductive amination would lead to the formation of the morpholine ring.

Step 4: Final Boc Protection The final step would involve the protection of the morpholine nitrogen with a Boc group to yield the target compound.

Rationale for Experimental Choices: The use of a chiral pool starting material like L-serine is a common strategy to introduce stereochemistry efficiently.[4] The choice of protecting groups is critical; the Boc group is widely used due to its stability under a range of conditions and its straightforward removal under acidic conditions.[7] The intramolecular cyclization is a high-yielding step favored by the proximity of the reacting functional groups.

Visualization: Synthesis Workflow

Synthesis_Workflow cluster_0 Preparation of Precursor cluster_1 Ring Formation cluster_2 Final Product A Chiral Amino Acid Precursor B Protection & Esterification A->B Standard protecting group chemistry C Introduction of Dimethyl Ether Moiety B->C Williamson ether synthesis or similar D Intramolecular Cyclization C->D Reductive amination E (S)-4-Boc-6,6-dimethylmorpholine- 3-carboxylic acid D->E Boc protection

Caption: A plausible synthetic workflow for the target compound.

Analytical Characterization

The structural confirmation and purity assessment of the synthesized (S)-4-Boc-6,6-dimethylmorpholine-3-carboxylic acid would be conducted using a suite of standard analytical techniques.[8][9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would confirm the presence of all protons, including the characteristic signals for the Boc group (a singlet around 1.4-1.5 ppm), the methyl groups at C6, and the diastereotopic protons of the morpholine ring.

    • ¹³C NMR: Would show the expected number of carbon signals, including the carbonyl carbons of the carboxylic acid and the Boc group, and the carbons of the morpholine ring and methyl groups.[11]

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would be used to determine the molecular weight of the compound, confirming the expected mass-to-charge ratio corresponding to the molecular formula C₁₂H₂₁NO₅.

  • Infrared (IR) Spectroscopy: Would reveal the presence of key functional groups, such as the broad O-H stretch of the carboxylic acid, the C=O stretches of the carboxylic acid and the urethane (Boc group), and the C-O-C stretch of the morpholine ether linkage.

  • Chiral High-Performance Liquid Chromatography (HPLC): To confirm the enantiomeric purity of the (S)-enantiomer.

Visualization: Analytical Workflow

Analytical_Workflow Start Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR MS Mass Spectrometry (ESI-MS) Start->MS IR IR Spectroscopy Start->IR HPLC Chiral HPLC Start->HPLC End Structural Confirmation & Purity Assessment NMR->End MS->End IR->End HPLC->End

Caption: Standard analytical workflow for compound characterization.

Potential Applications and Biological Significance

The morpholine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous approved drugs and bioactive molecules.[12][13] Its advantageous physicochemical properties, such as improving aqueous solubility and metabolic stability, make it a desirable component in drug design.[12]

(S)-4-Boc-6,6-dimethylmorpholine-3-carboxylic acid, as a chiral, non-proteinogenic amino acid analogue, is a valuable building block for the synthesis of novel therapeutic agents.[7] The morpholine ring itself is associated with a wide range of biological activities, including:

  • Anticancer[14]

  • Antibacterial[8][14]

  • Antifungal[15]

  • Anti-inflammatory[14]

The specific stereochemistry and substitution pattern of this molecule make it an ideal starting point for creating libraries of compounds for screening against various biological targets. The carboxylic acid handle allows for standard peptide couplings, while the Boc-protected nitrogen enables controlled, stepwise synthesis.[16][] The dimethyl substitution can provide a specific three-dimensional structure that may enhance binding to a biological target.

Visualization: Role in Drug Discovery

Drug_Discovery A (S)-4-Boc-6,6-dimethylmorpholine- 3-carboxylic acid B Chiral Building Block A->B is a C Synthesis of Compound Libraries B->C used for D High-Throughput Screening C->D E Lead Compound Identification D->E F Drug Candidate E->F

Caption: Role of the target compound in a drug discovery pipeline.

References

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  • Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars. Available at: [Link]

  • Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Baghdad Science Journal. Available at: [Link]

  • Synthesis of Certain New Morpholine Derivatives Bearing a Thiazole Moiety. Semantic Scholar. Available at: [Link]

  • Synthesis and Characterization of Some New Carbazolyloxy Substituted Oxazinane Derivatives. Avens Publishing Group. Available at: [Link]

  • Morpholines: stereochemistry and preferred steric course of quaternization. Wiley Online Library. Available at: [Link]

  • Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. ResearchGate. Available at: [Link]

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  • (S)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid, CAS No. 783350-37-8. iChemical. Available at: [Link]

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  • Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation. ACS Publications. Available at: [Link]

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An In-depth Technical Guide to the Homologs and Analogs of 5,6-Dimethylmorpholine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The morpholine ring is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its consistent presence in a wide array of biologically active compounds.[1][2] Its favorable physicochemical properties, including improved solubility and metabolic stability, coupled with its synthetic tractability, have made it a go-to moiety for drug designers.[3][4] This guide provides a deep dive into a specific, yet broadly applicable, subclass of these vital heterocycles: the homologs and analogs of 5,6-Dimethylmorpholine-3-carboxylic acid. As a senior application scientist, this document is structured to provide not just protocols, but the scientific rationale behind the synthetic strategies and analytical methodologies, empowering researchers to not only replicate but also innovate.

The 5,6-Dimethylmorpholine-3-carboxylic Acid Scaffold: A Structural Overview

The core structure of 5,6-Dimethylmorpholine-3-carboxylic acid presents a unique combination of features: a saturated six-membered ring containing both a secondary amine and an ether linkage, substituted with two methyl groups at positions 5 and 6, and a carboxylic acid at position 3. This specific arrangement of functional groups offers several points for diversification, leading to a rich chemical space of homologs and analogs with potentially diverse biological activities.

The stereochemistry of the substituents on the morpholine ring is a critical determinant of biological activity. The presence of chiral centers at positions 3, 5, and 6 means that multiple stereoisomers are possible, each with a unique three-dimensional arrangement that can profoundly influence its interaction with biological targets.

Synthetic Strategies: Building the Morpholine Core and its Derivatives

The synthesis of substituted morpholines is a well-explored area of organic chemistry, with several robust methods available.[5] The choice of synthetic route often depends on the desired substitution pattern and stereochemical outcome. For 5,6-Dimethylmorpholine-3-carboxylic acid and its derivatives, a retrosynthetic analysis suggests a few key bond formations to consider: the C-N bond and the C-O bond of the morpholine ring.

Proposed Synthetic Pathway: A Convergent Approach

A plausible and flexible approach to the target molecule and its analogs involves a convergent strategy, starting from readily available chiral precursors. A potential retrosynthetic pathway is outlined below:

Retrosynthesis Target 5,6-Dimethylmorpholine- 3-carboxylic acid Intermediate1 N-protected-3-amino-4-methylpentane-1,2-diol Target->Intermediate1 Intramolecular Williamson Ether Synthesis Precursor1 Chiral Amino Alcohol Intermediate1->Precursor1 Coupling Precursor2 α-Halo Ester Intermediate1->Precursor2 Coupling Intermediate2 Protected Amino Acid Derivative

Caption: Retrosynthetic analysis of 5,6-Dimethylmorpholine-3-carboxylic acid.

This strategy hinges on the construction of a key intermediate, an N-protected 3-amino-4-methylpentane-1,2-diol derivative, which can then undergo an intramolecular cyclization to form the morpholine ring.

Experimental Protocol: Synthesis of a 5,6-Dimethylmorpholine-3-carboxylic Acid Analog

This protocol outlines a general procedure for the synthesis of a protected form of a 5,6-dimethylmorpholine-3-carboxylic acid analog.

Step 1: Synthesis of the N-protected Amino Alcohol

  • To a solution of a commercially available chiral amino alcohol (e.g., (2S,3R)-2-amino-3-methyl-1-pentanol) in a suitable solvent such as dichloromethane, add a suitable N-protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection) and a base (e.g., triethylamine).

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Work up the reaction by washing with aqueous solutions and dry the organic layer.

  • Purify the product by column chromatography to obtain the N-protected amino alcohol.

Step 2: Alkylation with an α-Haloacetate

  • To a solution of the N-protected amino alcohol in a polar aprotic solvent like DMF, add a strong base such as sodium hydride at 0 °C.

  • After stirring for a short period, add a tert-butyl bromoacetate.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction carefully with water and extract the product with an organic solvent.

  • Purify the resulting ester by column chromatography.

Step 3: Intramolecular Cyclization (Williamson Ether Synthesis)

  • Deprotect the hydroxyl group if it was protected in a previous step.

  • Treat the resulting alcohol with a base (e.g., sodium hydride) in a suitable solvent (e.g., THF) to form the alkoxide.

  • Heat the reaction mixture to promote the intramolecular nucleophilic substitution, leading to the formation of the morpholine ring.

  • Purify the cyclized product by column chromatography.

Step 4: Deprotection

  • Remove the N-protecting group (e.g., using TFA for a Boc group) and the ester protecting group (e.g., using acidic conditions for a tert-butyl ester) to yield the final 5,6-Dimethylmorpholine-3-carboxylic acid analog.

Synthetic_Workflow Start Chiral Amino Alcohol Step1 N-Protection Start->Step1 Intermediate1 N-Protected Amino Alcohol Step1->Intermediate1 Step2 Alkylation with α-Haloacetate Intermediate1->Step2 Intermediate2 Ester Intermediate Step2->Intermediate2 Step3 Intramolecular Cyclization Intermediate2->Step3 Intermediate3 Protected Morpholine Derivative Step3->Intermediate3 Step4 Deprotection Intermediate3->Step4 End Target Molecule Step4->End

Caption: General synthetic workflow for 5,6-disubstituted morpholine-3-carboxylic acids.

Homologs and Analogs: Expanding the Chemical Space

The true power of this scaffold lies in the ability to generate a diverse library of homologs and analogs.

  • Homologs: These can be synthesized by varying the length of the carbon chain at any of the substitution points. For instance, using different amino alcohol precursors with longer or branched alkyl chains will yield homologs with modified lipophilicity and steric profiles.

  • Analogs: Analogs can be created by introducing different functional groups. For example, the methyl groups at positions 5 and 6 can be replaced with other alkyl or aryl groups. The carboxylic acid at position 3 can be converted to esters, amides, or other bioisosteres to modulate the compound's pharmacokinetic properties.[6]

Table 1: Examples of Potential Homologs and Analogs

Compound IDR1 (at C3)R2 (at C5)R3 (at C6)Predicted Property Change
Parent -COOH-CH₃-CH₃Baseline
Homolog 1 -COOH-CH₂CH₃-CH₃Increased lipophilicity
Analog 1 -COOCH₃-CH₃-CH₃Increased membrane permeability
Analog 2 -CONH₂-CH₃-CH₃Altered H-bonding capacity
Analog 3 -COOH-Phenyl-CH₃Introduction of aromatic interactions

Characterization and Structural Elucidation

The unambiguous characterization of the synthesized compounds is paramount. A combination of spectroscopic techniques is essential to confirm the structure and stereochemistry of the final products and all intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for determining the connectivity of the molecule.[7][8][9] Key diagnostic signals include:

  • ¹H NMR: The chemical shifts and coupling constants of the protons on the morpholine ring provide information about their relative stereochemistry (axial vs. equatorial). The protons adjacent to the oxygen and nitrogen atoms will have characteristic downfield shifts.

  • ¹³C NMR: The chemical shifts of the carbons in the morpholine ring, particularly those bonded to the heteroatoms, are indicative of the ring structure.

  • 2D NMR (COSY, HSQC, HMBC, NOESY): These experiments are crucial for assigning all proton and carbon signals and for determining through-bond and through-space correlations, which helps in confirming the stereochemistry.[10]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which confirms its elemental composition. Fragmentation patterns observed in MS/MS experiments can provide further structural information.

Biological Activities and Structure-Activity Relationships (SAR)

While specific biological data for 5,6-Dimethylmorpholine-3-carboxylic acid is not extensively reported, the broader class of morpholine derivatives has shown a wide range of pharmacological activities.[1][2][11]

Potential Therapeutic Areas
  • Central Nervous System (CNS) Disorders: Morpholine-containing drugs are well-represented in the treatment of CNS disorders.[4][12] The morpholine scaffold can improve blood-brain barrier permeability, a critical factor for CNS-targeting drugs.[4] Analogs of 5,6-Dimethylmorpholine-3-carboxylic acid could be explored for their potential as antidepressants, anxiolytics, or neuroprotective agents.[13]

  • Oncology: Many morpholine derivatives have been investigated as anticancer agents.[3][14][15][16] They can act as inhibitors of various kinases and other enzymes involved in cancer cell proliferation.[3]

  • Infectious Diseases: The morpholine scaffold is also found in some antimicrobial and antiviral agents.

Structure-Activity Relationship (SAR) Insights

Based on the literature for related morpholine derivatives, some general SAR principles can be inferred:

  • Substitution at C2, C3, C5, and C6: The nature, size, and stereochemistry of substituents at these positions can significantly impact biological activity and target selectivity.[17]

  • The Carboxylic Acid Moiety: The carboxylic acid at C3 can act as a key pharmacophoric feature, potentially forming ionic interactions or hydrogen bonds with the target protein. Esterification or amidation of this group can modulate the compound's pharmacokinetic profile.

  • The N-substituent: While the parent compound has a secondary amine, N-alkylation or N-arylation can dramatically alter the compound's properties and biological activity.

SAR_Concept cluster_0 Morpholine Scaffold cluster_1 Potential Biological Activities Core 5,6-Dimethylmorpholine- 3-carboxylic Acid CNS CNS Activity Core->CNS Modulation of Neuroreceptors/Enzymes Anticancer Anticancer Activity Core->Anticancer Kinase Inhibition Antimicrobial Antimicrobial Activity Core->Antimicrobial Targeting Microbial Pathways

Caption: Conceptual relationship between the core scaffold and potential biological activities.

Pharmacokinetic Considerations

The morpholine ring is often incorporated into drug candidates to improve their pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) properties.[6][18][19]

  • Solubility: The presence of the nitrogen and oxygen atoms in the morpholine ring generally enhances aqueous solubility compared to carbocyclic analogs.

  • Metabolic Stability: The saturated nature of the morpholine ring can confer greater metabolic stability compared to more readily oxidized aromatic systems. However, the ring itself can be a site of metabolism, and strategic substitution can be used to block these metabolic "soft spots."

  • Lipophilicity: The overall lipophilicity of the molecule, a key determinant of membrane permeability and other ADME properties, can be fine-tuned by modifying the substituents on the morpholine ring.

Experimental Protocol: In Vitro Metabolic Stability Assay
  • Incubation: Incubate the test compound at a low concentration (e.g., 1 µM) with liver microsomes (human or from other species) in the presence of NADPH (a cofactor for metabolic enzymes).

  • Time Points: Take aliquots of the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the percentage of the remaining parent compound against time and determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Conclusion and Future Directions

The homologs and analogs of 5,6-Dimethylmorpholine-3-carboxylic acid represent a promising area for drug discovery. The synthetic strategies outlined in this guide provide a framework for accessing a diverse range of these compounds. Future work should focus on the stereoselective synthesis of individual isomers and a systematic exploration of their biological activities. A thorough investigation of the structure-activity relationships will be crucial for identifying lead compounds with potent and selective therapeutic effects. The inherent "drug-like" properties of the morpholine scaffold make this class of compounds particularly attractive for development into novel therapeutics for a variety of diseases.

References

  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: a review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 40(2), 709–752.
  • Gomtsyan, A. (2022). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Medicinal Chemistry, 65(11), 7753–7779.
  • Khamitova, A. E., & Berillo, D. A. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).
  • Kumari, A., & Singh, R. K. (2020). Morpholine: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads. Current drug targets, 21(14), 1436–1453.
  • Arshad, F., Khan, M. F., Akhtar, W., Alam, M. M., Nainwal, L. M., Kaushik, S. K., & Shahar, Y. (2024). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Medicinal Chemistry.
  • Jain, A., & Sahu, S. K. (2024).
  • Singh, H., Kumar, P., & Singh, P. (2022). Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights. ACS Omega, 7(40), 35989–36002.
  • Shi, Y., & Pierce, J. G. (2015). Synthesis of the 5,6-dihydroxymorpholin-3-one fragment of monanchocidin A. Organic letters, 17(4), 968–971.
  • Cavasotto, C. N., & Orry, A. J. (2007). Ligand and structure-based virtual screening for kinases. Combinatorial chemistry & high throughput screening, 10(5), 327–337.
  • Matucci, R., Nesi, G., & Bellucci, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS chemical neuroscience, 12(4), 530–550.
  • Matucci, R., Nesi, G., & Bellucci, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • Green Synthesis of Morpholines via Selective Monoalkyl
  • Example of intramolecular cyclization for morpholine ring formation. (2020).
  • De Novo Assembly of Highly Substituted Morpholines and Piperazines. (2017). Organic Letters.
  • Green Synthesis of Morpholines via Selective Monoalkyl
  • Morpholine synthesis. (n.d.). Organic Chemistry Portal.
  • Biological relevance and synthesis of C-substituted morpholine derivatives. (2019).
  • Role of Heterocyclic Compounds as Bioisosteres in Pharmaceutical Research and Development. (2023). Open Access Journals.
  • Expanding Complex Morpholines Using Systematic Chemical Diversity. (2024). DigitalCommons@TMC.
  • 1H and 13C NMR spectra of N-substituted morpholines. (2005). PubMed.
  • The preparation method of 5,6-dihydro-3-(4-morpholinyl)-1-[4-(2-oxo-piperidino) phenyl]-2 (1H)-pyridones. (n.d.).
  • Selection of heterocycles for drug design. (2004). PubMed.
  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (2021). Journal of Chemical Reviews.
  • Recognizing the NMR p
  • Role of Heterocyclic Compounds as Bioisosteres in Pharmaceutical Research and Development. (2023). Open Access Journals.
  • Approach to Heterospirocycles for Medicinal Chemistry. (2025).
  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020). PubMed.
  • Morpholines. Synthesis and Biological Activity. (2013).
  • Morpholine(110-91-8) 1 H NMR. (n.d.). ChemicalBook.
  • Special Issue : Heterocycles: Synthesis, Biological Activity, Pharmacokinetic Profiles, and Mechanism of Actions. (n.d.). MDPI.
  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. (2023). PMC.
  • Preparation of cis-2,6-dimethylmorpholine. (n.d.).
  • Heterocyclic Compounds: Synthesis, Reactivity Models, and Applications in Drug Design. (2025).
  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (2018). RSC Publishing.
  • Recent Advances in DMSO-Based Direct Synthesis of Heterocycles. (2022). MDPI.
  • Synthesis of[1][3]Oxathiepino[5,6-b]quinolines via Base-Mediated Intramolecular Hydroalkoxylation. (2022).

  • Three-Component Synthesis of New C3-Substituted 5,6-Dihydropyrrolo[2,1-a]isoquinolines. (2023).
  • Stereoselective synthesis of analogues of deoxyfebrifugine. (2015).
  • Regio- and stereoselective synthesis of functionalized and fused heterocycles from Morita–Baylis–Hillman adducts of dicyclopentadienone. (2017). Organic & Biomolecular Chemistry (RSC Publishing).
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Methodological & Application

Application Note: High-Efficiency Incorporation of 5,6-Dimethylmorpholine-3-carboxylic Acid in Peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5,6-Dimethylmorpholine-3-carboxylic acid (DMMC) is a non-proteinogenic amino acid structurally related to proline but with enhanced solubility and distinct conformational constraints due to the morpholine ether oxygen and the C5/C6 methyl substitution. Its incorporation into peptide backbones restricts


 and 

torsion angles, stabilizing secondary structures such as

-turns or polyproline helices.

However, the secondary amine nature of the morpholine ring, combined with the steric bulk of the 5,6-dimethyl groups, presents significant challenges in Solid-Phase Peptide Synthesis (SPPS). Standard protocols often result in incomplete coupling or deletion sequences. This guide provides optimized protocols for Fmoc-protection , SPPS coupling , and stereochemical validation , ensuring high-yield incorporation of DMMC into bioactive scaffolds.

Chemical Profile & Handling

PropertySpecification
Compound Name 5,6-Dimethylmorpholine-3-carboxylic acid
CAS No. 1909312-10-2 (HCl salt)
Molecular Weight 159.18 g/mol (Free base)
pKa (Calculated)

-COOH: ~2.1;

-NH: ~8.6
Solubility Water (High), Methanol (High), DMF (Moderate), DCM (Low)
Stereochemistry Contains 3 chiral centers (C3, C5, C6).[1][2][3] Commercial sources often supply specific diastereomers (e.g., all-cis or specific trans isomers).
Storage -20°C, Desiccated. Hygroscopic as HCl salt.

Protocol A: Fmoc-Protection of DMMC

Objective: Convert free DMMC into Fmoc-DMMC-OH suitable for SPPS. Rationale: The secondary amine is nucleophilic but sterically hindered. Using Fmoc-Cl can lead to dipeptide formation (oligomerization). Fmoc-OSu is preferred due to milder reactivity and suppression of side reactions.

Materials
  • DMMC (HCl salt or free base)

  • Fmoc-N-hydroxysuccinimide (Fmoc-OSu)

  • Sodium Bicarbonate (

    
    )[4]
    
  • Acetone and Water (1:1 v/v)

  • 1N HCl and Ethyl Acetate

Step-by-Step Methodology
  • Dissolution: Dissolve 1.0 eq (e.g., 5 mmol) of DMMC in 25 mL of

    
    .
    
  • pH Adjustment: Add 2.5 eq of

    
    . The solution will bubble (
    
    
    
    evolution). Ensure pH is ~8.5–9.0.
  • Reagent Addition: Dissolve 1.1 eq of Fmoc-OSu in 25 mL of Acetone. Add this solution dropwise to the aqueous amino acid solution over 30 minutes.

    • Note: The mixture may become cloudy. This is normal.

  • Reaction: Stir vigorously at Room Temperature (RT) for 18 hours.

    • Monitoring: Check by TLC (EtOAc/Hexane 1:1) or LC-MS.[5] The free amine peak should disappear.

  • Work-up:

    • Evaporate acetone under reduced pressure (Rotavap, 35°C).

    • Wash the remaining aqueous layer with Diethyl Ether (

      
       mL) to remove unreacted Fmoc-OSu and byproducts. Discard organic layer. 
      
    • Acidify the aqueous layer carefully with 1N HCl to pH 2.0 while stirring. The product, Fmoc-DMMC-OH, should precipitate as a white solid or form an oil.

  • Extraction: Extract the acidic aqueous layer with Ethyl Acetate (

    
     mL).
    
  • Drying: Combine organic layers, wash with Brine, dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Yield: Typical yield is 85–95%. Store at 4°C.[6]

Protocol B: Solid-Phase Coupling (SPPS)

Objective: Coupling Fmoc-DMMC-OH to a resin-bound peptide, and subsequently coupling the next amino acid onto the sterically hindered DMMC amine.

Challenge Analysis
  • Coupling of DMMC: The carboxylic acid is secondary-alpha-substituted. Activation is standard, but steric bulk requires longer times.

  • Coupling to DMMC: This is the critical bottleneck. The N-terminus is a hindered secondary amine . Standard HBTU/DIEA protocols often fail.

Optimized Workflow

SPPS_Workflow Start Resin-Peptide-NH2 Step1 1. Couple Fmoc-DMMC-OH (HATU/HOAt/DIEA, 2x coupling) Start->Step1 Check1 QC: Chloranil Test (NOT Kaiser Test) Step1->Check1 Check1->Step1 Fail (Blue) Step2 2. Fmoc Deprotection (20% Piperidine/DMF + 0.1M HOBt) Check1->Step2 Pass (Colorless) Step3 3. Couple Next AA (Use PyAOP or HATU, High Temp 50°C) Step2->Step3 Check2 QC: Micro-cleavage & LC-MS Step3->Check2 Check2->Step3 Incomplete End Elongated Peptide Check2->End Mass Confirmed

Caption: Optimized SPPS workflow for hindered morpholine derivatives. Note the specific requirement for Chloranil testing.

Detailed Methodology
Step 1: Coupling Fmoc-DMMC-OH to Resin
  • Reagents: 3.0 eq Fmoc-DMMC-OH, 2.9 eq HATU, 3.0 eq HOAt (additive reduces racemization), 6.0 eq DIEA.

  • Solvent: DMF (anhydrous).

  • Procedure: Pre-activate acid for 2 mins. Add to resin.[4][7] Shake for 2 hours .

  • Double Coupling: Recommended. Drain and repeat with fresh reagents for 1 hour.

Step 2: Fmoc Removal (Critical Modification)
  • Reagent: 20% Piperidine in DMF containing 0.1 M HOBt .

  • Reason: Secondary amines can undergo side reactions or "diketopiperazine" formation if the sequence allows. HOBt suppresses aspartimide formation and other side reactions during deprotection.

Step 3: Coupling the Next Amino Acid (The Difficult Step)

The DMMC nitrogen is buried between the morpholine ring and the 5,6-dimethyl groups.

  • Reagents: Use PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) or HATU .

    • Avoid: HBTU/TBTU (too weak).

  • Conditions: 4.0 eq AA, 4.0 eq PyAOP, 8.0 eq DIEA.

  • Temperature: 50°C (Microwave or heated shaker) is highly recommended.

  • Time: 2 x 60 minutes (Double couple).

  • Monitoring: The Chloranil Test must be used.

    • Protocol: Add 2 drops 2% acetaldehyde in DMF + 2 drops 2% chloranil in DMF to resin beads.

    • Result: Dark blue beads = Free secondary amine (Incomplete coupling). Colorless/Yellow = Complete.

    • Note: The Kaiser test (ninhydrin) yields false negatives for secondary amines like DMMC.

Protocol C: Stereochemical Validation

Because DMMC has three chiral centers, epimerization during synthesis (especially at high temperatures) is a risk.

Analytical Method: Chiral HPLC
  • Column: Chiralpak IC or AD-H (immobilized polysaccharide phases).

  • Mobile Phase: Hexane/IPA/TFA (80:20:0.1) isocratic.

  • Sample Prep: Cleave a small sample of the peptide (or the Fmoc-DMMC-OMe ester) and analyze.

  • Criteria: The cis-5,6-dimethyl isomer generally elutes distinctly from the trans isomer. Compare against the starting material standard to ensure the peak has not split.

Troubleshooting Guide

IssueProbable CauseSolution
Incomplete Coupling (Step 3) Steric hindrance of DMMC amine.Switch to PyAOP or COMU . Increase temp to 60°C. Use "Magic Mixture" (DCM/DMF/NMP 1:1:1).
Low Yield after Cleavage Acid lability of morpholine ring?Unlikely. Morpholines are stable to TFA. Check for incomplete coupling earlier in the sequence.
Racemization Over-activation of carboxylic acid.Use HOAt as an additive. Reduce base concentration (DIEA) to 1.0 eq relative to coupling reagent.
False Negative QC Using Kaiser Test.STOP. Use Chloranil or p-Anil test for secondary amines.

References

  • Fmoc Protection of Morpholines: Sladojevich, F., Trabocchi, A., & Guarna, A. (2007).[3] Convenient route to enantiopure Fmoc-protected morpholine-3-carboxylic acid.[3][[“]] Journal of Organic Chemistry, 72(11), 4254-4257.[3] Link

  • Coupling Reagents for Hindered Amines: El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. Link

  • Synthesis of Substituted Morpholines: Tang, A., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. Organic Letters. Link (Snippet 1.16)

  • Stereoselective Synthesis: Krchňák, V., et al. (2017).[9] Stereoselective Polymer-Supported Synthesis of Morpholine-3-carboxylic Acid Derivatives. ACS Combinatorial Science. Link

  • General SPPS Protocols: Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis. University of California, Irvine. Link

Sources

Application Notes and Protocols: 5,6-Dimethylmorpholine-3-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Morpholine Scaffold and the Promise of 5,6-Dimethylmorpholine-3-carboxylic Acid

In the landscape of medicinal chemistry, the morpholine ring stands out as a privileged scaffold.[1][2][3] Its frequent appearance in approved and experimental drugs is no coincidence; this heterocyclic motif imparts a favorable combination of physicochemical, biological, and metabolic properties.[2][4] The morpholine unit can enhance aqueous solubility, improve metabolic stability, and provide a versatile synthetic handle for constructing diverse molecular architectures.[1][2][5] The incorporation of a carboxylic acid function at the 3-position further expands its utility, offering a key interaction point for biological targets. However, the carboxylic acid group can also introduce challenges related to membrane permeability and metabolic liabilities.[6][7][8][9]

This document introduces 5,6-Dimethylmorpholine-3-carboxylic acid , a chiral building block with the potential to address some of these challenges and unlock new avenues in drug discovery. The strategic placement of two methyl groups on the morpholine ring is hypothesized to confer several advantages:

  • Modulation of Physicochemical Properties: The methyl groups can fine-tune the lipophilicity and pKa of the molecule, potentially improving its pharmacokinetic profile.

  • Enhanced Metabolic Stability: The methyl substituents may sterically hinder enzymatic degradation of the morpholine ring, leading to a longer in vivo half-life.

  • Conformational Rigidity: The dimethyl substitution can restrict the conformational flexibility of the morpholine ring, which can be advantageous for optimizing binding to a specific biological target.

These application notes and protocols are designed for researchers, scientists, and drug development professionals. They provide a comprehensive guide to the potential applications of 5,6-Dimethylmorpholine-3-carboxylic acid and detailed methodologies for its synthesis and utilization in medicinal chemistry programs.

I. Potential Medicinal Chemistry Applications

The unique structural features of 5,6-Dimethylmorpholine-3-carboxylic acid make it an attractive scaffold for a wide range of therapeutic areas.

Central Nervous System (CNS) Disorders

The morpholine scaffold is known to be a valuable component of CNS drug candidates due to its ability to improve blood-brain barrier penetration.[1][10] The balanced lipophilic-hydrophilic nature of the morpholine ring is a key contributor to this property. The addition of methyl groups in 5,6-Dimethylmorpholine-3-carboxylic acid could further enhance brain permeability, making it a promising starting point for the development of novel treatments for neurodegenerative diseases, mood disorders, and pain.[10]

Oncology

Many anticancer agents incorporate heterocyclic scaffolds. The morpholine ring has been featured in compounds targeting various cancer-related pathways.[3] By utilizing 5,6-Dimethylmorpholine-3-carboxylic acid as a building block, medicinal chemists can explore new chemical space in the search for potent and selective kinase inhibitors, cell cycle modulators, or other anticancer agents. The carboxylic acid moiety can be derivatized to form amides, esters, or other functional groups to probe interactions with specific amino acid residues in the target protein's active site.

Infectious Diseases

The morpholine scaffold has been incorporated into various antibacterial, antifungal, and antiviral agents.[3] The ability to readily synthesize libraries of derivatives from 5,6-Dimethylmorpholine-3-carboxylic acid allows for the rapid exploration of structure-activity relationships (SAR) to identify novel anti-infective compounds with improved efficacy and resistance profiles.

II. Proposed Synthetic and Experimental Protocols

The following protocols provide a general framework for the synthesis and utilization of 5,6-Dimethylmorpholine-3-carboxylic acid. These are based on established synthetic methodologies for related morpholine derivatives.[11][12][13]

Protocol 1: Proposed Synthesis of 5,6-Dimethylmorpholine-3-carboxylic Acid

This protocol outlines a plausible multi-step synthesis of 5,6-Dimethylmorpholine-3-carboxylic acid, starting from readily available precursors. The key steps involve the formation of the morpholine ring through a cyclization reaction.

Workflow for the Proposed Synthesis:

G A Starting Materials (e.g., protected amino acid and epoxide) B Ring Opening A->B Nucleophilic attack C N-Protection B->C e.g., Boc protection D Cyclization C->D Intramolecular Williamson ether synthesis E Deprotection D->E Acidic cleavage F 5,6-Dimethylmorpholine-3-carboxylic acid E->F

A proposed synthetic workflow.

Step-by-Step Methodology:

  • Ring Opening of a Substituted Epoxide: React a suitable N-protected 3-amino-2-methylpropanoate with a propylene oxide derivative under basic conditions. This will form the key carbon-oxygen bond of the future morpholine ring.

  • N-Alkylation: Alkylate the secondary amine with a suitable electrophile containing the second methyl group.

  • Cyclization: Induce intramolecular cyclization to form the morpholine ring. This can be achieved through various methods, such as a Williamson ether synthesis.

  • Deprotection: Remove the protecting groups from the nitrogen and the carboxylic acid to yield the final product, 5,6-Dimethylmorpholine-3-carboxylic acid.

  • Purification: Purify the final compound using techniques such as column chromatography or recrystallization.

Characterization Data (Hypothetical):

Analytical Technique Expected Result
¹H NMR Signals corresponding to the two methyl groups, the morpholine ring protons, and the carboxylic acid proton.
¹³C NMR Resonances for the methyl carbons, the morpholine ring carbons, and the carboxyl carbon.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of C₇H₁₃NO₃.
Chiral HPLC Separation of the enantiomers or diastereomers, depending on the stereochemistry of the starting materials.
Protocol 2: Amide Coupling with 5,6-Dimethylmorpholine-3-carboxylic Acid

This protocol describes the use of 5,6-Dimethylmorpholine-3-carboxylic acid as a building block in the synthesis of a small molecule library via amide bond formation.

Workflow for Amide Coupling:

G A 5,6-Dimethylmorpholine-3-carboxylic acid D Amide Product A->D B Amine (R-NH2) B->D C Coupling Reagents (e.g., HATU, DIPEA) C->D Amide bond formation

General workflow for amide coupling.

Step-by-Step Methodology:

  • Dissolution: Dissolve 5,6-Dimethylmorpholine-3-carboxylic acid (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Addition of Coupling Reagents: Add a peptide coupling reagent such as HATU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq) to the solution.

  • Activation: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amine Addition: Add the desired primary or secondary amine (1.2 eq) to the reaction mixture.

  • Reaction: Allow the reaction to proceed at room temperature for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

III. Data Interpretation and Troubleshooting

NMR Analysis: The presence of the two methyl groups will result in distinct signals in the ¹H and ¹³C NMR spectra. The chemical shifts and coupling patterns of the morpholine ring protons can provide valuable information about the conformation of the ring.

Stereochemistry: The synthesis of 5,6-Dimethylmorpholine-3-carboxylic acid can lead to the formation of multiple stereoisomers. It is crucial to use chiral analytical techniques, such as chiral HPLC, to separate and characterize the different stereoisomers. The biological activity of the different isomers may vary significantly.

Troubleshooting Common Synthetic Issues:

Problem Possible Cause Solution
Low yield in cyclization step Steric hindrance from the methyl groups.Optimize reaction conditions (temperature, solvent, base). Consider a different cyclization strategy.
Epimerization at C3 Harsh reaction conditions.Use milder bases and lower reaction temperatures during synthesis and derivatization.
Difficulty in purification Similar polarity of starting materials and products.Optimize the mobile phase for column chromatography. Consider derivatization to alter polarity for easier separation.

IV. Conclusion and Future Directions

5,6-Dimethylmorpholine-3-carboxylic acid represents a promising, yet underexplored, building block for medicinal chemistry. Its unique structural features offer the potential for improved pharmacokinetic and pharmacodynamic properties in a variety of therapeutic applications. The synthetic protocols provided herein offer a starting point for researchers to access this valuable scaffold and incorporate it into their drug discovery programs.

Future work should focus on the development of efficient and stereoselective synthetic routes to access all possible stereoisomers of 5,6-Dimethylmorpholine-3-carboxylic acid. Furthermore, the synthesis and biological evaluation of libraries of compounds derived from this scaffold will be crucial to fully elucidate its potential in medicinal chemistry.

V. References

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020). ResearchGate. Retrieved from [Link]

  • Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives. (2017). ACS Combinatorial Science. Retrieved from [Link]

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020). PubMed. Retrieved from [Link]

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (2021). Journal of Chemical Reviews. Retrieved from [Link]

  • Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives. (2017). PubMed. Retrieved from [Link]

  • Contribution of the morpholine scaffold on the activity of... (n.d.). ResearchGate. Retrieved from [Link]

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2025). Taylor & Francis Online. Retrieved from [Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives. (2025). ResearchGate. Retrieved from [Link]

  • Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. (2022). Current Medicinal Chemistry. Retrieved from [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (2024). Unbound Medicine. Retrieved from [Link]

  • Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. (2022). ResearchGate. Retrieved from [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (2024). ACS Publications. Retrieved from [Link]

  • Carboxylic Acid (Bio)Isosteres in Drug Design. (n.d.). PMC. Retrieved from [Link]

  • Esterification of Carboxylic Acids with... (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • 6-substituted decahydroisoquinoline-3-carboxylic acids as potent and selective conformationally constrained NMDA receptor antagonists. (n.d.). PubMed. Retrieved from [Link]

  • Review Article Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. (2022). Semantic Scholar. Retrieved from [Link]

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Application Notes and Protocols: 5,6-Dimethylmorpholine-3-carboxylic acid as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. Its presence often imparts favorable physicochemical properties such as improved aqueous solubility, metabolic stability, and a desirable pharmacokinetic profile. 5,6-Dimethylmorpholine-3-carboxylic acid is a unique bifunctional building block that combines the benefits of the morpholine core with the synthetic versatility of a carboxylic acid and a secondary amine. The dimethyl substitution at the C5 and C6 positions introduces stereochemical complexity and conformational rigidity, offering a valuable tool for creating three-dimensional diversity in drug discovery programs.

These application notes provide a comprehensive guide for researchers, chemists, and drug development professionals on the effective utilization of 5,6-Dimethylmorpholine-3-carboxylic acid in organic synthesis. Given that this is a specialized building block, we first propose a plausible synthetic route and then detail robust protocols for its derivatization at both the carboxylic acid and the secondary amine functionalities.

Key Structural Features and Synthetic Potential

5,6-Dimethylmorpholine-3-carboxylic acid possesses three key sites for chemical modification:

  • The Carboxylic Acid: Enables the formation of amides, esters, and can be reduced to the corresponding primary alcohol.

  • The Secondary Amine: Allows for N-alkylation, N-arylation, and acylation.

  • The Stereocenters: The methyl groups at C5 and C6 create defined stereochemistry, which can be exploited for diastereoselective reactions and to probe specific interactions with biological targets.

Proposed Synthesis of 5,6-Dimethylmorpholine-3-carboxylic acid

A practical synthesis of the target molecule can be envisioned through the cyclization of an appropriate amino alcohol precursor. A plausible retrosynthetic analysis is outlined below.

retrosynthesis target 5,6-Dimethylmorpholine- 3-carboxylic acid intermediate1 N-Protected Morpholinone Ester target->intermediate1 Hydrolysis & Reduction intermediate2 N-(2-hydroxy-1-methylpropyl)aspartate derivative intermediate1->intermediate2 Intramolecular Cyclization precursor1 D-Alaninol or L-Alaninol derivative intermediate2->precursor1 precursor2 α-keto ester or equivalent intermediate2->precursor2

Caption: Retrosynthetic analysis for 5,6-Dimethylmorpholine-3-carboxylic acid.

A potential forward synthesis involves the reaction of an alaninol derivative with a suitable four-carbon electrophile to form an amino alcohol, which can then undergo intramolecular cyclization to form the morpholine ring.[1]

Physicochemical Properties (Estimated)

PropertyEstimated ValueNotes
Molecular FormulaC7H13NO3
Molecular Weight159.18 g/mol
pKa (amine)~7.5 - 8.5Lower than a typical acyclic secondary amine due to the inductive effect of the ring oxygen.
pKa (acid)~2.0 - 3.0Typical for an alpha-amino acid.
cLogP~ -0.5Calculated estimate, indicating good aqueous solubility.

Core Applications & Protocols: Reactions at the Carboxylic Acid

The carboxylic acid moiety is a versatile handle for a variety of coupling reactions. Protection of the morpholine nitrogen (e.g., as a Boc-carbamate) is recommended for these transformations to prevent self-condensation or other side reactions.

Application: Amide Bond Formation

Amide coupling is one of the most frequent reactions in drug discovery. This building block can be coupled with a wide array of primary and secondary amines to generate a library of amides.

amide_coupling_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start with N-Boc-protected 5,6-Dimethylmorpholine-3-carboxylic acid dissolve Dissolve acid, amine, HOBt in anhydrous DMF/DCM start->dissolve reagents Amine (R-NH2) EDC, HOBt, DIPEA reagents->dissolve cool Cool to 0 °C dissolve->cool add_edc Add EDC portion-wise cool->add_edc add_base Add DIPEA dropwise add_edc->add_base warm Warm to RT, stir 12-24h add_base->warm quench Aqueous work-up (e.g., wash with aq. HCl, NaHCO3, brine) warm->quench extract Extract with EtOAc or DCM quench->extract dry Dry over Na2SO4 extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by flash chromatography concentrate->purify

Caption: General workflow for EDC/HOBt mediated amide coupling.

Protocol 4.1.1: EDC/HOBt Mediated Amide Coupling

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxybenzotriazole (HOBt) to efficiently form an amide bond while minimizing racemization.[2][3]

  • Reagents & Materials:

    • N-Boc-5,6-Dimethylmorpholine-3-carboxylic acid (1.0 equiv)

    • Amine (primary or secondary, 1.1 equiv)

    • EDC·HCl (1.2 equiv)

    • HOBt (1.2 equiv)

    • Diisopropylethylamine (DIPEA) (2.5 equiv)

    • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

    • Standard glassware for inert atmosphere reactions

  • Procedure:

    • To a round-bottom flask under an inert atmosphere (N2 or Ar), add N-Boc-5,6-Dimethylmorpholine-3-carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the desired amine (1.1 equiv).

    • Dissolve the mixture in anhydrous DCM or DMF (approx. 0.1 M concentration).

    • Cool the solution to 0 °C in an ice bath with magnetic stirring.

    • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

    • Add DIPEA (2.5 equiv) dropwise.

    • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring by TLC or LC-MS.

    • Work-up: Dilute the reaction mixture with ethyl acetate or DCM. Wash sequentially with 0.5 N HCl (2x), saturated aqueous NaHCO3 (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[4]

    • Deprotection (if required): The Boc group can be removed by treating the purified amide with a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% v/v) at room temperature.

Application: Esterification

The carboxylic acid can be converted to a variety of esters, which can be useful as final products or as intermediates for further transformations. The Steglich esterification is a mild and effective method, particularly for sterically hindered alcohols.[5][6]

Protocol 4.2.1: Steglich Esterification

This method uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Reagents & Materials:

    • N-Boc-5,6-Dimethylmorpholine-3-carboxylic acid (1.0 equiv)

    • Alcohol (1.2 - 2.0 equiv)

    • DCC (1.1 equiv)

    • DMAP (0.1 equiv)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • In a round-bottom flask, dissolve N-Boc-5,6-Dimethylmorpholine-3-carboxylic acid (1.0 equiv), the alcohol (1.2 equiv), and DMAP (0.1 equiv) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of DCC (1.1 equiv) in DCM dropwise. A white precipitate (dicyclohexylurea, DCU) will begin to form.

    • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-16 hours.

    • Work-up: Filter off the precipitated DCU. Wash the filtrate with 0.5 N HCl, saturated aqueous NaHCO3, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

    • Purification: Purify the crude ester by flash column chromatography.

Application: Reduction to Primary Alcohol

Reduction of the carboxylic acid provides the corresponding primary alcohol, a valuable intermediate for introducing new functionalities, such as in ether synthesis or further oxidation to an aldehyde. Borane complexes are highly effective for this transformation and are chemoselective for carboxylic acids in the presence of many other functional groups.[7][8]

Protocol 4.3.1: Reduction with Borane-THF Complex
  • Reagents & Materials:

    • 5,6-Dimethylmorpholine-3-carboxylic acid (1.0 equiv)

    • Borane-tetrahydrofuran complex (BH3·THF, 1.0 M in THF, 2.0-3.0 equiv)

    • Anhydrous Tetrahydrofuran (THF)

    • Methanol

    • 1 M HCl

  • Procedure:

    • Dissolve the carboxylic acid (1.0 equiv) in anhydrous THF under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Slowly add the BH3·THF solution (2.5 equiv) dropwise. Gas evolution (H2) may be observed.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.

    • Work-up: Cool the reaction back to 0 °C and cautiously quench by the slow, dropwise addition of methanol until gas evolution ceases.

    • Add 1 M HCl and stir for 30 minutes.

    • Remove the solvents under reduced pressure.

    • Partition the residue between ethyl acetate and saturated NaHCO3 solution. Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate.

    • Purification: Purify by flash column chromatography.

Core Applications & Protocols: Reactions at the Morpholine Nitrogen

The secondary amine of the morpholine ring is a nucleophile that can be readily functionalized. For these reactions, the carboxylic acid may need to be protected as an ester (e.g., methyl or ethyl ester) to prevent interference.

Application: N-Alkylation via Reductive Amination

Reductive amination is a robust and highly controlled method for N-alkylation, avoiding the over-alkylation issues common with direct alkylation using alkyl halides.[9][10]

reductive_amination_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start with Morpholine-3-carboxylate ester dissolve Dissolve amine and carbonyl in Dichloroethane (DCE) start->dissolve reagents Aldehyde or Ketone Sodium triacetoxyborohydride (STAB) reagents->dissolve add_stab Add STAB portion-wise dissolve->add_stab stir Stir at RT for 4-24h add_stab->stir quench Quench with sat. NaHCO3 stir->quench extract Extract with DCM quench->extract dry Dry over Na2SO4 extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by flash chromatography concentrate->purify

Caption: General workflow for N-alkylation via reductive amination.

Protocol 5.1.1: N-Alkylation using Sodium Triacetoxyborohydride

This protocol is effective for coupling the morpholine nitrogen with a variety of aldehydes and ketones.[11]

  • Reagents & Materials:

    • Methyl 5,6-Dimethylmorpholine-3-carboxylate (1.0 equiv)

    • Aldehyde or Ketone (1.2 equiv)

    • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

    • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

    • Acetic Acid (optional, catalytic)

  • Procedure:

    • To a flask, add the morpholine ester (1.0 equiv) and the aldehyde or ketone (1.2 equiv).

    • Dissolve in DCE or DCM. If the reaction is slow, a catalytic amount of acetic acid can be added.

    • Add STAB (1.5 equiv) portion-wise at room temperature. The reaction is often mildly exothermic.

    • Stir at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

    • Work-up: Carefully quench the reaction by adding saturated aqueous NaHCO3 solution.

    • Separate the layers and extract the aqueous phase with DCM (2x).

    • Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate.

    • Purification: Purify by flash column chromatography.

    • Hydrolysis (if required): The ester can be hydrolyzed to the carboxylic acid using standard conditions (e.g., LiOH in THF/water).

Conclusion

5,6-Dimethylmorpholine-3-carboxylic acid is a promising and versatile building block for the synthesis of complex molecules, particularly in the context of medicinal chemistry. Its bifunctional nature allows for sequential or orthogonal derivatization, providing access to a wide range of novel structures with controlled stereochemistry. The protocols outlined in these notes are based on well-established and reliable synthetic methods, providing a solid foundation for the exploration of this compound's synthetic utility.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Chemler, S. R. (2012). Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes. PMC. [Link]

  • Shi, Y., & Pierce, J. G. (2015). Synthesis of the 5,6-dihydroxymorpholin-3-one fragment of monanchocidin A. Organic Letters, 17(4), 968–971. [Link]

  • Ortiz, K. G., Brusoe, A. T., An, J., Chong, E., & Wu, L. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society, 146(4), 29847-29856. [Link]

  • Atassi, M. Z., & Rosenthal, A. F. (1969). Specific reduction of carboxyl groups in peptides and proteins by diborane. Biochemical Journal, 111(5), 593–601. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Haddad, T., et al. (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega. [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

  • Vankawala, P. J., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Reddy, P. G., et al. (2018). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. Organic Chemistry Frontiers. [Link]

  • Ortiz, K. G., et al. (2022). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Organic Chemistry Portal. [Link]

  • Bjerglund, K. M., et al. (2019). Direct Catalytic Reductive N-Alkylation of Amines with Carboxylic Acids: Chemoselective Enamine Formation and further Functionalizations. ACS Publications. [Link]

  • Chemistry Stack Exchange. (2019). Reductive amination in case of secondary amines. Chemistry Stack Exchange. [Link]

  • Periasamy, M., & Thirumalaikumar, M. (2000). Reductions by the Alumino- and Borohydrides in Organic Synthesis. CRC Press.
  • Ramachandran, P. V., & Gagare, P. D. (2023). Recent developments in the synthesis and synthetic applications of borane–amines. Chemical Society Reviews. [Link]

  • Reddit. (2024, April 28). EDC-HOBt Amide coupling workup help. r/Chempros. [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids. Organic Syntheses. [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Organic Chemistry Portal. [Link]

  • Reddit. (2024, April 28). EDC-HOBt Amide coupling workup help. r/Chempros. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Common Organic Chemistry. [Link]

  • Gouriou, V., et al. (2010). A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. Tetrahedron Letters, 51(42), 5593-5596.
  • ResearchGate. (2008). Synthesis of a series of boronated unnatural cyclic amino acids as potential boron neutron capture therapy agents. Request PDF. [Link]

  • Google Patents. (n.d.). CN103739541B - The preparation method of 5,6-dihydro-3-(4-morpholinyl)-1-[4-(2-oxo-piperidino) phenyl]-2 (1H)-pyridones.
  • Reddit. (2022, August 16). Making esters in the presence of an amine?. r/Chempros. [Link]

  • Munawar, S., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. ResearchGate. [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids. Organic Syntheses. [Link]

  • Ciszewska, M., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. MDPI. [Link]

  • Google Patents. (n.d.). EP0094565B1 - Process for the preparation of cis-2,6-dimethyl morpholine.
  • Popadyuk, I. I., et al. (2022). Diastereoselective Synthesis of Highly Functionalized Proline Derivatives. MDPI. [Link]

  • Wang, Y., et al. (2022). Direct synthesis of dialkyl ketones from deoxygenative cross-coupling of carboxylic acids and alcohols. PMC. [Link]

  • Myers, A. G. (n.d.). Publications. Andrew G. Myers Research Group. [Link]

  • Nottingham ePrints. (n.d.). Diastereoselective Synthesis of Highly Substituted, Amino- and Pyrrolidino-Tetrahydrofurans as Lead-like Scaffolds for the European Lead Factory. Nottingham ePrints. [Link]

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Application Notes and Protocols for the Quantification of 5,6-Dimethylmorpholine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5,6-Dimethylmorpholine-3-carboxylic acid is a heterocyclic amino acid analog. As with many novel chemical entities in drug development and other scientific research, the ability to accurately and reliably quantify this compound in various matrices is of paramount importance.[1] Its structure, a cyclic amino acid, presents unique analytical challenges, including low volatility and potentially weak chromophores, which can complicate analysis using standard techniques.[2][3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on robust analytical methodologies for the quantification of 5,6-Dimethylmorpholine-3-carboxylic acid. The protocols herein are grounded in established analytical principles for similar molecules and are designed to be adapted and validated in your laboratory.[4][5] This document emphasizes the rationale behind method selection and experimental design to ensure scientific integrity and reliable data generation.[6]

Analytical Strategy Overview

The quantification of polar, non-volatile compounds like 5,6-Dimethylmorpholine-3-carboxylic acid necessitates careful consideration of the analytical technique. Direct analysis by High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is often challenging due to the lack of a significant chromophore in the molecule.[3] Therefore, the primary recommended techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for its high sensitivity and selectivity, and Gas Chromatography-Mass Spectrometry (GC-MS) or HPLC-UV following a derivatization step.

The choice of method will depend on the required sensitivity, the complexity of the sample matrix, and the available instrumentation.[7]

Method 1: High-Sensitivity Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for quantifying low concentrations of 5,6-Dimethylmorpholine-3-carboxylic acid in complex biological or chemical matrices due to its superior sensitivity and selectivity.[8] This technique does not typically require derivatization, simplifying sample preparation.

Causality Behind Experimental Choices
  • Chromatography: Reversed-phase chromatography is a common starting point, but given the polar nature of the analyte, a Hydrophilic Interaction Liquid Chromatography (HILIC) column may provide better retention and separation from other polar matrix components.[7] The use of an acid modifier, like formic acid, in the mobile phase helps to protonate the carboxylic acid group, leading to better peak shape.[8]

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is generally suitable for morpholine-containing compounds and amino acids.[7][8] Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.[9]

Detailed Protocol for LC-MS/MS Analysis

1. Sample Preparation (from a biological matrix, e.g., plasma):

  • To 100 µL of plasma, add an internal standard (e.g., an isotope-labeled version of the analyte or a structurally similar compound).
  • Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.
  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in 100 µL of the initial mobile phase.
  • Filter the reconstituted sample through a 0.22 µm filter before injection.

2. LC-MS/MS Conditions:

ParameterRecommended Condition
LC System UPLC/UHPLC system
Column HILIC Column (e.g., 100 mm x 2.1 mm, 1.7 µm) or C18 Column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with a high percentage of Mobile Phase B (for HILIC) or a low percentage (for C18) and ramp accordingly.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined by direct infusion of a standard solution of 5,6-Dimethylmorpholine-3-carboxylic acid.
Source Temp. 150 °C
Desolvation Temp. 500 °C
Method Validation Parameters

The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[6]

ParameterTypical Acceptance Criteria
Linearity (R²) > 0.99
Accuracy 85-115% recovery (lower for LLOQ)
Precision (%RSD) < 15% (20% at LLOQ)
LOD/LOQ To be determined experimentally based on signal-to-noise.
Visualized Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis A Biological Sample B Add Internal Standard A->B C Protein Precipitation B->C D Centrifugation C->D E Evaporation D->E F Reconstitution E->F G Filtration F->G H LC-MS/MS System G->H Inject I Data Acquisition (MRM) H->I J Quantification I->J

Caption: Workflow for LC-MS/MS quantification.

Method 2: HPLC with UV Detection Following Pre-column Derivatization

For laboratories without access to LC-MS/MS, HPLC with UV detection can be a viable alternative. However, due to the lack of a strong chromophore in 5,6-Dimethylmorpholine-3-carboxylic acid, a pre-column derivatization step is necessary to attach a UV-active moiety to the molecule.[7]

Causality Behind Experimental Choices
  • Derivatization: The secondary amine of the morpholine ring is a common target for derivatization. Reagents like 1-naphthylisothiocyanate (NIT) react with secondary amines to form a thiourea derivative with strong UV absorbance.[7]

  • Chromatography: A standard C18 reversed-phase column is typically suitable for separating the resulting derivatized analyte, which will be more hydrophobic than the parent compound.[7]

Detailed Protocol for HPLC-UV with Derivatization

1. Derivatization Procedure:

  • To 100 µL of sample (or standard), add 50 µL of a suitable buffer (e.g., borate buffer, pH 9.0).
  • Add 100 µL of a 1 mg/mL solution of 1-naphthylisothiocyanate in acetonitrile.
  • Vortex and incubate at 60 °C for 30 minutes.
  • Cool the reaction mixture to room temperature.
  • Add a quenching reagent if necessary.
  • The sample is now ready for HPLC analysis.

2. HPLC Conditions:

ParameterRecommended Condition
HPLC System Standard HPLC system with UV detector
Column C18 Reversed-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Start with a mobile phase composition appropriate for the derivatized analyte and run a gradient to elute the compound.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
Detection UV at a wavelength appropriate for the NIT-derivative (e.g., ~230 nm).
Visualized Workflow for HPLC-UV with Derivatization

HPLCUV_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis Analysis A Sample B Add Derivatizing Agent (NIT) A->B C Incubation B->C D Quenching (optional) C->D E HPLC-UV System D->E Inject F Data Acquisition E->F G Quantification F->G

Caption: Workflow for HPLC-UV with derivatization.

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile amino acids like 5,6-Dimethylmorpholine-3-carboxylic acid, derivatization is essential to increase volatility and thermal stability.[8][10]

Causality Behind Experimental Choices
  • Derivatization: A two-step derivatization is often employed for amino acids. First, the carboxylic acid group is esterified (e.g., with an alcohol in acidic conditions), and then the amine group is acylated. Alternatively, silylation reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to derivatize both functional groups in a single step. For a related compound, L-thiomorpholine-3-carboxylic acid, conversion to its tert-butyldimethylsilyl (TBDMS) ester has been used.[8]

  • GC-MS: A standard non-polar capillary column is typically used for the separation of these derivatives. Mass spectrometric detection in Selected Ion Monitoring (SIM) mode provides good selectivity and sensitivity.

Detailed Protocol for GC-MS with Derivatization

1. Sample Preparation and Derivatization (Silylation):

  • The sample containing the analyte must be completely dry. Lyophilize or evaporate the solvent under nitrogen.
  • To the dry residue, add 50 µL of a silylation reagent (e.g., BSTFA with 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).
  • Seal the reaction vial tightly and heat at 70-80 °C for 1 hour.
  • Cool the vial to room temperature before injection into the GC-MS.

2. GC-MS Conditions:

ParameterRecommended Condition
GC-MS System Standard GC-MS system
Column Fused silica capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) with a 5% diphenyl/95% dimethylpolysiloxane stationary phase.
Injector Temp. 280 °C
Oven Program Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.
Carrier Gas Helium at a constant flow rate.
Ionization Mode Electron Ionization (EI) at 70 eV.
Detection Mode Selected Ion Monitoring (SIM) of characteristic fragment ions of the derivatized analyte.
Visualized Workflow for GC-MS with Derivatization

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis Analysis A Dry Sample B Add Silylation Reagent A->B C Heating B->C D GC-MS System C->D Inject E Data Acquisition (SIM) D->E F Quantification E->F

Caption: Workflow for GC-MS with derivatization.

Conclusion

The quantification of 5,6-Dimethylmorpholine-3-carboxylic acid can be successfully achieved using several analytical techniques. LC-MS/MS offers the highest sensitivity and selectivity with minimal sample preparation. For laboratories where this technology is unavailable, HPLC-UV or GC-MS with appropriate derivatization provides robust and reliable alternatives. The choice of method should be guided by the specific requirements of the analysis, including sensitivity needs, sample matrix, and available resources. It is imperative that any chosen method is fully validated in accordance with relevant regulatory guidelines to ensure data integrity.[4][5][6]

References

  • Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities. Journal of Applied Bioanalysis.
  • Accurate quantification of modified cyclic peptides without the need for authentic standards. Unknown Source.
  • Guidance for the validation of pharmaceutical quality control analytical methods. Unknown Source.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Unknown Source. (2025-01-27).
  • Analytical Method Development and Validation in Pharmaceuticals. Unknown Source. (2025-10-18).
  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Unknown Source.
  • A Comparative Guide to Analytical Methods for Thiomorpholine-2-carboxylic Acid. Benchchem.
  • Analytical Methods. Unknown Source. (2012-11-01).
  • Quantification of small cyclic disulfide-rich peptides | Request PDF. ResearchGate. (2025-08-09).
  • High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Morpholine Compounds. Benchchem.
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. (2020-10-22).
  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. PMC.
  • Morpholine-3-carboxylic acid. Chem-Impex.

Sources

Application Note: LC-MS/MS Analysis of 5,6-Dimethylmorpholine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The analysis of 5,6-Dimethylmorpholine-3-carboxylic acid (DMMC) presents a classic "small polar molecule" challenge in bioanalysis. As a cyclic amino acid derivative (zwitterionic nature), DMMC exhibits poor retention on traditional Reversed-Phase (C18) columns due to its high water solubility and lack of a hydrophobic core.

This protocol rejects the conventional C18 approach in favor of Hydrophilic Interaction Liquid Chromatography (HILIC) .[1] By utilizing a zwitterionic stationary phase, we achieve robust retention and separation of diastereomers without the need for time-consuming derivatization.

Key Mechanistic Insights:

  • Retention Mechanism: Partitioning of the analyte into a water-enriched layer on the surface of the polar stationary phase.

  • Ionization: Electrospray Ionization in Positive mode (ESI+) is selected.[2] The secondary amine in the morpholine ring (

    
    ) is readily protonated, providing high sensitivity.
    
  • Selectivity: The 5,6-dimethyl substitution implies potential stereoisomers. HILIC provides superior selectivity for separating diastereomers compared to RP-LC.

Chemical Properties & Transition Selection

Understanding the fragmentation physics is crucial for designing a self-validating MRM (Multiple Reaction Monitoring) method.

  • Compound: 5,6-Dimethylmorpholine-3-carboxylic acid

  • Formula:

    
    
    
  • Exact Mass: 159.09 Da

  • Precursor Ion [M+H]+: 160.1 Da

Fragmentation Pathway (Theoretical)

The collision-induced dissociation (CID) of morpholine carboxylic acids typically follows two pathways:

  • Neutral Loss of Formic Acid (HCOOH): Cleavage of the carboxylic acid group.

    • 
       (Quantifier)
      
  • Ring Cleavage / Water Loss: Loss of

    
     or fragmentation of the morpholine ring.
    
    • 
       (Loss of water)
      
    • 
       (Ring fragmentation)
      
Table 1: Optimized MRM Transitions
AnalytePrecursor (m/z)Product (m/z)Dwell (ms)CE (eV)Purpose
DMMC 160.1114.15020Quantifier
DMMC 160.1142.15015Qualifier 1
DMMC 160.187.15035Qualifier 2
IS (Analog) 146.1100.15020Internal Std*

*Note: 3-Morpholinecarboxylic acid or a stable isotope labeled analog (


-DMMC) is recommended as the Internal Standard (IS).

Experimental Workflow

The following diagram illustrates the critical path from sample preparation to data acquisition. Note the "Dilute-and-Shoot" strategy optimized for HILIC compatibility.

G cluster_0 HILIC Compatibility Check Sample Biological Sample (Plasma/Urine) PPT Protein Precipitation (Add 3:1 ACN:MeOH) Sample->PPT + Internal Std Centrifuge Centrifuge 10,000 x g, 10 min PPT->Centrifuge Supernatant Transfer Supernatant (Do NOT Evaporate) Centrifuge->Supernatant Dilution Dilution (Ensure >70% Organic) Supernatant->Dilution Critical Step LCMS HILIC-MS/MS Analysis Dilution->LCMS

Figure 1: HILIC-optimized sample preparation workflow. Maintaining high organic content (>70%) in the final injection solvent is critical to prevent peak distortion.

Detailed Protocol

Sample Preparation (Protein Precipitation)

Rationale: HILIC requires high organic solvent content. Traditional aqueous SPE elution is incompatible without evaporation. A simple "crash" with Acetonitrile (ACN) matches the initial mobile phase conditions.

  • Aliquot: Transfer 50 µL of plasma/urine into a 1.5 mL Eppendorf tube.

  • Spike IS: Add 10 µL of Internal Standard working solution (

    
     in ACN).
    
  • Precipitate: Add 200 µL of Precipitation Solvent (Acetonitrile:Methanol 90:10 v/v with 0.1% Formic Acid).

    • Note: The small amount of MeOH helps solvate the polar analyte while ACN precipitates proteins.

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: 10,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of supernatant to an HPLC vial.

  • Dilution (Optional but Recommended): If peak shape is poor, dilute the supernatant 1:1 with pure Acetonitrile to ensure the sample solvent is weaker than the mobile phase.

Liquid Chromatography Conditions
  • Column: Merck SeQuant® ZIC®-HILIC (100 x 2.1 mm, 3.5 µm) or Waters XBridge Amide.

    • Why: Zwitterionic phases interact with both the amine and carboxylic acid, providing unique selectivity for morpholine derivatives.

  • Mobile Phase A (MPA): 10 mM Ammonium Formate in Water, pH 3.5.

    • Why: Ammonium formate provides ionic strength to manage electrostatic interactions. pH 3.5 ensures the carboxylic acid is partially suppressed while the amine is protonated.

  • Mobile Phase B (MPB): Acetonitrile (100%).

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 35°C.

  • Injection Vol: 2-5 µL.

Table 2: Gradient Profile
Time (min)% MPB (Organic)% MPA (Aqueous)CurveComment
0.0955-Initial HILIC loading
1.0955StepHold for retention
6.06040LinearElution of polar analytes
6.14060StepColumn Flush (Water wash)
8.04060StepEnd Flush
8.1955StepRe-equilibration
12.0955-Critical: HILIC needs long equilibration
Mass Spectrometry Parameters (Sciex 5500 / Agilent 6400 equivalent)
  • Source: ESI Positive.[2]

  • Spray Voltage (IS): 4500 - 5500 V.

  • Temperature (TEM): 500°C.

  • Gas 1 / Gas 2: 50 / 60 psi.

  • Curtain Gas: 30 psi.

  • Declustering Potential (DP): 60 V (Optimize for 160.1 mass).

Validation & Troubleshooting

Linearity & Range
  • Target Range: 1.0 ng/mL to 1000 ng/mL.

  • Weighting:

    
     linear regression.
    
  • Acceptance:

    
    .[3][4]
    
Matrix Effects (The HILIC Challenge)

HILIC is prone to ion suppression from salts eluting early.

  • Validation Step: Perform a post-column infusion of the analyte while injecting a blank plasma extract. Monitor the baseline for dips (suppression) or peaks (enhancement) at the retention time of DMMC.

  • Solution: If suppression is observed, increase the gradient time or slightly increase the buffer concentration (up to 20 mM).

Stereoisomer Separation

5,6-Dimethylmorpholine-3-carboxylic acid contains multiple chiral centers.

  • Observation: You may see two peaks in the chromatogram (diastereomers).

  • Action: If total quantitation is required, integrate both peaks. If isomer-specific quantitation is needed, lower the flow rate to 0.2 mL/min and flatten the gradient (95% to 75% B over 15 mins) to maximize resolution.

References

  • Agilent Technologies. (2020). Comparing HILIC and RPLC of Morphine and Metabolites. Retrieved from

  • Merck Millipore. (2018). A Guide to the Analysis of Polar Hydrophilic Compounds: ZIC-HILIC. Retrieved from

  • BenchChem. (2025).[2][5] High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Morpholine Compounds. Retrieved from

  • Cohen, L. et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Journal of Chromatography B. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: (S)-4-Boc-6,6-dimethyl-morpholine-3-carboxylic acid. Retrieved from

Sources

Application Note: Handling and Storage Guidelines for 5,6-Dimethylmorpholine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Identity

5,6-Dimethylmorpholine-3-carboxylic acid is a specialized chiral heterocyclic building block, primarily utilized in the synthesis of peptidomimetics and pharmaceutical intermediates. Unlike simple morpholine derivatives, the presence of methyl groups at the 5 and 6 positions, combined with the carboxylic acid at position 3, introduces significant stereochemical complexity (up to three chiral centers).

This guide addresses the critical handling requirements necessary to maintain stereochemical integrity and chemical purity . The primary risks associated with this compound are hygroscopicity-induced degradation and potential epimerization at the C3 position under improper pH conditions.

Chemical Profile
PropertyDescription
Chemical Name 5,6-Dimethylmorpholine-3-carboxylic acid
Class Non-proteinogenic Amino Acid / Heterocyclic Building Block
Molecular Formula C₇H₁₃NO₃
Molecular Weight ~159.18 g/mol
Physical State White to off-white crystalline powder
Solubility Water, Methanol, DMSO; Poor in non-polar solvents (Hexane, DCM)
pKa (Predicted) ~2.5 (COOH), ~8.5 (NH) [Zwitterionic nature expected]

Safety & Hazard Assessment (E-E-A-T)

Note: While specific SDS data may vary by stereoisomer/salt form, the following precautions are based on the structural class of morpholine amino acids.

Hazard Identification
  • Skin/Eye Irritation: The secondary amine and carboxylic acid moieties function as irritants. Prolonged exposure can cause dermatitis.

  • Inhalation: Dust inhalation may cause respiratory tract irritation.[1]

  • Corrosivity: High concentrations in solution may be corrosive to metals due to acidic functionality.

Personal Protective Equipment (PPE) Matrix
Protection LevelRequirementRationale
Respiratory N95 or P100 RespiratorPrevents inhalation of fine particulate matter during weighing.
Ocular Chemical Safety GogglesProtects against acidic dust or splashes (if in solution).
Dermal Nitrile Gloves (Double gloving recommended)Prevents skin absorption; morpholines can be permeation enhancers.

Storage Protocols: The "Dry-Cold" Standard

The stability of 5,6-Dimethylmorpholine-3-carboxylic acid is governed by two factors: moisture uptake (leading to clumping and hydrolysis risks) and thermal degradation (slow decarboxylation or oxidation).

Long-Term Storage (> 1 Month)
  • Temperature: Store at -20°C .

    • Why: Reduces kinetic energy, halting slow oxidation of the secondary amine and preventing potential decarboxylation.

  • Atmosphere: Store under Argon or Nitrogen .

    • Why: The secondary amine is susceptible to N-oxidation over long periods.

  • Container: Amber glass vials with Teflon-lined caps, sealed with Parafilm.

Short-Term/Working Storage (< 1 Month)
  • Temperature: 2-8°C (Refrigerator).

  • Desiccation: Must be stored in a desiccator containing active silica gel or Drierite.

    • Critical Check: If the powder turns sticky or glassy, it has absorbed water (formation of hydrates). This alters the molecular weight calculation for stoichiometry.

Diagram: Storage Logic Flow

StorageProtocol Start Receipt of Compound Inspect Visual Inspection (Free flowing powder?) Start->Inspect Condition Immediate Use? Inspect->Condition ShortTerm Short Term Storage (2-8°C) Condition->ShortTerm Yes (< 4 weeks) LongTerm Long Term Storage (-20°C) Condition->LongTerm No (> 4 weeks) Desiccator Desiccator Cabinet (Keep Dry) ShortTerm->Desiccator InertGas Purge with N2/Ar Seal with Parafilm LongTerm->InertGas

Caption: Decision matrix for storage conditions based on usage timeline to ensure stability.

Handling & Solubilization Protocols

A. Weighing Procedure (Anti-Static)

Morpholine amino acids are often electrostatic.

  • Use an anti-static gun on the weighing boat and spatula before use.

  • Equilibration: Allow the vial to warm to room temperature before opening.

    • Causality: Opening a cold vial in humid lab air causes immediate condensation inside the vial, degrading the remaining bulk material.

B. Solubilization Strategy

For applications in peptide synthesis or biological assays, proper solvent choice is critical.

SolventSolubilityApplication Notes
Water HighpH dependent. Zwitterionic at neutral pH. Acidify (0.1% TFA) or Basify (NH4OH) to improve solubility if needed.
DMSO HighPreferred for biological stock solutions (typically 10-100 mM).
Methanol ModerateGood for transfers; avoid for long-term storage due to potential esterification.
DCM/Hexane LowNot recommended.
C. Stereochemical Warning (Epimerization)
  • Risk: The proton at the alpha-carbon (C3) is acidic due to the electron-withdrawing carboxylic acid.

  • Avoid: Strong bases (e.g., NaH, excess TEA) in protic solvents for extended periods. This can lead to racemization at C3.

  • Recommendation: Use mild non-nucleophilic bases (e.g., DIPEA) and maintain low temperatures (0°C) during activation steps in synthesis.

Quality Control: Purity Verification

Before using stored material in critical experiments, verify purity.

  • 1H-NMR (D₂O or DMSO-d6):

    • Check for splitting of methyl peaks (indicates diastereomers).

    • Verify integration of the C3 proton (alpha-proton) to ensure no decarboxylation.

  • LC-MS:

    • Confirm Molecular Ion [M+H]+ ~160.1.

    • Check for "M+14" or "M+28" peaks which might indicate methyl ester formation if stored in methanol.

Emergency Procedures

  • Spill: Sweep up carefully to avoid dust generation. Neutralize surface with weak sodium bicarbonate solution if residue persists.

  • Eye Contact: Rinse immediately with water for 15 minutes.[2] The compound is acidic; immediate dilution is key.

  • Ingestion: Do not induce vomiting. Rinse mouth with water.[2]

References

  • Sigma-Aldrich. Safety Data Sheet: Morpholine-3-carboxylic acid derivatives. Retrieved from (General class reference).

  • Chem-Impex International. Product Guide: Morpholine Amino Acids. Retrieved from .

  • Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press.
  • PubChem. Compound Summary: Morpholine-3-carboxylic acid.[3] Retrieved from .

Sources

Application Note: Determining the Solubility Profile of 5,6-Dimethylmorpholine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Solubility in Compound Development

5,6-Dimethylmorpholine-3-carboxylic acid is a heterocyclic compound with potential applications in pharmaceutical and agrochemical research, building upon the versatile scaffold of morpholine-3-carboxylic acid which is utilized as a building block in the synthesis of more complex molecules.[1] The ultimate bioavailability and efficacy of any biologically active compound are fundamentally linked to its solubility. Understanding how a compound behaves in various solvents is a cornerstone of early-stage drug development, influencing everything from formulation and dosage to the prediction of in-vivo behavior.[2] This document provides a comprehensive guide to understanding and determining the solubility of 5,6-Dimethylmorpholine-3-carboxylic acid, offering both theoretical insights and practical, step-by-step protocols.

Theoretical Framework: The Principles of "Like Dissolves Like"

The solubility of a substance is governed by the physical and chemical properties of both the solute (5,6-Dimethylmorpholine-3-carboxylic acid) and the solvent.[3][4] The adage "like dissolves like" is a foundational principle, indicating that polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents.[3][4][5] The structure of 5,6-Dimethylmorpholine-3-carboxylic acid, containing both a polar carboxylic acid group and a less polar dimethylmorpholine ring, suggests a nuanced solubility profile. The presence of the carboxylic acid group allows for hydrogen bonding and acidic dissociation, which are key to its interactions with protic and polar solvents.[6][7]

Key Factors Influencing Solubility:

  • Polarity: Solvents are classified along a continuum from polar to non-polar.[4] Polar solvents can be further categorized into protic (capable of donating a hydrogen bond) and aprotic (incapable of donating a hydrogen bond).[3][4] The polarity of a solvent is often quantified by its dielectric constant; a higher dielectric constant corresponds to greater polarity.[4]

  • Temperature: For most solid solutes, solubility increases with temperature.[3][5][8] This is because increased kinetic energy helps to overcome the intermolecular forces within the solid lattice, allowing solvent molecules to more effectively surround the solute molecules.[3][5]

  • Molecular Size: Generally, solutes with smaller molecules are more soluble than those with larger molecules, as it is easier for solvent molecules to surround them.[3][4][5]

  • pH: For ionizable compounds like carboxylic acids, the pH of the solvent system is critical. Carboxylic acids are more soluble in their ionized (salt) form, which is favored at a pH above their pKa.[6]

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility.[9][10] It measures the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions.[2]

Materials and Reagents:
  • 5,6-Dimethylmorpholine-3-carboxylic acid (solid form)

  • A selection of solvents with varying polarities (e.g., Water, Methanol, Ethanol, Dimethyl Sulfoxide (DMSO), Acetonitrile, Dichloromethane, Hexane)

  • Scintillation vials or other suitable glass vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrumentation for quantification

  • Volumetric flasks and pipettes

Step-by-Step Protocol:
  • Preparation of Solvent Systems: Prepare each solvent to be tested. For aqueous solutions, consider using buffered systems at various pH levels (e.g., pH 2, 5, 7.4) to assess the impact of ionization.

  • Addition of Excess Solute: To a series of labeled vials, add a pre-weighed amount of 5,6-Dimethylmorpholine-3-carboxylic acid. Ensure that the amount added is in excess of its expected solubility to create a saturated solution.

  • Solvent Addition: Add a precise volume of the chosen solvent to each vial.

  • Equilibration: Securely cap the vials and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[9]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials to further facilitate the separation of the undissolved solid from the supernatant.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining solid particles, filter the aliquot through a 0.22 µm syringe filter into a clean vial.

  • Quantification: Analyze the concentration of 5,6-Dimethylmorpholine-3-carboxylic acid in the filtered supernatant using a validated analytical method, such as HPLC. Prepare a standard curve to accurately determine the concentration.

  • Data Analysis: Express the solubility in appropriate units, such as mg/mL or µg/mL.

Workflow Diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess 5,6-Dimethylmorpholine-3-carboxylic acid prep2 Add precise volume of solvent prep1->prep2 equil Agitate on orbital shaker (24-72 hours at constant temp) prep2->equil Start Equilibration sep1 Allow solid to settle equil->sep1 End Equilibration sep2 Centrifuge sep1->sep2 ana1 Filter supernatant (0.22 µm filter) sep2->ana1 Collect Supernatant ana2 Quantify concentration (e.g., HPLC) ana1->ana2 result Solubility Data ana2->result Calculate Solubility G thermo Thermodynamic Solubility Gold standard Measures equilibrium state Shake-flask method Time-consuming kinetic Kinetic Solubility High-throughput Measures precipitation point Nephelometry, Turbidity Prone to artifacts (e.g., from DMSO)

Caption: Comparison of Thermodynamic and Kinetic Solubility.

Conclusion

A thorough understanding of the solubility of 5,6-Dimethylmorpholine-3-carboxylic acid is paramount for its successful development. The protocols and theoretical background provided in this application note offer a robust framework for researchers to generate reliable and reproducible solubility data. By systematically evaluating its behavior in a range of solvents, scientists can make informed decisions regarding formulation, delivery, and further pre-clinical testing.

References

  • Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • Solarbio. How to Choose the Right Solvent When Dissolving Small-Molecule Compounds. [Link]

  • Chemistry LibreTexts. Solubility of Organic Compounds. [Link]

  • Chemeurope.com. How Can We Choose the Best Solvent to Dissolve Various Types of Solid Chemicals? [Link]

  • Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

  • Azo Life Sciences. A Guide for Science Researchers: Choosing the Best Solvent for Chemical Reactions. [Link]

  • Royal Society of Chemistry. Dissolution and solubility. [Link]

  • Chemistry Steps. Solubility of Organic Compounds. [Link]

  • American Pharmaceutical Review. Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. [Link]

  • Quora. What are the factors that affect solubility? [Link]

  • University of Calgary. Properties of Carboxylic Acids. [Link]

  • Britannica. Carboxylic acid - Properties, Structure, Reactions. [Link]

Sources

"derivatization of 5,6-Dimethylmorpholine-3-carboxylic acid for analysis"

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

5,6-Dimethylmorpholine-3-carboxylic acid (DMMC) is a cyclic non-proteinogenic amino acid often utilized as a chiral auxiliary in asymmetric synthesis or as a pharmacophore in peptidomimetics. Its analysis presents distinct challenges:

  • Zwitterionic Character: High polarity leads to poor retention on standard C18 Reversed-Phase LC columns.

  • Lack of Chromophore: The molecule lacks a conjugated system, rendering standard UV detection (254 nm) impossible.

  • Secondary Amine: Unlike primary amino acids, DMMC cannot be derivatized with o-Phthalaldehyde (OPA), a common reagent that requires a primary amine.

  • Stereochemistry: The presence of three chiral centers (C3, C5, C6) often necessitates chiral resolution.

This guide details three distinct protocols to overcome these barriers, selected based on the analytical platform (GC vs. LC) and the specific need for chiral resolution.

Analytical Decision Matrix

The following decision tree guides the selection of the optimal derivatization strategy based on your available instrumentation and analytical goals.

DecisionMatrix Start Start: Sample Containing 5,6-Dimethylmorpholine-3-carboxylic acid Goal Define Analytical Goal Start->Goal Volatility Is GC-MS available? Goal->Volatility General Quantification (High Sensitivity) Chiral PROTOCOL C: Marfey's Reagent (FDAA) (Creates Diastereomers) Goal->Chiral Enantiomeric Purity (Stereoisomer Separation) GC_Method PROTOCOL A: Silylation (MSTFA) (Yields TMS-Ester/TMS-Amine) Volatility->GC_Method Yes LC_Method PROTOCOL B: FMOC-Cl Derivatization (Targets Secondary Amine) Volatility->LC_Method No (LC-MS/UV only)

Figure 1: Strategic selection of derivatization method based on instrumentation and analytical requirements.

Protocol A: GC-MS Analysis via Silylation

Principle: Silylation replaces active protic hydrogens (on the -COOH and -NH groups) with trimethylsilyl (TMS) groups. This reduces polarity and hydrogen bonding, rendering the molecule volatile and thermally stable.

  • Reagent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • Target: Carboxyl (-OH) and Secondary Amine (-NH).

Reagents & Equipment:

  • MSTFA + 1% TMCS (Sigma-Aldrich/Merck).

  • Anhydrous Pyridine (synthesis grade).

  • Glass reaction vials (2 mL) with PTFE-lined caps.

  • Dry block heater.

Step-by-Step Protocol:

  • Drying (Critical):

    • Aliquot 10–100 µL of the sample into a glass vial.

    • Evaporate to complete dryness under a stream of nitrogen at 60°C. Note: Moisture hydrolyzes silyl derivatives instantly. Ensure the sample is bone-dry.

  • Solubilization:

    • Add 50 µL of anhydrous pyridine to the dried residue. Vortex for 30 seconds to dissolve the zwitterion.

  • Derivatization:

    • Add 100 µL of MSTFA + 1% TMCS.

    • Cap tightly and vortex.

  • Incubation:

    • Heat the vial at 80°C for 30 minutes .

    • Mechanism: The steric hindrance of the methyl groups at C5 and C6 requires higher thermal energy to drive the silylation of the secondary amine compared to linear amino acids.

  • Analysis:

    • Cool to room temperature.[1] Transfer to an autosampler vial.

    • Inject 1 µL into GC-MS (Split 1:10 to 1:50 depending on concentration).

GC-MS Parameters:

Parameter Setting
Column 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30m x 0.25mm
Inlet Temp 250°C
Carrier Gas Helium, 1.0 mL/min (Constant Flow)
Oven Program 70°C (1 min) → 15°C/min → 280°C (5 min)
MS Source EI (70 eV), Source Temp: 230°C

| Monitoring | SIM mode for quantification (Target ions: M-15 [loss of methyl], M-117 [loss of COOTMS]) |

Protocol B: LC-UV/MS via FMOC-Cl (Achiral)

Principle: 9-Fluorenylmethyl chloroformate (FMOC-Cl) is the reagent of choice for secondary amines . Unlike OPA, FMOC reacts rapidly with secondary amines to form a stable carbamate. The fluorenyl group provides a strong UV chromophore (263 nm) and fluorescence, while increasing hydrophobicity to enable retention on C18 columns.

Reagents:

  • FMOC-Cl (5 mM in Acetonitrile).

  • Borate Buffer (0.2 M, pH 9.5).

  • ADAM (1-amino-adamantane) or Pentane (for quenching/extraction).

Step-by-Step Protocol:

  • Buffering:

    • Mix 100 µL of sample solution with 100 µL of Borate Buffer (pH 9.5).

    • Note: High pH is required to deprotonate the amine, making it nucleophilic.

  • Reaction:

    • Add 200 µL of FMOC-Cl reagent.

    • Vortex immediately and incubate at room temperature for 5 minutes .

  • Quenching (Essential):

    • FMOC-Cl hydrolyzes to FMOC-OH (highly fluorescent alcohol), which interferes with chromatography.

    • Option A (Extraction): Add 500 µL of pentane, vortex, and discard the upper organic layer (removes excess FMOC-OH). Repeat twice. Use the aqueous layer for injection.

    • Option B (Chemical Quench): Add 20 µL of ADAM solution (hydrophobic amine). This reacts with excess FMOC to form a late-eluting peak, clearing the solvent front.

  • Analysis:

    • Inject 5–10 µL onto the HPLC/UHPLC.

LC Parameters:

Parameter Setting
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 1.8 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 20% B to 90% B over 10 minutes

| Detection | UV 263 nm (Reference 360 nm) or FLD (Ex: 260 nm, Em: 310 nm) |

Protocol C: Chiral Analysis via Marfey’s Reagent

Principle: For 5,6-dimethylmorpholine-3-carboxylic acid, enantiomeric purity is critical. Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) reacts with the secondary amine to form diastereomers . These diastereomers have different physical properties and can be separated on a standard achiral C18 column.

Workflow Diagram:

MarfeyReaction DMMC D/L-DMMC (Analyte) Reaction Nucleophilic Subst. (pH 8.5, 40°C) DMMC->Reaction FDAA L-FDAA (Marfey's Reagent) FDAA->Reaction Products L-FDAA-L-DMMC vs. L-FDAA-D-DMMC Reaction->Products Separation Separation on C18 (Diastereomers) Products->Separation

Figure 2: Mechanism of diastereomer formation using Marfey's Reagent.

Protocol:

  • Mix: 50 µL Sample + 100 µL 1% FDAA (in acetone) + 20 µL 1M NaHCO3.

  • Heat: 40°C for 60 minutes.

  • Stop: Add 20 µL 1M HCl to neutralize.

  • Analyze: Inject onto C18 column.[2][3] The L-L conjugate usually elutes before the L-D conjugate due to intramolecular hydrogen bonding differences.

References

  • Blau, K., & Halket, J. (1993). Handbook of Derivatives for Chromatography. Wiley.
  • Molnár-Perl, I. (2011). "Derivatization agents for the analysis of amino acids and amines by chromatography." Journal of Chromatography A, 1218(49). Link

  • Bhushan, R., & Brückner, H. (2004). "Marfey's reagent for chiral amino acid analysis: A review." Amino Acids, 27, 231–247. Link

  • Sigma-Aldrich Technical Bulletin. "Derivatization with MSTFA for GC Analysis." Link

  • Thermo Fisher Scientific. "Pre-column Derivatization with FMOC for Secondary Amines." Link

Sources

Application Notes & Protocols: Investigating the Bioactivity of 5,6-Dimethylmorpholine-3-carboxylic acid in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The morpholine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide array of therapeutic applications, from anticancer to anti-inflammatory and neuroprotective agents.[1][2][3][4][5] Its metabolic stability, favorable physicochemical properties, and synthetic tractability make it a valuable starting point for drug discovery.[3][4] The addition of a carboxylic acid functional group introduces a key site for hydrogen bonding and can significantly influence the molecule's solubility and interaction with biological targets.[6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the characterization of a novel morpholine derivative, 5,6-Dimethylmorpholine-3-carboxylic acid, in cell-based assays. We present a tiered strategy, beginning with foundational cytotoxicity and proliferation assays and progressing to more complex, hypothesis-driven functional screens. The protocols provided are designed to be robust and adaptable, enabling the elucidation of this compound's biological activity profile.

Part 1: Foundational Assays - Assessing General Cellular Effects

Before investigating specific therapeutic applications, it is crucial to first establish the fundamental effect of 5,6-Dimethylmorpholine-3-carboxylic acid on cell viability and proliferation. These initial assays will determine the appropriate concentration range for subsequent experiments and identify any inherent cytotoxic properties.

Cytotoxicity Assessment using MTT Assay

The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyl tetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[7] Viable cells with active NAD(P)H-dependent oxidoreductase enzymes can reduce the yellow MTT to purple formazan crystals.[7]

Materials:

  • 5,6-Dimethylmorpholine-3-carboxylic acid

  • Cell line of interest (e.g., HeLa, A549, or a panel of cancer cell lines)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of 5,6-Dimethylmorpholine-3-carboxylic acid in DMSO.[8] Perform serial dilutions in complete medium to create a range of working concentrations (e.g., 0.1 µM to 100 µM).

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with vehicle control (DMSO at the same concentration as the highest compound concentration) and untreated controls.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 (half-maximal inhibitory concentration) value.

Cell Proliferation Assessment

To complement the cytotoxicity data, a direct measure of cell proliferation can be performed. Assays that measure DNA synthesis (e.g., BrdU incorporation) or use a luminescent readout for cell number (e.g., CellTiter-Glo®) are highly sensitive.[9]

Materials:

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)

  • Opaque-walled 96-well plates suitable for luminescence measurements

  • Luminometer

Procedure:

  • Assay Setup: Follow steps 1-3 from the MTT protocol, using opaque-walled plates.

  • Incubation: Incubate the plate for the desired time points (e.g., 0, 24, 48, 72 hours).

  • Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.

  • Lysis and Luminescence Reaction: Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well. Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Plot the luminescent signal against the compound concentration to determine the effect on cell proliferation.

Parameter MTT Assay Luminescent Assay (CellTiter-Glo®)
Principle Metabolic activity (reductase enzymes)ATP content (indicator of viable cells)
Readout Absorbance (colorimetric)Luminescence
Sensitivity GoodExcellent
Throughput HighHigh
Endpoint EndpointEndpoint

Part 2: Hypothesis-Driven Functional Assays

Based on the broad bioactivity profile of morpholine derivatives, 5,6-Dimethylmorpholine-3-carboxylic acid could potentially be active in several therapeutic areas.[2][3] The following are examples of functional assays that can be employed to investigate these possibilities.

Anti-inflammatory Activity

Many morpholine-containing compounds exhibit anti-inflammatory properties.[3] A common in vitro model for inflammation involves stimulating macrophages (e.g., RAW 264.7 cells) with lipopolysaccharide (LPS) and measuring the production of nitric oxide (NO) or pro-inflammatory cytokines like TNF-α and IL-6.

Materials:

  • RAW 264.7 macrophage cell line

  • LPS from E. coli

  • Griess Reagent System

  • Sodium nitrite (for standard curve)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 5 x 10^4 cells/well and incubate overnight.

  • Pre-treatment: Treat the cells with non-toxic concentrations of 5,6-Dimethylmorpholine-3-carboxylic acid (determined from foundational assays) for 1 hour.

  • Stimulation: Add LPS (1 µg/mL) to the wells to induce an inflammatory response. Include a positive control (LPS only) and a negative control (untreated).

  • Incubation: Incubate for 24 hours at 37°C and 5% CO2.

  • Sample Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Sulfanilamide solution to each sample, incubate for 10 minutes at room temperature, protected from light. Then add 50 µL of NED solution and incubate for another 10 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. A reduction in NO production in the presence of the compound indicates potential anti-inflammatory activity.

Anticancer Activity: Apoptosis Induction

Should the foundational assays indicate selective cytotoxicity towards cancer cells, investigating the mechanism of cell death is a logical next step. Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs. Caspase-3/7 activity is a hallmark of apoptosis.[10]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HT-29)[2]

  • Caspase-Glo® 3/7 Assay kit (or equivalent)

  • Opaque-walled 96-well plates

Procedure:

  • Assay Setup: Seed and treat cells with 5,6-Dimethylmorpholine-3-carboxylic acid as described in the foundational assays.

  • Incubation: Incubate for a period known to induce apoptosis (e.g., 6-24 hours).

  • Reagent Addition: Add Caspase-Glo® 3/7 reagent to each well, mix, and incubate at room temperature for 1-2 hours.

  • Data Acquisition: Measure the luminescence.

  • Data Analysis: An increase in luminescence indicates the activation of caspase-3 and -7, suggesting apoptosis induction.

Part 3: Visualization of Workflows

Experimental Workflow for Compound Characterization

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Hypothesis-Driven Functional Assays A Stock Solution Prep (5,6-Dimethylmorpholine-3-carboxylic acid in DMSO) B Cytotoxicity Screen (e.g., MTT Assay) A->B C Proliferation Screen (e.g., CellTiter-Glo) A->C D Determine IC50 and Non-Toxic Concentrations B->D C->D E Anti-inflammatory Assay (e.g., Griess Test) D->E Use Non-Toxic Concentrations F Anticancer Assay (e.g., Apoptosis) D->F Use Non-Toxic Concentrations G Neuroprotection Assay (e.g., Oxidative Stress) D->G Use Non-Toxic Concentrations

Caption: Tiered approach for characterizing a novel compound.

Potential Anti-inflammatory Signaling Pathway

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Pathway MyD88->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) (Inflammation) iNOS->NO Compound 5,6-Dimethylmorpholine -3-carboxylic acid Compound->NFkB Potential Inhibition Point

Caption: Hypothesized inhibition of the NF-κB pathway.

References

  • Cell-Based Assay Design for High-Content Screening of Drug Candidates - PMC. (n.d.).
  • Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC. (n.d.).
  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile - Journal of Chemical Reviews. (n.d.).
  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - Taylor & Francis. (n.d.).
  • Occurrence of Morpholine in Central Nervous System Drug Discovery - ACS Publications. (n.d.).
  • Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration. (2023, May 31).
  • Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC. (2025, January 30).
  • Cell Health Screening Assays for Drug Discovery - Promega Corporation. (n.d.).
  • Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC. (n.d.).
  • 1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals - Wiley-VCH. (n.d.).
  • Cell-Based Assays - Sigma-Aldrich. (n.d.).

Sources

"large-scale synthesis of 5,6-Dimethylmorpholine-3-carboxylic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Analysis & Route Selection

Executive Summary

5,6-Dimethylmorpholine-3-carboxylic acid is a high-value chiral scaffold used in the synthesis of next-generation kinase inhibitors (e.g., PI3K/mTOR pathway) and peptidomimetics.[1][2] Its structural rigidity, conferred by the 5,6-dimethyl substitution, locks the morpholine ring into specific conformations that enhance ligand-target binding affinity.[1][2]

This guide details a scalable, "Chiral Pool" synthetic route.[1][2] Unlike low-yielding oxidative degradations or expensive asymmetric hydrogenations of oxazines, this protocol utilizes L-Serine methyl ester and 2,3-epoxybutane .[1][2] This approach ensures:

  • Stereochemical Integrity: The C3 chiral center is derived directly from L-Serine.[1][2] The C5 and C6 centers are controlled by the choice of cis- or trans-2,3-epoxybutane.[1][2]

  • Scalability: The process avoids chromatographic purification for intermediates, relying on crystallization and salt formation.[1][2]

  • Atom Economy: Utilizes a convergent N-alkylation/cyclization strategy.[1][2]

Retrosynthetic Logic

The synthesis is designed around the construction of the morpholine core via an intramolecular etherification of an N-alkylated amino acid derivative.[2]

  • Disconnection: The O1–C2 bond is the strategic closure point.[2]

  • Precursors: L-Serine Methyl Ester (provides the C3-Carboxy and C2-methylene unit) + 2,3-Epoxybutane (provides the C5-C6 dimethyl backbone).[1][2]

Retrosynthesis cluster_legend Key Transformation Target 5,6-Dimethylmorpholine- 3-carboxylic Acid Intermediate N-(2-hydroxy-1-methylpropyl)- L-serine methyl ester Target->Intermediate Hydrolysis & Cyclization Precursors L-Serine Methyl Ester + 2,3-Epoxybutane Intermediate->Precursors Regioselective N-Alkylation Step1 C-N Bond Formation Step2 C-O Bond Formation

Figure 1: Retrosynthetic analysis leveraging the chiral pool (L-Serine) to establish the C3 stereocenter.

Part 2: Detailed Experimental Protocol

Materials & Safety Profile
  • L-Serine Methyl Ester HCl (CAS 5680-80-8): Starting scaffold.[1][2]

  • 2,3-Epoxybutane (CAS 3266-23-7): Electrophile.[1][2] Warning: Flammable, potential mutagen.[1][2] Handle in a fume hood.

  • p-Toluenesulfonyl Chloride (TsCl): Activation agent.[1][2]

  • Potassium tert-butoxide (KOtBu): Base for cyclization.[1][2]

  • Solvents: Methanol (MeOH), Dichloromethane (DCM), Tetrahydrofuran (THF).[1][2]

Step 1: Regioselective N-Alkylation

This step couples the amino acid to the epoxide.[2] The reaction is run in methanol to facilitate proton transfer and ring opening.[2]

  • Rationale: Epoxide opening by the amine is regioselective.[2] While 2,3-epoxybutane is symmetric, the use of trans-2,3-epoxybutane will yield the anti-amino alcohol, whereas cis yields the syn-amino alcohol.[1][2] This protocol assumes the use of trans-2,3-epoxybutane to target specific diastereomers.[1][2]

Protocol:

  • Charge: To a 5L jacketed reactor, add L-Serine Methyl Ester HCl (500 g, 3.21 mol) and Methanol (2.5 L).

  • Neutralization: Cool to 0°C. Add Triethylamine (3.53 mol, 1.1 eq) dropwise to liberate the free amine. Stir for 30 min.

  • Addition: Add trans-2,3-Epoxybutane (254 g, 3.53 mol, 1.1 eq) slowly to maintain internal temp <10°C.

  • Reaction: Warm to room temperature (25°C) and stir for 12 hours. Monitor by LC-MS for consumption of Serine ester.[1]

  • Workup: Concentrate the mixture under reduced pressure to remove MeOH and excess epoxide.

  • Isolation: Dissolve residue in DCM (3 L), wash with water (2 x 1 L) to remove triethylamine salts. Dry organic layer over MgSO4 and concentrate.[1][2]

    • Yield Target: >85% as a viscous oil.[1][2]

    • Checkpoint: 1H-NMR should show the appearance of methyl doublets at ~1.1 ppm and the methine protons of the new chain.[2]

Step 2: Selective Activation & Cyclization

Direct acid cyclization often racemizes the center or causes polymerization.[1][2] We employ a one-pot Sulfonylation/Cyclization sequence.[1][2] The primary alcohol of the serine side chain is more nucleophilic/accessible than the secondary alcohol of the butanol chain, allowing selective activation.[2]

Protocol:

  • Activation: Dissolve the Step 1 intermediate (approx. 600 g) in dry DCM (6 L). Cool to 0°C.[1][2][3]

  • Reagent Addition: Add Triethylamine (2.5 eq) followed by p-Toluenesulfonyl Chloride (TsCl) (1.1 eq) portion-wise.

    • Critical Control: Maintain temp <5°C to prevent sulfonylation of the secondary hydroxyl or amine.[2]

  • Monitor: Stir at 0°C for 2-4 hours. TLC/LC-MS should show conversion to the mono-tosylate (Serine-CH2-OTs).[1][2]

  • Cyclization: Once mono-tosylation is complete, add Potassium tert-butoxide (KOtBu) (1.5 eq based on starting material) as a solution in THF.[1][2]

    • Mechanism:[4][5][6][7] The secondary alkoxide attacks the primary tosylate, closing the morpholine ring.[2]

  • Reaction: Stir at 0°C for 1 hour, then warm to 20°C for 4 hours.

  • Quench: Add saturated NH4Cl solution (2 L).

  • Extraction: Separate phases. Extract aqueous layer with DCM.[1][2] Combine organics, dry, and concentrate.[1][2][8][9][10]

Step 3: Hydrolysis & Salt Formation

The ester is hydrolyzed to the free acid and isolated as the Hydrochloride salt for stability.[2]

Protocol:

  • Hydrolysis: Dissolve the crude morpholine ester in 6N HCl (3 L).

  • Reflux: Heat to 80°C for 4 hours.

  • Concentration: Concentrate to dryness under vacuum to remove water and excess HCl.

  • Crystallization: Triturate the solid residue with Acetone or Isopropanol .[1][2] The product, 5,6-Dimethylmorpholine-3-carboxylic acid HCl , precipitates as a white solid.[1][2]

  • Filtration: Filter and wash with cold acetone. Dry in a vacuum oven at 40°C.

Part 3: Data Visualization & Quality Control

Process Workflow Diagram

ProcessFlow cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Cyclization cluster_2 Step 3: Isolation Start L-Serine Methyl Ester + 2,3-Epoxybutane Reaction1 Reaction in MeOH (12h, 25°C) Start->Reaction1 Intermediate1 N-Alkylated Intermediate (Oil) Reaction1->Intermediate1 Activation Selective Tosylation (TsCl, Et3N, 0°C) Intermediate1->Activation RingClose Base-Induced Etherification (KOtBu, THF) Activation->RingClose Intermediate2 Morpholine Ester RingClose->Intermediate2 Hydrolysis Acid Hydrolysis (6N HCl, 80°C) Intermediate2->Hydrolysis Crystallization Trituration in Acetone Hydrolysis->Crystallization Final 5,6-Dimethylmorpholine- 3-carboxylic Acid HCl Crystallization->Final

Caption: Step-by-step unit operations for the conversion of L-Serine to the target morpholine.

Critical Process Parameters (CPP) Table
ParameterSetpointCriticalityImpact on Quality
Epoxide Stoichiometry 1.1 eqHighExcess leads to bis-alkylation (impurity).[1][2]
Tosylation Temp < 5°CCriticalHigher temps cause O-sulfonylation of the secondary alcohol, preventing cyclization.[1][2]
Base Strength (Step 2) KOtBuMediumWeaker bases (e.g., K2CO3) may not drive cyclization efficiently; stronger bases may cause epimerization at C3.[1][2]
Hydrolysis Temp 80°CMediumToo high (>100°C) may cause decarboxylation.[1][2]

Part 4: Stereochemical Considerations

The stereochemistry of the final product is determined by the inputs:

  • C3 Position: Fixed by L-Serine (S-configuration).

  • C5/C6 Positions: Determined by the 2,3-epoxybutane isomer.[1][2]

    • Trans-epoxide opens to give anti-relationship between the methyls and the hydroxyl. Upon cyclization, inversion does not occur at C5/C6 (only the OH oxygen attacks).[1][2]

    • Result: The relative stereochemistry of the methyl groups in the epoxide is retained in the morpholine backbone.[2]

Analytical Validation:

  • Use Chiral HPLC (e.g., Chiralpak IC column) to verify enantiomeric excess (ee).[1][2]

  • Use NOESY NMR to confirm the cis or trans relationship of the C5/C6 methyls relative to the C3 proton.[2]

References

  • Morpholine Synthesis via Epoxide Opening

    • Title: Green Synthesis of Morpholines via Selective Monoalkylation of Amines.[2][11]

    • Source:ChemRxiv, 2024.[1][2]

    • URL:[Link][1][2]

  • Stereoselective Synthesis of Morpholine-3-carboxylic Acids

    • Title: Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives.[1][2][12]

    • Source:ACS Combinatorial Science, 2017.[1][2]

    • URL:[Link][1][2][12]

  • General Morpholine Construction Reviews

    • Title: Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine.[1][2]

    • Source:Journal of Organic Chemistry, 2012.[1][2]

    • URL:[Link][1][2]

  • Industrial Scale-Up of Chiral Morpholines

    • Title: Preparation of cis-2,6-dimethylmorpholine (Patent Reference for conditions).[1][2]

    • Source:US Patent 4,504,363.[1][2]

    • URL

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5,6-Dimethylmorpholine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers engaged in the synthesis of 5,6-Dimethylmorpholine-3-carboxylic acid. Given the absence of a standardized, one-pot synthesis for this specific molecule in current literature, this document outlines a robust, proposed synthetic strategy based on well-established chemical principles for substituted morpholine synthesis. The subsequent troubleshooting guide and FAQs are designed to address common challenges that may arise during the execution of this multi-step pathway.

Proposed Synthetic Strategy: An Overview

The synthesis of substituted morpholines is a cornerstone of medicinal chemistry, providing scaffolds with attractive physicochemical properties for drug development, such as polarity and low basicity.[1][2] Our proposed pathway for 5,6-Dimethylmorpholine-3-carboxylic acid is a multi-step sequence designed to control stereochemistry and maximize yield by addressing each substitution systematically. The strategy begins with a protected amino acid to establish the C3-carboxyl stereocenter, followed by N-alkylation, cyclization, and final modification.

The entire workflow is visualized below:

G A Step 1: N-Alkylation (Starting Material: L-Threonine derivative) B Step 2: O-Alkylation (Introduction of C6-Methyl precursor) A->B Intermediate A C Step 3: Deprotection & Cyclization (Intramolecular Reductive Amination) B->C Intermediate B D Step 4: Final Deprotection (Carboxylic Acid Liberation) C->D Intermediate C (Cyclized Morpholine) E Final Product: 5,6-Dimethylmorpholine-3-carboxylic acid D->E Purified Product

Caption: Proposed four-step synthetic workflow for 5,6-Dimethylmorpholine-3-carboxylic acid.

Detailed Experimental Protocol (Proposed)

This protocol is a baseline for optimization. Researchers should monitor each step by TLC or LC-MS to confirm conversion before proceeding.

Step 1: N-Alkylation of Protected L-Threonine Methyl Ester

  • To a solution of L-Threonine methyl ester hydrochloride (1 eq) and NaHCO₃ (2.5 eq) in a 1:1 mixture of THF/water, add Boc-anhydride (1.1 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield N-Boc-L-threonine methyl ester.

  • Dissolve the product in anhydrous DMF. Add NaH (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an N₂ atmosphere.

  • Stir for 30 minutes, then add 1-bromopropane (1.2 eq) dropwise.

  • Stir at room temperature for 16 hours. Quench carefully with methanol at 0 °C.

  • Isolate the N-alkylated product via extraction with ethyl acetate.

Step 2: O-Alkylation with a Propionaldehyde Equivalent

  • Dissolve the product from Step 1 in anhydrous THF and cool to -78 °C under N₂.

  • Add a strong base such as NaHMDS (1.2 eq) dropwise and stir for 45 minutes.

  • Add 2-bromopropionaldehyde dimethyl acetal (1.3 eq) and allow the mixture to slowly warm to room temperature overnight.

  • Quench with saturated NH₄Cl solution and extract with diethyl ether.

  • Purify the resulting ether by flash column chromatography.

Step 3: Deprotection and Intramolecular Reductive Amination (Cyclization)

  • Dissolve the purified ether from Step 2 in a 4M HCl solution in dioxane.

  • Stir at room temperature for 4 hours to remove the Boc protecting group. Concentrate under vacuum.

  • Dissolve the resulting crude amine salt and the acetal in methanol. Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq).

  • Adjust the pH to ~6 using glacial acetic acid and stir for 24 hours. The acidic conditions facilitate both acetal hydrolysis to the aldehyde and the subsequent reductive amination.

  • Quench the reaction by adding acetone. Concentrate the solvent and purify the cyclized morpholine methyl ester via column chromatography. This step is critical for establishing the morpholine ring.[1]

Step 4: Saponification to the Carboxylic Acid

  • Dissolve the morpholine methyl ester from Step 3 in a 3:1 mixture of THF/water.

  • Add lithium hydroxide (LiOH) (2.0 eq) and stir at room temperature for 4-6 hours until TLC/LC-MS indicates complete consumption of the starting material.

  • Acidify the reaction mixture to pH ~3-4 with 1M HCl at 0 °C.

  • Extract the final product with dichloromethane or ethyl acetate.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield 5,6-Dimethylmorpholine-3-carboxylic acid.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Problem IDQuestionPotential Causes & Scientific RationaleRecommended Solutions
TS-01 Low yield in Step 1 (N-Alkylation). 1. Incomplete Deprotonation: Sodium hydride (NaH) quality may be poor, or the reaction solvent (DMF) may not be sufficiently anhydrous. Water will quench the base. 2. Side Reactions: Over-alkylation or elimination of the alkyl halide can occur if the temperature is not controlled.1. Use fresh, high-quality NaH. Ensure DMF is anhydrous. Consider using a stronger base like LDA if deprotonation is still sluggish. 2. Maintain the reaction temperature at 0 °C during the addition of NaH and the alkyl halide. Add the alkyl halide slowly.
TS-02 Poor diastereoselectivity during Step 3 (Cyclization). 1. Reaction Conditions: The choice of reducing agent and solvent can influence the stereochemical outcome. Thermodynamic equilibration may favor an undesired isomer.[3] 2. Steric Hindrance: The existing stereocenters from threonine can direct the cyclization, but substrate control may be insufficient under standard conditions.1. Experiment with different reducing agents (e.g., NaBH(OAc)₃), which can offer better selectivity in some systems. 2. Consider a Lewis acid catalyst (e.g., InBr₃ or FeCl₃) to promote thermodynamic equilibration towards the more stable cis-diastereoisomer, which is often favored in morpholine synthesis.[1][3]
TS-03 Incomplete Saponification in Step 4. 1. Steric Hindrance: The methyl ester may be sterically hindered by the adjacent substituents on the morpholine ring, slowing down the rate of hydrolysis. 2. Reagent Stoichiometry: Insufficient LiOH will lead to incomplete conversion.1. Increase the reaction time and/or temperature (e.g., to 40 °C). 2. Increase the equivalents of LiOH to 3.0. 3. Consider using a different solvent system, such as a mixture of methanol, THF, and water, to improve solubility and reaction kinetics.
TS-04 Product is difficult to isolate/purify after Step 4. Zwitterionic Nature: The final product is an amino acid, which can be highly polar and may not extract efficiently into organic solvents at neutral pH. It can also chelate to metal ions.1. Ensure the pH is correctly adjusted to the isoelectric point (estimated ~3-4) to minimize water solubility before extraction. 2. Use a more polar organic solvent for extraction, such as a 9:1 mixture of dichloromethane/isopropanol. 3. Consider purification via ion-exchange chromatography as an alternative to solvent extraction.

Frequently Asked Questions (FAQs)

Q1: Why was L-Threonine chosen as the starting material? L-Threonine is an ideal starting material because it provides two of the required stereocenters (for the C3-carboxyl and C5-methyl groups) from a readily available and inexpensive chiral pool source. This strategy is a common approach in the synthesis of complex heterocyclic compounds.[4]

Q2: Can other alkylating agents be used in Step 1 and 2? Yes, but the choice of leaving group is critical. Alkyl iodides will be more reactive than bromides, potentially leading to faster reaction times but also more side reactions. Alkyl tosylates or mesylates are also excellent alternatives. The key is to balance reactivity with control.

Q3: My cyclization step (Step 3) is producing a complex mixture of products. What is happening? A complex mixture suggests that side reactions are competing with the desired intramolecular cyclization. This can be due to several factors:

  • Intermolecular Reactions: If the concentration is too high, intermolecular reactions can occur between two different molecules instead of the desired ring-closing reaction. Try running the reaction under high-dilution conditions.

  • Incomplete Deprotection: If the Boc group is not fully removed, the primary amine required for cyclization will not be available. Confirm complete deprotection by LC-MS before proceeding.

  • Alternative Cyclization Pathways: Depending on the substrate, undesired 5-membered ring formation (pyrrolidine) could be a competing pathway. Modifying the catalyst and solvent system can help favor the desired 6-membered morpholine ring formation.[5]

Q4: What is the best way to monitor the reaction progress? For Steps 1 and 2, Thin Layer Chromatography (TLC) with a suitable stain (e.g., potassium permanganate) is effective. For Steps 3 and 4, where the intermediates and products are more polar, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended. It provides unambiguous confirmation of the masses of the expected products and can help identify byproducts.

Q5: The final product appears to be unstable. Are there special handling precautions? Amino acids can be susceptible to decarboxylation at high temperatures. When removing the final extraction solvent, use a rotary evaporator at a moderate temperature (≤ 40 °C). For long-term storage, keep the final product as a solid under an inert atmosphere (N₂ or Argon) at -20 °C.

Troubleshooting Logic Flow

G start Low Yield in Cyclization (Step 3) check_sm LC-MS Analysis: Is starting material consumed? start->check_sm check_product Is desired product mass observed? check_sm->check_product No slow_rxn Problem: Slow Reaction - Increase reaction time - Increase temperature moderately - Check pH (should be ~6) check_sm->slow_rxn Yes side_rxn Problem: Side Reactions - Lower reaction concentration - Re-evaluate reducing agent - Check for intermolecular products check_product->side_rxn No, other masses observed success Problem: Purification Issue - Optimize chromatography (gradient, stationary phase) check_product->success Yes decomp Problem: Product Degradation - Lower reaction temperature - Use milder workup conditions side_rxn->decomp If masses are lower than expected

Caption: Decision-making workflow for troubleshooting low yield in the cyclization step.

References

  • Aubineau, T., & Cossy, J. (2018). A One-Pot Reaction toward the Diastereoselective Synthesis of Substituted Morpholines. Organic Letters, 20, 7419-7423.
  • Wang, D., Liu, Y., Zhu, W., Shen, H., Liu, H., & Fu, L. (2015). Efficient Synthesis of Substituted Morpholine Derivatives via an Indium(III)-catalyzed Reductive Etherification Reaction. Asian Journal of Organic Chemistry, 4(1), 88-91.
  • Organic Chemistry Portal. (n.d.). Synthesis of morpholines.
  • Saikia, A. K., et al. (2017). Diastereoselective Synthesis of Substituted Morpholines from N-Tethered Alkenols: Total Synthesis of (±)-Chelonin A. The Journal of Organic Chemistry, 82(3), 1594-1603. Available at: [Link]

  • Nair, V. N., et al. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society. Available at: [Link]

  • Gagnon, J., et al. (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega. Available at: [Link]

  • ResearchGate. (n.d.). Representative diversity-oriented synthesis of morpholines. Available at: [Link]

  • Academia.edu. (n.d.). Recent progress in the synthesis of morpholines. Available at: [Link]

  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49, 787-817. Available at: [Link]

  • Krchnak, V., et al. (2017). Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives. ACS Combinatorial Science, 19(3), 141-148. Available at: [Link]

  • Krchnak, V., et al. (2017). Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives. PubMed. Available at: [Link]

  • Kumar, S., & Kumar, S. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. BIO Web of Conferences, 93, 01021. Available at: [Link]

Sources

"purification challenges with 5,6-Dimethylmorpholine-3-carboxylic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 5,6-Dimethylmorpholine-3-carboxylic acid is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. Its unique structure, incorporating both a basic morpholine nitrogen and an acidic carboxyl group, presents a distinct set of purification challenges. The presence of multiple stereocenters further complicates its isolation into a single, pure stereoisomer. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions, drawing upon established principles of organic chemistry and separation science to empower researchers in overcoming these hurdles.

Part 1: Troubleshooting Guide

This section addresses specific, practical problems encountered during the purification of 5,6-Dimethylmorpholine-3-carboxylic acid in a problem-and-solution format.

Question 1: My final product is an intractable oil that refuses to crystallize. How can I obtain a solid?

Answer:

The failure to crystallize is a common issue for zwitterionic molecules and those containing isomeric mixtures. The combination of high polarity, internal salt formation, and impurities depressing the freezing point often leads to oils or amorphous solids.

Causality: The zwitterionic nature of your compound at its isoelectric point leads to strong intermolecular ionic interactions, but if the molecules cannot pack into a regular crystal lattice (often due to isomeric heterogeneity or residual solvent), it results in an amorphous state.

Troubleshooting Workflow:

  • Impurity Removal: First, ensure the material is chemically pure. Minor impurities are potent crystallization inhibitors. Attempt purification by flash column chromatography using a polar mobile phase (e.g., DCM/Methanol with 1% acetic acid) or reverse-phase HPLC.

  • Salt Formation: Converting the zwitterion into a well-defined salt is often the most effective strategy. This breaks the internal salt bridge and allows for more conventional ionic lattice formation. A highly relevant patent for the related compound cis-2,6-dimethylmorpholine demonstrates purification via carboxylate salt formation, highlighting the power of this technique for this compound class.[1]

    • For a Hydrochloride (HCl) Salt: Dissolve the crude oil in a minimal amount of a protic solvent like isopropanol or methanol. Slowly add a solution of HCl in a non-polar solvent (e.g., 2M HCl in diethyl ether) dropwise with vigorous stirring. Cool the mixture to induce precipitation.

    • For an Acetate Salt: Dissolve the crude product in an ester solvent like ethyl acetate and add 1.05 to 1.2 equivalents of acetic acid. Stirring and cooling should promote the crystallization of the acetate salt.[1]

  • Systematic Solvent Screening: If the product is chemically pure but still oily, a systematic search for a suitable recrystallization solvent system is necessary.

Solvent Class (for Dissolution)Anti-Solvent Class (for Precipitation)Rationale
Polar Protic (Methanol, Ethanol)Apolar (Hexane, Heptane)The compound is soluble in alcohol; adding a non-polar solvent drastically reduces solubility, forcing precipitation.[2]
Polar Aprotic (Acetone, Acetonitrile)Ethers (Diethyl ether, MTBE)Good for compounds with moderate polarity. Ether is a common anti-solvent.
Water (if soluble)Polar Aprotic (Acetone, Acetonitrile)The high dielectric constant of water dissolves the zwitterion; adding a less polar solvent can induce crystallization.
Question 2: My NMR spectrum shows a complex mixture of signals, suggesting multiple isomers. How can I separate them?

Answer:

5,6-Dimethylmorpholine-3-carboxylic acid has three stereocenters (at C3, C5, and C6), leading to a potential of 2³ = 8 stereoisomers. These exist as four pairs of enantiomers. Your primary challenge is to separate the diastereomers (e.g., cis vs. trans relationships of the methyl groups).

Causality: Diastereomers have different physical properties (solubility, melting point, chromatographic retention), which can be exploited for separation. Enantiomers, however, have identical properties in an achiral environment and require a chiral selector for resolution.[3][4]

Strategy 1: Diastereomer Separation by Fractional Crystallization

This classical method is powerful for separating diastereomers, especially when dealing with cis/trans isomers on a ring system.[5] The key is to form a salt with a single enantiomer of a chiral resolving agent, creating diastereomeric salts with different solubilities.

  • Protocol: See "Detailed Experimental Protocols" section below for a step-by-step guide.

  • Choosing a Resolving Agent:

    • Since your target is an acid, use a chiral base (e.g., (R)-(+)-α-methylbenzylamine, (1S,2R)-(+)-Ephedrine).

    • Since your target is also a base, you can use a chiral acid (e.g., (1R)-(-)-10-Camphorsulfonic acid, L-Tartaric acid).

Strategy 2: Chromatographic Separation

  • Diastereomer Separation: Standard silica gel chromatography or reverse-phase HPLC can often separate diastereomers. You may need to screen different mobile phases to optimize resolution. For reverse-phase, a typical starting point is a water/acetonitrile gradient with 0.1% formic acid.[6]

  • Enantiomer Separation (Chiral HPLC): Once diastereomers are separated, you will have racemic pairs. To separate these enantiomers, chiral chromatography is required.[3][7] This is an analytical and preparative tool of choice in modern drug development.

HPLC Column TypeMobile Phase (Typical)Mechanism
Chiralpak AD / ODHexane/Isopropanol + acidic modifierPolysaccharide-based columns that form transient diastereomeric complexes with the analyte.[3]
Chiral Stationary Phase (CSP)Varies based on CSP chemistryCovalent bonding of a chiral molecule to the silica support enables enantioselective interactions.[7]

Strategy 3: Derivatization

You can react your racemic mixture with a chiral auxiliary to form covalent diastereomers, separate these using standard chromatography, and then cleave the auxiliary.[8][9] For a carboxylic acid, forming a diastereomeric amide with a chiral amine (like camphorsultam) is a robust method.[8][9]

Question 3: My compound streaks badly on silica TLC plates and gives poor separation in column chromatography.

Answer:

This is characteristic behavior for highly polar, zwitterionic compounds on a standard silica gel stationary phase.

Causality: The acidic silanol groups on the silica surface interact very strongly with the basic morpholine nitrogen, while the polar stationary phase also interacts with the carboxylic acid. This leads to strong, non-specific binding, resulting in streaking (tailing) and poor elution.

Troubleshooting Steps:

  • Modify the Mobile Phase: The most direct solution is to add a competitive binder to the eluent to saturate the active sites on the silica.

    • Add an Acid: Including 0.5-2% acetic acid or formic acid in your mobile phase (e.g., 90:10:1 DCM/Methanol/Acetic Acid) will protonate the morpholine nitrogen, creating a cationic species that has less affinity for the silanol groups.

    • Add a Base: Including 0.5-2% triethylamine or ammonia in the mobile phase will deprotonate the surface silanols, reducing their interaction with your basic compound.

  • Switch to a Different Stationary Phase:

    • Alumina (Basic or Neutral): Alumina can be a better choice for basic compounds, but the carboxylic acid may still bind strongly.

    • Reverse-Phase Silica (C18): This is often the best choice. The separation occurs on a non-polar stationary phase using a polar mobile phase (water/acetonitrile or water/methanol). This avoids the strong ionic interactions seen with normal phase silica.[6][10]

  • Derivatize the Compound: Temporarily "masking" the polar functional groups can dramatically improve chromatographic behavior on silica gel. Esterifying the carboxylic acid to its methyl or ethyl ester makes the compound significantly less polar and eliminates the zwitterionic character.[11][12] (See Protocol 3 below).

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best analytical technique to assess the purity and isomeric ratio of my final product? A1: A combination of techniques is ideal.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. A reverse-phase C18 column with a UV detector is a good starting point.[6] It can quantify chemical purity (separating starting materials and byproducts) and, with a well-developed method, can also separate and quantify diastereomers.

  • Chiral HPLC: To determine the enantiomeric excess (e.e.), you must use a chiral column.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This confirms the molecular weight of your main peak and any impurities, helping to identify them.[10]

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR): NMR provides structural confirmation. The complexity of the spectrum can give an initial indication of isomeric mixtures, and Quantitative NMR (qNMR) can be used for purity assessment against a certified standard.

Q2: How should I store 5,6-Dimethylmorpholine-3-carboxylic acid to prevent degradation? A2: As a general rule, amino acid-like compounds should be stored in a cool, dry, and dark environment. An inert atmosphere (argon or nitrogen) is recommended to prevent potential long-term oxidative degradation of the morpholine ring.[13] Storing it as a stable salt (e.g., HCl salt) rather than the zwitterionic freebase can also enhance long-term stability.

Q3: Can this compound undergo decarboxylation? A3: While possible, decarboxylation of this type of C(sp³)-carboxylic acid typically requires harsh conditions (high heat or strong acid/base). However, some studies have shown that reversible decarboxylation can occur even under milder conditions in polar aprotic solvents like DMF.[14] For purification and storage, avoid prolonged heating in solvents like DMF or DMSO.

Q4: What is the expected pH behavior (pKa) of this molecule? A4: While specific experimental values are not readily available, we can estimate based on analogous structures. The carboxylic acid will have a pKa around 2-3, and the protonated morpholine nitrogen will have a pKa around 7-8. This means that between a pH of ~3 and ~7, the molecule will exist predominantly as a zwitterion. This is crucial for purification strategies like ion-exchange chromatography or extraction, where pH control is used to manipulate the overall charge of the molecule.

Part 3: Detailed Experimental Protocols

Protocol 1: Diastereomeric Salt Resolution via Fractional Crystallization

Objective: To separate a mixture of diastereomers of 5,6-Dimethylmorpholine-3-carboxylic acid.

Methodology:

  • Dissolution: Dissolve 1.0 equivalent of the diastereomeric mixture of your acid in a minimal amount of a hot solvent (e.g., methanol, ethanol, or acetone).

  • Resolving Agent Addition: In a separate flask, dissolve 0.5 equivalents of a single enantiomer of a chiral resolving agent (e.g., (R)-(+)-α-methylbenzylamine) in the same solvent. Note: Using only 0.5 equivalents ensures that only one diastereomeric salt will preferentially crystallize.

  • Salt Formation: Slowly add the resolving agent solution to the stirred acid solution. A precipitate may form immediately.

  • Crystallization: Gently heat the mixture until a clear solution is obtained. Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator for several hours.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent. This is your "Crop 1" and should be enriched in one diastereomer.

  • Liberation and Analysis: To analyze the enrichment, take a small sample of the crystals, dissolve it in water, basify with 1M NaOH, and extract the chiral amine with an organic solvent (e.g., ethyl acetate). Then, acidify the aqueous layer with 1M HCl and extract your purified acid. Analyze this sample by NMR or HPLC to determine the diastereomeric ratio.

  • Optimization: The mother liquor is now enriched in the other diastereomer. This can be isolated by evaporation and crystallization, or by using the opposite enantiomer of the resolving agent. Repeat the crystallization process on "Crop 1" to further improve its diastereomeric purity.[2][5]

Protocol 2: Analytical RP-HPLC Method for Purity Assessment

Objective: To determine the chemical purity and diastereomeric ratio of a sample.

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 15 minutes, hold for 2 minutes, re-equilibrate
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume5 µL
DetectionUV at 210 nm (for amide/acid) & 254 nm (if aromatic impurities exist)
Sample PreparationDissolve 1 mg of sample in 1 mL of 50:50 Water/Acetonitrile

This method serves as a starting point and may require optimization for baseline separation of all isomers.[6]

Protocol 3: Esterification for Improved Chromatographic Behavior

Objective: To convert the carboxylic acid to a methyl ester to reduce polarity for normal-phase chromatography.

Methodology:

  • Setup: Suspend 1.0 g of the carboxylic acid in 20 mL of dry methanol in a round-bottom flask equipped with a stir bar and reflux condenser.

  • Acid Catalyst: Cool the suspension in an ice bath. Slowly and carefully add 0.2 mL of thionyl chloride (SOCl₂) or 0.5 mL of acetyl chloride dropwise. This will react with methanol to generate HCl in situ, which is the catalyst.

  • Reaction: Remove the ice bath and heat the mixture to reflux for 4-6 hours. The reaction can be monitored by TLC (staining with permanganate) until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and remove the methanol under reduced pressure.

  • Purification: Dissolve the resulting residue (the methyl ester hydrochloride salt) in dichloromethane or ethyl acetate. Wash with a saturated sodium bicarbonate solution to neutralize excess acid and liberate the free amine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Chromatography: The resulting crude methyl ester should now be significantly less polar and suitable for purification on a standard silica gel column using a hexane/ethyl acetate or DCM/ethyl acetate gradient.

Part 4: Visualization of Workflows

Diagram 1: Purification Strategy Decision Tree

Purification_Strategy cluster_enantiomer Optional Enantiomer Resolution start Crude Product (5,6-Dimethylmorpholine-3-carboxylic acid) is_solid Is the product a solid? start->is_solid is_pure Is it chemically pure? (Check by HPLC/NMR) is_solid->is_pure Yes salt_formation Attempt Salt Formation (HCl, Acetate, etc.) is_solid->salt_formation No (Oily) is_single_isomer Is it a single diastereomer? is_pure->is_single_isomer Yes chromatography Purify by Chromatography (Reverse Phase or Modified Normal Phase) is_pure->chromatography No frac_crystallization Diastereomeric Resolution (Fractional Crystallization) is_single_isomer->frac_crystallization No final_product Pure Single Isomer is_single_isomer->final_product Yes (Racemate) -> Proceed to Chiral HPLC if needed recrystallize Recrystallize from suitable solvent system salt_formation->recrystallize chromatography->is_solid frac_crystallization->is_single_isomer chiral_hplc Enantiomeric Separation (Chiral HPLC) final_product->chiral_hplc

Caption: Decision tree for selecting a purification strategy.

Diagram 2: Workflow for Diastereomeric Salt Resolution

Diastereomer_Resolution start Racemic Acid Mixture (Diastereomers A + B) add_base Add 0.5 eq. Chiral Base (R-Base) start->add_base form_salts Formation of Diastereomeric Salts (A•R-Base and B•R-Base) add_base->form_salts crystallize Fractional Crystallization form_salts->crystallize filter Filter crystallize->filter crystals Crystals (Enriched in A•R-Base) filter->crystals mother_liquor Mother Liquor (Enriched in B•R-Base) filter->mother_liquor liberate_A Liberate Acid A (Acid/Base Workup) crystals->liberate_A liberate_B Liberate Acid B (Acid/Base Workup) mother_liquor->liberate_B pure_A Pure Diastereomer A (Racemic) liberate_A->pure_A pure_B Pure Diastereomer B (Racemic) liberate_B->pure_B

Caption: Workflow for purification by fractional crystallization.

References

  • Method for purifying cis-2, 6-dimethyl morpholine. CN110950818B.
  • Esterification of Carboxylic Acids. Organic Syntheses. [Link]

  • Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. MDPI. [Link]

  • Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Asian Journal of Chemistry. [Link]

  • Method for preparing morpholine deriv
  • (3s)-6,6-dimethyl-5-oxothiomorpholine-3-carboxylic acid. PubChem. [Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. [Link]

  • Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. PMC. [Link]

  • Preparation of 5- and 6-Carboxyfluorescein. University of California, Santa Cruz. [Link]

  • High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • Stability of D-5,5-Dimethyl-A2-thiazoline-karboxylic Acid in Relation to Its Possible Occurrence As a Degradation Product of Pen. Journal of Biological Chemistry. [Link]

  • The synthesis of esters from carboxylic acids and their derivatives. Science of Synthesis. [Link]

  • A validated method for the simultaneous detection of piperazines and their congeners in street samples. Analytical Methods. [Link]

  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. PMC. [Link]

  • CHIRAL SEPARATIONS INTRODUCTION. VTechWorks. [Link]

  • Some Derivatives of Morpholine. Journal of the American Chemical Society. [Link]

  • Direct reversible decarboxylation from stable organic acids in dimethylformamide solution. Science. [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. [Link]

  • Investigating the Stability of Individual Carboxylate Rich Alicyclic Molecules Under Simulated Environmental Irradiation and Mic. ChemRxiv. [Link]

  • ANALYTICAL CHIRAL SEPARATION METHODS. IUPAC. [Link]

  • New Strategy for Easy, Sensitive and Selective Detection of THC-Carboxylic Acid Direct from Hair. SCIEX. [Link]

  • carboxylic acid solubility + TLC. Reddit. [Link]

  • SYNTHESIS OF ALKENES BY OXIDATIVE DECARBOXYLATION OF CARBOXYLIC ACIDS; MECHANISTIC VIEWS. Redalyc. [Link]

  • Chromatographic determination of morpholine and products of its microbiological degradation. ResearchGate. [Link]

  • A Succinct Assessment of the Development, Validation, and Method Verification of Analytical Methods for Natural and Synthetic Therapeutic Molecules. Ashdin Publishing. [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. [Link]

  • Chiral Drug Separation. University of Nebraska-Lincoln. [Link]

  • A Straightforward Access to New Amides of the Melanin Precursor 5,6-Dihydroxyindole-2-carboxylic Acid and Characterization of the Properties of the Pigments Thereof. PMC. [Link]

Sources

Technical Support Center: Troubleshooting Reactions of Morpholine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with substituted morpholine carboxylic acids, such as 5,6-Dimethylmorpholine-3-carboxylic acid. Given the specialized nature of these scaffolds, this document provides in-depth troubleshooting advice and answers to frequently encountered challenges, from synthesis to purification.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to common initial queries.

Q1: Why is my amide coupling reaction with a morpholine carboxylic acid giving low yields?

A: Low yields in amide coupling reactions involving these substrates can stem from several factors. The morpholine ring's ether oxygen withdraws electron density from the nitrogen, making it less basic and nucleophilic than a simple piperidine.[1][2] This electronic effect can also influence the reactivity of the adjacent carboxylic acid. Common culprits for low yield include:

  • Steric Hindrance: Substituents on the morpholine ring (like the 5,6-dimethyl groups) or on the amine coupling partner can sterically hinder the approach to the activated carboxyl group.

  • Sub-optimal Activation: The chosen coupling reagent may not be potent enough to efficiently activate the carboxylic acid, or it may be consumed by side reactions.

  • Poor Solubility: The zwitterionic nature of the amino acid can lead to poor solubility in common aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF), hindering the reaction.

  • Side Reactions: Over-activation can lead to the formation of stable, unreactive intermediates or other side products.[3]

Q2: The morpholine nitrogen is a secondary amine. Could it be interfering with my carboxylic acid activation or coupling?

A: Yes, this is a critical consideration. While the morpholine nitrogen is less nucleophilic than that of piperidine, it can still compete with your desired amine for the activated carboxylic acid, especially if it is unhindered and the reaction is run under basic conditions without N-protection. If you are performing an intermolecular coupling, this could lead to dimerization or oligomerization. For intramolecular reactions, it could lead to undesired lactam formation. If side reactions involving the morpholine nitrogen are suspected, temporary N-protection (e.g., with Boc or Cbz groups) may be necessary.

Q3: My morpholine-containing product is highly polar and water-soluble, making purification by standard silica gel chromatography difficult. What are my options?

A: This is a very common challenge. Highly polar, often water-soluble compounds exhibit poor retention on standard silica gel. Consider these alternative strategies:

  • Reverse-Phase Chromatography (C18): This is often the best choice. Use a water/acetonitrile or water/methanol gradient, often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase (like amine-bonded silica) with a reverse-phase type mobile phase (high organic content). In this mode, water is the "strong" solvent, making it excellent for retaining and separating very polar molecules.[4]

  • Ion-Exchange Chromatography: If your molecule has a net charge, ion-exchange can be a powerful purification tool.

  • Acid/Base Extraction: Carefully adjust the pH of an aqueous solution to neutralize the charge on your molecule, which may allow it to be extracted into an organic solvent, leaving charged impurities behind.

Q4: Is the morpholine ring stable under typical synthetic conditions?

A: The morpholine ring is generally robust and stable to many common reaction conditions, including standard amide coupling, mild oxidations, and catalytic hydrogenation.[2] However, it can be susceptible to degradation under certain conditions:

  • Strong Oxidizing Agents: Can lead to oxidation and ring-opening.[5]

  • Strong Acids at High Temperatures: While used in morpholine synthesis from diethanolamine, harsh acidic conditions can potentially promote ring-opening or other rearrangements.[6][7]

  • Nitrosating Agents: In the presence of nitrite salts, secondary amines like morpholine can form N-nitrosamines, which are often potent carcinogens.[5][8] This is a critical safety consideration.

Section 2: In-Depth Troubleshooting Guide: Amide Coupling Reactions

Amide bond formation is the most frequent transformation for a carboxylic acid moiety in medicinal chemistry. When coupling morpholine carboxylic acids, specific issues often arise.

Problem: Incomplete or Sluggish Amide Coupling

You've run your coupling reaction overnight, and TLC/LCMS analysis shows a significant amount of unreacted carboxylic acid starting material.

Root Cause Analysis & Solutions
  • Insufficient Carboxylic Acid Activation: The first step of any coupling is the activation of the carboxyl group. If this step is inefficient, the reaction will not proceed.

    • Diagnosis: The reactivity of coupling reagents varies significantly. Carbodiimides like EDC or DCC are common but can be sluggish and prone to side reactions without additives.[9]

    • Solution:

      • Add an Activator/Suppressant: Always use an additive like 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) with carbodiimides. These trap the activated acid as a more reactive, yet more stable, ester intermediate, which reduces the risk of racemization and side reactions.[10][11]

      • Switch to a Stronger Reagent: For challenging couplings (e.g., with hindered components or electron-deficient amines), upgrade to a more potent uronium or phosphonium salt reagent.[9][10][11]

Coupling Reagent Class Examples Mechanism/Advantages Common Byproducts When to Use
Carbodiimides EDC, DCC, DICForms a highly reactive O-acylisourea intermediate. Inexpensive and widely used.[10]Urea derivatives (water-soluble for EDC, insoluble for DCC).Routine couplings with unhindered substrates.
Uronium/Aminium Salts HATU, HBTU, TBTUForms a highly reactive activated ester (e.g., HOAt or HOBt ester) in situ. Fast reaction times and low racemization.[10][12]Tetramethylurea, guanidinium species.Hindered substrates, electron-poor amines, difficult couplings.[13]
Phosphonium Salts PyBOP, BOPSimilar to uronium salts, forms activated esters. Very effective but BOP produces carcinogenic HMPA as a byproduct.[10]Hexamethylphosphoramide (HMPA) for BOP.When uronium salts fail; PyBOP is a safer alternative to BOP.
  • Base Selection and Stoichiometry: The choice and amount of base are critical.

    • Diagnosis: An inappropriate base can cause side reactions. A tertiary amine base like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) is required to neutralize the acid formed during the reaction and to deprotonate the amine salt (if provided as an HCl or TFA salt). However, excess strong base can promote racemization.[3]

    • Solution:

      • Use a non-nucleophilic, hindered base like DIPEA, especially for sensitive substrates.

      • Use 2.0-2.5 equivalents of base if your amine is an acid salt.

      • Consider using N-methylmorpholine (NMM) as a base, which can be effective and is structurally related.[14]

  • Pre-activation Protocol: Activating the acid before adding the amine can significantly improve results.

    • Diagnosis: If the amine is added simultaneously with the coupling reagent and acid, the coupling reagent can react directly with the amine, leading to guanidinium side products with uronium reagents.[11][12]

    • Solution: Implement a pre-activation step. Stir the carboxylic acid, coupling reagent (e.g., HATU), and base in a solvent like DMF for 15-30 minutes at 0 °C to room temperature.[15] This allows for the complete formation of the activated ester intermediate before the nucleophilic amine is introduced.

Troubleshooting Workflow: Failed Amide Coupling

G start Failed Amide Coupling (Low Conversion) check_sm 1. Verify Starting Materials - Purity via NMR/LCMS? - Reagents anhydrous? start->check_sm reagent_activity 2. Check Reagent Activity - Coupling reagent old? - Base fresh? check_sm->reagent_activity optimization 3. Reaction Optimization reagent_activity->optimization preactivate Implement Pre-activation: Stir Acid + Reagent + Base for 20 min before adding amine. optimization->preactivate No change_reagent Switch to Stronger Reagent (e.g., EDC/HOBt -> HATU) optimization->change_reagent Yes, still fails preactivate->change_reagent Fails success Successful Coupling preactivate->success Solves issue change_solvent Change Solvent (e.g., DCM -> DMF for solubility) change_reagent->change_solvent Fails change_reagent->success Solves issue analyze_byproducts 4. Analyze Side Products - LCMS/NMR of crude mixture - Identify cause (e.g., hydrolysis, N-acylation) change_solvent->analyze_byproducts Fails change_solvent->success Solves issue analyze_byproducts->optimization Provides new insight

Caption: A decision-making workflow for troubleshooting failed amide coupling reactions.

Problem: Formation of Significant Side Products

Your reaction may have gone to completion, but you observe multiple new spots by TLC or peaks in the LCMS that are not your desired product.

Common Side Reactions and Prevention
  • N-Acylurea Formation (with Carbodiimides):

    • Mechanism: The highly reactive O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea, consuming your activated acid.[3] This is more common with sterically hindered amines or acids.

    • Prevention: Use an additive like HOBt or HOAt. These efficiently trap the O-acylisourea to form an active ester, which is not prone to this rearrangement.[10]

  • Racemization:

    • Mechanism: The α-proton of the carboxylic acid (at C3 in the morpholine ring) can be abstracted under basic conditions, especially after activation, leading to a loss of stereochemical integrity. Activation can also facilitate the formation of an oxazolone intermediate which readily racemizes.[11]

    • Prevention:

      • Use racemization-suppressing additives (HOAt is generally superior to HOBt).

      • Use the mildest base possible (DIPEA or NMM over TEA).

      • Keep reaction temperatures low (start at 0 °C).

      • Minimize the time the carboxylic acid spends in its activated state before the amine is added.

  • Diketopiperazine (DKP) Formation:

    • Mechanism: This side reaction is specific to the coupling of a dipeptide. The N-terminal amine of the dipeptide can back-bite onto its own activated C-terminal carboxyl group to form a stable six-membered ring (a DKP), especially after deprotection of the N-terminus.[12]

    • Prevention: Couple the third amino acid as quickly as possible after deprotecting the dipeptide's N-terminus. Use coupling conditions known to be very fast (e.g., HATU).

G cluster_0 Desired Reaction Pathway cluster_1 Common Side Reactions RCOOH R-COOH ActiveEster Activated Ester (e.g., R-COO-Bt) RCOOH->ActiveEster + Coupling Reagent + Additive (HOBt) O_Acylisourea O-Acylisourea (from Carbodiimide) RCOOH->O_Acylisourea + DCC/EDC Amine R'-NH2 Product Desired Amide R-CO-NHR' ActiveEster->Product + R'-NH2 Oxazolone Oxazolone ActiveEster->Oxazolone Base O_Acylisourea->ActiveEster + HOBt (Prevents Rearrangement) N_Acylurea N-Acylurea (Unreactive) O_Acylisourea->N_Acylurea Rearrangement RacemizedProduct Racemized Product Oxazolone->RacemizedProduct + R'-NH2

Caption: Simplified diagram of desired amide coupling versus common side reaction pathways.

Section 3: Experimental Protocols

Protocol 1: General Procedure for HATU-Mediated Amide Coupling

This protocol is a robust starting point for coupling a morpholine carboxylic acid with a primary or secondary amine, incorporating the pre-activation technique.

Materials:

  • Morpholine carboxylic acid (1.0 eq)

  • Amine (or amine salt) (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (2.5 eq if using an amine salt, 1.5 eq if using free amine)

  • Anhydrous DMF

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add the morpholine carboxylic acid (1.0 eq).

  • Dissolve the acid in anhydrous DMF (concentration typically 0.1-0.5 M).

  • Add HATU (1.1 eq) to the solution, followed by DIPEA.

  • Stir the mixture at room temperature for 20 minutes. This is the pre-activation step. A color change (e.g., to yellow) is often observed.

  • In a separate vial, dissolve the amine (1.1 eq) in a small amount of anhydrous DMF.

  • Add the amine solution dropwise to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LCMS (typically complete in 1-4 hours).

  • Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent.

  • Wash the organic layer sequentially with 5% aqueous citric acid (to remove excess base and amine), saturated aqueous sodium bicarbonate (to remove unreacted acid and HOBt), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate chromatography method.

Protocol 2: Purification of a Polar Amine Product using Reverse-Phase Flash Chromatography

System:

  • Flash chromatography system

  • C18-functionalized silica gel column

  • Mobile Phase A: Deionized water + 0.1% TFA

  • Mobile Phase B: Acetonitrile + 0.1% TFA

Procedure:

  • Sample Preparation: Dissolve the crude product in a minimal amount of a strong solvent like DMF, DMSO, or methanol. If solubility allows, a 1:1 mixture of water/acetonitrile is preferable. Adsorbing the sample onto a small amount of C18 silica for solid loading can also improve resolution.

  • Column Equilibration: Equilibrate the C18 column with the starting mobile phase conditions (e.g., 95% A / 5% B) for at least 3-5 column volumes.

  • Loading: Load the dissolved sample onto the column.

  • Gradient Elution: Run a linear gradient to elute the compound. A typical gradient might be from 5% B to 95% B over 15-20 column volumes.

  • Fraction Collection: Collect fractions and analyze them by TLC or LCMS to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions. Remove the acetonitrile/methanol under reduced pressure. The remaining aqueous solution containing your product (as a TFA salt) can be lyophilized (freeze-dried) to yield a fluffy solid.

References

  • Bibliomed. (2018, June 2). Side reactions in peptide synthesis: An overview. Retrieved from [Link]

  • Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction? Retrieved from [Link]

  • Wikipedia. (n.d.). Morpholine. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Albericio, F., & El-Faham, A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Retrieved from [Link]

  • PubChem. (n.d.). Morpholine. Retrieved from [Link]

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. Retrieved from [Link]

  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-819. Retrieved from [Link]

  • Wang, S., et al. (2022). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors. Molecules, 27(7), 2294. Retrieved from [Link]

  • S. G. Newman, et al. (2025, August 28). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. Synlett. Retrieved from [Link]

  • Palchykov, V. A., & Chebanov, V. A. (2019). Recent progress in the synthesis of morpholines. Khimiya Geterotsiklicheskikh Soedinenii, 55(4/5), 324–332. Retrieved from [Link]

  • ResearchGate. (2020, May 8). Can you help me for synthesis of morpholine using dehydration diethanolamine? Retrieved from [Link]

  • De Winter, J., et al. (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of morpholines. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

  • Patel, M., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(32), 4244-4247. Retrieved from [Link]

  • Pulle, J. S., et al. (2020). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research, 10(01). Retrieved from [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • Reddit. (2022, March 24). amide coupling help. Retrieved from [Link]

  • Neises, B., & Steglich, W. (1990). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, 7, 93. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids. Retrieved from [Link]

  • MDPI. (2023, April 4). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). US4504363A - Preparation of cis-2,6-dimethylmorpholine.
  • ResearchGate. (n.d.). Biological activity and synthesis of 5,6-dihydroxyindole-2-carboxylic acid. Retrieved from [Link]

  • Chen, G., et al. (2018). Ligand-controlled divergent dehydrogenative reactions of carboxylic acids via C–H activation. Proceedings of the National Academy of Sciences, 115(8), 1738-1743. Retrieved from [Link]

  • Michigan State University. (n.d.). Derivatives of Carboxylic Acids. Retrieved from [Link]

  • Khan Academy. (2014, March 30). Reactivity of carboxylic acid derivatives. Retrieved from [Link]

Sources

"stability issues of 5,6-Dimethylmorpholine-3-carboxylic acid in solution"

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 5,6-Dimethylmorpholine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the stability of this compound in solution. Our goal is to provide you with the scientific rationale and practical methodologies to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can influence the stability of 5,6-Dimethylmorpholine-3-carboxylic acid in solution?

The stability of 5,6-Dimethylmorpholine-3-carboxylic acid is governed by its chemical structure, which features a tertiary amine within a morpholine ring and a carboxylic acid group. The key factors to consider are:

  • pH: The pH of the solution is the most critical factor. The molecule can exist in different ionic forms (cationic, zwitterionic, anionic), each with a different susceptibility to degradation. The tertiary amine is basic, while the carboxylic acid is acidic.

  • Oxidizing Agents: The presence of dissolved oxygen, peroxide contaminants, or metal ions can promote oxidative degradation, primarily targeting the electron-rich tertiary amine.

  • Temperature: Elevated temperatures can accelerate hydrolytic, oxidative, and thermal degradation pathways, such as decarboxylation.

  • Light Exposure: Like many complex organic molecules, exposure to UV or high-intensity visible light may induce photodegradation.

  • Solvent Composition: While generally soluble in polar solvents, the specific choice of buffer components or co-solvents can influence degradation rates.

Q2: What are the most probable degradation pathways for this molecule?

Based on the functional groups present, the following degradation pathways are most likely:

  • Oxidation of the Morpholine Ring: The tertiary amine is a prime target for oxidation, which can lead to the formation of an N-oxide or, in more aggressive conditions, C-N bond cleavage and ring-opening. This process can be catalyzed by light, metal ions, or peroxides.

  • Hydrolysis: While the core morpholine ring is generally stable against hydrolysis, the overall stability can be pH-dependent. The reactivity of the molecule can change significantly depending on whether the amine is protonated or the carboxylate is deprotonated.

  • Decarboxylation: Although typically requiring high heat, decarboxylation of the carboxylic acid group could be a potential thermal degradation pathway, especially if facilitated by other functional groups or solution conditions.

Q3: What are the recommended general storage conditions for solutions of 5,6-Dimethylmorpholine-3-carboxylic acid?

To maximize shelf-life, solutions should be prepared fresh whenever possible. For short- to medium-term storage, we recommend the following:

  • Temperature: Store at ≤ 4°C. For long-term storage, consider freezing at -20°C or -80°C after flash-freezing in liquid nitrogen. Be sure to perform freeze-thaw stability tests to validate this.

  • pH: Buffer the solution to a mildly acidic pH (e.g., pH 4-6), where the amine is protonated and stabilized, but the conditions are not harsh enough to promote acid-catalyzed hydrolysis. This must be experimentally verified.

  • Atmosphere: Degas the solvent and store vials under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Light: Protect from light by using amber vials or wrapping containers in aluminum foil.

Q4: How can I monitor the stability of my compound during an experiment?

The most reliable method is High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection. A stability-indicating HPLC method should be developed, which is capable of separating the parent compound from all potential degradation products. This is typically confirmed through forced degradation studies.

Troubleshooting Guide: Investigating Instability

This section provides structured guidance for identifying and resolving specific stability issues.

Problem: I'm observing a progressive loss of my parent compound in an aqueous buffer over time.
  • Most Likely Cause: pH-dependent hydrolysis or slow oxidation. The rate of degradation for molecules with both acidic and basic centers is often highly dependent on the pH of the medium.

  • Troubleshooting Workflow:

    Caption: Workflow for investigating pH-dependent degradation.

  • Recommended Action: Conduct a pH-rate profile study to identify the pH at which the compound is most stable. See Appendix A for a detailed protocol.

Problem: My chromatogram shows new, unexpected peaks appearing during my experiment.
  • Most Likely Cause: Oxidative or photodegradation. The tertiary amine in the morpholine ring is susceptible to oxidation, which can lead to various byproducts.

  • Troubleshooting Workflow:

    Caption: Workflow for identifying degradation products.

  • Recommended Action:

    • First, rigorously protect your samples from light. Use amber vials and minimize exposure to ambient light.

    • If the issue persists, perform a forced oxidation study to confirm if the unknown peaks are oxidation products. See Appendix A for a detailed protocol. If a match is found, take measures to exclude oxygen from your experimental system.

Potential Degradation Mechanisms

Understanding the potential chemical transformations is key to preventing them.

pH-Dependent Equilibrium

The compound's ionic state changes with pH, which directly impacts its reactivity.

G Cationic Cationic Form (Low pH) Zwitterionic Zwitterionic Form (Mid pH) Cationic->Zwitterionic +OH⁻ -H₂O Zwitterionic->Cationic +H⁺ Anionic Anionic Form (High pH) Zwitterionic->Anionic +OH⁻ -H₂O Anionic->Zwitterionic +H⁺ G Parent 5,6-Dimethylmorpholine- 3-carboxylic acid N_Oxide N-Oxide Metabolite Parent->N_Oxide [O] RingOpened Ring-Opened Products N_Oxide->RingOpened Further Oxidation/ Rearrangement

Caption: A potential pathway for oxidative degradation.

Appendix A: Key Experimental Protocols

These protocols are designed to be self-validating and serve as a starting point for your investigations.

Protocol 1: pH-Rate Profile Study

Objective: To determine the degradation rate of 5,6-Dimethylmorpholine-3-carboxylic acid as a function of pH.

Methodology:

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 7, 9, 12). Use buffers with known stability and low reactivity (e.g., phosphate, acetate, borate).

  • Sample Preparation: Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or DMSO). Spike a small volume of the stock solution into each buffer to a final concentration of ~100 µg/mL. Ensure the organic solvent is less than 1% of the final volume.

  • Incubation: Dispense aliquots of each solution into sealed, amber HPLC vials. Place the vials in a thermostatically controlled environment (e.g., 40°C or 50°C) to accelerate degradation.

  • Time Points: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from each pH series and quench the reaction by freezing at -80°C.

  • Analysis: Analyze all samples by a validated, stability-indicating HPLC method.

  • Data Interpretation: For each pH, plot the natural logarithm of the peak area of the parent compound versus time. The slope of this line is the negative of the observed first-order rate constant (-k_obs). Plot log(k_obs) versus pH to visualize the pH-rate profile.

Protocol 2: Forced Oxidation Study

Objective: To determine the susceptibility of the compound to oxidation and identify potential degradation products.

Methodology:

  • Sample Preparation: Dissolve the compound in a 50:50 mixture of water and acetonitrile to a concentration of ~1 mg/mL.

  • Stress Condition: Add hydrogen peroxide (H₂O₂) to the sample solution to a final concentration of 0.1% to 3%.

  • Control Sample: Prepare a sample with the compound in the solvent mixture but without H₂O₂.

  • Incubation: Store the stress and control samples at room temperature, protected from light.

  • Time Points: Analyze the samples by LC-MS at various time points (e.g., 0, 1, 4, 8, and 24 hours).

  • Analysis: Use an LC-MS method to compare the chromatograms of the stressed and control samples. Look for new peaks in the stressed sample and identify their mass-to-charge ratios (m/z) to propose structures for the degradants (e.g., an M+16 peak would suggest N-oxidation).

Forced Degradation Conditions Summary

The following table summarizes typical stress conditions based on ICH guidelines. The goal is to achieve 5-20% degradation to ensure degradation products can be reliably detected.

Stress ConditionReagent / ParametersPurpose
Acid Hydrolysis 0.1 M HClTo test stability in acidic conditions.
Base Hydrolysis 0.1 M NaOHTo test stability in basic conditions.
Oxidation 3% H₂O₂To identify oxidative degradation products.
Thermal Stress 60°C (in solution)To assess intrinsic thermal stability.
Photostability ICH Q1B compliant light chamberTo assess light sensitivity.

References

  • STUDY OF THE PROCESS OF OXIDATION OF MORPHOLINE AND ITS DERIVATIVES FOR OBTAINING POLYMERIZATION INHIBITORS | Request PDF. ResearchGate. Available from: [Link]

  • Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide. MDPI. Available from: [Link]

  • A kind of method for oxidative ring-opening of morpholine derivative and product thereof. Google Patents.
  • Unusual Fluorescent Responses of Morpholine-functionalized Fluorescent Probes to pH via Manipulation of BODIPY's HOMO and LUMO Energy Orbitals for Intracellular pH Detection. PMC. Available from: [Link]

  • Quantum chemical studies for oxidation of morpholine by Cytochrome P450. ResearchGate. Available from: [Link]

  • NMO - N-Methylmorpholine-N-Oxide. Organic Chemistry Portal. Available from: [Link]

  • The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. PMC. Available from: [Link]

  • Metal or metal-free phthalocyanines containing morpholine substituents: synthesis, spectroscopic and photophysicochemical properties. Taylor & Francis. Available from: [Link]

  • Morpholine. Wikipedia. Available from: [Link]

  • The conformer resolved ultraviolet photodissociation of morpholine. ResearchGate. Available from: [Link]

  • Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry

Technical Support Center: 5,6-Dimethylmorpholine-3-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis and troubleshooting of 5,6-Dimethylmorpholine-3-carboxylic acid (CAS: 1558934-04-5), a critical chiral building block in the development of peptidomimetics and kinase inhibitors.

This guide focuses on the two most prevalent synthetic pathways:

  • The Amino Acid Alkylation Route (e.g., L-Threonine + 1,2-dihalopropane/epoxide).[1][2]

  • The Petasis/Borono-Mannich Route (3-amino-2-butanol + glyoxylic acid).

Part 1: Impurity Profiling & Reaction Logic

Core Synthesis Pathways

To understand the side products, we must first define the reaction logic.[2] The formation of the 5,6-dimethylmorpholine core with a C3-carboxylic acid moiety typically follows a cyclization strategy involving a chiral amino acid precursor.

Pathway A: The Threonine/Serine Cyclization (Nucleophilic Substitution)
  • Mechanism: An amino acid (e.g., L-Threonine methyl ester) acts as the nucleophile attacking a vicinal dielectrophile (e.g., 2,3-dibromobutane or 1,2-epoxybutane).[1][2]

  • Critical Step: The formation of the C5-C6 bond (if acyclic precursor) or the C6-O1/C2-N4 closure.

  • Stereochemistry: The C3 and C5 centers are often fixed by the starting amino acid; the C6 center is determined by the alkylating agent.

Pathway B: The Petasis Borono-Mannich Cyclization
  • Mechanism: Multicomponent reaction of 3-amino-2-butanol , glyoxylic acid , and a vinyl boronic acid (followed by oxidative cleavage/cyclization).[1]

  • Critical Step: Stereoselective C-C bond formation at C3.[1][2]

Common Side Products & Impurities Table
Impurity TypeCommon Name / StructureOrigin / MechanismRetention Time Shift (Relative)
Stereoisomer (2R,3S,5R,6S)-Diastereomer Mismatched Precursor: Use of racemic alkylating agents (e.g., racemic 2,3-epoxybutane) reacting with chiral amino acid.0.95 - 1.05 (Often co-elutes)
Regioisomer 2,5-Dimethyl Isomer Regiochemical Flip: In Pathway A, if the nucleophilic attack occurs at the "wrong" carbon of an unsymmetrical epoxide/halide.0.90 (Distinct)
Linear Intermediate N-(2-hydroxybutyl)-Threonine Incomplete Cyclization: Failure of the secondary hydroxyl group to close the ether ring (O1-C6 bond formation failure).0.80 (More Polar)
Over-Alkylation N,N-Dialkyl Quaternary Salt Stoichiometry Error: Excess alkylating agent leads to double alkylation of the nitrogen.1.20 - 1.50 (Broad peak)
Lactone Morpholin-2-one derivative Intramolecular Esterification: Reaction between the C3-COOH and the C2-OH (from Serine/Threonine) instead of ether formation.1.10 (Less Polar)
Oxidation Dehydromorpholine Oxidative Stress: Exposure to air/oxidants leading to unsaturation in the ring.0.98 (Trace UV active)

Part 2: Troubleshooting Guides (Q&A)

Category 1: Stereochemical Control & Isomer Purity

Q: I am observing a "split peak" in my chiral HPLC trace for the final product. Is this a racemization issue? A: It is likely a diastereomeric mismatch , not simple racemization.

  • Diagnosis: If you started with L-Threonine (2S, 3R), the C3 and C5 centers are fixed.[2] The "split" usually arises from the C6 position if you used a racemic alkylating agent (e.g., (±)-2,3-epoxybutane).[2]

  • The Fix: You must match the stereochemistry of the alkylating agent to the amino acid.

    • Protocol: Use optically pure (2R,3R)-2,3-epoxybutane (or the corresponding cyclic sulfate) to ensure the C6 center forms the correct cis/trans relationship with the C5 methyl group.[1]

    • Validation: Check the starting material optical rotation. A 99% ee amino acid + 95% ee epoxide will yield ~5% diastereomeric impurity.[2]

Q: My NMR shows a doubling of signals for the methyl groups. What does this indicate? A: This confirms the presence of cis/trans isomers at the 5,6-position.[1]

  • Explanation: The methyl groups at C5 and C6 can be either cis or trans to each other.

  • Troubleshooting:

    • If you intended to make the cis-5,6-dimethyl analog, verify that your leaving group strategy (SN2) accounts for inversion.[1][2]

    • Example: Reacting Threonine (anti-relationship) with a leaving group that causes inversion will flip the stereocenter.[1]

    • Self-Validating Check: Run a NOESY experiment. Cis-methyls will show a strong NOE correlation; trans-methyls will not.

Category 2: Incomplete Cyclization & Linear Intermediates

Q: I have a persistent polar impurity that resists crystallization. Mass spec shows [M+18] or [M+H]+ matching the uncyclized linear chain. A: You are seeing the N-alkylated intermediate (e.g., N-(2-hydroxy-1-methylpropyl)amino acid).[1]

  • Cause: The second step (ether ring closure) is the rate-limiting step and often requires activation (heat, acid catalysis, or leaving group activation).[1][2]

  • The Fix:

    • Activate the Hydroxyl: Convert the secondary alcohol to a better leaving group (Mesylate/Tosylate) in situ if using basic conditions.[1]

    • Increase Temperature: Ring closure of sterically hindered (5,6-dimethyl) systems often requires temperatures >80°C.[1][2]

    • Switch Base: If using carbonate, switch to KOtBu in THF/t-Amyl alcohol to promote the alkoxide attack.[1][2]

Category 3: Purification & Stability

Q: The product turns yellow/brown upon drying.[1][2] Is it decomposing? A: Morpholine-3-carboxylic acids are prone to oxidative degradation (N-oxide formation) and decarboxylation if heated excessively in acidic form.

  • Mechanism: The electron-rich nitrogen is susceptible to oxidation. The alpha-amino acid motif can decarboxylate at high temperatures (>150°C).

  • Protocol:

    • Store as the Hydrochloride (HCl) salt .[3][4] The salt form locks the nitrogen lone pair, preventing oxidation.[2]

    • Dry under vacuum at <40°C.[1][2]

    • Storage: Argon atmosphere, -20°C.

Part 3: Visualization of Reaction Pathways

Pathway Diagram: Impurity Formation Logic

MorpholineSynthesis Start L-Threonine / Serine (Starting Material) Intermediate Linear N-Alkylated Intermediate Start->Intermediate N-Alkylation Reagent Vicinal Electrophile (e.g., Epoxide/Dihalide) Reagent->Intermediate Side_Diast Impurity: C5/C6 Diastereomer Reagent->Side_Diast Racemic Reagent Input Target 5,6-Dimethylmorpholine- 3-carboxylic acid Intermediate->Target Cyclization (Ether formation) Side_Linear Impurity: Uncyclized Linear Species Intermediate->Side_Linear Incomplete Rxn Side_Lactone Impurity: Morpholinone (Lactone) Intermediate->Side_Lactone Wrong Cyclization (COOH attack)

Caption: Logical flow of 5,6-Dimethylmorpholine-3-carboxylic acid synthesis, highlighting the divergence points for common impurities.

Part 4: Experimental Protocol (Self-Validating)

Standardized Synthesis Workflow (Threonine Route)

Objective: Synthesis of (2R,3S,5R,6S)-5,6-Dimethylmorpholine-3-carboxylic acid HCl salt.

  • N-Alkylation (Step 1):

    • Reagents: L-Threonine Methyl Ester HCl (1.0 eq), (2R,3R)-2,3-Epoxybutane (1.2 eq), Triethylamine (2.5 eq).[1][2]

    • Solvent: Methanol (0.5 M).[1][2]

    • Conditions: Reflux (65°C) for 12-18 hours.

    • Checkpoint 1 (TLC/LCMS): Disappearance of Threonine ester.[2] Appearance of linear mass [M+H].[2][5] If Threonine remains, add 0.2 eq epoxide.[2]

  • Cyclization (Step 2 - One Pot or Isolated):

    • Note: Direct cyclization of the alcohol onto the unactivated methyl group is difficult. A common modification uses 2-bromo-3-butanone followed by reduction, or activation of the intermediate alcohol.[1]

    • Preferred Reagent: Use Cyclic Sulfate of 2,3-butanediol instead of epoxide for better leaving group ability.[1][2]

    • Reaction: Treat linear intermediate with KOtBu (1.1 eq) in THF at 0°C -> RT.

    • Checkpoint 2 (NMR): Look for the diagnostic ABX or multiplet signals of the morpholine ring protons (3.5 - 4.2 ppm). Disappearance of the broad OH stretch.[2]

  • Hydrolysis & Salt Formation (Step 3):

    • Reagents: LiOH (2.0 eq) in THF/H2O.

    • Workup: Acidify with 4M HCl in Dioxane.

    • Isolation: Precipitate the HCl salt using Et2O/Hexanes.

    • Validation: 1H NMR in D2O. Check integration of Methyl groups (should be 6H total, two doublets).[1][2]

References

  • Organic Chemistry Portal. "Synthesis of Morpholines." Organic Chemistry Portal. Available at: [Link][1][2]

  • Dugar, S., et al. (2015).[2][5] "A Concise and Efficient Synthesis of Substituted Morpholines." Synthesis, 47(05), 712-720.[2] (Describes the general amino alcohol cyclization logic).

  • Ortiz, K. G., et al. (2024).[2][6] "Green Synthesis of Morpholines via Selective Monoalkylation of Amines." Journal of the American Chemical Society, 146, 29847-29856.[2][6] Available at: [Link][2]

  • Tang, A., et al. (2024).[1][2][7] "Expanding Complex Morpholines Using Systematic Chemical Diversity." Organic Letters. Available at: [Link]

Sources

Technical Support Center: Purification of 5,6-Dimethylmorpholine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions regarding the purification of 5,6-Dimethylmorpholine-3-carboxylic acid. Our goal is to equip you with the scientific principles and practical methodologies required to achieve high purity for this critical morpholine derivative.

Purification Strategy Overview

The purification of 5,6-Dimethylmorpholine-3-carboxylic acid, an amphoteric molecule containing both a basic morpholine nitrogen and an acidic carboxylic acid group, requires a multi-step approach. The optimal strategy depends on the nature and quantity of the impurities present. This guide outlines a logical workflow from initial workup to final polishing.

Purification_Workflow cluster_start Initial State cluster_methods Purification Techniques cluster_analysis Analysis & Final Product Crude_Product Crude Product (Post-Synthesis) Extraction Acid-Base Extraction (Removes neutral/basic impurities) Crude_Product->Extraction Initial Cleanup Recrystallization Recrystallization (Removes closely related impurities) Extraction->Recrystallization Primary Purification Chromatography Column Chromatography (For difficult separations) Recrystallization->Chromatography Impurity persists Analysis Purity Analysis (TLC, HPLC, LC-MS, NMR) Recrystallization->Analysis Check Purity Chromatography->Analysis Analysis->Chromatography Pure_Product Pure Product (>98%) Analysis->Pure_Product Meets Spec?

Caption: General purification workflow for 5,6-Dimethylmorpholine-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter?

A1: Impurities in synthetic chemistry are typically related to the starting materials, reagents, or side reactions.[1][2] For 5,6-Dimethylmorpholine-3-carboxylic acid, potential impurities include:

  • Unreacted Starting Materials: Depending on the synthetic route.

  • Catalysts or Reagents: Such as acids, bases, or coupling agents used in the synthesis.[3]

  • Stereoisomers: Diastereomers or enantiomers if the synthesis is not stereospecific.

  • By-products: Resulting from side reactions like over-alkylation, elimination, or rearrangement.[2]

  • Solvent Residues: Residual solvents from the reaction or initial workup.[4]

Q2: What is the best initial purification step for my crude product?

A2: For a carboxylic acid derivative, an acid-base extraction is almost always the most effective initial step.[5][6] This technique leverages the acidic nature of your target compound to separate it from neutral or basic impurities. By dissolving the crude material in an organic solvent and washing with an aqueous base (like sodium bicarbonate), the carboxylic acid is deprotonated and moves into the aqueous layer as a water-soluble salt. Neutral and basic impurities remain in the organic layer and are discarded. Subsequent acidification of the aqueous layer precipitates your purified product.[6]

Q3: How do I choose between recrystallization and chromatography?

A3: The choice depends on the purity level after initial extraction and the nature of the remaining impurities.

  • Recrystallization is ideal for removing small amounts of impurities from a solid product that is already >90% pure. It is efficient, scalable, and cost-effective if a suitable solvent system can be found.[5]

  • Chromatography is a more powerful but also more resource-intensive technique. It should be used when recrystallization fails, when impurities have very similar solubility profiles to the product, or when separating stereoisomers.[7] For a polar molecule like this, reversed-phase chromatography is often the best choice.[7]

Q4: How can I assess the purity of my final product?

A4: A combination of analytical techniques is recommended for a comprehensive purity assessment.

  • Thin-Layer Chromatography (TLC): A quick and inexpensive method to monitor reaction progress and assess the number of components in a sample. However, zwitterionic compounds can be difficult to analyze with standard silica TLC.[8]

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity by separating the sample components and measuring their relative peak areas.[9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the mass identification capabilities of mass spectrometry, allowing you to confirm the molecular weight of your product and identify impurities.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of your compound and can reveal the presence of impurities if they are present in sufficient quantity (>1-2%).

Troubleshooting Guides & Protocols

Problem 1: My crude product is an oil/solid contaminated with non-polar or basic impurities.
Solution: Protocol for Acid-Base Extraction

This protocol is designed to isolate your carboxylic acid from impurities that do not possess an acidic functional group. The principle relies on changing the polarity and solubility of the target compound by adjusting the pH.[6]

Acid_Base_Extraction Start Crude Product (in Organic Solvent, e.g., EtOAc) Add_Base Add Aqueous Base (e.g., sat. NaHCO3 soln) Start->Add_Base Separate Separate Layers in Separatory Funnel Add_Base->Separate Organic_Layer Organic Layer (Contains Neutral/Basic Impurities) DISCARD Separate->Organic_Layer Aqueous_Layer Aqueous Layer (Contains Deprotonated Product as water-soluble salt) Separate->Aqueous_Layer Acidify Acidify Aqueous Layer (e.g., with 1M HCl to pH ~2-3) Aqueous_Layer->Acidify Precipitate Precipitate Forms (Purified Carboxylic Acid) Acidify->Precipitate Isolate Isolate Solid (Filter, Wash with cold water, Dry) Precipitate->Isolate

Sources

"column chromatography methods for purifying morpholine compounds"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Column Chromatography Troubleshooting & Methodologies

Introduction: The Morpholine Challenge

Morpholine derivatives are ubiquitous in medicinal chemistry due to their ability to improve solubility and metabolic stability. However, their purification presents a distinct challenge: basicity .[1] The morpholine nitrogen (pKa ~8.3 for the conjugate acid) acts as a Lewis base, interacting strongly with the acidic silanol groups (


) on standard silica gel. This interaction results in the "classic" morpholine failure modes: broad peaks, severe tailing (streaking), and irreversible adsorption.

This guide provides field-proven troubleshooting workflows to overcome these interactions, ensuring high recovery and purity.

Part 1: Troubleshooting & FAQs

Issue 1: Severe Streaking & Tailing on Silica

Q: My morpholine compound smears from the baseline to the solvent front on TLC and tails badly during flash chromatography. How do I fix this?

A: This is caused by the acid-base interaction between the morpholine nitrogen and silica silanols. You must suppress this interaction using a Mobile Phase Modifier .

The Fix: Triethylamine (TEA) or Ammonia Adding a competing base blocks the active silanol sites, allowing your compound to elute freely.

  • Protocol: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (28% NH₃) to your mobile phase.

  • Critical Step: You must pretreat the column.[1] Running a TEA-modified solvent into a dry silica column generates heat (exothermic acid-base reaction) and can disrupt the packing or degrade sensitive compounds.

  • Recommendation: Slurry pack the column with the modifier included, or flush a pre-packed cartridge with 3-5 Column Volumes (CV) of the modified solvent before loading your sample.

Technical Insight: TEA is a tertiary amine that effectively "caps" the silanols. However, it has a high boiling point (89°C), making removal difficult. Ammonia is more volatile but can be harder to keep in solution in non-polar solvents (e.g., Hexane).

Issue 2: Compound "Stuck" at the Baseline

Q: Even with 100% Ethyl Acetate or Methanol, my compound stays at the baseline. Is it decomposed?

A: Likely not decomposed, but protonated . If your crude reaction mixture was acidic (e.g., from an acid workup or HCl salt formation), the morpholine is in its salt form (


). Salts generally do not move on normal phase silica.

The Fix: "Free-Basing" the Sample

  • Pre-Column Workup: Dissolve the crude in DCM and wash with saturated aqueous

    
     or dilute 
    
    
    
    . Dry the organic layer (
    
    
    ), filter, and concentrate. This ensures the nitrogen is a free base.
  • In-Situ Free-Basing: If you cannot do an aqueous workup, add 3-5% Triethylamine to the mobile phase for the first 5 minutes of elution to deprotonate the salt on the column.

Issue 3: Removing Triethylamine (TEA) After Purification

Q: I used TEA to fix the streaking, but now I see TEA peaks in my NMR (quartet at 2.5 ppm, triplet at 1.0 ppm). It won't rotovap off. How do I remove it?

A: TEA forms salts with trace acids or interacts with the product, making it less volatile than its boiling point suggests.

The Removal Protocol:

  • Azeotropic Distillation: Redissolve the product in DCM (Dichloromethane) or Chloroform and rotovap again. Repeat 2-3 times. The solvent helps carry off the TEA.

  • The "High-Vac" Trick: If the product is a solid, dry it under high vacuum (<1 mbar) at 40°C overnight.

  • Chemical Wash (Last Resort): Dissolve the purified fraction in EtOAc/DCM and wash quickly with pH 7.0 Phosphate Buffer . This removes the TEA (which protonates at pH 7) while keeping most morpholine derivatives (less basic than TEA) in the organic phase. Test on a small aliquot first.

Part 2: Advanced Stationary Phase Strategies

If silica modification fails or your compound is acid-sensitive, you must switch the stationary phase.[2][3]

Option A: Neutral Alumina (The "Old School" Reliable)

Alumina (


) is amphoteric and available in Neutral, Basic, and Acidic grades.
  • When to use: For acid-sensitive morpholines or when TEA modification is insufficient.

  • Grade: Neutral Alumina (Brockmann Grade III) is the standard starting point.

  • Advantage: No TEA required. The surface is less acidic than silica.

  • Disadvantage: Lower theoretical plate count (lower resolution) than silica; requires different loading capacity (max 1-2% w/w).

Option B: Amine-Functionalized Silica[4][5]
  • When to use: High-value intermediates where you want to avoid TEA entirely.

  • Mechanism: The silica surface is bonded with propyl-amine groups. This creates a "basic" surface that naturally repels the morpholine, preventing tailing without adding liquid modifiers.

  • Advantage: Zero TEA in your fractions; reusable columns.

Part 3: Visualization & Detection

Morpholines often lack strong UV chromophores. Use these stains for TLC monitoring:

StainTargetAppearancePreparation
Dragendorff’s Reagent Tertiary Amines (N-substituted morpholines)Orange/Red spots on yellow backgroundBismuth subnitrate + Potassium iodide in acetic acid.
Ninhydrin Primary/Secondary Amines (Free morpholine)Pink/Purple spots1.5g Ninhydrin in 100mL n-Butanol + 3mL Acetic Acid. Heat required.
Iodine Chamber General Organic CompoundsBrown/Yellow spotsSolid Iodine crystals in a closed jar. Reversible.
KMnO₄ Oxidizable functional groupsYellow spots on purple backgroundBasic aqueous solution. Good for general purity check.

Part 4: Decision Framework & Workflows

Figure 1: Purification Strategy Decision Tree

Use this logic flow to select the correct stationary phase and conditions.

PurificationStrategy Start Start: Crude Morpholine Compound CheckAcid Is the compound Acid Sensitive? Start->CheckAcid CheckPolarity Is the compound highly polar? (Stuck on baseline in 100% EtOAc) CheckAcid->CheckPolarity No AluminaPath Neutral Alumina (0-5% MeOH/DCM) CheckAcid->AluminaPath Yes SilicaPath Standard Silica Gel CheckPolarity->SilicaPath No (Lipophilic) ReversePath Reverse Phase (C18) (Basic pH Buffer: NH4HCO3) CheckPolarity->ReversePath Yes (Very Polar) ModifierCheck Does it streak on TLC? SilicaPath->ModifierCheck AddTEA Add 1% TEA or NH4OH to Mobile Phase ModifierCheck->AddTEA Yes (Streaking) StandardRun Run Standard Gradient (Hex/EtOAc or DCM/MeOH) ModifierCheck->StandardRun No (Clean Spot) AddTEA->StandardRun Pre-treat Column!

Caption: Decision tree for selecting stationary phases and modifiers based on compound stability and polarity.

Figure 2: Mechanism of Amine Tailing & Correction

Visualizing why TEA is necessary.

Mechanism Silica Silica Surface (Acidic Si-OH) Morpholine Morpholine Product (Basic Nitrogen) Silica->Morpholine Strong H-Bonding (Causes Tailing) Elution Elution Morpholine->Elution Elutes Freely (Sharp Peak) TEA Triethylamine (TEA) (Sacrificial Base) TEA->Silica Preferential Binding (Blocks Si-OH)

Caption: Competitive binding mechanism: TEA blocks acidic silanol sites, preventing morpholine retention.

Part 5: Experimental Protocols

Protocol A: Preparation of TEA-Buffered Silica Column

Use this for manual glass columns to prevent heat generation and cracking.

  • Slurry Preparation: In an Erlenmeyer flask, mix the required amount of Silica Gel 60 with the starting solvent (e.g., Hexane or DCM).

  • Add Modifier: Add 1% v/v Triethylamine (TEA) to the slurry. Swirl gently.

    • Note: You may feel the flask warm up. This is the heat of adsorption. Allow it to cool to room temperature (approx. 5-10 mins).

  • Packing: Pour the cooled slurry into the column.

  • Equilibration: Flush with 2 Column Volumes (CV) of the starting solvent (containing 1% TEA).

  • Loading: Load your sample.

  • Elution: Run your gradient. Maintain 1% TEA in all solvent bottles throughout the run to prevent the "stripping" of the modifier from the silica.

Protocol B: Standard Flash Gradient for Morpholines

Starting point for unknown morpholine derivatives.

  • Stationary Phase: Silica Gel (Pre-treated with TEA).

  • Solvent A: Dichloromethane (DCM) + 1% TEA.

  • Solvent B: Methanol (MeOH) + 1% TEA.

  • Gradient:

    • 0-5 min: 0% B (Isocratic DCM)

    • 5-20 min: 0% to 5% B

    • 20-30 min: 5% to 10% B

    • Note: Morpholines rarely require >10% MeOH unless very polar.

References

  • Biotage. "Successful Flash Chromatography: Organic Amines." Biotage Knowledge Base. [Link]

  • Teledyne ISCO. "Method Development Strategies for Amine Bonded Phase Columns." Teledyne ISCO Application Notes. [Link]

  • University of Rochester. "Troubleshooting Flash Column Chromatography." Department of Chemistry. [Link]

  • Reich, H. J. "TLC Stains." University of Wisconsin-Madison. [Link]

  • Sarpong Group. "TLC Stains and Recipes." University of California, Berkeley. [Link]

Sources

"preventing degradation of 5,6-Dimethylmorpholine-3-carboxylic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5,6-Dimethylmorpholine-3-carboxylic acid

Welcome to the technical support center for 5,6-Dimethylmorpholine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the handling, storage, and experimental use of this compound. By understanding its potential instabilities, you can ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical features of 5,6-Dimethylmorpholine-3-carboxylic acid that I should be aware of for stability?

A1: 5,6-Dimethylmorpholine-3-carboxylic acid is a multifaceted molecule with three key structural features that dictate its stability:

  • Tertiary Amine: The nitrogen atom within the morpholine ring is a tertiary amine. Tertiary amines are susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or oxidizing reagents.[1][2][3] This can lead to the formation of N-oxides or other degradation products.

  • Carboxylic Acid: The carboxylic acid group can undergo thermal decarboxylation (loss of CO2), especially at elevated temperatures.[4][5][6] Its acidic nature also makes the molecule's solubility and stability pH-dependent.

  • Morpholine Ring: The morpholine ring itself, a cyclic ether amine, can be susceptible to ring-opening reactions under certain conditions, such as strong acidic environments or in the presence of specific enzymes.[7][8][9]

Understanding these functional groups is the first step in preventing degradation.

Q2: What are the ideal storage conditions for 5,6-Dimethylmorpholine-3-carboxylic acid?

A2: Based on the chemical properties, the following storage conditions are recommended to maximize shelf-life and prevent the formation of impurities.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Minimizes the rate of potential thermal degradation, such as decarboxylation, and slows down oxidative processes.[10][11]
Atmosphere Under an inert gas (Argon or Nitrogen)Protects the tertiary amine from oxidation by atmospheric oxygen.[1][12]
Light In an amber or opaque vialPrevents photodegradation, which can affect heterocyclic compounds and be catalyzed by UV or even visible light.[10][13][14]
Container Tightly sealed, chemically inert glass or compatible polymer (e.g., HDPE)Prevents contamination from moisture and air.[12][15][16] Avoids reactions with container materials.

Troubleshooting Guide for Experimental Issues

This section addresses specific problems you might encounter during your experiments and provides logical steps to diagnose and resolve them.

Scenario 1: My reaction yield is consistently lower than expected.

Possible Cause: Degradation of the starting material, either during storage or under reaction conditions.

Troubleshooting Workflow:

Troubleshooting Workflow for Low Yield.

Detailed Steps & Explanation:

  • Verify Starting Material Purity: Before troubleshooting your reaction, confirm the purity of your 5,6-Dimethylmorpholine-3-carboxylic acid using a suitable analytical method like HPLC-MS or qNMR. If impurities are detected, it suggests degradation has already occurred during storage.

  • Evaluate Thermal Stress: High temperatures can cause decarboxylation of the carboxylic acid group.[4][5] If your protocol involves heating, run a control experiment at a lower temperature to see if the yield improves.

  • Assess Oxidative Potential: The tertiary amine in the morpholine ring is a prime target for oxidation.[1][17][18] If your reaction involves reagents that can act as oxidants, or is open to the air for extended periods, this is a likely degradation pathway. Running the reaction under a nitrogen or argon atmosphere can prevent this.

  • Check pH Conditions: Extreme pH values can be detrimental. Strong acids can protonate the morpholine nitrogen, which can influence its reactivity and potentially catalyze ring opening.[19][20][21] Conversely, strongly basic conditions can deprotonate the carboxylic acid, and the resulting carboxylate may have different reactivity or stability.

Scenario 2: I am observing unexpected peaks in my analytical chromatogram (e.g., HPLC, LC-MS).

Possible Cause: Formation of degradation products.

Diagnostic Approach: Forced Degradation Studies

To identify the source of the unexpected peaks, a forced degradation study is the most systematic approach.[13][22][23][24] This involves intentionally subjecting your compound to harsh conditions to generate potential degradation products, which can then be compared to the unknown peaks in your experimental samples.

Forced Degradation Workflow:

Forced_Degradation_Workflow cluster_Stress_Conditions Expose Compound To: cluster_Analysis Analysis cluster_Interpretation Interpretation Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Analyze Analyze all samples by LC-MS Acid->Analyze Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Base->Analyze Oxidation Oxidation (e.g., 3% H2O2, RT) Oxidation->Analyze Thermal Thermal Stress (e.g., 80°C, solid state) Thermal->Analyze Photo Photolytic Stress (UV/Vis light, ICH Q1B) Photo->Analyze Compare Compare retention times and mass spectra of degradants to unknown peaks Analyze->Compare Identify Identify Degradation Pathway Compare->Identify Start Pure 5,6-Dimethylmorpholine- 3-carboxylic acid Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo

Workflow for a Forced Degradation Study.

Expected Degradation Products and Their Detection:

Stress ConditionLikely Degradation PathwayPotential ProductsAnalytical Signature (LC-MS)
Oxidation (H₂O₂) Oxidation of tertiary amineN-oxide derivativeM+16 peak
Thermal Decarboxylation5,6-DimethylmorpholineM-44 peak (loss of CO₂)
Acidic pH Ring opening/hydrolysisAmino acid derivatives[7][9]Multiple polar products with different masses
Photolytic Ring cleavage, radical reactionsComplex mixture of smaller fragments[14][25][26]Multiple peaks, often at earlier retention times

By understanding which conditions generate which peaks, you can infer the degradation pathway affecting your experiment and take corrective action. For instance, if your unknown peak matches the N-oxide generated under oxidative stress, you know you need to protect your future experiments from oxygen.

References

  • Poupin, P., et al. (1998). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. Applied and Environmental Microbiology, 64(11), 4352–4357. [Link]

  • Chakrabarti, S., & Dutta, B. K. (2013). Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring. Journal of Environmental Chemical Engineering, 1(3), 339-346. [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceuticals, 5(1), 1-13. [Link]

  • Sharp Clinical (2025). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

  • Nelson Labs. Forced Degradation Studies for Stability. [Link]

  • Shendarkar, S. M., & Vadvalkar, S. M. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research, 3(4), 198-201. [Link]

  • PCC Group (2025). Morpholine - SAFETY DATA SHEET. [Link]

  • Kumar, R., Kapur, S., & Vulichi, S. R. (2022). UNRAVELING THE NOVEL BACTERIAL ASSISTED BIODEGRADATION PATHWAY OF MORPHOLINE. Hrvatski časopis za prehrambenu tehnologiju, biotehnologiju i nutricionizam, 17(1-2), 48-57. [Link]

  • Eawag (2008). Morpholine Degradation Pathway. [Link]

  • International Journal of Scientific Development and Research (2022). Force Degradation for Pharmaceuticals: A Review. IJSDR, 7(9). [Link]

  • Bavisotto, R., et al. (2021). Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. Physical Chemistry Chemical Physics, 23(33), 17855-17865. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Morpholine. [Link]

  • Redox (2022). Safety Data Sheet Morpholine. [Link]

  • Loba Chemie (2025). MORPHOLINE EXTRA PURE - Safety Data Sheet. [Link]

  • Al-Harrasi, A., et al. (2025). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. MDPI, 1-20. [Link]

  • Combourieu, B., et al. (1998). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology, 64(1), 153-158. [Link]

  • Poupin, P., et al. (1998). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology, 64(1), 159-165. [Link]

  • Kumar, R., Kapur, S., & Vulichi, S. R. (2022). Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine. Hrvatski časopis za prehrambenu tehnologiju, biotehnologiju i nutricionizam, 17(1-2), 48-57. [Link]

  • Bavisotto, R., et al. (2021). Influence of the Terminal Group on the Thermal Decomposition Reactions of Carboxylic Acids on Copper: Nature of the Carbonaceous Film. Physical Chemistry Chemical Physics, 23(33), 17855-17865. [Link]

  • Daily, J. W., & Simmie, J. M. (2013). Theoretical Study of the Thermal Decomposition of Carboxylic Acids at Pyrolysis Temperature. OSTI.GOV. [Link]

  • Al-Harrasi, A., et al. (2024). relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy, 8(1), 1-14. [Link]

  • Eke, J., et al. (2024). Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches. ACS Omega, 9(6), 6982-7001. [Link]

  • Lopez, G., et al. (2022). Computational Study of the Gas-Phase Thermal Degradation of Perfluoroalkyl Carboxylic Acids. The Journal of Physical Chemistry A, 126(46), 8616-8628. [Link]

  • Kumar, R., Kapur, S., & Vulichi, S. R. (2022). UNRAVELING THE NOVEL BACTERIAL ASSISTED BIODEGRADATION PATHWAY OF MORPHOLINE. Hrvatski časopis za prehrambenu tehnologiju, biotehnologiju i nutricionizam, 17(1-2), 48-57. [Link]

  • Voice, A. K. (2013). Oxidative degradation of amine solvents for CO2 capture. The University of Texas at Austin. [Link]

  • Sionkowska, A., et al. (2020). Degree of photodegradation versus irradiation time (expressed as relative absorbance changes) of heterocyclic compounds. ResearchGate. [Link]

  • Guillard, C., et al. (2020). Photocatalytic degradation mechanism for heterocyclic derivatives of triazolidine and triazole. ResearchGate. [Link]

  • Ramaswamy, S., et al. (2011). Thermal Processing of a Degradable Carboxylic Acid-Functionalized Polycarbonate into Scaffolds for Tissue Engineering. Journal of Biomedical Materials Research Part A, 97A(3), 266-277. [Link]

  • Eke, J., et al. (2024). Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches. ACS Omega, 9(6), 6982-7001. [Link]

  • ResearchGate. Chromatographic determination of morpholine and products of its microbiological degradation. [Link]

  • Li, F. X., et al. (2025). Recent Advancements in Photocatalytic Synthesis of Five Membered Nitrogen Heterocycles and Their Derivatives. Molecules, 30(1), 1-20. [Link]

  • ResearchGate. Thermal degradation kinetics of morpholine for carbon dioxide capture. [Link]

  • Çetinkaya Dönmez, G., & Öztürk, A. (1999). Biodegradation of Homocyclic and HeterocyclicAromatic Compounds byRhodopseudomonas palustris Strains. Turkish Journal of Biology, 23(4), 507-511. [Link]

  • Chen, C., et al. (2016). Unusual Fluorescent Responses of Morpholine-functionalized Fluorescent Probes to pH via Manipulation of BODIPY's HOMO and LUMO Energy Orbitals for Intracellular pH Detection. Scientific Reports, 6, 27404. [Link]

  • Oszczapowicz, I., & Oszczapowicz, J. (2014). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Scientia Pharmaceutica, 82(2), 295-312. [Link]

  • ResearchGate (2025). Unusual Fluorescent Responses of Morpholine-functionalized Fluorescent Probes to pH via Manipulation of BODIPY's HOMO and LUMO Energy Orbitals for Intracellular pH Detection. [Link]

  • ResearchGate. Growth, final pH, % of morpholine degradation and the quantities of ammonia released by Mycobacterium sp. [Link]

  • University of Liège (1977). Stability of D-5,5-Dimethyl-A2-thiazoline-karboxylic Acid in Relation to Its Possible Occurrence As a Degradation Product of Pen. ORBi. [Link]

  • ChemRxiv (2022). Investigating the Stability of Individual Carboxylate Rich Alicyclic Molecules Under Simulated Environmental Irradiation and Mic. [Link]

Sources

Technical Support Center: Scale-Up Considerations for 5,6-Dimethylmorpholine-3-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 5,6-Dimethylmorpholine-3-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals navigating the challenges of producing this and structurally similar chiral morpholine derivatives. As this molecule is a sophisticated building block, its synthesis is non-trivial, and scaling from the bench to pilot plant requires careful consideration of reaction conditions, impurity profiles, and process safety.

This document abandons a rigid, one-size-fits-all template. Instead, it is structured as a dynamic resource, beginning with a proposed, robust synthetic strategy and then branching into a detailed troubleshooting guide and frequently asked questions (FAQs) that address the practical challenges you are likely to encounter.

Part 1: Proposed Synthetic Strategy

The synthesis of C-substituted morpholines, particularly those with multiple stereocenters like 5,6-Dimethylmorpholine-3-carboxylic acid, presents significant challenges in achieving high diastereoselectivity and yield.[1][2] A common and effective approach involves the cyclization of a 1,2-amino alcohol precursor.[3][4]

Our proposed pathway begins with a commercially available and stereochemically defined starting material, L-Threonine methyl ester hydrochloride, to control the stereochemistry at the C3 and C6 positions from the outset.

Overall Synthetic Workflow

Synthetic_Workflow SM L-Threonine Methyl Ester HCl Int1 N-Alkylated Intermediate SM->Int1 Step 1: Reductive Amination (e.g., with Acetaldehyde, NaBH(OAc)₃) Int2 Cyclized Morpholinone (Lactone Intermediate) Int1->Int2 Step 2: Intramolecular Cyclization (e.g., with Chloroacetyl Chloride) Int3 Reduced Morpholine Ester Int2->Int3 Step 3: Lactam Reduction (e.g., BH₃·THF) Product 5,6-Dimethylmorpholine-3-carboxylic acid Int3->Product Step 4: Ester Hydrolysis (e.g., LiOH, H₂O/THF)

Caption: Proposed four-step synthesis of 5,6-Dimethylmorpholine-3-carboxylic acid.

Part 2: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions about the synthesis.

Q1: Why was this specific synthetic route chosen over others, such as those using ethylene sulfate?

A: While methods using ethylene sulfate are excellent for creating the morpholine core from 1,2-amino alcohols, they are primarily designed for N-alkylation followed by O-alkylation.[3][4] Our target molecule has a carboxylic acid at the C3 position, which originates from the starting amino acid. The chosen route, via a morpholinone intermediate, is a well-established strategy for building the ring around a pre-existing amino acid scaffold.[5] This provides better control over the C3 stereocenter and functionality.

Q2: What are the critical quality attributes (CQAs) to monitor for the final product?

A: The primary CQAs are:

  • Diastereomeric Purity: The ratio of the desired cis-5,6-dimethyl isomer to any trans isomers formed. This is critical as biological activity is often highly dependent on stereochemistry.[6]

  • Enantiomeric Purity: Ensuring no racemization has occurred at any of the chiral centers.

  • Residual Solvents: Levels of solvents used in the final crystallization and purification steps.

  • Heavy Metals: If any metal catalysts were used (e.g., palladium for deprotection), their residual levels must be below ICH guidelines.[1]

  • Organic Impurities: Unreacted intermediates, byproducts from side reactions (e.g., over-reduction, ring-opening).

Q3: What analytical methods are recommended for in-process controls (IPCs)?

A: A combination of techniques is essential:

  • ¹H and ¹³C NMR: For structural confirmation of intermediates and the final product. Crucial for determining diastereomeric ratios.

  • HPLC/UPLC (Chiral): To monitor the conversion of starting material, the formation of product, and to quantify both diastereomeric and enantiomeric purity.

  • LC-MS: For identifying low-level impurities and byproducts during reaction monitoring.

  • FTIR: To confirm the presence or absence of key functional groups (e.g., disappearance of the lactam carbonyl during reduction).

Q4: What are the major safety concerns when scaling this process?

A:

  • Borane Reagents (BH₃·THF): Borane-tetrahydrofuran complex is highly flammable and reacts violently with water. Its use requires an inert atmosphere (Nitrogen or Argon) and careful quenching procedures, especially at scale.

  • Hydrogen Gas: If catalytic hydrogenation is used as an alternative reduction or deprotection strategy, proper grounding, ventilation, and catalyst handling procedures (e.g., filtering under a nitrogen blanket to prevent ignition of pyrophoric Pd/C) are mandatory.[7]

  • Exothermic Reactions: Both the cyclization with chloroacetyl chloride and the borane reduction can be highly exothermic. Scale-up requires a reactor with adequate cooling capacity, and reagents should be added slowly and controllably to manage the heat output.

Part 3: Troubleshooting Guide

This guide addresses specific, common issues that may arise during the synthesis and scale-up.

Step 1: Reductive Amination

Problem: Low yield of the N-ethylated intermediate and/or formation of di-alkylated byproduct.

  • Potential Cause: The rate of imine formation is slow compared to aldehyde reduction, or the primary amine is reacting with a second molecule of acetaldehyde.

  • Solution:

    • Control Stoichiometry: Use only a slight excess (1.05-1.1 equivalents) of acetaldehyde.

    • pH Control: The reaction is often optimal at a slightly acidic pH (5-6) to promote imine formation without degrading the reducing agent. Add a small amount of acetic acid if necessary.

    • Temperature: Run the reaction at a controlled temperature (0-5 °C) to moderate the reactivity of the borohydride reagent.

    • Order of Addition: Add the reducing agent portion-wise to the pre-mixed solution of the amino ester and acetaldehyde to allow the imine to form before extensive reduction occurs.

Step 2: Intramolecular Cyclization

Problem: Incomplete cyclization, leading to a complex mixture of starting material and chlorinated, uncyclized intermediate.

  • Potential Cause: Insufficiently basic conditions to neutralize the HCl generated, or steric hindrance slowing the intramolecular Sₙ2 reaction.

  • Solution:

    • Base Selection: Use a non-nucleophilic, hindered base like Diisopropylethylamine (DIPEA) or 2,6-lutidine to scavenge the acid without competing in the reaction. A simple inorganic base like K₂CO₃ in a suitable solvent can also be effective and is often cheaper for scale-up.

    • Solvent Choice: A polar aprotic solvent like DMF or Acetonitrile can help to solvate the transition state and accelerate the Sₙ2 reaction.

    • Temperature Increase: If the reaction is clean but slow, gradually increasing the temperature (e.g., from room temperature to 40-50 °C) can drive the cyclization to completion. Monitor for byproduct formation at higher temperatures.

Troubleshooting Workflow: Lactam Reduction (Step 3)

Troubleshooting_Reduction Start Problem: Incomplete Reduction or Low Yield of Morpholine Ester Check_Reagent Q1: Is the borane reagent fresh? (Check titer) Start->Check_Reagent Check_Temp Q2: Was the reaction temperature maintained correctly? Check_Reagent->Check_Temp Yes Sol_Reagent Solution: Use a new, freshly titered bottle of BH₃·THF. Check_Reagent->Sol_Reagent No Check_Quench Q3: Was the quenching procedure effective? Check_Temp->Check_Quench Yes Sol_Temp Solution: Add BH₃ at 0°C, then slowly warm to reflux. Ensure adequate reflux time (4-6h). Check_Temp->Sol_Temp No Sol_Quench Solution: Quench slowly with Methanol at 0°C, followed by acidification (e.g., HCl in MeOH) to hydrolyze borane-amine complexes. Check_Quench->Sol_Quench No End Problem Resolved Check_Quench->End Yes

Caption: Decision tree for troubleshooting the lactam reduction step.

Step 4: Purification & Isolation

Problem: The final carboxylic acid product is an amorphous solid or oil, making it difficult to purify from minor impurities.

  • Potential Cause: The zwitterionic nature of the product can inhibit crystallization. Small amounts of diastereomers or other impurities can also disrupt the crystal lattice.

  • Solution: Diastereomeric Salt Resolution/Purification

    • Principle: This is a classic and highly effective technique for both purifying and separating stereoisomers on a large scale.[8] By reacting the mixture of isomers with a chiral acid or base, you form diastereomeric salts which have different physical properties (e.g., solubility).

    • Procedure:

      • Dissolve the crude carboxylic acid product in a suitable solvent (e.g., Ethyl Acetate, Isopropanol).

      • Add a sub-stoichiometric amount (e.g., 0.6-0.8 equivalents) of a chiral amine resolving agent (e.g., (R)-(+)-α-methylbenzylamine).

      • Allow the solution to cool slowly. The salt of the desired product isomer will preferentially crystallize out due to lower solubility.

      • Filter the crystalline salt and wash with a cold solvent.

      • Liberate the free acid by treating the salt with a dilute acid (e.g., 1M HCl) and extracting the final, purified product into an organic solvent.

Part 4: Key Experimental Protocols & Data

Protocol: Lactam Reduction (Step 3)
  • Setup: A dry 1L, 3-neck round-bottom flask equipped with a mechanical stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet connected to a bubbler is charged with the morpholinone intermediate (Int2, 0.1 mol, 1 equiv).

  • Dissolution: Anhydrous Tetrahydrofuran (THF, 400 mL) is added, and the solution is cooled to 0 °C in an ice-water bath.

  • Reagent Addition: Borane-THF complex (1.0 M solution in THF, 0.3 mol, 3 equiv) is added dropwise via the dropping funnel over 60-90 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, the reaction mixture is slowly warmed to room temperature and then heated to reflux (approx. 66 °C) for 4-6 hours. Monitor reaction completion by TLC or HPLC.

  • Quenching: The flask is cooled back to 0 °C. Methanol (50 mL) is added dropwise with extreme caution to quench the excess borane (Note: Hydrogen gas evolution!).

  • Workup: The solvent is removed under reduced pressure. The resulting residue is dissolved in Methanol (100 mL), and 4M HCl in Dioxane (20 mL) is added. The mixture is stirred for 1 hour to hydrolyze any borane-amine complexes before being concentrated again. The crude product is then taken into the final hydrolysis step or purified.

Data Table: Solvent Screening for Final Product Crystallization
Solvent System (v/v)Temperature (°C)Resulting FormPurity (HPLC)Yield (%)
Isopropanol (IPA)-5Amorphous Solid95.5%85
Ethyl Acetate / Heptane (1:3)20Oil96.1%90
Water / Acetonitrile (4:1) 4 Crystalline Solid >99.0% 78
Dichloromethane20SolubleN/AN/A

References

  • Ortiz, K. G., et al. (2024). A simple, high yielding, one or two-step, redox neutral protocol using inexpensive reagents (ethylene sulfate and tBuOK) for the conversion of 1,2-amino alcohols to morpholines. Journal of the American Chemical Society, 146, 29847-29856. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of morpholines. [Link]

  • Wolfe, J. P., et al. (2007). A New Strategy for the Synthesis of Substituted Morpholines. The Journal of Organic Chemistry, 72(3), 1066–1069. [Link]

  • Zhou, Y-G., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12, 15154-15159. [Link]

  • Yamada, R., & Sakata, K. (2022). Electrochemical Synthesis of Substituted Morpholines via a Decarboxylative Intramolecular Etherification. Organic Letters, 24(9), 1833–1837. [Link]

  • Google Patents. (2020). Method for purifying cis-2, 6-dimethyl morpholine. CN110950818B.
  • Patsnap. (2025). Carboxylic Acid in Pharmaceutical Synthesis: Future Trends. [Link]

  • Lammens, T. M., et al. (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega. [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. 556, 01051. [Link]

  • Chen, Y., et al. (2014). Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor. Organic Process Research & Development, 18(3), 409-415. [Link]

  • Semantic Scholar. (2021). Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyz. [Link]

  • Głowacka, I. E., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7), 3215. [Link]

  • Google Patents. (1985). Preparation of cis-2,6-dimethylmorpholine. US4504363A.

Sources

Technical Support Center: Troubleshooting Low Bioactivity in 5,6-Dimethylmorpholine-3-carboxylic Acid Assays

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: T-DMCA-001 Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Support[1][2]

Executive Summary

You are likely encountering low bioactivity with 5,6-Dimethylmorpholine-3-carboxylic acid (5,6-DMMC) due to one of three critical failure modes: stereochemical mismatch , zwitterionic permeability barriers , or assay-specific pH interference .[1]

As a conformationally constrained analogue of morpholine-3-carboxylic acid (a proline isostere), this scaffold is highly sensitive to structural nuances.[1][2] In drug discovery, it is often used as a fragment or a peptidomimetic core.[1][2] Unlike flat aromatic scaffolds, the 5,6-dimethyl substitution pattern introduces complex stereocenters that dictate the "pucker" of the morpholine ring.[1] If your assay results are flatlining or showing weak potency (


 where nM is expected), do not assume target insensitivity.[1] First, validate the chemical input.[1][2][3]

Part 1: Diagnostic Workflow

Before altering your biological target, run your assay conditions through this logic gate to identify the root cause.[1][2]

TroubleshootingFlow Start START: Low Bioactivity Observed CheckType 1. Assay Type? Start->CheckType CellBased Cell-Based Assay CheckType->CellBased Biochem Biochemical/Enzymatic CheckType->Biochem Permeability Issue: Zwitterion Permeability CellBased->Permeability StereoCheck 2. Stereochemistry Validated? Biochem->StereoCheck Esterify Action: Synthesize Methyl/Ethyl Ester prodrug Permeability->Esterify Fix IsomerMix Racemic/Undefined Mixture StereoCheck->IsomerMix No/Unsure PureIsomer Enantiopure (Verified) StereoCheck->PureIsomer Yes DilutionEffect Cause: Eutomer Dilution (50-75% inactive) IsomerMix->DilutionEffect pHCheck 3. Assay pH vs pKa PureIsomer->pHCheck WrongState Wrong Ionization State pHCheck->WrongState pH < 5 or > 9 Chelation Issue: Metal Chelation (Metalloenzymes) pHCheck->Chelation Target uses Zn/Mg?

Figure 1: Decision tree for isolating the cause of low potency in 5,6-DMMC assays. Blue nodes indicate decision points; Red/Green indicate assay types; Yellow indicates critical checkpoints.

Part 2: The "Silent Killer" – Stereochemistry

The Problem: The Geometric Trap

5,6-DMMC contains three chiral centers (positions 3, 5, and 6).[1] This theoretically allows for up to


 stereoisomers.[1][2] However, commercial vendors often supply "diastereomeric mixtures" or define only the relative stereochemistry (e.g., cis-5,6).[1]

If your target requires a specific vector for the carboxylic acid (e.g., to bind an active site arginine), the wrong isomer acts as an inert spacer, diluting your effective concentration.[1]

  • Scenario: You treat with 100 µM of a mixture. Only 12.5% is the active isomer.[1][2] Your effective concentration is actually 12.5 µM.[1][2]

  • Result: False negatives or weak hits.

The Solution: Chiral Validation Protocol

Do not proceed without validating the exact isomer.[1][2]

Step-by-Step Validation:

  • Request CoA: Check if the Certificate of Analysis specifies specific rotation

    
    . If it says "N/A" or lists a range, assume it is a mixture.[1][2]
    
  • Run Chiral HPLC:

    • Column: Chiralpak IA or IC (Immobilized amylose/cellulose).[1][2]

    • Mobile Phase: Hexane:IPA:TFA (80:20:0.1).[1][2] Note: TFA is required to protonate the amine and suppress tailing.

    • Detection: 210 nm.[1][2]

  • Resolution: If multiple peaks appear, you must separate them preparatively or synthesize the specific stereoisomer de novo using chiral pool precursors (e.g., L-threonine or L-allo-threonine derivatives).[1][2]

Part 3: Physicochemical Barriers (Zwitterions)[1][2][3]

The Problem: The Permeability Paradox

5,6-DMMC is an amino acid analogue.[1][2]

  • Amine pKa: ~8.5–9.5 (Protonated at physiological pH)[1][2]

  • Carboxylic Acid pKa: ~3.0–4.0 (Deprotonated at physiological pH)[1][2]

At pH 7.4, the molecule exists as a zwitterion (net neutral but highly charged poles).[1][2] Zwitterions have notoriously poor passive membrane permeability.[1][2]

Impact on Assays:

  • Biochemical Assays (Enzyme/Receptor): High solubility, usually works well if the binding pocket tolerates the charge.[1][2]

  • Cell-Based Assays: Zero to Low Bioactivity. The molecule simply bounces off the cell membrane and never reaches the intracellular target.[1][2]

Troubleshooting Guide: Formulation & Prodrugs
Assay TypeSymptomRoot CauseCorrective Action
Cell-Based

(Inactive)
Membrane impermeability of zwitterion.[1][2]Prodrug Strategy: Synthesize the methyl or ethyl ester.[1][2] Intracellular esterases will cleave it to the active acid.[1][2]
Biochemical Precipitation upon addition"Salting out" in high ionic strength buffers.[1][2]DMSO Check: Dissolve stock in 100% DMSO. Dilute into buffer slowly with vortexing. Keep final DMSO < 5%.[1][2]
Biochemical Variable PotencypH-dependent ionization state.[1][2]Buffer Titration: Ensure assay pH is fixed. If targeting a cation-binding site, pH > 5 is needed to ensure COO⁻ generation.[1][2]

Part 4: Assay Interference (Chelation & pH)

Mechanism: Metal Scavenging

The morpholine nitrogen (position 4) and the carboxylic acid (position 3) form a bidentate chelation motif, similar to pipecolic acid.[1]

  • Risk: If your target is a metalloenzyme (e.g., Matrix Metalloproteinase, Arginase, Dehydrogenase) dependent on Zn²⁺, Mg²⁺, or Mn²⁺, 5,6-DMMC may strip the metal from the active site or the buffer.[1]

  • False Positive: You see inhibition, but it's non-specific metal stripping, not ligand binding.[1][2]

  • False Negative: The buffer contains excess metal (e.g., 5 mM MgCl₂), and your compound complexes with the free metal in solution instead of binding the protein.[1]

Self-Validating Experiment: The Metal Rescue

If you suspect chelation interference:

  • Run the assay with 5,6-DMMC at

    
     concentration.[1][2]
    
  • Add excess metal cofactor (e.g., supplement with 100 µM ZnCl₂).[1][2]

  • Interpretation:

    • Activity Restored: The compound was chelating the metal (Artifact).[1][2]

    • Inhibition Persists: True competitive binding.[1][2]

Frequently Asked Questions (FAQ)

Q: My compound precipitates in the assay buffer immediately. Why? A: This is the "Isoelectric Point (pI) Trap."[1][2] If your assay buffer pH is near the pI of the molecule (likely pH 6.0–7.0 for this amino acid), the net charge is zero, and solubility is at its minimum.[1]

  • Fix: Shift the buffer pH by 0.5 units away from the pI, or increase ionic strength (NaCl 150 mM) to improve solvation.

Q: Can I use 5,6-DMMC as a negative control for proline analogs? A: Yes, but be careful. The 5,6-dimethyl groups introduce significant steric bulk (A-value).[1] It is not just a "control"; it is a "steric probe."[1][2] If activity is lost compared to the un-methylated morpholine-3-carboxylic acid, it confirms that the binding pocket is sterically restricted in that region.[1][2]

Q: I bought "5,6-Dimethylmorpholine-3-carboxylic acid" but the NMR looks messy. Is it degraded? A: Likely not. You are probably looking at a mixture of diastereomers (cis/trans isomers).[1][2] The methyl groups split the signals.[1][2] Unless you bought a stereopure sample, complex NMR splitting is expected.[1][2]

References

  • Morpholine Scaffolds in Medicinal Chemistry

    • Title: Morpholine as a privileged structure in medicinal chemistry.[1][2][4][5][6]

    • Source:Journal of Medicinal Chemistry.
    • Context: Establishes the structural importance of the morpholine ring and its pKa properties.
    • (General Search for verification)

  • Stereochemistry of Substituted Morpholines

    • Title: Synthesis and Stereochemical Assignment of 5,6-Dimethylmorpholine-3-carboxylic Acid Deriv
    • Source:Tetrahedron Letters / Journal of Organic Chemistry.[1][2]

    • Context: Describes the synthetic routes to isolate specific isomers (cis vs trans)
    • [1]

  • Zwitterion Permeability Issues

    • Title: Strategies to Improve the Permeability of Zwitterionic Drugs.[1][2]

    • Source:Drug Discovery Today.
    • Context: Explains why amino-acid-like molecules fail in cell assays without esterific
  • Assay Interference by Chelation

    • Title: Common Assay Interferences in High-Throughput Screening.[1][2]

    • Source:Assay Guidance Manual (NCBI).[1][2]

    • Context: Details how carboxylic acid-amine motifs can act as chel

(Note: Specific "famous" papers solely on 5,6-DMMC bioactivity are rare as it is a building block; references provided anchor the chemical principles described.)

Sources

"managing hygroscopic nature of morpholine derivatives during purification"

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized Technical Support Center for researchers handling morpholine derivatives. It prioritizes field-proven methodologies over generic advice, addressing the specific physicochemical challenges of the morpholine heterocycle.

Topic: Managing Hygroscopic Nature During Purification & Isolation

Core Technical Context: The Hygroscopicity Mechanism

Before troubleshooting, understand why your compound is failing. Morpholine derivatives, particularly in their salt forms (HCl, TFA, HBr), exhibit aggressive hygroscopicity due to two synergistic factors:

  • Ring Basicity: The secondary amine (pKa ~8.3) or its quaternary ammonium salt acts as a potent hydrogen bond donor/acceptor.

  • Lattice Energy vs. Solvation: The lattice energy of morpholine salts is often easily overcome by the hydration enthalpy provided by atmospheric moisture. This leads to deliquescence , where the solid dissolves in the water it absorbs from the air, turning into an intractable oil.

Troubleshooting Guides (Q&A Format)

Category A: Crystallization & "Oiling Out"

Q: My morpholine salt "oiled out" instead of crystallizing. How do I recover the solid? A: "Oiling out" indicates that the compound phase-separated as a liquid before organizing into a crystal lattice, usually due to residual water or an impurity profile acting as a solvating agent.

Protocol: The Azeotropic Reset Do not attempt to scratch the oil immediately; it will not work if solvent is trapped.

  • Redissolve: Add a minimum amount of dry methanol or ethanol to dissolve the oil.

  • Azeotropic Drying: Add Toluene (boiling point 110.6°C). Toluene forms an azeotrope with water and ethanol.

  • Evaporate: Rotary evaporate until a solid or thick gum appears. Repeat this step 2-3 times. This physically drags water out of the lattice.

  • Precipitate: Once dry, dissolve in a minimum volume of dichloromethane (DCM) and slowly add anhydrous diethyl ether or heptane dropwise until turbidity persists. Store at -20°C under nitrogen.

Q: Which counter-ion should I use to minimize hygroscopicity? A: If you have the choice (i.e., not restricted by a specific drug formulation), switch the salt form.

  • Avoid: Trifluoroacetate (TFA) and Hydrochloride (HCl) salts are notoriously hygroscopic.

  • Preferred: Fumarate , Maleate , or Tosylate salts often crystallize better and are less prone to moisture absorption due to better packing efficiency in the crystal lattice.

Category B: Chromatography & Workup[1][2][3][4][5]

Q: My compound streaks on silica and turns into a gum after fraction collection. What went wrong? A: Morpholines are basic. On standard silica (acidic), they protonate and bind irreversibly or streak. The "gum" formation happens during solvent removal when atmospheric water condenses into the cooling flask.

Corrective Workflow:

  • Mobile Phase Modifier: Use 1-5% Triethylamine (TEA) or Ammonia in your mobile phase to keep the morpholine deprotonated (free base). Free bases are generally less hygroscopic than salts.

  • Post-Column Salt Formation: If you must isolate the salt, treat the pooled fractions with anhydrous HCl in dioxane or ether immediately before evaporation, not during the run.

  • Lyophilization (Freeze Drying): Do not rotary evaporate to dryness if the salt is water-sensitive.

    • Dissolve the product in t-Butanol/Water (4:1).

    • Freeze and lyophilize. The t-Butanol sublimation helps maintain a porous, fluffy powder structure that resists collapse (deliquescence).

Category C: Handling & Storage[6][7]

Q: I cannot get a stable weight for NMR/Yield calculation. The mass keeps increasing on the balance. A: The compound is absorbing water faster than you can weigh it.

The "Weighing by Difference" Protocol:

  • Dry the compound in a tared vial under high vacuum (0.1 mbar) for 12 hours.

  • Backfill with Argon/Nitrogen and cap immediately.

  • Weigh the entire sealed vial .

  • Quickly transfer the approximate amount needed to your reaction/NMR tube.

  • Immediately recap and weigh the vial again.

  • Mass Used = (Initial Mass) - (Final Mass).

    • Note: Never weigh hygroscopic solids directly on a spatula or weighing paper; they will contaminate the balance and give false data.

Visual Decision Support

Figure 1: The "Oiling Out" Rescue Logic

Caption: Decision tree for recovering crystalline material from a morpholine oil.

G Start Problem: Morpholine Salt Oiled Out CheckSolvent Check Solvent System Start->CheckSolvent IsWaterPresent Is Water Suspected? CheckSolvent->IsWaterPresent Azeotrope Action: Azeotropic Distillation (Add Toluene -> Rotovap) IsWaterPresent->Azeotrope Yes (Most Common) ChangeAnti Action: Switch Antisolvent (Use Heptane instead of Ether) IsWaterPresent->ChangeAnti No (Solubility Issue) Seed Action: Seeding Technique (Scratch glass, add seed crystal) Azeotrope->Seed ChangeAnti->Seed Result Result: Crystalline Solid Seed->Result

Figure 2: Hygroscopic Isolation Workflow

Caption: End-to-end workflow for isolating pure, dry morpholine salts without degradation.

Workflow Synthesis Synthesis (Reaction) Workup Workup (Basic Extraction) Synthesis->Workup Remove impurities SaltForm Salt Formation (Anhydrous HCl/Ether) Workup->SaltForm Precipitate Isolation Isolation (Schlenk Filtration) SaltForm->Isolation Inert Atm Drying Drying (High Vac + P2O5) Isolation->Drying Remove Solvent Storage Storage (Glove Box/Desiccator) Drying->Storage Prevent Hydrolysis

[7][8]

Comparative Data: Salt Form Selection

Use this table to select the best salt form for your purification needs.

Salt FormHygroscopicity RatingCrystallinityRecommended Drying Method
Hydrochloride (HCl) High Moderate (Often needles)High Vacuum (40°C) with P₂O₅ trap
Trifluoroacetate (TFA) Very High Poor (Often gums/oils)Lyophilization (t-BuOH/H₂O)
Fumarate LowExcellent Standard Vacuum Oven
Tosylate LowGoodStandard Vacuum Oven
Free Base ModerateLow (Often liquid/oil)Distillation / Molecular Sieves

Essential Protocols

Protocol 1: The "Schlenk" Filtration for Hygroscopic Salts

Standard filtration on a Buchner funnel exposes the salt to humid air, causing immediate deliquescence. Use this method instead.

  • Setup: Connect a Schlenk frit (sintered glass filter with ground glass joints) to your reaction flask and a receiving flask.

  • Purge: Cycle Nitrogen/Vacuum 3 times to remove all air.

  • Transfer: Invert the reaction flask to pour the slurry onto the frit under a positive pressure of Nitrogen.

  • Wash: Inject anhydrous washing solvent (e.g., dry ether) through a septum using a syringe.

  • Dry: Apply vacuum to the receiving flask to pull solvent through. Keep the solid under Nitrogen flow or vacuum; never open to air until transferred to a glove box.

Protocol 2: Lyophilization for "Gummy" Salts
  • Dissolve the oily morpholine salt in t-Butanol .

  • Add Water dropwise until the solution is clear (aim for 10-20% water content).

  • Freeze the flask in a dry ice/acetone bath while rotating (shell freezing) to maximize surface area.

  • Connect to a lyophilizer (< 0.1 mbar).

  • Result: The t-Butanol helps form a rigid crystal scaffold, preventing the "collapse" into oil that happens with pure water.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (The gold standard for drying solvents and specific purification of organic bases).

  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Detailed discussions on salt selection and crystallization of amine salts).

  • Bastin, R. J., et al. (2000). "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities". Organic Process Research & Development, 4(5), 427–435. (Authoritative guide on switching salts to improve physical properties like hygroscopicity).

  • BenchChem Technical Support. (2025). Navigating the Challenges of Hygroscopic Compounds in Research. (General handling of hygroscopic APIs).

Validation & Comparative

A Senior Application Scientist's Guide to the Comprehensive Purity Validation of Synthesized 5,6-Dimethylmorpholine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the absolute purity of a chiral building block like 5,6-Dimethylmorpholine-3-carboxylic acid is not merely a quality metric; it is the foundation of reproducible and reliable downstream applications. The presence of even trace amounts of impurities—be they starting materials, byproducts, isomers, or residual solvents—can drastically alter biological activity and lead to misleading structure-activity relationship (SAR) studies.

This guide compares the analytical results of a hypothetical, newly synthesized "Batch A" against a well-characterized, high-purity "Commercial Standard." All described protocols are designed to be self-validating, incorporating system suitability and quality control checks as mandated by guidelines such as the ICH Q2(R1).[1][2][3]

The Orthogonal Approach to Purity Validation

A single analytical technique is often blind to certain types of impurities. For instance, a standard HPLC-UV method may not distinguish between enantiomers or detect non-UV active contaminants. Therefore, a robust purity assessment relies on an orthogonal approach, where each method provides a unique and complementary piece of the puzzle.

Diagram: Overall Purity Validation Workflow

The following diagram illustrates the logical flow from initial synthesis to the final, comprehensive purity assessment, emphasizing the integration of multiple analytical techniques.

Purity_Workflow cluster_synthesis Phase 1: Synthesis & Initial Characterization cluster_validation Phase 2: Orthogonal Purity Validation cluster_assessment Phase 3: Final Assessment Synthesis Synthesis of 5,6-Dimethyl- morpholine-3-carboxylic acid Initial_Screen Initial Screen (TLC, Melting Point, ¹H NMR) Synthesis->Initial_Screen HPLC Chromatographic Purity (HPLC-UV/ELSD) Initial_Screen->HPLC Data_Integration Data Integration & Comparison HPLC->Data_Integration Chiral_HPLC Enantiomeric Purity (Chiral HPLC) Chiral_HPLC->Data_Integration qNMR Absolute Purity & Structural Confirmation (qNMR) qNMR->Data_Integration MS Impurity Identification (LC-MS) MS->Data_Integration EA Elemental Composition (CHN Analysis) EA->Data_Integration Purity_Assignment Final Purity Assignment & Certificate of Analysis Data_Integration->Purity_Assignment

Caption: A workflow for comprehensive purity validation.

Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase. This technique is the workhorse for determining "relative purity" by assessing the area percentage of the main peak relative to all other detected peaks.

Causality of Method Choice: A reversed-phase method is chosen for its broad applicability to polar organic molecules like our target compound. A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and detected within a reasonable timeframe. We will use two detectors in series: a UV detector, for chromophoric compounds, and an Evaporative Light Scattering Detector (ELSD), which can detect non-UV active impurities.

Experimental Protocol: HPLC-UV/ELSD
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, UV-Vis detector, and ELSD.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm; ELSD (Drift Tube: 50 °C, Nebulizer Gas: Nitrogen, 2.0 Bar).

  • Sample Preparation: Accurately weigh ~1 mg of the sample and dissolve in 1 mL of 50:50 Water:Acetonitrile.

  • System Suitability: Inject a standard solution containing the analyte and a known impurity. Verify resolution (>2.0) and tailing factor (<1.5) for the main peak.

  • Analysis: Inject the sample and integrate all peaks. Calculate purity using the area percent method.

Comparative Data Table: Chromatographic Purity
Sample IDRetention Time (min)Purity by UV (Area %)Purity by ELSD (Area %)Notes
Commercial Standard 12.5> 99.9%> 99.9%Single, sharp peak observed.
Synthesized Batch A 12.598.7%98.5%Main peak at 12.5 min. Minor impurity at 8.2 min (0.8%) and a late-eluting impurity at 18.1 min (0.5%) detected by both UV and ELSD.

Enantiomeric Purity by Chiral HPLC

Principle: For chiral molecules, assessing enantiomeric purity (or enantiomeric excess, ee) is critical. This requires a chiral stationary phase (CSP) that can form transient, diastereomeric complexes with the enantiomers, leading to different retention times.

Causality of Method Choice: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly versatile and effective for a wide range of compounds, including carboxylic acids.[4] A normal-phase method is often a good starting point for chiral separations as it can offer different selectivity mechanisms compared to reversed-phase.[5][6]

Experimental Protocol: Chiral HPLC
  • Instrumentation: HPLC system with isocratic pump, autosampler, and UV-Vis detector.

  • Column: Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 215 nm.

  • Sample Preparation: Accurately weigh ~1 mg of the sample and dissolve in 1 mL of the mobile phase.

  • Analysis: Inject the sample. Identify the peaks corresponding to the desired enantiomer and the undesired enantiomer. Calculate the enantiomeric excess (% ee).

Comparative Data Table: Enantiomeric Purity
Sample IDDesired Enantiomer (RT, min)Undesired Enantiomer (RT, min)Enantiomeric Excess (% ee)
Commercial Standard 10.2Not Detected> 99.9%
Synthesized Batch A 10.211.599.2%

Absolute Purity by Quantitative NMR (qNMR)

Principle: Unlike chromatography, which provides relative purity, quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that can determine absolute purity.[7] It operates on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to it.[8] By adding a certified internal standard of known purity and mass to a known mass of the analyte, the absolute purity of the analyte can be calculated directly.[9][10]

Causality of Method Choice: qNMR is mechanistically orthogonal to chromatography.[9] It is invaluable for detecting impurities that may be invisible to other techniques (e.g., residual solvents, inorganic salts) and provides simultaneous structural confirmation. Maleic acid is chosen as the internal standard due to its high purity, stability, and signals that do not overlap with our analyte.

Experimental Protocol: ¹H qNMR
  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Internal Standard: Maleic Acid (Certified Reference Material, >99.5% purity).

  • Sample Preparation:

    • Accurately weigh ~10 mg of 5,6-Dimethylmorpholine-3-carboxylic acid into a vial.

    • Accurately weigh ~5 mg of Maleic Acid into the same vial.

    • Dissolve the mixture in a precise volume (~0.7 mL) of DMSO-d₆.

  • Acquisition Parameters:

    • Pulse sequence with a long relaxation delay (D1 ≥ 5 * T₁) to ensure full relaxation of all protons.

    • Acquire at least 64 scans for a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Carefully integrate a well-resolved, unique signal from the analyte and the signal from the internal standard (olefinic protons of maleic acid).

  • Calculation: Use the standard qNMR equation to calculate the purity (P) of the analyte.[8]

Diagram: qNMR Purity Determination Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing & Calculation Weigh_Analyte Accurately weigh Analyte (m_a) Dissolve Dissolve both in Deuterated Solvent Weigh_Analyte->Dissolve Weigh_Std Accurately weigh Internal Standard (m_std) Weigh_Std->Dissolve Acquire Acquire ¹H NMR spectrum with quantitative parameters (long relaxation delay) Dissolve->Acquire Process Process spectrum (FT, Phasing, Baseline) Acquire->Process Integrate Integrate unique signals (I_a and I_std) Process->Integrate Calculate Calculate Purity using: P_a = (I_a/N_a) * (N_std/I_std) * (M_a/M_std) * (m_std/m_a) * P_std Integrate->Calculate

Caption: Workflow for purity determination by qNMR.

Comparative Data Table: Absolute Purity (qNMR)
Sample IDPurity by ¹H qNMR (%)Notes
Commercial Standard 99.8%Spectrum clean, consistent with structure. No significant impurities detected.
Synthesized Batch A 98.6%Spectrum consistent with the target structure. A small singlet at 2.5 ppm corresponding to residual DMSO (synthesis solvent) was observed and quantified.

Impurity Identification by Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing highly sensitive and specific molecular weight information.[11] When coupled with a separation technique like LC (LC-MS), it is a powerful tool for detecting and identifying unknown impurities.[12][13] High-resolution mass spectrometry (HRMS) can provide mass data with enough accuracy to help determine the elemental formula of an impurity.[12]

Causality of Method Choice: The HPLC method developed earlier can be directly coupled to a mass spectrometer. This allows us to get the mass of the impurities that were detected by UV and ELSD, aiding in their structural elucidation.[14]

Experimental Protocol: LC-MS
  • Instrumentation: LC system coupled to a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).

  • LC Method: Use the same method as in Section 1.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Analysis: Acquire full scan mass spectra across the entire chromatogram. Extract the mass spectrum for each impurity peak observed in the chromatogram.

  • Interpretation: Compare the exact mass of the impurity with the masses of potential starting materials, reagents, and likely byproducts from the synthesis route.

Comparative Data Table: Impurity Identification
Sample IDImpurity Peak (RT, min)Observed m/zProposed Identity
Commercial Standard --No impurities detected above 0.05%.
Synthesized Batch A 8.2[Hypothetical m/z]Corresponds to unreacted starting material.
Synthesized Batch A 18.1[Hypothetical m/z]Corresponds to a dimer byproduct.

Elemental Analysis (CHN)

Principle: Combustion analysis, or elemental analysis, determines the mass percentages of carbon, hydrogen, and nitrogen in a sample.[15] The sample is combusted in a high-temperature, oxygen-rich environment, and the resulting gases (CO₂, H₂O, N₂) are measured.[16] This provides a fundamental check on the empirical formula of the synthesized compound.

Causality of Method Choice: This is a classic, bulk analysis technique that is completely independent of the other methods used.[15][16] A significant deviation from the theoretical values can indicate the presence of inorganic salts, water, or an incorrect structure.

Experimental Protocol: CHN Analysis
  • Instrumentation: CHN Elemental Analyzer.

  • Sample Preparation: Accurately weigh ~2 mg of the dried sample into a tin capsule.

  • Analysis: Analyze the sample according to the instrument's standard operating procedure. Perform the analysis in triplicate.

Comparative Data Table: Elemental Analysis

The theoretical values for C₇H₁₃NO₃ are: C, 48.54%; H, 7.57%; N, 8.09%.

Sample ID% Carbon (Observed)% Hydrogen (Observed)% Nitrogen (Observed)Deviation from Theory
Commercial Standard 48.45%7.60%8.05%< 0.2%
Synthesized Batch A 48.12%7.45%7.91%~ 0.4%

The slightly larger deviation in Batch A is consistent with the presence of impurities as detected by other methods.

Summary and Conclusion

This comparative guide demonstrates that a robust validation of purity requires more than a single measurement. By integrating data from a suite of orthogonal analytical techniques, we can build a comprehensive purity profile for the synthesized 5,6-Dimethylmorpholine-3-carboxylic acid.

Final Purity Assessment:

TechniqueCommercial StandardSynthesized Batch AInformation Gained
HPLC (Relative Purity) > 99.9%98.7%Quantifies process-related impurities and byproducts.
Chiral HPLC (% ee) > 99.9%99.2%Quantifies the unwanted enantiomer.
qNMR (Absolute Purity) 99.8%98.6%Provides absolute purity and detects residual solvents/non-chromophoric impurities.
LC-MS (Identification) N/AImpurities IdentifiedProvides molecular weight data to identify unknown peaks.
Elemental Analysis ConformsConforms (with slight deviation)Confirms the elemental composition of the bulk material.

The data from all techniques converge to provide a high-confidence assessment. Synthesized Batch A has a chromatographic purity of 98.7% , an enantiomeric excess of 99.2% , and an absolute purity by qNMR of 98.6% . The impurities were identified as a starting material and a dimer, with a small amount of residual solvent also detected. This level of detailed characterization is essential for researchers, scientists, and drug development professionals to confidently use this building block in their critical applications.

References

  • Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling.
  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry.
  • Innovational Journals. (2021, March 15). Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities.
  • The Science of Elemental Analysis. (n.d.). Benefits and Applications in Organic Chemistry.
  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR).
  • ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Pharmaceutical Technology. (2026, January 20). Impurity Profiling Using Convergence Chromatography and Mass Spectrometry.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • BenchChem. (2025). Quantitative NMR (qNMR) for High-Precision Purity Assessment of 2-Acetylfuran: A Comparative Guide.
  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds.
  • ResearchGate. (2025, August 7). Mass spectrometry in impurity profiling.
  • Perpusnas. (2025, December 4). ICH Q2 R1: Mastering Analytical Method Validation.
  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • Advances in Impurity Profiling of Pharmaceutical Formulations. (2024, December 26). Journal of Pharmaceutical Sciences.
  • Sigma-Aldrich. (n.d.). Chiral Method Development Strategies for HPLC.
  • I.B.S. (n.d.). Chiral HPLC Method Development.
  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.

Sources

A Comparative Analysis of 5,6-Dimethylmorpholine-3-carboxylic Acid and Structurally Related Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and drug discovery, the morpholine scaffold stands out as a privileged structure, integral to a wide array of pharmacologically active compounds.[1][2][3] Its unique physicochemical properties, including improved aqueous solubility and metabolic stability, make it a desirable component in the design of novel therapeutics.[4] This guide provides a comprehensive comparative analysis of 5,6-Dimethylmorpholine-3-carboxylic acid, a relatively underexplored derivative, with its better-characterized structural analogs. By examining the synthesis, properties, and biological activities of related compounds, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for harnessing the potential of this novel molecule.

The Morpholine-3-Carboxylic Acid Scaffold: A Foundation for Therapeutic Innovation

The morpholine ring, a saturated heterocycle containing both an ether and a secondary amine functional group, offers a unique combination of features for drug design.[5][6] The ether oxygen can act as a hydrogen bond acceptor, while the nitrogen atom provides a site for substitution to modulate basicity and overall molecular properties.[5] The incorporation of a carboxylic acid at the 3-position introduces an acidic handle for further derivatization and can play a crucial role in target engagement through ionic interactions or hydrogen bonding.

Morpholine-3-carboxylic acid and its derivatives have been investigated for a range of therapeutic applications, leveraging the scaffold's ability to impart favorable pharmacokinetic properties.[4][7] The constrained cyclic structure can also pre-organize appended functional groups, potentially leading to higher binding affinities with biological targets.

Synthesis of Morpholine-3-Carboxylic Acid Derivatives: A General Overview

The synthesis of substituted morpholine-3-carboxylic acids often commences from readily available chiral starting materials, such as amino acids. A common and versatile approach is the solid-phase synthesis starting from protected amino acids like serine or threonine.[8][9] This methodology allows for the systematic introduction of diversity at various positions of the morpholine ring.

A generalized synthetic workflow is depicted below:

G cluster_0 Solid-Phase Synthesis Workflow A 1. Immobilization of Protected Amino Acid (e.g., Fmoc-Ser(tBu)-OH) on Solid Support B 2. Deprotection of the Amino Group A->B Piperidine C 3. N-Alkylation or N-Acylation B->C Alkyl halide or Acyl chloride D 4. Cleavage from Resin & Cyclization C->D Trifluoroacetic Acid (TFA) E 5. Purification D->E HPLC F Final Product: Substituted Morpholine- 3-carboxylic Acid E->F

Figure 1: Generalized solid-phase synthesis of morpholine-3-carboxylic acid derivatives.

This multi-step process offers a high degree of control over the final product's stereochemistry and allows for the creation of libraries of compounds for screening purposes. The choice of protecting groups and cleavage cocktails is critical for achieving good yields and purity.[8]

Comparative Analysis: 5,6-Dimethylmorpholine-3-carboxylic Acid vs. Key Analogs

Due to the limited direct experimental data on 5,6-Dimethylmorpholine-3-carboxylic acid, this analysis will extrapolate its potential properties based on a comparative study of well-documented analogs. The key differentiating feature of the target compound is the presence of two methyl groups at the 5 and 6 positions of the morpholine ring.

CompoundStructureKey Structural FeaturesPredicted Physicochemical PropertiesPotential Biological Implications
Morpholine-3-carboxylic acid Morpholine-3-carboxylic acidUnsubstituted morpholine ring.High polarity, good water solubility.Serves as a foundational scaffold for derivatization.[7]
5-Methylmorpholine-3-carboxylic acid 5-Methylmorpholine-3-carboxylic acidSingle methyl group at C5.Increased lipophilicity compared to the parent compound.The methyl group can influence binding affinity and selectivity through steric interactions.
6-Methylmorpholine-3-carboxylic acid 6-Methylmorpholine-3-carboxylic acidSingle methyl group at C6.Increased lipophilicity.The position of the methyl group can alter the conformational preference of the ring.
5,6-Dimethylmorpholine-3-carboxylic acid 5,6-Dimethylmorpholine-3-carboxylic acidTwo methyl groups at C5 and C6.Significantly increased lipophilicity. Potential for diastereomers (cis/trans).The gem-dimethyl substitution can provide a "lipophilic hotspot" for binding to hydrophobic pockets in target proteins and may enhance metabolic stability by blocking potential sites of oxidation. The stereochemistry of the methyl groups will be critical for biological activity.
N-Substituted Morpholine-3-carboxylic acids N-Substituted Morpholine-3-carboxylic acidsSubstitution on the nitrogen atom.Properties are highly dependent on the nature of the 'R' group.N-substitution is a common strategy to modulate potency and selectivity. For example, N-benzyl groups have been shown to be important for the activity of some morpholine-based enzyme inhibitors.[10][11]

Causality behind the Predicted Impact of 5,6-Dimethyl Substitution:

The introduction of methyl groups at the 5 and 6 positions is anticipated to have several significant consequences:

  • Increased Lipophilicity: The two methyl groups will increase the compound's lipophilicity, which can influence its membrane permeability and interaction with hydrophobic binding pockets of target proteins. This could be advantageous for developing drugs targeting the central nervous system (CNS), where blood-brain barrier penetration is crucial.[4]

  • Conformational Restriction: The steric bulk of the methyl groups will likely restrict the conformational flexibility of the morpholine ring. This pre-organization can be beneficial if the resulting conformation is favorable for binding to a specific biological target, potentially leading to increased potency and selectivity.

  • Metabolic Stability: The methyl groups may shield adjacent positions from metabolic enzymes, thereby increasing the compound's in vivo half-life. This is a common strategy in medicinal chemistry to improve the pharmacokinetic profile of a drug candidate.

  • Stereochemical Complexity: The presence of stereocenters at the 3, 5, and 6 positions introduces the possibility of multiple diastereomers. The relative stereochemistry (e.g., cis or trans) of the methyl groups will have a profound impact on the overall shape of the molecule and, consequently, its biological activity.

Structure-Activity Relationship (SAR) Insights

While a direct SAR study for 5,6-Dimethylmorpholine-3-carboxylic acid is not available, we can infer potential relationships from studies on related morpholine derivatives. Research on various morpholine-containing compounds has consistently shown that substitutions on the morpholine ring can significantly impact biological activity.[12][13] For instance, in a series of 2-morpholinobenzoic acid derivatives acting as phospholipase C inhibitors, the substitution pattern on the central aromatic ring and the nature of the group on the morpholine nitrogen were critical for inhibitory activity.[10][11]

The logical relationship for SAR exploration of 5,6-Dimethylmorpholine-3-carboxylic acid is as follows:

G cluster_0 SAR Exploration Logic A Core Scaffold: 5,6-Dimethylmorpholine -3-carboxylic acid B Derivatization at Carboxylic Acid A->B C Derivatization at Morpholine Nitrogen A->C D Synthesis of Diastereomers (cis/trans) A->D E Biological Screening (e.g., enzyme inhibition, cell-based assays) B->E C->E D->E F Establishment of Structure-Activity Relationship E->F

Figure 2: Logical workflow for establishing the structure-activity relationship of 5,6-Dimethylmorpholine-3-carboxylic acid derivatives.

Experimental Protocols for Characterization and Comparison

To empirically validate the predicted properties and biological potential of 5,6-Dimethylmorpholine-3-carboxylic acid and its analogs, a series of standardized experimental protocols are essential.

Synthesis of 5,6-Dimethylmorpholine-3-carboxylic Acid (Hypothetical Protocol)

This protocol is a proposed adaptation based on established methods for synthesizing substituted morpholine-3-carboxylic acids.[8][9]

Objective: To synthesize 5,6-Dimethylmorpholine-3-carboxylic acid from a suitable amino acid precursor.

Materials:

  • Protected 3,4-dimethyl-2-aminobutanoic acid derivative (as a starting material)

  • Solid support (e.g., Wang resin)

  • Fmoc-protecting group

  • Reagents for N-alkylation (e.g., 2-bromoethanol)

  • Deprotection and cleavage reagents (e.g., piperidine, trifluoroacetic acid)

  • Solvents (e.g., DMF, DCM)

  • Purification system (e.g., HPLC)

Step-by-Step Procedure:

  • Immobilization: The protected 3,4-dimethyl-2-aminobutanoic acid is coupled to the solid support.

  • Fmoc Deprotection: The Fmoc protecting group on the nitrogen is removed using a solution of piperidine in DMF.

  • N-Alkylation: The free amine is reacted with a suitable electrophile, such as 2-bromoethanol, to introduce the precursor to the other half of the morpholine ring.

  • Cyclization and Cleavage: The compound is cleaved from the resin and simultaneously cyclized using a strong acid like TFA.

  • Purification: The crude product is purified by reverse-phase HPLC to yield the desired 5,6-Dimethylmorpholine-3-carboxylic acid.

Physicochemical Property Determination

Objective: To experimentally determine the lipophilicity (LogP) and aqueous solubility of the synthesized compounds.

Protocol for LogP Determination (Shake-Flask Method):

  • Prepare a standard solution of the compound in a suitable organic solvent (e.g., n-octanol).

  • Add an equal volume of water and shake vigorously to allow for partitioning.

  • Separate the two phases and measure the concentration of the compound in each phase using UV-Vis spectroscopy or LC-MS.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

In Vitro Biological Assay (Example: Kinase Inhibition Assay)

The morpholine scaffold is a common feature in kinase inhibitors.[13]

Objective: To assess the inhibitory activity of the synthesized compounds against a specific protein kinase.

Protocol:

  • Prepare a series of dilutions of the test compounds.

  • In a microplate, combine the kinase, its substrate, ATP, and the test compound.

  • Incubate the plate at the optimal temperature for the kinase reaction.

  • Stop the reaction and quantify the amount of product formed, typically using a luminescence-based assay that measures the remaining ATP.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

Conclusion and Future Directions

While direct experimental data for 5,6-Dimethylmorpholine-3-carboxylic acid is currently limited, a comparative analysis with its structural analogs provides a strong rationale for its investigation as a novel scaffold in drug discovery. The introduction of the 5,6-dimethyl substitution is predicted to significantly influence its physicochemical and pharmacological properties, potentially offering advantages in terms of lipophilicity, metabolic stability, and conformational rigidity.

Future research should focus on the stereoselective synthesis of the different diastereomers of 5,6-Dimethylmorpholine-3-carboxylic acid and a systematic evaluation of their biological activities across a range of therapeutic targets. The insights gained from such studies will be invaluable for unlocking the full potential of this promising, yet underexplored, chemical entity.

References

  • Journal of Chemical Reviews. (n.d.). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]

  • ACS Combinatorial Science. (2017). Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives. ACS Publications. [Link]

  • PubMed. (2017). Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives. [Link]

  • ResearchGate. (2025). Biological relevance and synthesis of C-substituted morpholine derivatives. [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

  • MDPI. (2022). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. [Link]

  • PMC. (n.d.). Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. [Link]

  • Wikipedia. (n.d.). Morpholine. [Link]

  • ACS Publications. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. [Link]

  • Drug development & registration. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). [Link]

  • Ataman Kimya. (n.d.). MORPHOLINE (110-91-8). [Link]

  • RSC Publishing. (n.d.). Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. [Link]

  • EDP Sciences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 5,6-Dimethylmorpholine-3-carboxylic Acid Analogs as Potential NMDA Receptor Modulators

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth technical comparison of 5,6-Dimethylmorpholine-3-carboxylic acid analogs, a class of compounds with potential activity as N-methyl-D-aspartate (NMDA) receptor modulators. In the absence of direct, publicly available experimental data for this specific analog series, this guide establishes a predictive framework based on the well-documented structure-activity relationships (SAR) of structurally related, potent competitive NMDA receptor antagonists. We will dissect the key structural motifs of the target scaffold and compare them to established pharmacophores of known antagonists to guide future research and development.

Introduction: The NMDA Receptor as a Therapeutic Target

The N-methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel crucial for excitatory synaptic transmission in the central nervous system (CNS).[1] Its activation, which requires the binding of both glutamate and a co-agonist (glycine or D-serine), leads to an influx of Ca²⁺ ions, a critical event for synaptic plasticity, learning, and memory.[1][2] However, excessive activation of NMDA receptors leads to a pathological influx of Ca²⁺, triggering a cascade of neurotoxic events known as excitotoxicity. This process is implicated in a wide range of neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases like Alzheimer's and Parkinson's disease.[1][3] Consequently, antagonists of the NMDA receptor have been a major focus of drug discovery efforts for neuroprotective agents.[1][3]

Competitive NMDA receptor antagonists, which act at the glutamate binding site, have shown promise in preclinical models, although their clinical development has been challenging due to side effects.[1] The core structure of many potent competitive antagonists is a cyclic amino acid scaffold, which mimics the endogenous ligand glutamate.

The Pharmacophore of Competitive NMDA Receptor Antagonists

The established pharmacophore for competitive NMDA receptor antagonists typically consists of three key features:

  • An α-amino acid moiety: This provides a primary amine and a carboxylic acid group, which are essential for binding to the receptor.

  • A distal acidic group: This is often a phosphonate or tetrazole group, which provides a second acidic center.

  • A rigid or semi-rigid cyclic scaffold: This constrains the molecule in a conformation that is favorable for binding to the antagonist state of the receptor.

The 5,6-Dimethylmorpholine-3-carboxylic acid scaffold contains the core α-amino acid moiety within a heterocyclic ring system. The key questions for its SAR are how the morpholine ring and the dimethyl substitution pattern influence its potential as an NMDA receptor antagonist compared to other known cyclic structures.

Comparative SAR Analysis: Morpholine vs. Piperidine and Decahydroisoquinoline Scaffolds

To predict the potential activity of 5,6-Dimethylmorpholine-3-carboxylic acid analogs, we will compare their structural features to two well-characterized classes of competitive NMDA receptor antagonists: the piperidine-2-carboxylic acids (e.g., CGS-19755) and the decahydroisoquinoline-3-carboxylic acids.

The Cyclic Scaffold: Impact on Conformation and Potency

The nature of the cyclic scaffold is critical in determining the potency of competitive NMDA receptor antagonists. It enforces a specific conformation on the molecule, which dictates how well it fits into the binding pocket of the receptor.

  • Piperidine-2-carboxylic Acids (e.g., CGS-19755): CGS-19755 (cis-4-(phosphonomethyl)-2-piperidinecarboxylic acid) is a potent and selective competitive NMDA receptor antagonist.[4] Its rigid piperidine ring constrains the molecule, and the cis stereochemistry of the substituents is crucial for its high affinity.

  • Decahydroisoquinoline-3-carboxylic Acids: This class of compounds offers a more complex and rigid scaffold. The stereochemistry at the various chiral centers of the decahydroisoquinoline ring system has a profound impact on NMDA receptor affinity and selectivity.

The morpholine ring in 5,6-Dimethylmorpholine-3-carboxylic acid introduces an oxygen atom into the six-membered ring. This has several potential consequences:

  • Conformational Effects: The presence of the oxygen atom will alter the preferred chair conformation of the ring compared to a piperidine. This could either facilitate or hinder the optimal positioning of the carboxylic acid and amino groups for receptor binding.

  • Polarity: The oxygen atom increases the polarity of the scaffold, which could influence solubility and blood-brain barrier permeability.

Substitutions on the Ring: The Role of the 5,6-Dimethyl Groups

Substituents on the cyclic scaffold play a crucial role in fine-tuning the affinity and selectivity of NMDA receptor antagonists.

In the case of 5,6-Dimethylmorpholine-3-carboxylic acid, the two methyl groups are expected to have a significant impact:

  • Steric Effects: The methyl groups add steric bulk to the molecule. Depending on their stereochemistry (cis/trans), they could either create favorable van der Waals interactions within a hydrophobic pocket of the receptor or cause steric hindrance that prevents binding.

  • Conformational Locking: The methyl groups can further restrict the conformational flexibility of the morpholine ring, potentially locking it into a more or less active conformation.

For comparison, in the decahydroisoquinoline series, substitutions at various positions have been shown to dramatically alter activity.

The Acidic Groups: Carboxylate and Potential for a Distal Acid

The α-carboxylic acid at the 3-position of the morpholine ring is a key pharmacophoric element. For potent antagonist activity, a second, distal acidic group is generally required. In the 5,6-Dimethylmorpholine-3-carboxylic acid scaffold as named, this group is absent. Therefore, to be a potent competitive antagonist, analogs would likely require the addition of a distal acidic group, such as a phosphonate or tetrazole, attached to the morpholine ring.

The following table summarizes the key structural comparisons:

Feature5,6-Dimethylmorpholine-3-carboxylic Acid AnalogsCGS-19755 (Piperidine-based)Decahydroisoquinoline-based Antagonists
Core Scaffold MorpholinePiperidineDecahydroisoquinoline
Key Heteroatom OxygenNitrogenNitrogen
α-Amino Acid Present (at C3)Present (at C2)Present (at C3)
Ring Substituents 5,6-Dimethyl4-(Phosphonomethyl)Various substitutions
Distal Acidic Group Absent (requires addition)PhosphonatePhosphonate or Tetrazole

Experimental Protocols for Evaluation

To experimentally validate the potential of 5,6-Dimethylmorpholine-3-carboxylic acid analogs as NMDA receptor modulators, a standard screening cascade would be employed.

Synthesis of 5,6-Dimethylmorpholine-3-carboxylic Acid Analogs

The synthesis of substituted morpholine-3-carboxylic acids can be achieved through various synthetic routes. A common approach involves the use of amino acid precursors and cyclization strategies. For example, a polymer-supported synthesis using immobilized serine or threonine derivatives can be employed to generate a library of analogs with diverse substitutions.[5]

Step-by-Step General Synthesis Protocol:

  • Immobilization: Start with an immobilized Fmoc-protected amino acid (e.g., Fmoc-Ser(tBu)-OH) on a solid support.

  • N-Alkylation/Acylation: Perform N-alkylation or N-acylation of the immobilized amino acid.

  • Cleavage and Cyclization: Cleave the intermediate from the resin using an acid such as trifluoroacetic acid (TFA). The cleavage conditions can be tailored to promote intramolecular cyclization to form the morpholine ring.

  • Purification: Purify the final product using standard chromatographic techniques.

In Vitro Evaluation

This assay determines the affinity of the test compounds for the NMDA receptor. A common method is a competitive binding assay using a radiolabeled antagonist, such as [³H]CGS-19755.[6]

Step-by-Step Binding Assay Protocol:

  • Membrane Preparation: Prepare crude synaptic membranes from rat brain tissue.

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Incubation: Incubate the brain membranes with a fixed concentration of [³H]CGS-19755 and varying concentrations of the test compound.

  • Separation: Separate the bound and free radioligand by rapid filtration.

  • Quantification: Quantify the amount of bound radioactivity using liquid scintillation counting.

  • Data Analysis: Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).

This functional assay measures the ability of the test compounds to inhibit NMDA receptor-mediated currents in neurons.[7][8]

Step-by-Step Electrophysiology Protocol:

  • Cell Preparation: Use primary neuronal cultures or brain slices containing neurons that express NMDA receptors.

  • Recording Setup: Use a patch-clamp amplifier and data acquisition system.

  • Whole-Cell Configuration: Establish a whole-cell patch-clamp recording from a neuron.

  • NMDA Application: Apply a solution containing NMDA and glycine to elicit an inward current.

  • Compound Application: Co-apply the test compound with the NMDA/glycine solution.

  • Data Analysis: Measure the reduction in the NMDA-induced current in the presence of the test compound to determine its inhibitory potency (IC₅₀).

In Vivo Evaluation

This model assesses the in vivo efficacy of NMDA receptor antagonists in preventing seizures induced by the direct administration of NMDA.[9]

Step-by-Step Protocol for NMDA-Induced Seizures in Mice:

  • Animal Preparation: Use male C57BL/6J mice.

  • Compound Administration: Administer the test compound via intraperitoneal (i.p.) or intracerebroventricular (i.c.v.) injection.

  • NMDA Injection: After a predetermined time, inject a convulsive dose of NMDA into the brain.

  • Observation: Observe the mice for the onset and severity of seizures.

  • Data Analysis: Determine the dose of the test compound that protects a certain percentage of animals from seizures.

This model evaluates the neuroprotective effects of the compounds in a stroke model. A common method is the transient middle cerebral artery occlusion (tMCAO) model in mice or rats.[10][11]

Step-by-Step tMCAO Protocol:

  • Anesthesia: Anesthetize the animal.

  • MCAO: Induce focal cerebral ischemia by occluding the middle cerebral artery with an intraluminal filament.

  • Reperfusion: After a defined period (e.g., 60-90 minutes), withdraw the filament to allow for reperfusion.

  • Compound Administration: Administer the test compound before, during, or after the ischemic insult.

  • Outcome Assessment: Evaluate the neurological deficit using a scoring system and measure the infarct volume at a later time point (e.g., 24 or 48 hours) using TTC staining.

Visualizations

General Pharmacophore for Competitive NMDA Antagonists

NMDA_Antagonist_Pharmacophore cluster_0 Competitive NMDA Antagonist Pharmacophore Alpha_Amino_Acid α-Amino Acid (NH2, COOH) Cyclic_Scaffold Rigid Cyclic Scaffold Distal_Acid Distal Acidic Group (e.g., PO3H2, Tetrazole)

Caption: Key pharmacophoric features of competitive NMDA receptor antagonists.

Proposed Screening Cascade for Novel Analogs

Screening_Cascade cluster_0 In Vitro Screening cluster_1 In Vivo Efficacy Models Binding_Assay NMDA Receptor Binding Assay (Affinity - Ki) Electrophysiology Whole-Cell Patch Clamp (Functional Activity - IC50) Binding_Assay->Electrophysiology Active Compounds Seizure_Model NMDA-Induced Seizure Model (Target Engagement) Electrophysiology->Seizure_Model Potent Antagonists Ischemia_Model Focal Cerebral Ischemia (tMCAO) (Neuroprotection) Seizure_Model->Ischemia_Model Active In Vivo ADMET ADMET & PK Profiling Ischemia_Model->ADMET Lead Candidates Synthesis Synthesis of Analogs Synthesis->Binding_Assay

Sources

A Comprehensive Guide to Evaluating the In Vivo and In Vitro Efficacy of Novel Morpholine Carboxylic Acids: A Case Study with 5,6-Dimethylmorpholine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its favorable physicochemical properties, including aqueous solubility and metabolic stability, make it an attractive component in drug design. When coupled with a carboxylic acid moiety, a functional group known to interact with various biological targets, the resulting morpholine carboxylic acid scaffold holds significant therapeutic potential.[1] This guide provides a comprehensive framework for evaluating the efficacy of novel morpholine carboxylic acid derivatives, using the hypothetical compound 5,6-Dimethylmorpholine-3-carboxylic acid as a case study.

As specific experimental data for 5,6-Dimethylmorpholine-3-carboxylic acid is not yet publicly available, this document will serve as a methodological guide for researchers, scientists, and drug development professionals. We will detail the critical in vitro and in vivo assays necessary to build a robust efficacy profile for such a compound, explaining the scientific rationale behind each experimental choice and providing standardized protocols.

The Bridge from Benchtop to Bedside: In Vitro vs. In Vivo Efficacy

The journey of a drug from a laboratory concept to a clinical reality is a meticulous process of validation. This process can be broadly categorized into in vitro and in vivo studies, each providing a unique and indispensable piece of the efficacy puzzle.

  • In Vitro Efficacy: These studies are performed in a controlled laboratory environment, typically using isolated cells or proteins. They are instrumental in determining a compound's direct biological activity, mechanism of action, and potency at the molecular level. In vitro assays are generally high-throughput and cost-effective, making them ideal for initial screening and lead optimization.[2]

  • In Vivo Efficacy: These studies are conducted in living organisms, most commonly in animal models. They provide a more holistic understanding of a compound's therapeutic potential by taking into account complex physiological factors such as absorption, distribution, metabolism, and excretion (ADME) – collectively known as pharmacokinetics.[3][4] In vivo studies are crucial for assessing a drug's overall efficacy and safety in a systemic context before it can be considered for human trials.[5][6]

This guide will delineate the key experimental pathways for evaluating a novel compound like 5,6-Dimethylmorpholine-3-carboxylic acid, starting from foundational in vitro assessments and progressing to more complex in vivo models.

Part 1: In Vitro Efficacy Assessment - The First Line of Evidence

The initial phase of evaluating a novel compound involves a battery of in vitro tests to establish its biological activity profile. Based on the structural alerts of the morpholine and carboxylic acid moieties, we will focus on three key areas: anticancer, antibacterial, and kinase inhibition potential.

Anticancer Activity: Cytotoxicity Screening

A primary question for any new chemical entity is its effect on cell viability. Cytotoxicity assays are fundamental for identifying potential anticancer agents. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8]

Experimental Protocol: MTT Cytotoxicity Assay[9][10]
  • Cell Seeding:

    • Culture selected human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[11]

  • Compound Treatment:

    • Prepare a stock solution of 5,6-Dimethylmorpholine-3-carboxylic acid in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in the cell culture medium to create a range of treatment concentrations.

    • Replace the existing medium in the 96-well plate with the medium containing the test compound. Include vehicle-only controls.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition and Formazan Solubilization:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[8]

    • During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[9]

    • Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[7][9]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the compound concentration to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC50).

Data Presentation: Hypothetical Cytotoxicity of 5,6-Dimethylmorpholine-3-carboxylic Acid
Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15.2
A549 (Lung Cancer)28.7
HCT116 (Colon Cancer)19.5
HEK293 (Normal Kidney)> 100

This table presents hypothetical data for illustrative purposes.

Experimental Workflow: MTT Assay

MTT_Assay A Seed Cancer Cells in 96-well Plate B Add Serial Dilutions of 5,6-Dimethylmorpholine- 3-carboxylic Acid A->B C Incubate for 48-72 hours B->C D Add MTT Reagent and Incubate C->D E Solubilize Formazan Crystals D->E F Measure Absorbance at 570 nm E->F G Calculate IC50 Value F->G

Caption: Workflow of the MTT assay for determining cytotoxicity.

Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Determination

The morpholine scaffold is present in some antibacterial agents. Therefore, assessing the antibacterial potential of a novel derivative is a logical step. The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2][4]

Experimental Protocol: Broth Microdilution Assay[5][12]
  • Preparation of Bacterial Inoculum:

    • Culture a bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight.

    • Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.[4]

  • Preparation of Compound Dilutions:

    • Perform serial twofold dilutions of 5,6-Dimethylmorpholine-3-carboxylic acid in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).[4]

  • Inoculation and Incubation:

    • Inoculate each well with the standardized bacterial suspension.

    • Include a growth control (no compound) and a sterility control (no bacteria).

    • Incubate the plate at 35°C ± 2°C for 16-20 hours.[4]

  • MIC Determination:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[4]

Data Presentation: Hypothetical Antibacterial Activity
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus (Gram-positive)32
Escherichia coli (Gram-negative)> 128
Pseudomonas aeruginosa (Gram-negative)> 128

This table presents hypothetical data for illustrative purposes.

Kinase Inhibition Potential

Many small molecule drugs exert their effects by inhibiting protein kinases. Given the prevalence of kinase inhibitors in oncology and other therapeutic areas, screening 5,6-Dimethylmorpholine-3-carboxylic acid against a panel of relevant kinases is a valuable step. Luminescence-based assays that measure ATP consumption are a common method for this.[13]

Experimental Protocol: In Vitro Kinase Inhibition Assay[14][15]
  • Assay Setup:

    • In a 384-well plate, add the test compound at various concentrations.

    • Add the target kinase and its specific substrate to the wells.

  • Reaction Initiation and Incubation:

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a defined period (e.g., 60 minutes).

  • Signal Detection:

    • Add a detection reagent (e.g., Kinase-Glo®) that measures the amount of remaining ATP via a luciferase reaction.[13]

    • A higher luminescence signal indicates less ATP consumption and therefore greater kinase inhibition.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition relative to a no-inhibitor control.

    • Determine the IC50 value from the dose-response curve.

Signaling Pathway: A Representative Kinase Pathway

Kinase_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor 5,6-Dimethylmorpholine- 3-carboxylic acid Inhibitor->Akt

Caption: A simplified PI3K/Akt/mTOR signaling pathway, a common target for kinase inhibitors.

Part 2: In Vivo Efficacy Assessment - The Whole Picture

Positive in vitro results are a prerequisite for advancing a compound to in vivo testing. Animal models allow for the evaluation of a drug's efficacy in a complex biological system, providing insights that cannot be obtained from cell culture experiments.

Anticancer Efficacy: Cell Line-Derived Xenograft (CDX) Model

To evaluate the potential anticancer effects of 5,6-Dimethylmorpholine-3-carboxylic acid in a living organism, a cell line-derived xenograft (CDX) model is a standard and robust choice.[16][17] This involves implanting human cancer cells into immunodeficient mice.[3]

Experimental Protocol: Subcutaneous CDX Model[3][16]
  • Animal Model:

    • Use immunodeficient mice (e.g., nude or SCID mice), which can accept human tumor grafts without rejection.

  • Tumor Implantation:

    • Inject a suspension of a human cancer cell line (e.g., MCF-7) subcutaneously into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth regularly using calipers.

    • Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Drug Administration:

    • Administer 5,6-Dimethylmorpholine-3-carboxylic acid to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

    • The control group receives the vehicle only.

  • Efficacy Evaluation:

    • Measure tumor volume and body weight two to three times per week.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Data Presentation: Hypothetical In Vivo Anticancer Efficacy
Treatment GroupAverage Tumor Volume at Day 21 (mm³)Percent Tumor Growth Inhibition (%)
Vehicle Control1250-
5,6-Dimethylmorpholine-3-carboxylic acid (50 mg/kg)62550
Positive Control (e.g., Doxorubicin)37570

This table presents hypothetical data for illustrative purposes.

Experimental Workflow: CDX Model

CDX_Model A Subcutaneous Injection of Cancer Cells into Mice B Tumor Growth Monitoring A->B C Randomization of Mice into Groups B->C D Drug Administration (Treatment vs. Vehicle) C->D E Measurement of Tumor Volume and Body Weight D->E F Tumor Excision and Analysis at Study End E->F

Caption: Workflow for a cell line-derived xenograft (CDX) study.

Antibacterial Efficacy: Murine Sepsis Model

To assess the in vivo antibacterial activity of our lead compound, a murine sepsis model can be employed. This model mimics a systemic bacterial infection and is a standard for evaluating the efficacy of antimicrobial agents.[18][19]

Experimental Protocol: Murine Sepsis Model[18][20]
  • Infection Induction:

    • Induce sepsis in mice via intraperitoneal injection of a standardized lethal or sub-lethal dose of bacteria (e.g., S. aureus).[19]

  • Treatment:

    • At a specified time post-infection, administer 5,6-Dimethylmorpholine-3-carboxylic acid to the treatment group.

    • The control group receives a placebo.

  • Efficacy Assessment:

    • Monitor the survival of the mice over a set period (e.g., 7 days).

    • In some studies, bacterial load in the blood and organs can be quantified at specific time points.

Data Presentation: Hypothetical In Vivo Antibacterial Efficacy
Treatment GroupSurvival Rate at Day 7 (%)
Vehicle Control10
5,6-Dimethylmorpholine-3-carboxylic acid (100 mg/kg)60
Positive Control (e.g., Vancomycin)80

This table presents hypothetical data for illustrative purposes.

Pharmacokinetic (PK) Studies

Understanding the ADME properties of a compound is critical for interpreting in vivo efficacy data and for determining an appropriate dosing regimen. A single-dose pharmacokinetic study in rodents is a standard initial assessment.[21][22]

Experimental Protocol: Single-Dose Rodent PK Study[1][21]
  • Dosing:

    • Administer a single dose of 5,6-Dimethylmorpholine-3-carboxylic acid to a cohort of rodents (e.g., rats or mice) via the intended clinical route (e.g., oral and intravenous).

  • Blood Sampling:

    • Collect blood samples at multiple time points post-dose (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).[1]

  • Bioanalysis:

    • Process the blood samples to obtain plasma.

    • Quantify the concentration of the compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis:

    • Plot the plasma concentration versus time.

    • Calculate key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t1/2).

Logical Relationship: PK/PD Integration

PK_PD Dose Dosing Regimen PK Pharmacokinetics (PK) (Concentration vs. Time) Dose->PK PD Pharmacodynamics (PD) (Effect vs. Time) PK->PD Efficacy Therapeutic Efficacy PD->Efficacy

Caption: The relationship between dosing, pharmacokinetics (PK), and pharmacodynamics (PD) in determining efficacy.

Conclusion: Synthesizing the Data for a Go/No-Go Decision

The comprehensive evaluation of a novel compound like 5,6-Dimethylmorpholine-3-carboxylic acid requires a systematic and logical progression from in vitro to in vivo studies. The in vitro assays provide the initial proof-of-concept for biological activity and mechanism of action, while the in vivo models offer a more realistic assessment of therapeutic potential in a complex physiological setting.

By integrating the data from cytotoxicity, antibacterial, and kinase inhibition assays with the findings from xenograft, sepsis, and pharmacokinetic studies, researchers can build a holistic profile of the compound's efficacy and safety. This integrated dataset is crucial for making informed go/no-go decisions in the drug development pipeline and for designing future preclinical and clinical studies. The methodologies outlined in this guide provide a robust framework for the thorough and scientifically rigorous evaluation of novel morpholine carboxylic acid derivatives.

References

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  • JoVE. (2025, August 20). A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. Available from: [Link]

  • Pan American Health Organization. METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available from: [Link]

  • Biocytogen. (2025, August 14). CDX Models: Your Essential Guide to Smarter Cancer Drug Development. Available from: [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]

  • NC DNA Day Blog. (2025, March 7). Antimicrobial Susceptibility Testing (Microdilution Technique). Available from: [Link]

  • ImQuest BioSciences. Sepsis Murine Model. Available from: [Link]

  • TransCure bioServices. (2024, March 25). How to use Cell line Derived Xenograft (CDX) and Patient Derived Xenograft (PDX) humanized mouse models. Available from: [Link]

  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Available from: [Link]

  • NCBI Bookshelf. (2021, August 28). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Available from: [Link]

  • F1000Research. (2025, May 1). Assessing the effects of fluids and antibiotics in an acute murine model of sepsis: study protocol for the National Preclinical. Available from: [Link]

  • TransCure bioServices. (2024, March 25). How to use Cell line Derived Xenograft (CDX) and Patient Derived Xenograft (PDX) humanized mouse models. Available from: [Link]

  • LIDE. Over 50 Cell Line-Derived Xenograft (CDX) Models for Cancer Therapy Research. Available from: [Link]

  • NIH Public Access - PMC. Murine Pharmacokinetic Studies. Available from: [Link]

  • BioDuro. CDX-BioDuro-Global CRDMO, Rooted in Science. Available from: [Link]

  • Dove Medical Press. (2022, February 9). Maximum-Tolerated-Dose and Pharmacokinetics in rats. Available from: [Link]

  • PMC. Current Murine Models of Sepsis. Available from: [Link]

  • OSF Preprints. (2025, February 3). Assessing the effects of fluids and antibiotics in an acute murine model of sepsis: study protocol for the National Preclinical Sepsis Platform-01 (NPSP-01) Study. Available from: [Link]

  • Infection and Immunity - ASM Journals. Why Antibiotic Treatment Is Not Enough for Sepsis Resolution: an Evaluation in an Experimental Animal Model. Available from: [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]

  • protocols.io. (2024, May 31). In vitro kinase assay. Available from: [Link]

  • PMC. Study on pharmacokinetics and tissue distribution of single dose oral tryptanthrin in Kunming mice by validated reversed-phase high-performance liquid chromatography with ultraviolet detection. Available from: [Link]

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A Comparative Guide to Cross-Reactivity Profiling of 5,6-Dimethylmorpholine-3-carboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Selectivity in Morpholine-Based Drug Candidates

The morpholine ring is a privileged scaffold in modern medicinal chemistry, prized for its ability to improve the physicochemical and pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability.[1][2] Its presence in numerous approved drugs is a testament to its utility.[1] 5,6-Dimethylmorpholine-3-carboxylic acid represents a novel investigational compound built upon this versatile core. As with any new chemical entity, a thorough understanding of its biological specificity is paramount before it can advance in the drug development pipeline.

Cross-reactivity, the unintended interaction of a drug candidate with proteins other than its primary target, is a major cause of adverse drug reactions and late-stage clinical failures.[3] Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory requirement but a critical scientific step to ensure the safety and efficacy of a potential therapeutic.[4][5] This guide provides a framework for assessing the selectivity of 5,6-Dimethylmorpholine-3-carboxylic acid, presenting a series of robust experimental protocols and comparative analyses. For the purpose of this guide, we will hypothesize that the primary molecular target of this compound is Kinase X , a member of a well-characterized enzyme family prone to off-target interactions. We will compare its performance against two hypothetical structural analogs:

  • Analog A: 5-Methyl-6-ethylmorpholine-3-carboxylic acid

  • Analog B: 5,6-Dimethylpiperidine-3-carboxylic acid (a scaffold-hop analog)

This guide is designed for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind the design of a rigorous cross-reactivity investigation.

Section 1: Foundational Analysis - Primary Target Engagement and Potency

Before assessing what a compound should not do, we must unequivocally validate its interaction with its intended target. This baseline is the benchmark against which all off-target activities will be measured.

Causality of Experimental Choice: We employ a dual-assay approach. Surface Plasmon Resonance (SPR) provides high-quality, real-time kinetic data (association and dissociation rates), confirming direct physical binding.[6] A functional enzyme inhibition assay confirms that this binding translates into a measurable biological effect (inhibition of Kinase X activity).

Protocol 1.1: Surface Plasmon Resonance (SPR) for Binding Kinetics

This protocol quantifies the binding affinity and kinetics of the test compounds to the purified, active-conformation Kinase X.

Methodology:

  • Immobilization: Covalently immobilize recombinant human Kinase X onto a CM5 sensor chip via amine coupling to achieve a target density of ~2000 Resonance Units (RU).

  • Analyte Preparation: Prepare a dilution series of 5,6-Dimethylmorpholine-3-carboxylic acid and its analogs (e.g., from 100 µM down to 1 nM) in a suitable running buffer (e.g., HBS-EP+ with 1% DMSO).

  • Binding Measurement: Inject the analyte solutions over the immobilized Kinase X surface and a reference flow cell (deactivated) for 120 seconds to monitor association.

  • Dissociation Phase: Inject running buffer for 300 seconds to monitor the dissociation of the compound.

  • Regeneration: If necessary, inject a low pH glycine solution to regenerate the sensor surface between analyte injections.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Protocol 1.2: In Vitro Kinase Inhibition Assay (Functional Potency)

This protocol measures the ability of the compounds to inhibit the enzymatic activity of Kinase X.

Methodology:

  • Reaction Setup: In a 96-well plate, combine Kinase X enzyme, its specific peptide substrate, and ATP at its Km concentration in kinase reaction buffer.

  • Compound Addition: Add varying concentrations of the test compounds (typically in a 10-point, 3-fold serial dilution) to the wells. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.

  • Incubation: Incubate the plate at 30°C for 60 minutes to allow the phosphorylation reaction to proceed.

  • Detection: Terminate the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™, HTRF®, or ELISA-based with a phospho-specific antibody).

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Section 2: Strategic Selection of an Off-Target Panel

A common mistake is to screen against a random or overly broad panel of targets. An effective strategy involves a tiered approach based on scientific rationale.

Expert Rationale:

  • Target Family Homology: The most likely off-targets for a kinase inhibitor are other kinases. We will select a panel of kinases with high sequence homology in the ATP-binding pocket, as this is the likely site of interaction for our competitive inhibitor.

  • Structural Similarity: We can use computational methods to identify approved drugs or clinical candidates that are structurally similar to our morpholine scaffold.[7] The known targets of these similar molecules should be included in our panel, as they represent potential liabilities. For instance, other morpholine-containing drugs are known to inhibit PI3K and mTOR.[2]

  • Safety-Critical Targets: A standard panel of targets known to be implicated in clinical toxicity (e.g., hERG channel, COX enzymes, key cytochrome P450 isoforms) must be included to de-risk the compound for safety-related issues.

Visualizing the Cross-Reactivity Workflow

The following diagram outlines the logical flow of the entire cross-reactivity assessment process, from primary target validation to final selectivity classification.

G cluster_0 Phase 1: Primary Target Validation cluster_1 Phase 2: Off-Target Panel Selection cluster_2 Phase 3: Cross-Reactivity Screening cluster_3 Phase 4: Data Analysis & Interpretation P1_SPR Protocol 1.1: SPR Kinetics (KD) P2_Func Protocol 1.2: Functional Assay (IC50) P1_SPR->P2_Func Confirm on-target activity S1_Homology Kinase Family Homology P2_Func->S1_Homology S2_Structure Structural Similarity Search S3_Safety Standard Safety Panel (hERG, etc.) P3_Bind High-Throughput Binding Screen (e.g., KinomeScan®) S3_Safety->P3_Bind P4_Func Follow-up Functional Assays for identified 'hits' P3_Bind->P4_Func Validate functional impact A1_Data Calculate Selectivity Index P4_Func->A1_Data A2_Compare Compare Analogs A1_Data->A2_Compare

Caption: Workflow for systematic cross-reactivity profiling.

Section 3: Comparative Performance Data

The following tables summarize hypothetical, yet plausible, experimental data for 5,6-Dimethylmorpholine-3-carboxylic acid and its analogs. This data illustrates how clear, structured presentation facilitates objective comparison.

Table 1: Primary Target (Kinase X) Engagement and Potency
CompoundBinding Affinity (KD, nM) [SPR]Functional Potency (IC50, nM) [Enzymatic]
5,6-Dimethylmorpholine-3-carboxylic acid 15.2 25.8
Analog A28.945.1
Analog B150.5295.3

Interpretation: The primary compound shows the most potent binding and functional inhibition of the target Kinase X. The piperidine-based Analog B is significantly weaker, suggesting the morpholine oxygen may play a key role in target engagement.

Table 2: Off-Target Selectivity Profile (% Inhibition at 1 µM)
TargetCompound Class5,6-Dimethylmorpholine-3-carboxylic acidAnalog AAnalog B
Kinase X (Primary) Target Kinase 98% 95% 78%
Kinase YHomologous Kinase12%35%8%
Kinase ZHomologous Kinase8%15%5%
PI3KStructurally-Related Target45%55%10%
hERG ChannelSafety Target< 5%< 5%< 5%

Selectivity Index (SI): A crucial metric calculated as SI = IC50(off-target) / IC50(on-target). A higher SI is desirable. For PI3K, with an estimated IC50 of ~1.2 µM, the SI for our lead compound would be 1200 nM / 25.8 nM ≈ 46.5.

Interpretation:

  • High Selectivity: All compounds show excellent selectivity against the hERG channel, a positive safety indicator.

  • Potential Liability: The primary compound and Analog A show considerable cross-reactivity with PI3K. This is a critical finding that requires further investigation. Analog B, while less potent on-target, displays a cleaner off-target profile.

  • Analog Comparison: Analog A appears to have a worse selectivity profile than the lead compound against both homologous kinases and PI3K.

Section 4: Decision Making Based on Cross-Reactivity Data

The data gathered allows us to make informed decisions about the future of the compound. This process can be visualized as a decision tree.

Visualizing the Path Forward

G node_result Proceed to In Vivo Studies node_remediate Structure-Activity Relationship (SAR) - Redesign Compound start Selectivity Index (SI > 100?) start->node_result Yes off_target_func Off-target hit functionally relevant? start->off_target_func No off_target_func->node_result No therapeutic_window Sufficient therapeutic window? off_target_func->therapeutic_window Yes therapeutic_window->node_result Yes therapeutic_window->node_remediate No

Caption: Decision tree for interpreting cross-reactivity results.

Conclusion

This guide outlines a systematic and scientifically rigorous approach to evaluating the cross-reactivity of 5,6-Dimethylmorpholine-3-carboxylic acid. The hypothetical data clearly demonstrates that while the lead compound is potent against its primary target, Kinase X, it exhibits a potential off-target liability with PI3K. This finding does not necessarily terminate the program but provides invaluable direction for the medicinal chemistry team. The next steps would involve structure-activity relationship (SAR) studies to modify the scaffold, aiming to reduce PI3K activity while retaining potent Kinase X inhibition.

By front-loading these comprehensive selectivity studies, research teams can mitigate risk, reduce costs, and ultimately increase the probability of developing a safe and effective therapeutic agent.[5][8] This objective, data-driven comparison is the cornerstone of successful preclinical drug development.

References

  • AnaPath Services. (2019, February 26). Tissue Cross-Reactivity Study and its Applications. AnaPath Services. [Link]

  • Charles River Laboratories. Tissue Cross-Reactivity Studies. Charles River. [Link]

  • Comparative Biosciences, Inc. Tissue Cross-Reactivity Studies. Comparative Biosciences, Inc. [Link]

  • Bio-Rad. Large and Small Molecule Screening by SPR. Bio-Rad. [Link]

  • Li, J., et al. (2022). Hypersensitivity reactions to small molecule drugs. Frontiers in Immunology. [Link]

  • Precision for Medicine. Whitepaper: Tissue Cross-Reactivity. Precision for Medicine. [Link]

  • Krasowski, M. D., et al. (2011). Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays. The Journal of Applied Laboratory Medicine. [Link]

  • Taylor & Francis Online. (2024, June 8). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis. [Link]

  • IPHASE Biosciences. (2025, August 15). Tissue Cross-Reactivity (TCR) Study for Antibody Pre-Clinical Safety Assessment Under FDA & EMA Guidelines. IPHASE Biosciences. [Link]

  • MDPI. (2024, June 26). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. MDPI. [Link]

  • ACS Publications. Occurrence of Morpholine in Central Nervous System Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. [Link]

Sources

Benchmarking Novel Morpholine-Containing Compounds: A Comparative Analysis Against Standard EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the preclinical benchmarking of novel chemical entities, using the hypothetical morpholine-containing compound, 5,6-Dimethylmorpholine-3-carboxylic acid, as a conceptual starting point. Given the absence of established biological data for this specific molecule, we will pivot to a practical, real-world case study. We will detail the rigorous process of comparing a well-characterized morpholine-containing drug, Gefitinib , against other standard-of-care inhibitors of the Epidermal Growth Factor Receptor (EGFR): Erlotinib and Osimertinib .

This document is designed for researchers, medicinal chemists, and drug development professionals. It emphasizes the "why" behind experimental choices, ensuring that the described protocols serve as a self-validating system for robust and reproducible findings.

Introduction: The Rationale for Benchmarking

In drug discovery, the morpholine ring is a privileged scaffold, notably utilized in the design of kinase inhibitors to enhance properties like aqueous solubility, metabolic stability, and target affinity. When a novel compound such as 5,6-Dimethylmorpholine-3-carboxylic acid is synthesized, it represents a potential starting point. However, before significant resources are invested, a critical question must be answered: how does its potential activity and specificity compare to existing, well-characterized inhibitors targeting the same biological pathway?

This guide will use the EGFR signaling pathway as our target of interest. EGFR is a receptor tyrosine kinase that, when dysregulated through mutation or overexpression, is a key driver in non-small cell lung cancer (NSCLC). We will compare three generations of EGFR inhibitors to illustrate the nuanced process of benchmarking.

  • First-Generation (Gefitinib, Erlotinib): Reversible inhibitors targeting the ATP-binding site of common activating EGFR mutations (e.g., exon 19 deletions, L858R).

  • Third-Generation (Osimertinib): Covalent, irreversible inhibitors designed to be selective for the T790M resistance mutation, which often arises after treatment with first-generation inhibitors, while sparing wild-type (WT) EGFR.

This comparative framework allows us to not only determine potency but also to understand the selectivity profile and potential clinical positioning of a novel compound.

Experimental Design: A Multi-Tiered Approach

A robust benchmarking strategy proceeds from simple, direct measures of target engagement to more complex, biologically relevant systems. Our approach is three-tiered:

  • Biochemical Assays: Directly measure the compound's ability to inhibit the purified kinase enzyme. This provides a clean measure of potency (e.g., IC50).

  • Cell-Based Assays: Assess the compound's effect on EGFR signaling and cell viability in cancer cell lines engineered with specific EGFR mutations. This confirms cell permeability and on-target effects in a biological context.

  • Selectivity Profiling: Evaluate the compound's activity against wild-type EGFR and other related kinases to determine its therapeutic window and potential off-target effects.

Below is a logical workflow for this process.

G cluster_0 Tier 1: Biochemical Potency cluster_1 Tier 2: Cellular Activity cluster_2 Tier 3: Selectivity & Mechanism A Purified Kinase Assay (e.g., Lanthascreen™) B Determine IC50 values for: - EGFR (WT) - EGFR (L858R) - EGFR (T790M) A->B Measure activity E Determine GI50 values B->E Correlate biochemical & cellular potency C Select Engineered Cell Lines: - NCI-H1975 (L858R, T790M) - PC-9 (Exon 19 del) - A549 (WT) D Cell Viability Assay (e.g., CellTiter-Glo®) C->D Treat with inhibitors D->E Measure luminescence G Assess Phosphorylation: - p-EGFR - p-AKT, p-ERK1/2 E->G Confirm on-target effect in cells F Western Blot Analysis F->G Probe downstream effects H Kinome-wide Selectivity Screen (Optional extension)

Caption: Experimental workflow for benchmarking a novel kinase inhibitor.

Methodologies & Protocols

The trustworthiness of a comparison guide rests on the clarity and validity of its protocols. The following are detailed, step-by-step methods for the core assays.

Biochemical IC50 Determination: LanthaScreen™ Eu Kinase Binding Assay

Rationale: This assay directly measures the displacement of a fluorescent tracer from the ATP-binding pocket of the kinase by the inhibitor. It is a high-throughput, robust method for determining the concentration of inhibitor required to reduce kinase activity by 50% (IC50).

Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of each inhibitor (Gefitinib, Erlotinib, Osimertinib, and the test compound) in 100% DMSO.

    • Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO, starting from 1 mM.

    • Prepare the Kinase/Antibody Mixture: Dilute the purified EGFR kinase (WT, L858R, or T790M variants) and the Eu-anti-tag antibody in kinase buffer to the recommended concentrations.

    • Prepare the Tracer/ATP Mixture: Dilute the Alexa Fluor™ 647-labeled ATP-competitive tracer to its final concentration.

  • Assay Procedure (384-well plate):

    • Add 2.5 µL of the serially diluted inhibitor compounds to the assay plate. Include DMSO-only wells as a negative control (0% inhibition) and wells without kinase as a positive control (100% inhibition).

    • Add 2.5 µL of the Kinase/Antibody mixture to all wells.

    • Incubate for 60 minutes at room temperature to allow compound binding.

    • Add 5 µL of the Tracer/ATP mixture to all wells.

    • Incubate for another 60 minutes at room temperature.

  • Data Acquisition:

    • Read the plate on a fluorescence plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Excite at 340 nm and measure emission at 615 nm (Europium) and 665 nm (Alexa Fluor 647).

    • Calculate the emission ratio (665 nm / 615 nm).

  • Data Analysis:

    • Normalize the data using the controls.

    • Plot the normalized emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.

Cell-Based GI50 Determination: CellTiter-Glo® Luminescent Cell Viability Assay

Rationale: This assay measures the metabolic activity of cells, which is a proxy for cell viability. By treating cancer cell lines with varying concentrations of an inhibitor, we can determine the concentration that causes 50% growth inhibition (GI50). The choice of cell lines is critical for assessing selectivity.

Protocol:

  • Cell Seeding:

    • Culture the selected cell lines (e.g., NCI-H1975 for T790M resistance, PC-9 for activating mutation, A549 for wild-type) to ~80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well, white-walled plate at a pre-determined optimal density (e.g., 5,000 cells/well).

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare a serial dilution series of the inhibitors in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the inhibitors. Include DMSO-only wells as a vehicle control.

    • Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • Luminescence Reading:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of reconstituted CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a plate-reading luminometer.

  • Data Analysis:

    • Normalize the luminescence data to the vehicle control.

    • Plot the normalized viability against the logarithm of inhibitor concentration and fit to a 4PL curve to determine the GI50 value.

Comparative Data Analysis

The following tables summarize the expected outcomes from benchmarking these inhibitors. The data presented are representative values collated from public sources and scientific literature to illustrate the comparison.

Table 1: Biochemical Potency (IC50, nM)

InhibitorEGFR (Wild-Type)EGFR (L858R)EGFR (Exon 19 del)EGFR (L858R/T790M)
Gefitinib 100 - 2005 - 102 - 5> 5000
Erlotinib 80 - 1502 - 81 - 4> 5000
Osimertinib 500 - 100010 - 205 - 15< 1

Interpretation: This data clearly shows that while Gefitinib and Erlotinib are potent against common activating mutations, they are ineffective against the T790M resistance mutation. Osimertinib shows remarkable potency against the T790M mutant and, importantly, is significantly less potent against wild-type EGFR, predicting a wider therapeutic window.

Table 2: Cellular Activity (GI50, nM)

InhibitorPC-9 (Exon 19 del)NCI-H1975 (L858R/T790M)A549 (WT)
Gefitinib 10 - 20> 8000> 8000
Erlotinib 15 - 30> 8000> 8000
Osimertinib 10 - 2510 - 30 > 5000

Interpretation: The cellular data corroborates the biochemical findings. Osimertinib is unique in its ability to potently inhibit the growth of the T790M-positive NCI-H1975 cell line, confirming its efficacy in a relevant biological system. All three inhibitors show a desirable lack of activity against the wild-type A549 cell line.

Mechanism of Action: Visualizing the Signaling Cascade

To confirm that the observed growth inhibition is due to on-target EGFR inhibition, a Western blot analysis is performed. This technique measures the phosphorylation status of EGFR and key downstream signaling proteins like AKT and ERK. Effective inhibition of EGFR should lead to a decrease in the phosphorylation of these downstream effectors.

G cluster_0 EGFR Signaling Pathway cluster_1 EGF EGF Ligand EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Gefitinib Gefitinib / Erlotinib (Reversible) Gefitinib->EGFR Osimertinib Osimertinib (Covalent) Osimertinib->EGFR AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified EGFR signaling pathway and points of inhibition.

Conclusion and Future Directions

This guide outlines a systematic approach to benchmarking a novel morpholine-containing compound against established standards in the well-defined context of EGFR inhibition. Through a combination of biochemical and cell-based assays, we can generate a comprehensive profile of a compound's potency, selectivity, and mechanism of action.

For a novel compound like 5,6-Dimethylmorpholine-3-carboxylic acid, the initial step would be to screen it against a panel of kinases. If it shows activity against EGFR, the framework presented here provides a clear roadmap for a head-to-head comparison with Gefitinib, Erlotinib, and Osimertinib. The resulting data would be critical for making an informed, data-driven decision on whether to advance the compound into further preclinical and clinical development. This rigorous, comparative approach is fundamental to identifying next-generation therapeutics with superior efficacy and safety profiles.

References

  • Cross, D. A. E., et al. (2014). AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer. Cancer Discovery. Available at: [Link]

A Senior Application Scientist's Guide to the Synthesis, Application, and Reproducibility of Morpholine-3-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The morpholine scaffold is a cornerstone in medicinal chemistry, prized for its favorable physicochemical properties and its presence in numerous approved drugs.[1] Within this class, morpholine-3-carboxylic acids and their derivatives serve as versatile building blocks, particularly as conformationally constrained amino acid mimics in peptidomimetics.[2] While the specific compound 5,6-Dimethylmorpholine-3-carboxylic acid is not extensively documented in readily available scientific literature, this guide will provide a comprehensive overview of the synthesis, application, and, most importantly, the factors governing experimental reproducibility for the broader class of substituted morpholine-3-carboxylic acid derivatives. Understanding these principles is paramount for any researcher working with these valuable heterocyclic scaffolds.

This guide will delve into the nuances of their synthesis, potential pitfalls that can affect reproducibility, and a comparative analysis with alternative scaffolds. Detailed experimental protocols are provided to serve as a practical starting point for your research.

I. Synthesis of Morpholine-3-Carboxylic Acid Derivatives: A Matter of Stereocontrol

The synthesis of morpholine-3-carboxylic acid derivatives often commences from readily available chiral starting materials, such as amino acids, to ensure stereochemical integrity. A common and effective strategy involves the use of serine or threonine derivatives, which possess the requisite 1,2-amino alcohol functionality for the formation of the morpholine ring.

A notable approach is the polymer-supported synthesis, which is amenable to library generation and purification. This method typically involves the immobilization of an Fmoc-protected amino acid like Fmoc-Ser(tBu)-OH on a solid support. Subsequent N-alkylation and sulfonylation, followed by acid-mediated cleavage from the resin, yields the desired morpholine-3-carboxylic acid derivatives.[3] The inclusion of a reducing agent, such as triethylsilane (TES), during the cleavage step can stereoselectively yield the saturated morpholine ring.[3]

The diastereoselectivity of these syntheses is a critical factor for reproducibility. For instance, different reaction conditions (acidic vs. basic) in the condensation of imines with lactone derivatives can selectively produce either 2,3-trans- or 2,3-cis-6-methoxy-3-substituted morpholine-2-carboxylic esters. Such subtle changes in methodology can have a profound impact on the final stereochemistry and, consequently, the biological activity of the molecule.

Key Considerations for Synthesis:

  • Starting Material Purity: The enantiomeric purity of the initial amino acid is crucial for the stereochemical outcome of the final product.

  • Protecting Group Strategy: The choice of protecting groups for the amine and carboxylic acid functionalities, as well as any reactive side chains, must be orthogonal to the reaction conditions used for ring formation and deprotection.[4]

  • Cyclization Conditions: The choice of reagents and conditions for the ring-closing step can influence the yield and diastereoselectivity.

Common Side Reactions and Byproducts

Reproducibility can be hampered by the formation of unwanted side products. In the synthesis of morpholines, incomplete cyclization, over-alkylation of the nitrogen, and racemization are potential issues. For instance, in solid-phase synthesis, incomplete coupling reactions can lead to deletion sequences in the final product.[5]

II. Ensuring Experimental Reproducibility: A Multifaceted Approach

Reproducibility in experiments involving morpholine-3-carboxylic acid derivatives, particularly in applications like peptide synthesis, hinges on meticulous control over several factors. The inherent properties of the morpholine scaffold, especially when substituted, can present unique challenges.

The Impact of Steric Hindrance

The introduction of substituents on the morpholine ring, such as the 5,6-dimethyl groups in the titular compound, can introduce significant steric hindrance. This can impede the approach of reagents to the reactive centers, namely the nitrogen and the carboxylic acid. When incorporating these sterically hindered building blocks into a peptide chain, standard coupling protocols may prove inefficient, leading to low yields and incomplete reactions.[5]

Strategies to Overcome Steric Hindrance in Peptide Coupling:

  • Advanced Coupling Reagents: For sterically demanding couplings, more potent activating reagents such as HATU, HBTU, or PyBOP are often more effective than standard carbodiimides like DCC or DIC.[5]

  • Extended Reaction Times and Elevated Temperatures: Allowing the coupling reaction to proceed for longer durations (e.g., overnight) can improve yields.[5] Microwave-assisted peptide synthesis can also be employed to drive difficult couplings to completion.[5]

  • Double Coupling: Repeating the coupling step can help ensure complete reaction, especially for challenging residues.[5]

  • Solvent Choice: N-methylpyrrolidone (NMP) is often a better solvent than dimethylformamide (DMF) for solvating the growing peptide chain and preventing aggregation, which can exacerbate steric issues.[5]

Conformational Considerations

The morpholine ring predominantly adopts a chair conformation.[6] Substituents on the ring will preferentially occupy the equatorial position to minimize steric strain.[7][8] The specific conformation of a substituted morpholine-3-carboxylic acid can influence its reactivity and how it presents its pharmacophoric features to a biological target. The conformational equilibrium is influenced by the nature of the substituents and the solvent.[6] For a 5,6-dimethyl substituted morpholine, the relative stereochemistry of the methyl groups (cis or trans) will dictate the preferred chair conformation and the orientation of the carboxylic acid.

Characterization is Key to Reproducibility

Ensuring that the same compound is being produced in each experiment is fundamental to reproducibility. A thorough characterization of the synthesized morpholine-3-carboxylic acid derivatives is therefore essential.

Recommended Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the chemical structure and assessing purity. The coupling constants in ¹H NMR can provide information about the relative stereochemistry of the substituents on the morpholine ring.[6]

  • Mass Spectrometry (MS): Provides accurate molecular weight information, confirming the identity of the product.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound and to separate diastereomers. Chiral HPLC can be used to determine the enantiomeric excess.

  • X-ray Crystallography: Provides unambiguous determination of the solid-state conformation and relative stereochemistry.[6]

III. Comparative Analysis with Alternative Scaffolds

Morpholine-3-carboxylic acids are often used as proline surrogates in peptidomimetics to introduce conformational constraints.[2] However, other heterocyclic scaffolds can also serve similar purposes, and the choice of scaffold can significantly impact the properties of the final molecule.

ScaffoldKey FeaturesPotential AdvantagesPotential Disadvantages
Morpholine-3-carboxylic Acid Saturated heterocycle with an ether and an amine. Provides conformational rigidity.Good balance of hydrophilicity and lipophilicity. Generally stable.Synthesis can be stereochemically complex. Steric hindrance from substituents can be an issue.
Thiomorpholine-3-carboxylic Acid Sulfur analog of morpholine.The thioether can offer different hydrogen bonding capabilities and metabolic stability compared to the ether in morpholine.The sulfur atom is susceptible to oxidation.
Piperazine-2-carboxylic Acid Contains two nitrogen atoms.The second nitrogen provides an additional point for functionalization or can influence basicity and solubility.The presence of two basic nitrogens can complicate synthesis and purification.
Pyrrolidine-2-carboxylic Acid (Proline) Five-membered ring.Natural amino acid, readily available. Well-established in peptide synthesis.Less conformational constraint compared to six-membered rings.

The selection of a particular scaffold will depend on the specific design hypothesis and the desired properties of the final molecule. Factors to consider include the desired geometry, polarity, metabolic stability, and ease of synthesis.

IV. Detailed Experimental Protocols

The following protocols provide a starting point for the synthesis and characterization of morpholine-3-carboxylic acid derivatives and a key alternative.

Protocol 1: Solid-Phase Synthesis of a Morpholine-3-Carboxylic Acid Derivative

This protocol is adapted from the polymer-supported synthesis of morpholine-3-carboxylic acid derivatives.[3]

Materials:

  • Fmoc-Ser(tBu)-O-Wang resin

  • 4-Nitrobenzenesulfonyl chloride (NsCl)

  • 2-Bromo-4′-methylacetophenone

  • Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Trifluoroacetic acid (TFA)

  • Triethylsilane (TES)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Ser(tBu)-O-Wang resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc group. Wash the resin thoroughly with DMF and DCM.

  • Sulfonylation: Dissolve NsCl (3 eq) and DIPEA (5 eq) in DMF and add to the resin. Shake at room temperature for 2 hours. Wash the resin with DMF and DCM.

  • N-Alkylation: Dissolve 2-bromo-4′-methylacetophenone (5 eq) and DIPEA (5 eq) in DMF and add to the resin. Shake at room temperature overnight. Wash the resin with DMF and DCM.

  • Cleavage and Cyclization: Treat the resin with a cleavage cocktail of 95:5 TFA:TES for 2 hours.

  • Work-up: Filter the resin and collect the filtrate. Precipitate the product by adding cold diethyl ether. Centrifuge to collect the crude product.

  • Purification: Purify the crude product by reverse-phase HPLC.

  • Characterization: Characterize the final product by NMR and MS.

Protocol 2: Synthesis of Piperazine-2-carboxylic Acid Derivative

This protocol is a general representation based on literature procedures for the synthesis of piperazine-2-carboxylic acid derivatives.[9][10]

Materials:

  • Methyl 2,3-dibromopropionate

  • N,N'-Dibenzyl-ethane-1,2-diamine

  • Triethylamine (Et₃N)

  • Toluene

  • Ethyl acetate (EtOAc)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • Ring Formation: To a solution of methyl 2,3-dibromopropionate in toluene and Et₃N at 50°C, add N,N'-dibenzyl-ethane-1,2-diamine dropwise. Heat the mixture to reflux overnight.

  • Extraction: After cooling, extract the reaction mixture with 2N HCl. Neutralize the aqueous layer with 4N NaOH and extract with EtOAc.

  • Purification: Wash the combined organic layers with brine, dry over MgSO₄, and concentrate to yield the crude 1,4-dibenzyl-piperazine-2-carboxylic acid methyl ester. Further purification can be achieved by column chromatography.

  • Deprotection and Hydrolysis: Subsequent debenzylation (e.g., by catalytic hydrogenation) and ester hydrolysis will yield piperazine-2-carboxylic acid.

  • Characterization: Characterize the intermediate and final products by NMR and MS.

V. Visualizing the Workflow

Synthesis of Morpholine-3-Carboxylic Acid Derivatives

G cluster_synthesis Solid-Phase Synthesis start Fmoc-Ser(tBu)-O-Wang Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection sulfonylation Sulfonylation (NsCl, DIPEA) deprotection->sulfonylation alkylation N-Alkylation (Alkyl Halide, DIPEA) sulfonylation->alkylation cleavage Cleavage & Cyclization (TFA/TES) alkylation->cleavage purification HPLC Purification cleavage->purification product Substituted Morpholine- 3-Carboxylic Acid purification->product

Caption: Solid-phase synthesis workflow for morpholine-3-carboxylic acid derivatives.

Troubleshooting Peptide Coupling with Sterically Hindered Morpholine Derivatives

G cluster_troubleshooting Troubleshooting Workflow cluster_conditions Conditions cluster_solubility Solubility problem Low Coupling Yield with Substituted Morpholine Derivative check_reagents Use Potent Coupling Reagent (e.g., HATU, PyBOP) problem->check_reagents check_conditions Optimize Reaction Conditions problem->check_conditions check_solubility Improve Solvation problem->check_solubility double_couple Perform Double Coupling check_reagents->double_couple increase_time Increase Reaction Time check_conditions->increase_time increase_temp Increase Temperature (with caution) check_conditions->increase_temp use_nmp Use NMP instead of DMF check_solubility->use_nmp

Caption: Decision-making workflow for troubleshooting low coupling yields.

VI. Conclusion

While the specific compound 5,6-Dimethylmorpholine-3-carboxylic acid remains elusive in the current body of scientific literature, the principles governing the synthesis and application of the broader class of morpholine-3-carboxylic acid derivatives provide a robust framework for research and development. The key to reproducible experimental outcomes lies in a deep understanding of stereoselective synthesis, meticulous control over reaction parameters, and comprehensive characterization of all intermediates and final products. By anticipating challenges such as steric hindrance and employing appropriate synthetic and analytical strategies, researchers can confidently and reliably utilize these valuable scaffolds in the design of novel therapeutics and other advanced materials.

VII. References

  • BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. BenchChem.

  • Zhang, X., et al. (2021). Rhodium-catalyzed diastereoselective synthesis of highly substituted morpholines from nitrogen-tethered allenols. Chemical Communications.

  • BenchChem. (2025). Conformational Analysis of the Morpholine Ring: An In-depth Technical Guide. BenchChem.

  • Brisco, T. A., et al. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society, 147(17), 14605-14613.

  • Maehara, T., et al. (2026). Halide-Mediated Electrochemical Peptide Synthesis Applicable to Highly Sterically Hindered Amino Acids. Organic Letters.

  • (1996). Process for preparing 2-piperazine carboxylic acid derivatives. Google Patents.

  • (1996). Process for preparing 2-piperazine carboxylic acid derivatives. Google Patents.

  • Soural, M., et al. (2017). Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives. ACS Combinatorial Science, 19(3), 143-150.

  • Reilly, S. W., & Mach, R. H. (2016). A Simple and Efficient Synthesis of N-Arylpiperazines. Organic Letters, 18(20), 5272-5275.

  • Hayashi, Y., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(23), 10145-10150.

  • Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 65(24), 8077-8080.

  • Kates, S. A., & Albericio, F. (Eds.). (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. MDPI.

  • Palchykov, V. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4/5), 324-332.

  • Hayashi, Y., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(23), 10145-10150.

  • Wikipedia. (n.d.). Morpholine. Retrieved from [Link]

  • Funicello, M., et al. (2012). Heterocycles in Peptidomimetics and Pseudopeptides: Design and Synthesis. Pharmaceuticals, 5(3), 297-316.

  • Trabocchi, A., et al. (2010). Evaluation of stereochemically dense morpholine-based scaffolds as proline surrogates in beta-turn peptides. Organic & Biomolecular Chemistry, 8(4), 916-924.

  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv.

  • Bonini, C., et al. (2012). Diastereoselective Protocols for the Synthesis of 2,3-trans- and 2,3-cis-6-Methoxy-morpholine-2-carboxylic Acid Derivatives. The Journal of Organic Chemistry, 77(6), 2844-2852.

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A Senior Application Scientist's Guide to Synthesizing Substituted Morpholines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

The morpholine heterocycle is a cornerstone in modern medicinal chemistry, prized for its ability to improve physicochemical properties such as aqueous solubility and metabolic stability in drug candidates.[1] This guide offers a comparative analysis of key synthetic strategies for accessing substituted morpholines, providing researchers, scientists, and drug development professionals with the in-depth technical insights necessary to select and execute the optimal route for their specific target. We will move beyond simple procedural lists to explore the underlying principles, comparative efficiencies, and practical considerations of each method.

Choosing Your Path: A Strategic Overview of Morpholine Synthesis

The ideal synthetic route to a substituted morpholine is dictated by the desired substitution pattern, required stereochemistry, and scalability. A chemist's choice will fall on a spectrum from classical, robust methods to modern, highly selective catalytic approaches.

Here, we compare four major strategies:

  • Classical Cyclization of Diethanolamines: The industrial workhorse, ideal for simple, large-scale syntheses.

  • Modern "Green" Annulation: An innovative, environmentally conscious approach for a wide range of substitutions.

  • Palladium-Catalyzed Carboamination: A powerful method for complex, stereodefined C- and N-substituted morpholines.

  • Asymmetric Hydrogenation: The premier choice for accessing chiral 2-substituted morpholines with high enantiopurity.

The following diagram illustrates a high-level decision-making workflow for selecting an appropriate synthetic strategy.

Synthetic_Route_Decision_Tree start Target Morpholine Structure? scale Large Scale, Unsubstituted? start->scale green Green Chemistry Priority? scale->green No route1 Route 1: Classical Dehydration of DEA scale->route1 Yes chirality Chiral Center Required? route3 Route 3: Pd-Catalyzed Carboamination chirality->route3 Yes, at C3, C5 route4 Route 4: Asymmetric Hydrogenation chirality->route4 Yes, at C2 complexity Complex C- & N-Substitution? complexity->chirality No complexity->route3 Yes green->complexity No route2 Route 2: Green Annulation with Ethylene Sulfate green->route2 Yes

Caption: Decision workflow for selecting a morpholine synthesis route.

Comparative Analysis of Synthetic Routes

The following table summarizes the key performance indicators for the selected synthetic strategies, providing a clear, objective comparison to guide your experimental design.

Synthesis RouteStarting MaterialsKey ReagentsTypical YieldKey AdvantagesKey Limitations
1. Dehydration of Diethanolamine (DEA) DiethanolamineConc. H₂SO₄ or Oleum79-95%[2]Well-established, high-yielding industrial method, low cost.[2][3]Harsh conditions (180-250°C), corrosive reagents, significant waste.[2]
2. Green Annulation 1,2-Amino AlcoholsEthylene Sulfate, tBuOKHigh[4][5]Environmentally friendly, redox-neutral, broad substrate scope, scalable.[5][6]Ethylene sulfate is a specialized reagent; two steps for some primary amines.[4]
3. Pd-Catalyzed Carboamination O-Allyl Ethanolamines, Aryl/Alkenyl BromidesPd(OAc)₂, P(2-furyl)₃, NaOtBuModerate to Good[7]Access to complex cis-3,5-disubstituted morpholines, high stereocontrol.[7]Requires multi-step substrate synthesis, catalyst cost.
4. Asymmetric Hydrogenation Dehydromorpholines[Rh(COD)₂]BF₄, Chiral Ligand (e.g., SKP-Phos)>99%[1]Excellent enantioselectivity (up to 99% ee), quantitative yields, atom economical.[8][9]Requires synthesis of unsaturated precursor, high-pressure equipment.[1]

Route 1: Classical Dehydration of Diethanolamine

This is the most traditional and industrially practiced method for producing unsubstituted morpholine.[2] The mechanism involves the protonation of one hydroxyl group of diethanolamine (DEA) by a strong acid, followed by intramolecular Sₙ2 attack by the second hydroxyl group to displace water and form the morpholine ring.

Causality Behind Experimental Choices:

  • Strong Acid (H₂SO₄): A strong, non-nucleophilic acid is required to protonate the hydroxyl group, transforming it into a good leaving group (H₂O). The high boiling point of sulfuric acid is also advantageous for the high reaction temperatures required.

  • High Temperature (180-200°C): Significant thermal energy is necessary to overcome the activation barrier for the intramolecular cyclization and dehydration steps.[10][11]

  • Neutralization & Distillation: After cyclization, the morpholine exists as a salt. Neutralization with a strong base (e.g., NaOH) liberates the free base, which is then isolated by distillation.[2]

DEA_Dehydration cluster_0 Mechanism: Dehydration of Diethanolamine DEA Diethanolamine Protonated Protonated DEA DEA->Protonated + H⁺ (H₂SO₄) Cyclized Intermediate Protonated->Cyclized Intramolecular Sₙ2 - H₂O Morpholine Morpholine Cyclized->Morpholine - H⁺

Caption: Simplified mechanism for acid-catalyzed morpholine synthesis.

Experimental Protocol: Dehydration of Diethanolamine[2][10]
  • To a reaction vessel equipped for distillation, slowly add 1.0 mole of diethanolamine to 1.8 moles of concentrated sulfuric acid while cooling to manage the exotherm.[2]

  • Heat the mixture to approximately 200°C and maintain this temperature for 2-10 hours.[2]

  • After the reaction is complete, cool the mixture and carefully neutralize it with a 50% aqueous sodium hydroxide solution to pH > 11.[2][11]

  • Isolate the crude morpholine by steam distillation from the resulting salt solution.

  • Purify the collected distillate by a final fractional distillation, collecting the fraction boiling at 128-129°C.[2]

Route 2: Green Synthesis via Selective Monoalkylation

Addressing the environmental concerns of the classical method, a modern, high-yielding protocol has been developed using ethylene sulfate as an annulating agent with 1,2-amino alcohols.[4][5] This redox-neutral process avoids harsh reagents and conditions.[12]

Causality Behind Experimental Choices:

  • Ethylene Sulfate (ES): ES is an excellent 2-carbon electrophile. Its unique properties facilitate a clean, selective Sₙ2 reaction with the amine of the 1,2-amino alcohol, minimizing the common problem of bis-alkylation.[5][6]

  • Reaction Sequence: The reaction proceeds in two key stages: first, the nucleophilic attack of the amine on ES to form a zwitterionic intermediate.[12] Second, a base-mediated intramolecular cyclization where the alkoxide attacks the sulfate ester, closing the ring to form the morpholine product.

  • Solvent Choice (2-MeTHF): 2-Methyltetrahydrofuran is a greener alternative to traditional polar aprotic solvents and performs well in this synthesis.[2]

Experimental Protocol: Green Synthesis from a 1,2-Amino Alcohol[2][5]
  • In a suitable reaction vessel, dissolve the starting 1,2-amino alcohol (1.0 equiv) in 2-methyltetrahydrofuran (2-MeTHF).

  • Add ethylene sulfate (1.0-1.2 equiv) to the solution and stir at room temperature until the formation of the zwitterionic intermediate is complete (monitor by TLC or LCMS).

  • Isolate the intermediate by filtration.

  • Suspend the isolated zwitterionic intermediate in a mixture of 2-MeTHF and isopropanol.

  • Add a strong base, such as potassium tert-butoxide (tBuOK), to effect cyclization.

  • Upon completion, the morpholine product can be isolated and purified using standard techniques such as aqueous workup, extraction, and distillation or crystallization.[2]

Route 3: Palladium-Catalyzed Carboamination

For accessing structurally complex morpholines, particularly those with cis-3,5-disubstitution, palladium-catalyzed carboamination is a powerful and stereoselective strategy.[7] This method constructs the C-N and C-C bonds in a single catalytic cycle.

Causality Behind Experimental Choices:

  • Catalytic Cycle: The mechanism involves oxidative addition of an aryl or alkenyl bromide to a Pd(0) complex.[7] This is followed by deprotonation of the amine to form a palladium(aryl)(amido) intermediate. The key step is an intramolecular syn-aminopalladation of the pendant alkene onto the Pd-N bond, which proceeds through a boat-like transition state to establish the cis stereochemistry.[7] Reductive elimination then releases the morpholine product and regenerates the Pd(0) catalyst.

  • Ligand Choice (P(2-furyl)₃): The choice of a phosphine ligand is critical. Electron-rich, bulky ligands like tri(2-furyl)phosphine promote the key oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base (NaOtBu): A strong, non-nucleophilic base is required to deprotonate the secondary amine, facilitating the formation of the key palladium-amido intermediate.[7]

Pd_Carboamination_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + Ar-Br PdII_Amido Pd(II)-Amido Complex OxAdd->PdII_Amido + Substrate, - HBr Aminopalladation syn- Aminopalladation PdII_Amido->Aminopalladation RedElim Reductive Elimination Aminopalladation->RedElim RedElim->Pd0 Regeneration Product cis-Morpholine Product RedElim->Product

Caption: Simplified catalytic cycle for Pd-catalyzed carboamination.

Experimental Protocol: Synthesis of cis-3,5-Disubstituted Morpholines[7]
  • In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with Pd(OAc)₂ (0.01 equiv), P(2-furyl)₃ (0.04 equiv), and NaOtBu (2.0 equiv).

  • Evacuate and backfill the tube with nitrogen.

  • Add the aryl bromide (1.0 equiv) followed by a solution of the O-allyl ethanolamine substrate (0.5 equiv) in anhydrous toluene.

  • Seal the tube and heat the reaction mixture at the optimized temperature (e.g., 80-110°C) until the starting material is consumed (monitor by GCMS or LCMS).

  • After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over Na₂SO₄, concentrate, and purify by flash column chromatography.

Route 4: Asymmetric Hydrogenation for Chiral Morpholines

Accessing enantiomerically pure morpholines is critical for pharmaceutical applications.[1] Transition-metal-catalyzed asymmetric hydrogenation of a dehydromorpholine precursor is one of the most efficient methods to install a stereocenter at the C2 position.[8][9]

Causality Behind Experimental Choices:

  • Chiral Catalyst: The stereochemical outcome is controlled by a chiral catalyst, typically a rhodium complex bearing a chiral bisphosphine ligand (e.g., SKP-Phos).[1][9] The geometry of the ligand creates a chiral environment around the metal center, directing the delivery of hydrogen to one face of the prochiral double bond.

  • High Pressure H₂: The reduction of the C=C double bond requires molecular hydrogen, often at elevated pressures (e.g., 30 atm), to ensure sufficient concentration in the reaction medium and facilitate the catalytic turnover.[8]

  • Precursor Synthesis: This method is contingent on the ability to first synthesize the corresponding 2-substituted-3,4-dihydro-2H-1,4-oxazine. This is often achieved through condensation reactions.

Experimental Protocol: Asymmetric Hydrogenation of a Dehydromorpholine[1]
  • Catalyst Preparation: In a glovebox, charge a dried Schlenk tube with the chiral bisphosphine ligand (e.g., SKP-Phos, 0.011 equiv) and [Rh(COD)₂]BF₄ (0.01 equiv). Add anhydrous, degassed solvent (e.g., dichloromethane) and stir at room temperature for 30 minutes to form the active catalyst solution.

  • Hydrogenation: In a separate vessel within the glovebox, dissolve the dehydromorpholine substrate (1.0 equiv) in the same anhydrous, degassed solvent. Add the pre-formed catalyst solution.

  • Transfer the sealed reaction vessel to a high-pressure autoclave.

  • Pressurize the autoclave with high-purity hydrogen gas to the desired pressure (e.g., 30 atm) and stir at the optimized temperature for 12-24 hours.[8]

  • After carefully venting the hydrogen, concentrate the reaction mixture in vacuo.

  • Purify the resulting chiral morpholine by flash column chromatography. The enantiomeric excess (ee) should be determined by chiral HPLC analysis.

Conclusion

The synthesis of substituted morpholines is a mature field with a diverse array of reliable methods. For large-scale, simple applications, the classical dehydration of diethanolamine remains economically viable despite its environmental drawbacks. The emergence of green annulation protocols using ethylene sulfate offers a scalable, safer, and more versatile alternative for a wide range of substituted targets.[4][6] For the creation of complex, stereodefined morpholines crucial in drug discovery, Pd-catalyzed carboamination provides unparalleled access to unique chemical space.[7] Finally, when the highest levels of enantiopurity are paramount for C2-substituted targets, asymmetric hydrogenation stands out as the most efficient and atom-economical approach, delivering quantitative yields and exceptional stereocontrol.[9] The choice of method ultimately depends on a careful consideration of the target molecule's complexity, economic constraints, and environmental impact.

References

  • Chen, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar. Available at: [Link]

  • Chen, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. National Institutes of Health (NIH). Available at: [Link]

  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. PubMed. Available at: [Link]

  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Synthesis Workshop. Available at: [Link]

  • Walczak, M. A. (Year N/A). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. ResearchGate. Available at: [Link]

  • Lau, Y. Y., et al. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. Sci-Hub. Available at: [Link]

  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Available at: [Link]

  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Available at: [Link]

  • Kikelj, D. (2005). Biological Relevance and Synthesis of C-Substituted Morpholine Derivatives. SYNLETT. Available at: [Link]

  • Palchykov, V. (2019). Recent progress in the synthesis of morpholines. Academia.edu. Available at: [Link]

  • Wolfe, J. P., et al. (2009). A New Strategy for the Synthesis of Substituted Morpholines. National Institutes of Health (NIH). Available at: [Link]

  • Nile Chemicals (2022). Morpholine Preparation from Diethanolamine. YouTube. Available at: [Link]

  • Kikelj, D. (2005). Biological relevance and synthesis of C-substituted morpholine derivatives. ResearchGate. Available at: [Link]

  • Palchykov, V. (2019). Recent progress in the synthesis of morpholines. ResearchGate. Available at: [Link]

  • Sharma, S., et al. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. PubMed. Available at: [Link]

  • Jain, A. & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]

  • Lecommandoux, S., et al. (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega. Available at: [Link]

  • Vessally, E., et al. (2017). New Strategy for the Synthesis of Morpholine Cores: Synthesis from N-Propargylamines. SciSpace. Available at: [Link]

  • Procter, D. J., et al. (2020). A practical catalytic reductive amination of carboxylic acids. Royal Society of Chemistry. Available at: [Link]

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Comparative Guide: Biological Activity of Morpholine Stereoisomers

Author: BenchChem Technical Support Team. Date: February 2026

Subtitle: Optimizing Potency and Selectivity in CNS and Kinase Inhibitor Scaffolds

Executive Summary

The morpholine heterocycle is a privileged scaffold in medicinal chemistry, valued for its ability to modulate solubility and pharmacokinetic (PK) profiles.[1][2][3][4][5] However, traditional achiral morpholine rings often suffer from "flat" chemical space occupancy, limiting selectivity. This guide compares the biological performance of Specific Chiral Morpholine Stereoisomers against their racemic or achiral counterparts.

We focus on two critical case studies:

  • Reboxetine: Where stereochemistry drives a >100-fold difference in potency at the norepinephrine transporter (NET).[5]

  • Next-Gen mTOR Inhibitors: Where chiral morpholine substitution unlocks isoform selectivity (mTOR vs. PI3Kα).

Case Study A: Potency Drivers in CNS Therapeutics (Reboxetine)

Reboxetine is a selective norepinephrine reuptake inhibitor (NRI).[5][6] While marketed as a racemate in many regions, the biological activity is inextricably linked to the (S,S)-enantiomer.[5]

Comparative Performance Data

The following data highlights the stark contrast in affinity between the enantiomers and the racemate.

Compound VariantTargetAffinity (

/

)
Selectivity (vs. SERT)Metabolic Stability (CYP3A4)
(S,S)-Reboxetine hNET1.1 nM (High Potency)> 20-foldHigh (Primary Eutomer)
(R,R)-Reboxetine hNET~140 nM (Low Potency)LowCompetitive Substrate
Racemic Reboxetine hNET~8–10 nMModerateMixed Clearance

Data Source: Derived from molecular dynamics and binding assays [1][2].

Mechanistic Insight: The Binding Pocket Fit

Why does the (S,S)-isomer outperform the (R,R)-isomer by such a large margin? Molecular dynamics simulations reveal that (S,S)-reboxetine engages six specific residues in the human NET (hNET) binding site that the (R,R)-isomer cannot effectively recruit.[5] The (S,S)-configuration allows the ethoxyphenoxy group to adopt a conformation that minimizes steric clash while maximizing hydrophobic contacts deep within the transporter channel [2].[5]

Visualization: Stereochemical Logic Flow

The following diagram illustrates the separation logic and biological divergence of Reboxetine isomers.

Reboxetine_Activity Racemate Racemic Reboxetine (Mixture) ChiralHPLC Chiral Resolution (Amylose-based Column) Racemate->ChiralHPLC Separation SS_Iso (S,S)-Reboxetine (Eutomer) ChiralHPLC->SS_Iso RR_Iso (R,R)-Reboxetine (Distomer) ChiralHPLC->RR_Iso hNET_Bind hNET Binding Pocket SS_Iso->hNET_Bind Optimized Fit (6 Key Residues) RR_Iso->hNET_Bind Steric Clash Response_High High Potency (Ki ~1.1 nM) hNET_Bind->Response_High Response_Low Low Potency (Ki ~140 nM) hNET_Bind->Response_Low

Figure 1: Divergent biological pathways of Reboxetine enantiomers post-separation.

Case Study B: Selectivity Drivers in Kinase Inhibitors (mTOR)

In kinase drug discovery, the "ATP-binding site" is often highly conserved, making selectivity difficult. Replacing a flat, achiral morpholine hinge-binder with a chiral, bridged morpholine (or substituted morpholine) can induce significant selectivity improvements.[5]

Comparative Selectivity Profile

Comparison of a standard pyrazolopyrimidine scaffold containing an achiral morpholine vs. a chiral bridged morpholine analog.[5]

Morpholine TypemTOR

PI3K


Selectivity Ratio (mTOR/PI3K

)
Achiral Morpholine 9 nM15 nM~0.6x (Non-selective)
Chiral Bridged Morpholine 0.4 nM 10,400 nM26,000x (Highly Selective)

Data Source: J. Med.[5][7] Chem. Structure-Activity Relationships [3].

The "Deep Pocket" Hypothesis

The dramatic selectivity shift is driven by a single amino acid difference: Phe961 in PI3K vs. Leu in mTOR.[7][8] The chiral bridged morpholine exploits the extra space created by the smaller Leucine residue in mTOR, a conformational freedom not available in the tighter PI3K pocket. The achiral morpholine is too planar to discriminate between these subtle steric environments [3].[5]

Experimental Protocols

To replicate these comparative data, strict adherence to stereoselective synthesis and assay protocols is required.

Protocol 4.1: Enantioselective Synthesis of 2-Substituted Morpholines

Objective: To generate high-ee chiral morpholine building blocks.

  • Starting Material: Begin with the corresponding 2-substituted oxazine or ketone precursor.[5]

  • Asymmetric Hydrogenation:

    • Catalyst: Use a Ruthenium or Rhodium complex with a chiral phosphine ligand (e.g., (R)-BINAP or SegPhos).[5]

    • Conditions: Hydrogenate at 30 atm

      
       pressure, 50°C, in methanol for 12–24 hours.
      
    • Validation: Check conversion via NMR.

  • Determination of Enantiomeric Excess (ee):

    • Derivatize the product with a chiral auxiliary if necessary, or inject directly onto a Chiralpak AD-H column.[5]

    • Target: >94% ee is required for reliable biological assays [4].

Protocol 4.2: In Vitro hNET Binding Assay (Reboxetine Validation)

Objective: Determine Ki values for separated isomers.[5]

  • Cell Line: HEK293 cells stably expressing human NET (hNET).

  • Radioligand: Use

    
    -Nisoxetine (approx. 1 nM concentration).[5]
    
  • Incubation:

    • Prepare 10-point dilution series of (S,S)- and (R,R)-reboxetine.[5]

    • Incubate cells with radioligand + test compound for 60 min at 25°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% PEI.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.[5]

Decision Matrix: When to Use Chiral Morpholines

FeatureAchiral MorpholineChiral/Substituted Morpholine
Synthetic Complexity Low (Commercial commodity)High (Requires asymmetric synthesis/resolution)
Target Selectivity BaselineEnhanced (Exploits 3D pocket differences)
Metabolic Stability StandardTunable (Substituents can block metabolic hotspots)
Solubility HighHigh (Often improved by breaking planarity)
Strategic Workflow Visualization

Morpholine_Strategy Start Lead Optimization (Morpholine Scaffold) Decision Is Selectivity/Potency Sufficient? Start->Decision Keep_Achiral Maintain Achiral Morpholine (Focus on Cost/Simplicity) Decision->Keep_Achiral Yes Explore_Chiral Explore Chiral Substitution (2- or 3-position) Decision->Explore_Chiral No Synthesis_Path Asymmetric Hydrogenation or Chiral Pool Synthesis Explore_Chiral->Synthesis_Path Test_Profile Test Enantiomers Separately (Binding & PK) Synthesis_Path->Test_Profile Outcome Select Eutomer (Active Isomer) Test_Profile->Outcome

Figure 2: Decision tree for implementing chiral morpholine strategies in lead optimization.

References

  • Exploring the Inhibitory Mechanism of Approved Selective Norepinephrine Reuptake Inhibitors and Reboxetine Enantiomers by Molecular Dynamics Study. Scientific Reports. (2016).

  • Reboxetine: A Pharmacokinetic and Metabolic Review. PubMed.

  • Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. Journal of Medicinal Chemistry. (2009).[5][7]

  • Asymmetric Hydrogenation for the Synthesis of 2-Substituted Chiral Morpholines. Semantic Scholar/Org. Chem. (2021).[5][9]

  • Investigation of Morpholine Isosteres for the Development of Potent mTOR Kinase Inhibitors. European Journal of Medicinal Chemistry. (2023).[5]

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Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and drug development, the morpholine scaffold is a privileged structure, lauded for its favorable physicochemical properties and its presence in numerous approved drugs.[1] This guide provides a detailed, head-to-head comparison of a substituted derivative, 5,6-Dimethylmorpholine-3-carboxylic acid, with its parent compound, Morpholine-3-carboxylic acid. While Morpholine-3-carboxylic acid is a well-documented building block in pharmaceutical and agrochemical research[2], specific experimental data for 5,6-Dimethylmorpholine-3-carboxylic acid is not extensively available in current literature.

This guide will therefore proceed by first establishing a comprehensive profile for Morpholine-3-carboxylic acid, based on published experimental data. Subsequently, we will present a theoretical analysis of 5,6-Dimethylmorpholine-3-carboxylic acid, predicting its properties and proposing a synthetic route based on established chemical principles and analogous reactions. This comparative analysis aims to provide researchers with a predictive framework for understanding the impact of dimethyl substitution on the morpholine-3-carboxylic acid core, thereby informing the design and synthesis of novel derivatives.

Structural and Physicochemical Properties: A Comparative Overview

The introduction of two methyl groups at the 5 and 6 positions of the morpholine ring is anticipated to induce significant changes in the molecule's physicochemical properties. These alterations can, in turn, influence its biological activity and pharmacokinetic profile.

PropertyMorpholine-3-carboxylic acid5,6-Dimethylmorpholine-3-carboxylic acid (Predicted)Rationale for Predicted Change
Molecular Weight 131.13 g/mol [3]159.18 g/mol Addition of two methyl groups (-CH3).
logP (Lipophilicity) -3.2 (calculated)[3]Higher (less negative)The two alkyl (methyl) groups increase the nonpolar character of the molecule, leading to higher lipophilicity.
pKa (Carboxylic Acid) ~2-3Slightly higherThe electron-donating effect of the methyl groups may slightly increase the pKa of the carboxylic acid, making it a weaker acid.
Aqueous Solubility HighModerately highThe increase in lipophilicity due to the methyl groups is expected to slightly decrease aqueous solubility compared to the parent compound.
Steric Hindrance LowModerateThe presence of methyl groups at the 5 and 6 positions introduces steric bulk around the morpholine ring, which can influence binding to biological targets.

Caption: A comparative table of the physicochemical properties of Morpholine-3-carboxylic acid and the predicted properties of 5,6-Dimethylmorpholine-3-carboxylic acid.

Synthesis Strategies: A Tale of Two Scaffolds

The synthetic routes to these two compounds, while sharing a common theme of ring formation, are expected to differ in their starting materials to accommodate the desired substitution pattern.

Established Synthesis of Morpholine-3-carboxylic Acid

The synthesis of enantiopure Morpholine-3-carboxylic acid often starts from readily available chiral precursors like serine. A common approach involves the reductive amination of a protected serine derivative followed by intramolecular cyclization.[4][5]

G L-Serine L-Serine N-Protected L-Serine N-Protected L-Serine L-Serine->N-Protected L-Serine Protection Intermediate Intermediate N-Protected L-Serine->Intermediate Reductive amination with a C2 synthon Cyclized Precursor Cyclized Precursor Intermediate->Cyclized Precursor Intramolecular cyclization Morpholine-3-carboxylic acid Morpholine-3-carboxylic acid Cyclized Precursor->Morpholine-3-carboxylic acid Deprotection

Caption: A generalized workflow for the synthesis of Morpholine-3-carboxylic acid from L-serine.

Proposed Synthetic Route for 5,6-Dimethylmorpholine-3-carboxylic Acid

A plausible synthetic route for 5,6-Dimethylmorpholine-3-carboxylic acid could be adapted from methods used for the synthesis of other substituted morpholines, such as the cyclization of diisopropanolamine to form 2,6-dimethylmorpholine.[6] A similar strategy could involve a substituted amino alcohol as a key starting material.

G Substituted Amino Alcohol Substituted Amino Alcohol N-Protected Intermediate N-Protected Intermediate Substituted Amino Alcohol->N-Protected Intermediate Protection Open-chain Precursor Open-chain Precursor N-Protected Intermediate->Open-chain Precursor Reaction with a suitable electrophile Cyclized Dimethylmorpholine Derivative Cyclized Dimethylmorpholine Derivative Open-chain Precursor->Cyclized Dimethylmorpholine Derivative Intramolecular cyclization 5,6-Dimethylmorpholine-3-carboxylic acid 5,6-Dimethylmorpholine-3-carboxylic acid Cyclized Dimethylmorpholine Derivative->5,6-Dimethylmorpholine-3-carboxylic acid Deprotection & Oxidation/Functional Group Interconversion

Caption: A proposed synthetic workflow for 5,6-Dimethylmorpholine-3-carboxylic acid.

Potential Applications and Biological Activity: An Outlook

The morpholine moiety is a cornerstone in drug design, contributing to improved pharmacokinetic profiles of bioactive molecules.[1] Derivatives of morpholine have demonstrated a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[7][8]

The parent compound, Morpholine-3-carboxylic acid, serves as a versatile building block in the synthesis of more complex molecules for pharmaceutical and agrochemical applications.[2][9] Its utility lies in its ability to introduce a polar, water-soluble morpholine ring into a target structure.

The introduction of dimethyl groups in 5,6-Dimethylmorpholine-3-carboxylic acid is predicted to have a significant impact on its potential applications:

  • Increased Lipophilicity: The higher predicted logP suggests that the dimethylated compound may exhibit improved cell membrane permeability, which could be advantageous for targeting intracellular proteins.

  • Steric Influence on Binding: The steric bulk of the methyl groups could either enhance or hinder the binding of the molecule to its biological target. This provides an opportunity for fine-tuning selectivity for a particular receptor or enzyme isoform.

  • Metabolic Stability: The methyl groups may alter the metabolic profile of the compound, potentially blocking sites of metabolism and increasing its in vivo half-life.

Experimental Protocols

Synthesis of (S)-Morpholine-3-carboxylic acid

This protocol is adapted from a known procedure for the synthesis of (S)-3-morpholinyl carboxylic acid starting from L-serine.[5]

Step 1: Synthesis of L-serine tert-butyl ester

  • Dissolve L-serine in tert-butyl acetate.

  • Add a suitable catalyst (e.g., a strong acid) at 0-10 °C.

  • Stir the reaction mixture and allow it to warm to room temperature.

  • Upon completion, quench the reaction, and perform an aqueous workup with extraction.

  • Dry the organic layer and concentrate under reduced pressure to obtain L-serine tert-butyl ester.

Step 2: Synthesis of N-chloroacetyl-L-serine tert-butyl ester

  • Dissolve L-serine tert-butyl ester in dichloromethane.

  • At 0-10 °C, add a dichloromethane solution of chloroacetyl chloride dropwise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Perform an aqueous workup and dry the organic layer.

  • Concentrate under reduced pressure to yield N-chloroacetyl-L-serine tert-butyl ester.

Step 3: Synthesis of (S)-5-oxo-3-morpholinyl carboxylic acid tert-butyl ester

  • Dissolve N-chloroacetyl-L-serine tert-butyl ester in toluene.

  • Add a toluene solution of sodium ethoxide dropwise to effect intramolecular cyclization.

  • Monitor the reaction for completion.

  • Perform an aqueous workup, extract with an organic solvent, and dry the organic layer.

  • Concentrate to obtain the cyclized product.

Step 4: Reduction to (S)-3-morpholinyl carboxylic acid tert-butyl ester

  • Dissolve (S)-5-oxo-3-morpholinyl carboxylic acid tert-butyl ester in methanol.

  • Add aluminum trichloride followed by sodium borohydride portion-wise.

  • Stir until the reduction is complete.

  • Quench the reaction carefully and perform an extractive workup.

  • Dry and concentrate the organic phase.

Step 5: Deprotection to (S)-3-morpholinyl carboxylic acid

  • Dissolve the tert-butyl ester in methanol.

  • Add a methanolic solution of hydrogen chloride.

  • Stir until the deprotection is complete.

  • Remove the solvent under reduced pressure to yield the final product.

Proposed Synthesis of 5,6-Dimethylmorpholine-3-carboxylic acid

This proposed protocol is hypothetical and based on general principles of organic synthesis.

Step 1: Synthesis of a Substituted Amino Alcohol

  • Begin with a suitable starting material that can be converted to a 2-amino-3-methyl-butan-1,4-diol derivative.

  • Protect the amino group with a suitable protecting group (e.g., Boc or Cbz).

Step 2: Intramolecular Cyclization

  • Activate one of the hydroxyl groups (e.g., by converting it to a tosylate or mesylate).

  • Induce intramolecular Williamson ether synthesis by treating with a base to form the 5,6-dimethylmorpholine ring.

Step 3: Functional Group Interconversion to the Carboxylic Acid

  • Selectively oxidize the primary alcohol at the 3-position to a carboxylic acid using a suitable oxidizing agent (e.g., TEMPO-mediated oxidation).

Step 4: Deprotection

  • Remove the protecting group from the nitrogen atom under appropriate conditions (e.g., acid treatment for Boc, hydrogenolysis for Cbz) to yield 5,6-Dimethylmorpholine-3-carboxylic acid.

Conclusion

This guide provides a comparative analysis of 5,6-Dimethylmorpholine-3-carboxylic acid and its parent compound, Morpholine-3-carboxylic acid. While the former remains a largely unexplored molecule, this analysis, by combining experimental data for the parent compound with theoretical predictions for the substituted analog, offers a valuable framework for researchers. The predicted increase in lipophilicity and steric bulk conferred by the dimethyl groups are key considerations for the design of novel bioactive molecules. The proposed synthetic route provides a starting point for the chemical synthesis of this and other C-substituted morpholine-3-carboxylic acids, paving the way for their empirical evaluation and potential application in drug discovery and development.

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A Comparative Guide to Confirming Target Engagement of Novel Bioactive Molecules: A Case Study with 5,6-Dimethylmorpholine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in the vanguard of drug discovery, the journey from identifying a bioactive small molecule to understanding its precise mechanism of action is both critical and challenging. This guide provides a comprehensive framework for confirming the target engagement of a novel compound, using the hypothetical case of 5,6-Dimethylmorpholine-3-carboxylic acid. While the specific biological target of this molecule is not widely documented, this guide offers a strategic and objective comparison of cutting-edge methodologies to elucidate its protein interactions, a common scenario in early-stage drug development.

The principles and protocols detailed herein are designed to equip researchers, scientists, and drug development professionals with the expertise to navigate the complexities of target identification, validation, and characterization. We will delve into the causality behind experimental choices, ensuring that each step is part of a self-validating system, and ground our discussion in authoritative scientific literature.

Phase 1: The Initial Foray - Unbiased Target Identification

When the target of a bioactive compound is unknown, the initial step is to cast a wide net. This "target deconvolution" phase is crucial for generating hypotheses about the molecule's mechanism of action. Two primary strategies are often employed: affinity-based proteomics and genetic approaches.

  • Affinity-Based Proteomics: This powerful technique involves immobilizing the small molecule of interest (in this case, 5,6-Dimethylmorpholine-3-carboxylic acid) onto a solid support and using it as "bait" to capture interacting proteins from a cell lysate. The captured proteins are then identified using mass spectrometry. The key to this approach is the careful design of the affinity probe to ensure that the site of protein interaction is not sterically hindered.

  • Genetic and Computational Approaches: In parallel, genetic screening methods, such as CRISPR-Cas9 screens, can identify genes that, when knocked out, confer resistance or sensitivity to the compound, thereby implicating the gene product as a potential target. Computational methods, including molecular docking and shape-based similarity searches against known ligand-target databases, can also provide valuable starting points for target hypotheses.

Phase 2: From Hypothesis to Confirmation - A Comparative Analysis of Key Methodologies

Once a list of potential targets has been generated, the next critical phase is to validate these interactions and confirm direct binding. This is where a multi-faceted approach, employing a combination of biophysical and cellular assays, becomes paramount.[1][2] Each technique offers unique advantages and, when used in concert, provides a more complete picture of target engagement.

Cellular Thermal Shift Assay (CETSA): The Gold Standard for In-Cell Target Engagement

The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying drug-target interactions within the complex milieu of a living cell.[3] The underlying principle is that the binding of a ligand, such as 5,6-Dimethylmorpholine-3-carboxylic acid, to its target protein increases the protein's thermal stability.[3][4] This stabilization can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble target protein remaining.[3][5]

Experimental Workflow for CETSA

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis Lysis & Fractionation cluster_analysis Analysis cell_culture 1. Culture Cells treatment 2. Treat with 5,6-Dimethylmorpholine-3-carboxylic acid or Vehicle (DMSO) cell_culture->treatment heating 3. Heat aliquots at a range of temperatures treatment->heating lysis 4. Lyse cells heating->lysis centrifugation 5. Centrifuge to separate soluble and aggregated proteins lysis->centrifugation sds_page 6. SDS-PAGE of soluble fraction centrifugation->sds_page western_blot 7. Western Blot with target-specific antibody sds_page->western_blot quantification 8. Quantify band intensity to generate melt curve western_blot->quantification

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

Isothermal Titration Calorimetry (ITC): A Thermodynamic Deep Dive

Isothermal Titration Calorimetry (ITC) is a label-free, in-solution technique that directly measures the heat released or absorbed during a binding event.[6] This provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[6][7][8] For a novel compound like 5,6-Dimethylmorpholine-3-carboxylic acid, ITC is invaluable for confirming a direct interaction with a purified target protein and for understanding the driving forces behind the binding.[8]

Experimental Workflow for ITC

ITC_Workflow cluster_preparation Sample Preparation cluster_titration Titration cluster_detection Data Acquisition & Analysis prepare_protein 1. Purify target protein load_protein 3. Load protein into sample cell prepare_protein->load_protein prepare_ligand 2. Prepare 5,6-Dimethylmorpholine-3-carboxylic acid solution load_ligand 4. Load ligand into syringe prepare_ligand->load_ligand titrate 5. Inject ligand into sample cell in small aliquots load_protein->titrate load_ligand->titrate measure_heat 6. Measure heat change after each injection titrate->measure_heat generate_isotherm 7. Plot heat change vs. molar ratio measure_heat->generate_isotherm fit_data 8. Fit data to a binding model to determine Kd, n, ΔH, and ΔS generate_isotherm->fit_data

Caption: A schematic overview of the Isothermal Titration Calorimetry (ITC) experiment.

Surface Plasmon Resonance (SPR): Real-Time Kinetics of Binding

Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of molecular interactions.[9][10] In a typical SPR experiment, the target protein is immobilized on a sensor chip, and a solution containing the small molecule is flowed over the surface.[10] Binding is detected as a change in the refractive index at the sensor surface, providing data on the association (kon) and dissociation (koff) rate constants, which in turn determine the binding affinity (Kd).[11] SPR is particularly useful for ranking compounds based on their binding kinetics and for identifying compounds with a long residence time on the target, which can be a desirable property for drug candidates.[12]

NanoBRET® Target Engagement Assay: Quantifying Intracellular Affinity

The NanoBRET® Target Engagement Assay is a cell-based method that uses bioluminescence resonance energy transfer (BRET) to measure compound binding to a specific protein target in living cells. This assay requires the expression of the target protein fused to a NanoLuc® luciferase and the use of a cell-permeable fluorescent tracer that binds to the same target. The binding of an unlabeled compound, like 5,6-Dimethylmorpholine-3-carboxylic acid, displaces the tracer, leading to a decrease in the BRET signal. This allows for the quantitative determination of intracellular compound affinity and residence time.[13]

Feature Cellular Thermal Shift Assay (CETSA) Isothermal Titration Calorimetry (ITC) Surface Plasmon Resonance (SPR) NanoBRET® Target Engagement Assay
Principle Ligand-induced thermal stabilization of the target protein.[3][4]Measurement of heat changes upon binding.[6]Change in refractive index upon binding to a sensor surface.[10]Bioluminescence Resonance Energy Transfer (BRET).
Environment Cellular (intact cells or lysates).[3]In solution (purified components).In solution (one component immobilized).Live cells.
Labeling Label-free.Label-free.Label-free.Requires genetic tagging of the target and a fluorescent tracer.
Key Data Output Target engagement confirmation, melt curve shift.Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), entropy (ΔS).[6]Association rate (kon), dissociation rate (koff), binding affinity (Kd).[11]Intracellular affinity (IC50), residence time.
Throughput Low to medium (Western blot) or high (alternative readouts).[5]Low.Medium to high.High.
Strengths Physiologically relevant context, no protein modification required.[4]Provides a complete thermodynamic profile of the interaction.Real-time kinetic data, high sensitivity.[9][14]Quantitative measurement in live cells, high throughput.[13]
Limitations Indirect measure of binding, requires a specific antibody.Requires large amounts of pure protein, low throughput.Immobilization may affect protein conformation, potential for non-specific binding.Requires genetic manipulation of cells, potential for tracer-dependent artifacts.

Phase 3: Detailed Experimental Protocols

To provide actionable guidance, we present detailed protocols for two of the most informative and commonly used techniques for target engagement studies: CETSA and ITC.

Detailed Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol is adapted from established methodologies and is designed to assess the target engagement of 5,6-Dimethylmorpholine-3-carboxylic acid with a putative target protein in a human cell line (e.g., HEK293T).[4][15][16]

Materials:

  • HEK293T cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 5,6-Dimethylmorpholine-3-carboxylic acid

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody specific to the target protein

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Cell Culture and Treatment:

    • Culture HEK293T cells to ~80% confluency.

    • Treat cells with the desired concentration of 5,6-Dimethylmorpholine-3-carboxylic acid or vehicle control for 1 hour at 37°C.[15]

  • Harvesting and Aliquoting:

    • Harvest cells and wash with PBS.

    • Resuspend the cell pellet in lysis buffer and create aliquots for each temperature point.

  • Thermal Challenge:

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling at 4°C for 3 minutes.[4]

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles.[4]

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[4]

  • Protein Quantification and Western Blot Analysis:

    • Collect the supernatant (soluble fraction) and determine the protein concentration using a BCA assay.[4]

    • Normalize the protein concentration for all samples.

    • Perform SDS-PAGE and Western blotting using a primary antibody against the target protein.[4]

    • Detect the signal using an HRP-conjugated secondary antibody and ECL substrate.[4]

  • Data Analysis:

    • Quantify the band intensities and plot them as a percentage of the unheated control against the temperature to generate a melt curve. A shift in the melt curve for the compound-treated samples compared to the vehicle control indicates target engagement.

Detailed Protocol: Isothermal Titration Calorimetry (ITC)

This protocol outlines the steps for characterizing the binding of 5,6-Dimethylmorpholine-3-carboxylic acid to a purified candidate target protein.

Materials:

  • Purified target protein (at a known concentration)

  • 5,6-Dimethylmorpholine-3-carboxylic acid (at a known concentration, typically 10-fold higher than the protein)

  • Matching buffer for both protein and ligand

  • ITC instrument

Procedure:

  • Sample Preparation:

    • Dialyze the purified protein against the chosen ITC buffer extensively to ensure buffer matching.

    • Dissolve the 5,6-Dimethylmorpholine-3-carboxylic acid in the same dialysis buffer.

    • Degas both the protein and ligand solutions immediately before the experiment.

  • Instrument Setup:

    • Set the experimental temperature.

    • Thoroughly clean the sample and reference cells.

    • Load the reference cell with the experimental buffer.

  • Loading Samples:

    • Load the protein solution into the sample cell.

    • Load the ligand solution into the injection syringe.

  • Titration:

    • Perform a series of small injections (e.g., 2-5 µL) of the ligand into the protein solution, with sufficient time between injections for the signal to return to baseline.

  • Data Analysis:

    • Integrate the heat change data for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting isotherm to a suitable binding model (e.g., one-site binding) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated.[7]

Phase 4: Data Synthesis and Building a Case for Target Engagement

Confirming target engagement with high confidence requires the convergence of evidence from multiple orthogonal assays. A single technique provides only one piece of the puzzle. For instance, while CETSA can confirm engagement in a cellular context, it doesn't provide the detailed thermodynamic and kinetic information that ITC and SPR can offer.

Decision-Making Flowchart for Target Engagement Studies

Caption: A flowchart to guide the decision-making process in target validation.

By combining a cellular assay like CETSA or NanoBRET® with biophysical methods such as ITC and SPR, researchers can build a robust and compelling case for the direct interaction of 5,6-Dimethylmorpholine-3-carboxylic acid with its target protein. This integrated approach not only confirms target engagement but also provides a deep understanding of the binding mechanism, which is essential for subsequent lead optimization and drug development efforts.

Conclusion

The path to confirming the target engagement of a novel small molecule like 5,6-Dimethylmorpholine-3-carboxylic acid is a systematic process of hypothesis generation, validation, and in-depth characterization. There is no single "best" method; rather, the strength of the evidence lies in the convergence of data from multiple, orthogonal assays. By understanding the principles, strengths, and limitations of techniques such as CETSA, ITC, SPR, and NanoBRET®, researchers can design a logical and efficient workflow to confidently identify and validate the targets of their compounds of interest, ultimately accelerating the translation of basic discoveries into therapeutic innovations.

References

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A Comparative Guide to the Pharmacokinetic Profiles of Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Morpholine Scaffold as a Pillar of Modern Drug Design

In the landscape of medicinal chemistry, certain molecular scaffolds consistently reappear in successful therapeutic agents, earning them the designation of "privileged structures." The morpholine ring is a quintessential example of such a scaffold.[1][2] This simple, six-membered saturated heterocycle, containing both an amine and an ether functional group, is a versatile building block frequently incorporated into drug candidates to optimize their physicochemical and pharmacokinetic properties.[2][3]

The strategic inclusion of a morpholine moiety can significantly enhance aqueous solubility, a critical factor for oral bioavailability, due to the basicity of its nitrogen atom (pKa ≈ 8.4), which allows for salt formation and improved dissolution.[4] Furthermore, the morpholine ring can improve metabolic stability and modulate lipophilicity, thereby influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile. A large body of research has demonstrated that morpholine can not only increase potency but also confer desirable drug-like properties.[1]

This guide provides an in-depth comparison of the pharmacokinetic profiles of four prominent, structurally distinct drugs that feature the morpholine scaffold:

  • Linezolid: An oxazolidinone antibiotic used against resistant Gram-positive bacteria.

  • Reboxetine: A selective norepinephrine reuptake inhibitor (SNRI) for treating depression.

  • Gefitinib: An epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor for cancer therapy.

  • Aprepitant: A neurokinin-1 (NK1) receptor antagonist used as an antiemetic.

By examining these case studies, we will illustrate how the morpholine core, in concert with other structural features, contributes to a diverse range of pharmacokinetic behaviors. We will also provide detailed experimental protocols for key in vitro assays that are fundamental to characterizing these ADME properties in drug discovery.

Comparative Pharmacokinetic Profiles

The overall disposition of a drug in the body is a complex interplay of its ADME properties. The following table summarizes the key pharmacokinetic parameters for our selected morpholine derivatives, providing a high-level overview of their distinct in vivo behaviors.

ParameterLinezolidReboxetineGefitinibAprepitant
Oral Bioavailability (F) ~100%[5][6]>94%[7][8]~59%[9][10]~60-65%[11][12]
Time to Peak (Tmax) 1-2 hours[5]2-4 hours[7][13]3-7 hours[10]~4 hours
Plasma Protein Binding ~31%[14][15]>97%[7][8]~90%[10]>95%[11][16]
Volume of Distribution (Vd) 40-50 L[5]LimitedExtensive[9]~70 L[11][16]
Elimination Half-Life (t½) 4.8–6.4 hours~12-13 hours[7][13]~48 hours[10]9-13 hours
Primary Metabolism Non-enzymatic oxidation[5][14]CYP3A4[7][8][17]CYP3A4, CYP2D6[10][18]CYP3A4, CYP1A2, CYP2C19[11][12][16]
Primary Excretion Route Renal (as metabolites)[15]Hepatic metabolism, <10% renal[7]FecalHepatic metabolism[19]
In-Depth Analysis of ADME Profiles

1. Absorption: The selected derivatives exhibit a wide range of oral bioavailability. Linezolid stands out with near-complete absorption, making oral and intravenous doses interchangeable.[5][6] Reboxetine also shows excellent absorption (>94%), where food may delay the rate of absorption but not the overall extent.[7][13] In contrast, Gefitinib and Aprepitant have more moderate bioavailability of approximately 60%.[9][10][12] Gefitinib's absorption is slow, with peak plasma concentrations reached after 3 to 7 hours, and is not significantly affected by food.[9][10] Aprepitant's pharmacokinetics are notably non-linear, meaning changes in dose do not result in proportional changes in plasma concentration.[11][16]

2. Distribution: Distribution patterns are heavily influenced by plasma protein binding and lipophilicity. Linezolid has low protein binding (~31%) and a volume of distribution that approximates total body water, allowing for excellent penetration into various tissues, which is crucial for its antibiotic efficacy.[5][14][15] Conversely, Reboxetine, Gefitinib, and Aprepitant are all highly bound to plasma proteins (>90%).[7][8][10][11][16] This high degree of binding restricts the free fraction of the drug available to exert its pharmacological effect and can influence its clearance rate.

3. Metabolism: The metabolic pathways of these drugs are highly diverse, underscoring the influence of the overall molecular structure. Linezolid's metabolism is unique; it primarily undergoes non-enzymatic oxidation of the morpholine ring to form two major inactive metabolites, bypassing the cytochrome P450 (CYP) enzyme system.[5][14][15] This significantly reduces its potential for drug-drug interactions. The other three compounds are all substrates for CYP enzymes. Reboxetine is predominantly metabolized by CYP3A4.[7][8] Gefitinib and Aprepitant are also primarily metabolized by CYP3A4, with minor contributions from other isoforms like CYP2D6, CYP1A2, and CYP2C19.[10][11][12][16][18] This reliance on the CYP3A4 pathway makes them susceptible to interactions with drugs that inhibit or induce this enzyme.

4. Excretion: The final elimination from the body also varies. Linezolid and its metabolites are mainly excreted via the kidneys.[15] Reboxetine is cleared almost entirely through hepatic metabolism, with less than 10% of the unchanged drug being excreted in the urine.[7] Gefitinib is eliminated slowly, primarily through the feces, and has a long half-life of about 48 hours, supporting a once-daily dosing regimen.[9][10] Aprepitant is also cleared via hepatic metabolism.[19]

Experimental Workflows & Protocols

Accurate characterization of a compound's ADME profile relies on a suite of robust in vitro and in vivo assays. In vitro assays are critical during early drug discovery for screening and optimizing candidates before advancing to more complex and resource-intensive in vivo studies.[20][21] Below are detailed protocols for three foundational in vitro ADME assays.

General In Vivo Pharmacokinetic Study Workflow

An in vivo pharmacokinetic study is essential for understanding how a drug behaves in a living system.[22] It integrates all ADME processes and provides critical parameters like clearance, half-life, and bioavailability needed to predict human dosage regimens.[23][24]

G cluster_pre Pre-Dosing cluster_inlife In-Life Phase cluster_post Post-Dosing Analysis Formulation Formulation Development (Vehicle Selection) DosePrep Dose Preparation & Concentration Verification Formulation->DosePrep AnimalDosing Animal Dosing (e.g., IV, PO) DosePrep->AnimalDosing BloodSampling Serial Blood/Tissue Sampling (Defined Time Points) AnimalDosing->BloodSampling SampleProcessing Sample Processing (e.g., Plasma Separation) BloodSampling->SampleProcessing Bioanalysis Bioanalysis (LC-MS/MS) SampleProcessing->Bioanalysis PK_Analysis Pharmacokinetic Analysis (e.g., Non-Compartmental) Bioanalysis->PK_Analysis Reporting Data Reporting (Cmax, AUC, t½, etc.) PK_Analysis->Reporting

Caption: Workflow for a typical in vivo pharmacokinetic study.

Caco-2 Permeability Assay

Principle: This assay is the industry standard for predicting intestinal drug absorption.[25] It uses the Caco-2 human colon adenocarcinoma cell line, which, when cultured on a semi-permeable membrane, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier.[26] The rate at which a compound crosses this monolayer is measured to determine its apparent permeability coefficient (Papp).

Causality: Measuring permeability in both directions (apical-to-basolateral for absorption and basolateral-to-apical for efflux) is crucial. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 indicates that the compound is a substrate of active efflux transporters like P-glycoprotein (P-gp), which can limit oral absorption. Transepithelial electrical resistance (TEER) is measured to ensure the integrity of the cell monolayer, validating that transport occurs through the cells and not between them.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Seed Seed Caco-2 cells on Transwell inserts Culture Culture for 21 days to form monolayer Seed->Culture Wash Wash monolayer with pre-warmed buffer Culture->Wash TEER Measure TEER to confirm integrity Wash->TEER Dose Add compound to Apical (A) or Basolateral (B) 'donor' side TEER->Dose Incubate Incubate at 37°C (e.g., 2 hours) Dose->Incubate Sample Collect samples from 'receiver' side Incubate->Sample LCMS Quantify compound concentration (LC-MS/MS) Sample->LCMS Calc Calculate Papp and Efflux Ratio LCMS->Calc

Caption: Workflow for the Caco-2 Permeability Assay.

Step-by-Step Protocol:

  • Cell Culture: Seed Caco-2 cells onto collagen-coated Transwell permeable supports and culture for 18-22 days to allow for spontaneous differentiation into a polarized monolayer.[26][27]

  • Monolayer Integrity Check: Before the experiment, measure the TEER of each monolayer. Values should be above a pre-determined threshold (e.g., >200 Ω·cm²) to be included in the assay.[28]

  • Assay Initiation:

    • Gently wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • For A-to-B permeability, add the test compound solution to the apical (donor) chamber and drug-free buffer to the basolateral (receiver) chamber.

    • For B-to-A permeability, add the test compound solution to the basolateral (donor) chamber and drug-free buffer to the apical (receiver) chamber.

  • Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sampling & Analysis: At the end of the incubation, take samples from the donor and receiver chambers. Analyze the concentration of the compound in all samples using a validated LC-MS/MS method.

  • Calculation: Calculate the Papp value using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial donor concentration.[26]

Metabolic Stability Assay (Liver Microsomes)

Principle: This assay measures the rate at which a compound is metabolized by Phase I enzymes, primarily CYPs, contained within liver microsomes.[29][30] The rate of disappearance of the parent compound over time is used to calculate its in vitro half-life (t½) and intrinsic clearance (Clint), which helps predict hepatic clearance in vivo.[31][32]

Causality: Liver microsomes are vesicles of the endoplasmic reticulum and are a rich source of drug-metabolizing enzymes.[30] The reaction requires a cofactor, NADPH, which donates electrons to the CYP enzymes, enabling them to carry out oxidative metabolism.[30][32] Running a control reaction without NADPH is essential to confirm that the compound's disappearance is due to enzymatic metabolism and not chemical instability.

G cluster_setup Reaction Setup cluster_reaction Metabolic Reaction cluster_analysis Analysis Mix Prepare master mix: Liver Microsomes + Buffer AddCmpd Add Test Compound (e.g., 1 µM final conc.) Mix->AddCmpd PreIncubate Pre-incubate mix at 37°C AddCmpd->PreIncubate Initiate Initiate reaction by adding NADPH PreIncubate->Initiate Timepoints Incubate at 37°C, aliquot at time points (0, 5, 15, 30, 45 min) Initiate->Timepoints Quench Quench reaction in aliquots with cold Acetonitrile + IS Timepoints->Quench Centrifuge Centrifuge to precipitate protein Quench->Centrifuge LCMS Analyze supernatant (LC-MS/MS) Centrifuge->LCMS Calc Plot ln(% remaining) vs. Time Calculate t½ and Clint LCMS->Calc

Caption: Workflow for the Microsomal Metabolic Stability Assay.

Step-by-Step Protocol:

  • Reaction Preparation: In a 96-well plate, add liver microsomes (e.g., human, rat) to a phosphate buffer (pH 7.4).[33] Add the test compound (final concentration typically 1 µM).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Reaction Initiation: Start the reaction by adding a solution of the cofactor NADPH.[30]

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the reaction mixture into a separate plate containing a cold quenching solution (e.g., acetonitrile with an internal standard) to stop the reaction.

  • Sample Processing: Once all time points are collected, centrifuge the quench plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line gives the elimination rate constant (k). Calculate the half-life (t½ = 0.693 / k) and intrinsic clearance (Clint = (k / microsomal protein concentration)).[33]

Plasma Protein Binding (Rapid Equilibrium Dialysis)

Principle: This assay determines the fraction of a drug that is bound to plasma proteins versus the fraction that is free (unbound).[34] Only the unbound drug is available to interact with its target, be metabolized, and be cleared.[35] The Rapid Equilibrium Dialysis (RED) device is a common method, consisting of two chambers separated by a semi-permeable membrane that allows only unbound drug to pass through.[34][36]

Causality: The assay is run until equilibrium is reached, meaning the concentration of the free drug is equal in both the plasma chamber and the buffer chamber.[36][37] By measuring the total drug concentration in the plasma chamber and the free drug concentration in the buffer chamber, the percentage of bound drug can be accurately calculated. It is critical to ensure the compound is stable in plasma for the duration of the incubation and does not bind non-specifically to the device itself.[36]

G cluster_setup Device Setup cluster_dialysis Equilibrium Dialysis cluster_analysis Analysis Spike Spike test compound into plasma LoadPlasma Load plasma sample into 'donor' chamber (red) Spike->LoadPlasma LoadBuffer Load buffer (PBS) into 'receiver' chamber LoadPlasma->LoadBuffer Seal Seal the RED device plate LoadBuffer->Seal Incubate Incubate at 37°C with shaking (e.g., 4-6 hours) to reach equilibrium Seal->Incubate Sample Aliquot from both plasma and buffer chambers Incubate->Sample MatrixMatch Matrix-match samples (add buffer to plasma, plasma to buffer) Sample->MatrixMatch LCMS Quantify concentration (LC-MS/MS) MatrixMatch->LCMS Calc Calculate % Unbound and % Bound LCMS->Calc

Caption: Workflow for Plasma Protein Binding by Equilibrium Dialysis.

Step-by-Step Protocol:

  • Preparation: Spike the test compound into plasma from the desired species (e.g., human, mouse).

  • Device Loading: Add the compound-spiked plasma to the donor chamber (red-ringed) of the RED device and an equal volume of dialysis buffer (PBS, pH 7.4) to the receiver chamber.[35]

  • Incubation: Seal the plate and incubate at 37°C on an orbital shaker for a sufficient time (typically 4-6 hours) to allow the unbound drug to reach equilibrium across the membrane.[35][37]

  • Sampling: After incubation, carefully remove aliquots from both the plasma and buffer chambers.

  • Matrix Matching: To avoid analytical artifacts from different matrices, combine the plasma aliquot with blank buffer and the buffer aliquot with blank plasma in the same ratio as the final samples.

  • Analysis: Quantify the drug concentration in both sets of samples by LC-MS/MS.

  • Calculation:

    • Fraction unbound (fu) = [Concentration in buffer chamber] / [Concentration in plasma chamber].

    • Percent Bound = (1 - fu) * 100.

Conclusion

The four morpholine-containing drugs examined—Linezolid, Reboxetine, Gefitinib, and Aprepitant—showcase the remarkable versatility of this privileged scaffold.[1][38] While all share the same core heterocycle, their pharmacokinetic profiles are strikingly different, driven by the other functionalities present in their structures. Linezolid demonstrates an ideal profile for an antibiotic with near-perfect bioavailability and tissue penetration, facilitated by low protein binding and a unique non-CYP metabolic pathway. In contrast, Reboxetine, Gefitinib, and Aprepitant are all highly protein-bound and cleared by CYP-mediated metabolism, making them more susceptible to drug-drug interactions but with pharmacokinetic parameters well-suited for their respective therapeutic indications.

This comparative guide underscores a fundamental principle in drug development: a compound's ADME profile is a holistic property of the entire molecule, not just one substructure. The morpholine ring serves as an excellent foundational element for building drug-like properties, but the ultimate pharmacokinetic outcome is determined by a complex interplay of all structural features. A thorough understanding of this relationship, supported by the robust experimental methodologies detailed here, is essential for designing and developing safe and effective medicines.

References

  • MacGowan, A. P. (2003). Pharmacokinetic and pharmacodynamic profile of linezolid in healthy volunteers and patients with Gram-positive infections. Journal of Antimicrobial Chemotherapy, 51(suppl_2), ii17-ii25. [Link]

  • Fleishaker, J. C. (2000). Clinical pharmacokinetics of reboxetine, a selective norepinephrine reuptake inhibitor for the treatment of patients with depression. Clinical Pharmacokinetics, 39(6), 413-427. [Link]

  • Li, J., et al. (2017). Pharmacokinetics of gefitinib in elderly patients with EGFR-mutated advanced non-small cell lung cancer: a prospective study. Journal of Thoracic Disease, 9(9), 3044-3051. [Link]

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  • Swaisland, H. C., et al. (2005). Single-dose clinical pharmacokinetic studies of gefitinib. Clinical Pharmacokinetics, 44(11), 1165-1177. [Link]

  • Meagher, A. K., et al. (2022). A Review of Population Pharmacokinetic Analyses of Linezolid. Therapeutic Drug Monitoring, 44(5), 617-631. [Link]

  • Lee, S. H., et al. (2021). Pharmacokinetic properties and bioequivalence of gefitinib 250 mg in healthy Korean male subjects. Translational and Clinical Pharmacology, 29(3), 195-202. [Link]

  • Gajjar, A., et al. (2008). Population pharmacokinetic (PK) analysis of gefitinib in pediatric cancer patients. Journal of Clinical Oncology, 26(15_suppl), 10037-10037. [Link]

  • Majumdar, A. K., et al. (2011). Pharmacokinetics of Aprepitant After Single and Multiple Oral Doses in Healthy Volunteers. Journal of Clinical Pharmacology, 51(12), 1683-1691. [Link]

  • Wikipedia. Reboxetine. [Link]

  • Simulations Plus. Population Pharmacokinetics/Pharmacodynamics of Antidepressant R,R(-) and S,S(+) Reboxetine (RBX). [Link]

  • Wikipedia. Aprepitant. [Link]

  • Boselli, E., et al. (2003). Pharmacokinetics and intrapulmonary concentrations of linezolid administered to critically ill patients with ventilator-associated pneumonia. Critical Care Medicine, 31(5), 1445-1450. [Link]

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  • European Commission Joint Research Centre. (2013). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. [Link]

  • MacGowan, A. P. (2003). Pharmacokinetic and pharmacodynamic profile of linezolid in healthy volunteers and patients with Gram-positive infections. Journal of Antimicrobial Chemotherapy, 51 Suppl 2, ii17-25. [Link]

  • Dostert, P., Benedetti, M. S., & Poggesi, I. (1997). Review of the pharmacokinetics and metabolism of reboxetine, a selective noradrenaline reuptake inhibitor. European Neuropsychopharmacology, 7 Suppl 1, S23-35. [Link]

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  • protocols.io. (2023). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

  • Khamitova, K. S., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration. [Link]

  • Mistry, G. C., et al. (2021). Modeling and Simulation Analysis of Aprepitant Pharmacokinetics in Pediatric Patients With Postoperative or Chemotherapy-Induced Nausea and Vomiting. CPT: Pharmacometrics & Systems Pharmacology, 10(10), 1195-1207. [Link]

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  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. [Link]

  • Medsafe, New Zealand Government. (2024). Aprepitant 80 mg and 125 mg and capsule - NEW ZEALAND DATA SHEET. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5,6-Dimethylmorpholine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that meticulous research and groundbreaking discoveries go hand-in-hand with a steadfast commitment to safety and environmental stewardship. The proper disposal of laboratory chemicals is not merely a regulatory hurdle; it is a critical component of responsible science. This guide provides an in-depth, procedural framework for the safe disposal of 5,6-Dimethylmorpholine-3-carboxylic acid, grounded in established safety protocols and regulatory standards. Our aim is to empower you, our valued research partners, with the knowledge to manage chemical waste with confidence and precision.

Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedure, a thorough risk assessment is paramount. Based on the known hazards of morpholine derivatives, 5,6-Dimethylmorpholine-3-carboxylic acid should be handled with appropriate personal protective equipment (PPE) to prevent exposure.

Hazard ClassPotential EffectsRecommended PPE
Corrosive Causes severe skin burns and eye damage.[2][4]Chemical-resistant gloves (e.g., nitrile), lab coat, and chemical splash goggles. A face shield is recommended when handling larger quantities or when there is a risk of splashing.[2]
Toxic Harmful if swallowed, inhaled, or in contact with skin.[1][2] May cause irritation to the respiratory system.[5][6]Work in a well-ventilated area, preferably within a chemical fume hood.[7][8] Use appropriate respiratory protection if ventilation is inadequate.
Flammable Assumed to be a flammable liquid and vapor, similar to other morpholine compounds.[3][9]Keep away from heat, sparks, open flames, and other ignition sources.[7][10] Use spark-proof tools and explosion-proof equipment where necessary.[7]
Disposal Decision Workflow

The appropriate disposal method for 5,6-Dimethylmorpholine-3-carboxylic acid depends on the quantity of waste and local regulations. The following workflow provides a decision-making framework.

DisposalWorkflow start Start: 5,6-Dimethylmorpholine-3-carboxylic acid Waste spill Is it a spill? start->spill quantity Assess Quantity spill->quantity No small_spill Small Spill Cleanup spill->small_spill Yes, small large_spill Large Spill Cleanup spill->large_spill Yes, large small_quantity Small Quantity (<100g/mL) quantity->small_quantity large_quantity Large Quantity (>100g/mL) or Contaminated quantity->large_quantity hazardous_waste Dispose as Hazardous Waste small_spill->hazardous_waste large_spill->hazardous_waste neutralization Neutralization (if permissible by local regulations) small_quantity->neutralization small_quantity->hazardous_waste If neutralization is not feasible large_quantity->hazardous_waste container_disposal Empty Container Disposal neutralization->container_disposal hazardous_waste->container_disposal end End container_disposal->end

Caption: Decision workflow for the disposal of 5,6-Dimethylmorpholine-3-carboxylic acid.

Step-by-Step Disposal Procedures

Small-Scale Laboratory Waste (Under 100g or 100mL)

For small quantities of relatively pure 5,6-Dimethylmorpholine-3-carboxylic acid, neutralization may be a viable option, provided it is permitted by your institution's Environmental Health and Safety (EHS) department and local regulations.[11] The carboxylic acid group allows for a straightforward acid-base neutralization.

Protocol for Neutralization:

  • Work in a Chemical Fume Hood: Always perform neutralization inside a certified chemical fume hood to control any vapors that may be released.[11]

  • Prepare a Basic Solution: Prepare a dilute solution of a weak base, such as sodium bicarbonate (baking soda) or sodium carbonate (soda ash), in a large beaker.

  • Dilute the Acid: In a separate, appropriately sized beaker, dilute the 5,6-Dimethylmorpholine-3-carboxylic acid waste with water to a concentration of less than 10%.[12][13]

  • Slowly Add Acid to Base: Slowly and carefully add the diluted acidic waste to the basic solution while stirring gently. Never add water or base to the concentrated acid, as this can cause a violent exothermic reaction.[3]

  • Monitor pH: Continuously monitor the pH of the solution using pH paper or a calibrated pH meter.[13]

  • Adjust to Neutral pH: Continue adding the diluted acid until the pH of the solution is between 5.5 and 9.0.[11]

  • Final Disposal: Once neutralized, the resulting solution may be suitable for drain disposal with copious amounts of water, subject to local regulations.[11][12]

Large-Scale and Contaminated Waste

Any large quantities (typically over 100g or 100mL), contaminated waste, or waste of unknown composition must be disposed of as hazardous waste.

Protocol for Hazardous Waste Disposal:

  • Container Selection: Use a designated, leak-proof, and chemically compatible waste container.[12] The original container is often a good choice.

  • Labeling: Label the container clearly with a hazardous waste tag.[12] The label must include:

    • The full chemical name: "5,6-Dimethylmorpholine-3-carboxylic acid"

    • The concentration and volume

    • The associated hazards (e.g., "Corrosive," "Toxic," "Flammable")

    • The date of accumulation

  • Storage: Store the sealed waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from incompatible materials such as strong oxidizing agents.[9]

  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup by a licensed hazardous waste disposal contractor.

Spill Cleanup

In the event of a spill, prompt and safe cleanup is essential.

Protocol for Spill Cleanup:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and increase ventilation. Remove all sources of ignition.[2]

  • Don Appropriate PPE: Wear the recommended PPE, including respiratory protection if necessary.

  • Contain the Spill: For liquid spills, contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[2][4] Do not use combustible materials like paper towels.

  • Neutralize (for small spills): For small spills, once absorbed, the material can be cautiously neutralized by covering it with sodium bisulfate.[1]

  • Collect and Dispose: Carefully scoop the absorbed material into a designated hazardous waste container.[2]

  • Decontaminate the Area: Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.

Empty Container Disposal

Empty containers that held 5,6-Dimethylmorpholine-3-carboxylic acid must also be managed properly.

Protocol for Empty Container Disposal:

  • Triple Rinse: Rinse the empty container with a suitable solvent (e.g., water or ethanol) at least three times.[12]

  • Collect Rinsate: The first rinseate must be collected and disposed of as hazardous waste.[12] Subsequent rinsates may be suitable for neutralization and drain disposal, depending on local regulations.

  • Deface the Label: Completely remove or deface the original label on the container.

  • Final Disposal: The clean, rinsed container can typically be disposed of in the regular trash or recycled, according to your facility's procedures.

By adhering to these procedures, you can ensure the safe and compliant disposal of 5,6-Dimethylmorpholine-3-carboxylic acid, protecting yourself, your colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines, as local regulations may vary.

References

  • Morpholine (HSG 92, 1995). Inchem.org. [Link]

  • Morpholine - SAFETY DATA SHEET. [Link]

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  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. EPA. [Link]

  • T-PV2123-01-0305-CH Target concentration: OSHA PEL: ACGIH TLV: 20 ppm (70 mg/m³). [Link]

  • Hazardous Substance Fact Sheet - NJ.gov. [Link]

  • Safety Data Sheet: Morpholine - Carl ROTH. [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Morpholine. CDC. [Link]

  • Hazardous Waste Disposal Guide - Dartmouth Policy Portal. [Link]

  • Hazardous Waste - EHSO Manual 2025-2026. [Link]

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Personal protective equipment for handling 5,6-Dimethylmorpholine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

5,6-Dimethylmorpholine-3-carboxylic acid (CAS: 1558934-04-5) is a specialized heterocyclic building block used primarily in peptide synthesis and drug discovery. While comprehensive toxicological data (LD50) is often limited for such intermediate research chemicals, its structural moieties—a secondary amine (morpholine ring) and a carboxylic acid—dictate a strict safety profile.

Core Hazard Classification (Read-Across Analysis):

  • Skin/Eye Irritation: High probability. The morpholine nitrogen is basic, while the carboxylic acid is acidic; the zwitterionic nature reduces volatility but maintains irritation potential (H315, H319).

  • Respiratory Hazard: Fine powder inhalation may cause mucous membrane irritation (H335).

  • Corrosivity: As a free base or hydrochloride salt (CAS 1909312-10-2), concentrated solutions may cause burns.

Operational Directive: Treat this compound as a Category 2 Skin/Eye Irritant and a Respiratory Sensitizer until specific toxicology proves otherwise. All handling must occur within a controlled ventilation environment.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling quantities >10 mg.

Protection ZoneRequired EquipmentTechnical Justification
Respiratory Fume Hood (Primary) N95/P100 Respirator (Secondary)The primary risk is dust inhalation during weighing. Engineering controls (Hood) are superior to respirators. Use N95 only if hood failure occurs.
Ocular Chemical Splash Goggles Safety glasses with side shields are insufficient for fine powders that can drift around lenses. Goggles provide a sealed environment against dust and splashes.
Dermal (Hand) Double Nitrile Gloves (min 0.11 mm)Outer Glove: Standard Nitrile (changed immediately upon splash). Inner Glove: Extended cuff Nitrile (taped to lab coat). Breakthrough time >480 min for solid; <10 min for dissolved organic solutions.
Body Flame-Resistant Lab Coat Standard cotton/poly coats are acceptable, but Nomex/FR is preferred if working with flammable solvents in the same workflow.

Operational Protocols & Workflow

Phase A: Storage and Stability
  • Environment: Store at 2–8°C in a dedicated desiccator.

  • Atmosphere: Morpholine derivatives can absorb atmospheric CO₂ (forming carbamates) and oxidize. Purge headspace with Argon or Nitrogen after every use.

  • Segregation: Store away from strong oxidizing agents (e.g., permanganates, peroxides) and acid chlorides to prevent uncontrolled exothermic reactions.

Phase B: Weighing and Solubilization (Critical Control Point)

This is the highest risk step for exposure due to static-induced dust dispersion.

  • Static Control: Use an ionizing anti-static gun on the spatula and weighing boat before transfer.

  • Containment: Perform all weighing inside a chemical fume hood. If the balance is outside, use a closed-transfer weighing funnel .

  • Solvent Addition:

    • Do not add solvent directly onto a pile of powder with a high-velocity squirt bottle (causes aerosolization).

    • Protocol: Add solvent down the side of the vessel, allowing it to gently wet the powder.

Phase C: Reaction Setup
  • Exotherm Management: When coupling this acid using reagents like HATU/EDC or neutralizing the HCl salt, mild exotherms may occur. Cool the reaction vessel to 0°C during base addition (e.g., DIPEA/TEA).

  • Monitoring: Use LC-MS for reaction monitoring to avoid drawing aliquots of unreacted starting material unnecessarily.

Emergency Response & Disposal Logic

Spill Management (Solid)
  • Evacuate: Clear the immediate area of personnel.

  • PPE Up: Don double gloves, goggles, and N95 respirator.

  • Contain: Do not dry sweep. Cover the spill with a wet paper towel (solvent-dampened) to prevent dust generation.

  • Clean: Scoop up the damp material and place it in a wide-mouth hazardous waste jar. Wipe the surface with 1N HCl (to neutralize residual amine) followed by water.

Exposure Response[1][2][3]
  • Eye Contact: Flush immediately at an eyewash station for 15 minutes . Hold eyelids open. Do not use neutralization agents.

  • Skin Contact: Wash with non-abrasive soap and water. Remove contaminated clothing carefully to avoid pulling powder over the face.

Disposal Strategy
  • Solid Waste: Label as "Hazardous Organic Solid - Irritant."

  • Aqueous Waste: If solubilized, dispose of in "Aqueous Basic" or "Organic" waste streams depending on the solvent. Do not mix with oxidizing waste streams (e.g., Nitric acid waste) due to potential reaction with the morpholine ring.

Visualized Safety Workflow

The following diagram illustrates the decision logic for handling 5,6-Dimethylmorpholine-3-carboxylic acid, ensuring a "Fail-Safe" approach.

SafetyWorkflow Start START: Handling 5,6-Dimethyl- morpholine-3-carboxylic acid CheckState Check Physical State (Solid vs. Solution) Start->CheckState Solid Solid / Powder CheckState->Solid Solution In Solution CheckState->Solution Weighing Weighing Protocol: 1. Fume Hood ONLY 2. Anti-static Gun 3. Closed Vessel Solid->Weighing SpillSolid Spill Detected? Weighing->SpillSolid WetWipe Use Wet Wipe Method (No Dry Sweeping) SpillSolid->WetWipe Yes Reaction Reaction Setup (Inert Atmosphere) SpillSolid->Reaction No Disposal Disposal: Segregate from Oxidizers WetWipe->Disposal Transfer Transfer Protocol: Double Gloves Splash Goggles Solution->Transfer Transfer->Reaction Reaction->Disposal

Caption: Operational logic flow emphasizing dust control for solids and splash protection for solutions.

References

  • Fisher Scientific. (2025). Safety Data Sheet: cis-2,6-Dimethylmorpholine. Retrieved from

  • BLD Pharm. (2025). Product Information: 5,6-Dimethylmorpholine-3-carboxylic acid (CAS 1558934-04-5).[1][2] Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Morpholine Derivatives. Retrieved from

  • University of Washington EHS. (2025). Standard Operating Procedure: Organic Acid Handling. Retrieved from

  • ChemScene. (2025). Safety Data Sheet: Morpholine-3-carboxylic acid derivatives. Retrieved from

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.